molecular formula C30H26O10 B050345 Shiraiachrome A CAS No. 124709-39-3

Shiraiachrome A

Katalognummer: B050345
CAS-Nummer: 124709-39-3
Molekulargewicht: 546.5 g/mol
InChI-Schlüssel: VANSZAOQCMTTPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Shiraiachrome A is a potent perylenequinone secondary metabolite isolated from the fungus Shiraia bambusicola. This compound has garnered significant research interest primarily for its role as an efficient photosensitizer. Upon light activation, this compound generates high levels of reactive oxygen species (ROS), particularly singlet oxygen, making it a compelling candidate for investigations in photodynamic therapy (PDT) for cancer. Its mechanism involves the disruption of mitochondrial function and induction of apoptosis and/or necrosis in malignant cells upon illumination. Beyond oncology, researchers are exploring its applications in antimicrobial PDT, targeting drug-resistant bacteria and fungi. Furthermore, its unique photophysical properties are of interest in materials science and as a biochemical probe for studying oxidative stress pathways in cellular models. This high-purity compound is provided to support rigorous scientific inquiry into its mechanism, efficacy, and potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

16-acetyl-12,13,17-trihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3,6,8,10,12,14,18(23),19-nonaene-5,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O10/c1-10(31)25-24-21-17-11(26(33)28(35)29(24)40-6)7-14(37-3)20-15(38-4)9-13(32)19(22(17)20)23-18(21)12(30(25,2)36)8-16(39-5)27(23)34/h7-9,23,25,33,35-36H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZXESCNYAMPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2=C(C(=C(C3=CC(=C4C(=CC(=O)C5=C4C3=C2C6=C(C1(C)O)C=C(C(=O)C65)OC)OC)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924912
Record name 4-Acetyl-1,5,9-trihydroxy-3,7,11,12-tetramethoxy-5-methyl-5,8a-dihydro-2H-cyclohepta[ghi]perylene-2,8(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124709-39-3
Record name Shiraiachrome A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetyl-1,5,9-trihydroxy-3,7,11,12-tetramethoxy-5-methyl-5,8a-dihydro-2H-cyclohepta[ghi]perylene-2,8(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: The Phytochemical and Biosynthetic Trajectory of Shiraiachrome A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous examination of Shiraiachrome A , a perylenequinone secondary metabolite isolated from the ascomycete fungus Shiraia bambusicola. While often overshadowed by its structural congener Hypocrellin A, this compound represents a critical chemotaxonomic marker and a distinct pharmacological agent with potent photodynamic properties. This document details the molecule's discovery, its polyketide-based biosynthetic origin, and a validated protocol for its isolation, serving as a reference for researchers in natural product chemistry and photodynamic therapy (PDT).

The Biological Matrix: Shiraia bambusicola

Shiraia bambusicola (P. Hennings) is a parasitic fungus belonging to the order Pleosporales. It manifests as distinct, pink-to-red stromata on the twigs of bamboo species, primarily within the genera Brachystachyum and Phyllostachys.

Chemotaxonomic Significance

The fungal stromata are rich in perylenequinones, a class of pigments characterized by a pentacyclic conjugated chromophore. These compounds are responsible for the vibrant red coloration of the fruiting bodies.

  • Major Metabolite: Hypocrellin A (HA).[1][2][3]

  • Minor/Distinct Metabolites: this compound, B, and C; Elsinochromes.

Scientific Insight: The coexistence of this compound with Hypocrellin A is not merely coincidental but stereochemically significant. This compound acts as a stereoisomer (specifically involving atropisomerism and side-chain configuration) to the major hypocrellin scaffold, offering a unique probe into the stereoselectivity of the fungal biosynthetic machinery.

Discovery and Structural Elucidation[4][5][6]

The formal identification of this compound was established to resolve the complex pigment profile of S. bambusicola extracts, which often showed minor bands distinct from the dominant Hypocrellins during chromatography.

Historical Pivot Point

The definitive characterization was provided by Wu et al. (1989) , who isolated three novel pigments—Shiraiachromes A, B, and C.

  • This compound (C30H26O10): Characterized by a perylenequinone core similar to Hypocrellin A but differing in the stereochemical arrangement of the seven-membered ring and the helical chirality of the perylene core.

Structural Nuance: Atropisomerism

A critical aspect of this compound is its helical chirality.[4] Perylenequinones possess a twisted aromatic core due to steric hindrance between substituents.

  • Hypocrellin A: Predominantly exists in a specific helical form.

  • This compound: Often represents a diastereomeric relationship or a distinct atropisomer. Recent studies on Shiraia-like fungi have also identified ent-Shiraiachrome A , the enantiomer, suggesting that the enzymatic control over the helical twist is subject to environmental or strain-specific variation.

Biosynthetic Origin: The Polyketide Assembly

The biosynthesis of this compound is a canonical example of fungal Type I Polyketide Synthase (PKS) machinery. It shares the early biosynthetic steps with other perylenequinones (cercosporin, elsinochrome, hypocrellin) before diverging via specific post-PKS modifications.

The PKS Pathway Mechanism
  • Initiation: The pathway is initiated by a Non-Reducing Polyketide Synthase (NR-PKS).

  • Chain Elongation: Condensation of one Acetyl-CoA unit with multiple Malonyl-CoA units.

  • Cyclization: The linear polyketide chain undergoes specific folding and cyclization to form the pentaketide/hexaketide aromatic core.

  • Oxidative Coupling: A crucial step involving multicopper oxidases or laccases to couple two naphthalene-like precursors, creating the perylenequinone core.

  • Post-PKS Modification: Methylation (O-methyltransferases) and hydration/oxidation lead to the final Shiraiachrome structure.

Visualization: Biosynthetic Logic Flow

Biosynthesis Acetyl Acetyl-CoA (Starter) PKS Type I Polyketide Synthase (NR-PKS) Acetyl->PKS Malonyl Malonyl-CoA (Extender) Malonyl->PKS Linear Linear Polyketide Intermediate PKS->Linear Condensation Cyclic Naphthalene Derivative (Precursor) Linear->Cyclic Cyclization Coupling Oxidative Coupling (Laccase/Oxidase) Cyclic->Coupling Dimerization Core Perylenequinone Core (Pro-Cercosporin/Hypocrellin) Coupling->Core Mod Post-PKS Modifications (Methylation/Hydration) Core->Mod Shiraiachrome This compound (Target Metabolite) Mod->Shiraiachrome Stereoselective Derivatization

Figure 1: The biosynthetic trajectory of this compound, illustrating the transition from simple CoA precursors to the complex perylenequinone scaffold via PKS machinery.

Technical Isolation Protocol

Prerequisite: This protocol assumes access to a BSL-1 laboratory environment. Safety: Perylenequinones are photosensitizers.[2][5][6][7] Avoid direct skin contact and minimize exposure to strong light during isolation to prevent photo-degradation or phototoxicity.

Phase 1: Fermentation

While wild stromata can be used, reproducible yields require submerged fermentation.

  • Seed Culture: Inoculate S. bambusicola mycelia into Potato Dextrose Broth (PDB). Incubate at 25°C, 150 rpm for 5–7 days.

  • Production Medium: Transfer 10% (v/v) seed culture to Rice Medium or a high-carbon liquid medium (e.g., Sucrose 30g/L, Peptone 5g/L).

  • Induction: Incubate at 25°C for 14–21 days. Note: Light exposure (dark/light cycles) significantly upregulates perylenequinone biosynthesis.

Phase 2: Extraction & Purification

The separation of this compound from the dominant Hypocrellin A requires precise chromatographic fractionation.

StepTechniqueSolvent SystemPurpose/Mechanism
1 Extraction Acetone (100%) or EtOAcDisrupts cell wall; solubilizes hydrophobic pigments.
2 Concentration Rotary Evaporator (<45°C)Removes solvent to yield crude red gum.
3 Liquid-Liquid Water / Ethyl AcetatePartitions polar impurities into water; pigments remain in EtOAc.
4 Silica Gel CC CHCl₃ → MeOH gradientCoarse Fractionation: Separates non-polar lipids from pigments.
5 Sephadex LH-20 CHCl₃ : MeOH (1:1)Molecular Sizing: Crucial step. Separates this compound from Hypocrellin A based on subtle size/shape differences.
6 Prep-HPLC MeOH : H₂O (Gradient)Final Polish: Isolates pure this compound (monitor at 460 nm).
Visualization: Isolation Workflow

Isolation Biomass Fungal Biomass (Mycelia/Stromata) Extract Solvent Extraction (Acetone/EtOAc) Biomass->Extract Crude Crude Red Extract Extract->Crude Evaporation Silica Silica Gel Column (Polarity Separation) Crude->Silica CHCl3:MeOH Fraction Pigment Enriched Fraction Silica->Fraction Sephadex Sephadex LH-20 (Size Exclusion) Fraction->Sephadex Critical Step HPLC Prep-HPLC (C18 Column) Sephadex->HPLC Final Pure this compound HPLC->Final RT Validation

Figure 2: Step-by-step isolation workflow emphasizing the necessity of Sephadex LH-20 for separating structurally similar perylenequinones.

Pharmacological Profile & Mechanism[8][9]

This compound is a potent photosensitizer .[2] Its pharmacological utility is predicated on its ability to absorb light energy and transfer it to molecular oxygen.

Mechanism of Action (Type II Photodynamic Reaction)
  • Excitation: Upon irradiation (typically blue/green light, ~450–550 nm), this compound absorbs a photon, moving from the ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The molecule undergoes intersystem crossing to a long-lived triplet state (T₁).

  • Energy Transfer: The T₁ state transfers energy to ground-state oxygen (³O₂).

  • Singlet Oxygen Generation: This generates Singlet Oxygen (¹O₂) , a highly reactive species that causes oxidative damage to target cells (e.g., tumor cells, bacteria), leading to apoptosis or necrosis.[7]

Self-Protection Mechanism: Recent research indicates that the fungus may reduce this compound to its hydroquinone form. The reduced form does not generate singlet oxygen effectively, serving as a "safe" storage mode for the fungus to avoid self-toxicity.

References

  • Wu, H., et al. (1989). "The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia bambusicola."[2][8][5][6][9] Journal of Natural Products, 52(5), 948–951.[2] Link[6]

  • Kishi, T., et al. (1991). "New Perylenequinones from Shiraia bambusicola."[5][6] Planta Medica, 57(4), 376–379.[2][5] Link

  • Du, W., et al. (2019). "Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior." The Journal of Organic Chemistry, 84(4), 1853–1862. Link

  • Zhao, N., et al. (2016). "Cloning and Characterization of the Hypocrellin Biosynthetic Gene Cluster of Shiraia bambusicola." Fungal Biology, 120(11), 1396–1404. Link

  • Yang, Y., et al. (2014). "Discovery of the Hypocrellin A Biosynthetic Gene Cluster in Shiraia sp.[7] Slf14." PLOS ONE, 9(6), e99866. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Perylenequinones (PQs) are a class of photoactivated polyketide natural products produced by various fungal species, most notably the bamboo-parasitic fungus Shiraia sp.[1][2]. These pigments, characterized by a highly conjugated pentacyclic or hexacyclic core, are renowned for their potent photosensitizing capabilities.[3][4] Upon illumination, PQs efficiently generate reactive oxygen species (ROS), a property that has positioned them as highly promising agents for photodynamic therapy (PDT) in anticancer and antimicrobial applications.[2][5][6] Among the most studied PQs are Shiraiachrome A and its diastereomer, Hypocrellin A. Understanding their complex biosynthetic pathway is paramount for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This guide provides a detailed exploration of the genetic and enzymatic machinery governing the assembly of this compound, grounded in key experimental evidence from gene knockout, heterologous expression, and isotopic labeling studies.

The Perylenequinone Biosynthetic Blueprint: A Conserved Polyketide Pathway

The genetic instructions for perylenequinone biosynthesis are encoded within compact biosynthetic gene clusters (BGCs). In Shiraia species, this is often referred to as the hypocrellin (HYP) cluster, which shows significant homology to the cercosporin (CTB) and elsinochrome (elc) BGCs from other fungi.[1] This homology underscores a conserved biosynthetic strategy that diverges in later steps to create structural diversity.[1][3] The pathway initiates from primary metabolism, utilizing acetyl-CoA as a starter unit and malonyl-CoA for chain extension, consistent with a classical polyketide assembly line.[3][7]

Core Machinery: The Biosynthetic Gene Cluster

The HYP gene cluster in Shiraia sp. contains all the requisite enzymatic components for PQ assembly. Functional characterization has identified the roles of several key genes, as summarized in the table below.

Gene (Homolog)Proposed Enzymatic FunctionRole in Pathway
HYP1 (PKS/CTB1)Non-Reducing Polyketide Synthase (NR-PKS)Catalyzes the initial Claisen condensations of acetyl- and malonyl-CoA to form the polyketide backbone and cyclize it into the first stable intermediate, nor-toralactone.[1][8]
HYP2 (CTB3)Bifunctional Monooxygenase / O-MethyltransferasePerforms a series of oxidative transformations: hydroxylation, aromatic ring cleavage, and decarboxylation of nor-toralactone to yield a key naphthol intermediate.[1][9][10]
HYP4 (CTB2/ElcD)O-MethyltransferaseMethylates a hydroxyl group on the naphthol intermediate, which is proposed to block further oxidation at this site and direct the subsequent dimerization step.[1]
Monooxygenase(s) FAD-dependent MonooxygenaseInvolved in the crucial oxidative dimerization of two naphthol units to form the pentacyclic perylenequinone core.[2][3][4]
Oxidoreductase(s) FAD/FMN-containing dehydrogenaseCatalyzes tailoring reactions, including reductions and the formation of the seven-membered ring characteristic of hypocrellins and shiraiachromes.[2][5]
Transporters MFS and ABC TransportersFacilitate the export of the final PQ products out of the fungal cell.[2][11]

The Stepwise Assembly of the Perylenequinone Core

The biosynthesis of this compound can be dissected into three major stages: formation of the aromatic precursor, oxidative dimerization to create the perylenequinone scaffold, and a final, stereo-defining cyclization.

Diagram: The Biosynthetic Pathway to this compound

This compound Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA nor_toralactone Nor-toralactone acetyl_coa->nor_toralactone HYP1 (PKS) naphthol_int Naphthol Intermediate III nor_toralactone->naphthol_int HYP2 (Monooxygenase, O-Methyltransferase) prehypocrellin Prehypocrellin (Intermediate V) naphthol_int->prehypocrellin Oxidative Coupling (Oxidases) shiraiachrome_a This compound prehypocrellin->shiraiachrome_a Transannular Aldol Reaction (anti product) hypocrellin_a Hypocrellin A prehypocrellin->hypocrellin_a Transannular Aldol Reaction (syn product)

Caption: Core biosynthetic pathway from precursors to this compound.

Stage 1: Polyketide Synthesis and Modification The pathway is initiated by the non-reducing polyketide synthase (NR-PKS) HYP1, which constructs the aromatic precursor nor-toralactone.[1][8][9] This intermediate is then processed by the remarkable bifunctional enzyme HYP2 (homologous to CTB3). Its monooxygenase domain performs an oxidative ring cleavage, followed by decarboxylation and hydroxylation, while its fused O-methyltransferase domain may also act on the intermediate.[1][9][10] Further methylation by the dedicated O-methyltransferase HYP4 yields the fully formed naphthol monomer, poised for dimerization.[1]

Stage 2: Oxidative Coupling and Core Formation This is one of the most mechanistically complex and least understood stages. It involves the oxidative coupling of two naphthol monomers to form the C2-symmetric pentacyclic perylenequinone core.[9] Studies involving heterologous expression of the elsinochrome pathway suggest that this critical step is not the work of a single enzyme but requires the coordinated action of multiple oxidases, potentially including a berberine bridge enzyme-like oxidase and a laccase-like multicopper oxidase.[8] This dimerization leads to a key, albeit unstable, intermediate known as prehypocrellin, which has been successfully isolated and characterized, confirming its role as the direct precursor to the final products.[12][13]

Stage 3: Transannular Aldol Reaction and Stereochemical Divergence The final step in the formation of this compound and Hypocrellin A is a proposed transannular aldol reaction.[1][12][14] This intramolecular cyclization of prehypocrellin forms the characteristic seven-membered ring. The stereochemical outcome of this reaction determines whether this compound (the anti aldol product) or Hypocrellin A (the syn aldol product) is formed.[14] While this reaction could occur spontaneously, the prevalence of specific diastereomers in different fungal strains suggests it is likely under enzymatic control. Furthermore, the two compounds can interconvert via keto-enol tautomerism, highlighting their close biosynthetic relationship.[12]

Methodologies for Pathway Elucidation

The elucidation of this intricate pathway relies on a combination of genetic, biochemical, and analytical techniques. The causality behind these experimental choices is to systematically link specific genes to their biochemical functions.

Gene Knockout via CRISPR-Cas9

The most direct method to probe gene function is to delete it and observe the metabolic consequences. The advent of CRISPR-Cas9 has made this process highly efficient in filamentous fungi like Shiraia.[3][4]

Causality: Deleting a gene, such as the core PKS, should abolish the production of all downstream metabolites. Mutants lacking the PKS are typically colorless and produce no hypocrellins.[3][4] Similarly, knocking out a tailoring enzyme, like a monooxygenase or methyltransferase, should lead to the accumulation of the substrate for that enzyme, providing a clear snapshot of an intermediate in the pathway.[3][4]

Diagram: CRISPR-Cas9 Gene Deletion Workflow

CRISPR_Workflow sgRNA_design 1. sgRNA Design (Targeting Gene of Interest) vector_construction 2. Vector Construction (Cas9 & sgRNA expression cassette) sgRNA_design->vector_construction transformation 3. Fungal Protoplast Transformation vector_construction->transformation selection 4. Mutant Selection (e.g., antibiotic resistance) transformation->selection verification 5. Genotypic Verification (PCR & Sequencing) selection->verification analysis 6. Phenotypic Analysis (Metabolite Profiling via HPLC/LC-MS) verification->analysis

Caption: Workflow for targeted gene deletion using CRISPR-Cas9.

Protocol: Targeted Gene Deletion in Shiraia sp.
  • sgRNA Design: Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' flanking regions of the target gene using a tool like CRISPR-P 2.0.

  • Vector Assembly: Construct a CRISPR-Cas9 vector containing the Cas9 nuclease expression cassette driven by a strong constitutive promoter (e.g., gpdA) and the designed sgRNA cassettes driven by a U6 promoter. Include a selectable marker, such as hygromycin resistance (hph).

  • Protoplast Preparation: Grow Shiraia sp. mycelia in liquid PDB medium for 3-4 days. Harvest, wash, and digest the mycelia with an enzyme solution (e.g., lysing enzyme from Trichoderma harzianum, cellulase) in an osmotic stabilizer (e.g., 0.8 M KCl) to generate protoplasts.

  • PEG-Mediated Transformation: Mix the purified protoplasts with the CRISPR-Cas9 plasmid DNA and PEG-CaCl2 solution. Incubate to allow for DNA uptake.

  • Regeneration and Selection: Plate the transformed protoplasts on regeneration medium (e.g., PDA with 0.8 M sucrose) containing the appropriate selective agent (e.g., 100 µg/mL hygromycin B). Incubate until resistant colonies appear.

  • Screening and Verification: Isolate genomic DNA from putative transformants. Use PCR with primers flanking the target gene to screen for deletions (indicated by a smaller PCR product size). Confirm the precise deletion by Sanger sequencing of the PCR product.

  • Metabolite Analysis: Cultivate the confirmed knockout mutant and the wild-type strain under identical, PQ-producing conditions (e.g., liquid culture under illumination).[6] Extract metabolites with an organic solvent (e.g., ethyl acetate) and analyze the profile using HPLC or LC-MS to identify accumulated intermediates or the absence of the final product.

Heterologous Expression

Causality: Fungi like Aspergillus nidulans or yeast do not produce perylenequinones, providing a "clean" background.[15] By introducing a set of genes from the Shiraia HYP cluster into this host, any new compounds produced can be directly attributed to the function of the introduced genes. This bottom-up approach is powerful for validating the minimal set of enzymes required for a specific transformation, such as the conversion of nor-toralactone to the perylenequinone core.[8]

Stable Isotope Labeling

Causality: To unequivocally confirm the polyketide origin of this compound, the fungus can be fed with ¹³C-labeled glucose.[7] Glycolysis breaks down glucose into acetyl-CoA. The PKS then incorporates these labeled two-carbon units into the growing polyketide chain. By analyzing the final this compound molecule using NMR or mass spectrometry, researchers can map the exact positions of the ¹³C atoms, providing definitive proof of the biosynthetic building blocks and assembly logic.[7]

Conclusion and Future Perspectives

The biosynthetic pathway of this compound and its relatives is a masterful example of fungal metabolic engineering. It begins with a conserved polyketide synthase and proceeds through a series of complex oxidative and cyclization reactions, controlled by a dedicated gene cluster, to generate structurally diverse and biologically potent photosensitizers. While the main steps have been elucidated through a combination of genetic and biochemical approaches, key questions remain. The precise mechanism of oxidative dimerization and the specific enzymes controlling the stereoselective transannular aldol reaction are areas of active investigation.

For drug development professionals, a deep understanding of this pathway is the key to unlocking the full potential of perylenequinones. Future efforts will likely focus on:

  • Metabolic Engineering: Overexpressing key biosynthetic genes or transcription factors in the native Shiraia host to enhance yields.[16]

  • Synthetic Biology: Reconstituting the entire pathway in a heterologous host like Saccharomyces cerevisiae for controlled, scalable production.

  • Enzymatic Biocatalysis: Harnessing individual enzymes from the pathway to create novel PQ analogs with improved photodynamic properties or altered solubility.

By continuing to unravel the molecular intricacies of perylenequinone biosynthesis, the scientific community can pave the way for the sustainable production and therapeutic application of these remarkable natural products.

References

  • Deng, H., et al. (2022). Advances and perspectives on perylenequinone biosynthesis. Frontiers in Bioengineering and Biotechnology. [Link]

  • Khiralla, A., et al. (2022). Fungal perylenequinones. Fungal Diversity. [Link]

  • Ma, L., et al. (2023). Fruiting body-associated Pseudomonas contact triggers ROS-mediated perylenequinone biosynthesis in Shiraia mycelium culture. Journal of Fungi. [Link]

  • Newman, A. G., & Townsend, C. A. (2016). Molecular Characterization of the Cercosporin Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae. Journal of the American Chemical Society. [Link]

  • Wang, L., et al. (2015). High-efficiency biosynthesis of hypocrellin A in Shiraia sp. using gamma-ray mutagenesis. Applied Microbiology and Biotechnology. [Link]

  • El-Elimat, T., et al. (2022). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry. [Link]

  • Al-Shaalani, A., et al. (2023). Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling. Microbial Cell Factories. [Link]

  • Newman, A. G., & Townsend, C. A. (2016). Molecular Characterization of the Cercosporin Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae. Journal of the American Chemical Society. [Link]

  • Funa, N., et al. (2007). Biosynthesis of Hexahydroxyperylenequinone Melanin via Oxidative Aryl Coupling by Cytochrome P-450 in Streptomyces griseus. Journal of Bacteriology. [Link]

  • O'Brien, E. M., & Sarpong, R. (2014). Perylenequinone Natural Products: Evolution of the Total Synthesis of Cercosporin. The Journal of Organic Chemistry. [Link]

  • El-Elimat, T., et al. (2022). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry. [Link]

  • Zheng, M., et al. (2024). Interplay between Shiraia and its fruiting body-associated Rhodococcus sp. No. 3 via hypocrellin A and carotenoid biosynthesis. Journal of Fungi. [Link]

  • Xu, C., et al. (2024). Heat stress-induced NO enhanced perylenequinone biosynthesis of Shiraia sp. via calcium signaling pathway. World Journal of Microbiology and Biotechnology. [Link]

  • Cichewicz, R. H., et al. (2012). Perylenequinones: Isolation, Synthesis, and Biological Activity. European Journal of Organic Chemistry. [Link]

  • O'Brien, E. M., & Sarpong, R. (2015). Perylenequinone Natural Products: Total Synthesis of Hypocrellin A. Angewandte Chemie International Edition. [Link]

  • Al-Shaalani, A., et al. (2020). Enhanced Production and Anticancer Properties of Photoactivated Perylenequinones. Molecules. [Link]

  • Ma, L., et al. (2019). Inducing perylenequinone production from a bambusicolous fungus Shiraia sp. S9 through co-culture with a fruiting body-associated bacterium Pseudomonas fulva SB1. Microbial Cell Factories. [Link]

  • Hu, Z., et al. (2019). Heterologous biosynthesis of elsinochrome A sheds light on the formation of the photosensitive perylenequinone system. Chemical Science. [Link]

  • Deng, H., et al. (2022). Advances and perspectives on perylenequinone biosynthesis. Frontiers in Bioengineering and Biotechnology. [Link]

  • Wikipedia. (n.d.). Polyketide synthase. Wikipedia. [Link]

  • El-Elimat, T., et al. (2022). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry. [Link]

  • Deng, H., et al. (2020). Optimisation of hypocrellin production in Shiraia-like fungi via genetic modification involving a transcription factor gene and a putative monooxygenase gene. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structures of hypocrellin A, hypocrellin B, hypocrellins C, elsinochrome A, elsinochrome B, and elsinochrome C. ResearchGate. [Link]

  • Deng, H., et al. (2020). Optimisation of hypocrellin production in Shiraia-like fungi via genetic modification involving a transcription factor gene and a putative monooxygenase gene. Scientific Reports. [Link]

  • Ahuja, M., et al. (2020). Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans. Journal of Fungi. [Link]

Sources

Technical Monograph: Chemical Structure and Stereochemistry of Shiraiachrome A

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, stereochemistry, and biosynthetic origins of Shiraiachrome A. It is designed for researchers in natural product chemistry and drug development.

Executive Summary

This compound is a naturally occurring perylenequinone pigment isolated from the fungal stromata of Shiraia bambusicola and related species (Rubroshiraia bambusae). Structurally homologous to Hypocrellin A, it functions as a potent photosensitizer with significant potential in photodynamic therapy (PDT) for oncology and antimicrobial applications.

This guide addresses the critical stereochemical distinctions that define this compound, specifically its axial chirality (atropisomerism) and the absolute configuration of its aliphatic seven-membered ring—features that dictate its pharmacological profile and distinguish it from its isomers.

Structural Characterization

This compound belongs to the cyclohepta[ghi]perylenequinone class. Its skeleton consists of a rigid, pentacyclic perylene-3,10-quinone core fused to a flexible seven-membered aliphatic ring.

Core Chemical Identity
PropertyData
Common Name This compound
Chemical Class Perylenequinone (Cyclohepta[ghi]perylene derivative)
Molecular Formula C₃₀H₂₆O₁₀
Molecular Weight 546.52 g/mol
Key Functional Groups [1][2][3][4][5][6] • 3,10-Quinone system (redox active)• 4,9-Dihydroxy groups (peri-hydroxylated, H-bonded)• Seven-membered ether/aliphatic ring (C13-C16)• Acetyl group (C17)
Connectivity and Regiochemistry

The molecule features a highly conjugated


-system responsible for its deep red color and photosensitizing ability. The core perylenequinone is substituted with methoxy groups and bridged by a seven-membered ring containing a chiral secondary alcohol (C-14) and a chiral tertiary carbon (C-15).

Stereochemical Analysis

The stereochemistry of this compound is complex, arising from the interplay between axial chirality (helicity of the perylene core) and point chirality (asymmetric carbons in the aliphatic bridge).

Axial Chirality (Atropisomerism)

Like Hypocrellin A, the steric bulk of the substituents on the perylene core forces the aromatic system to twist, creating a helical structure.

  • Helicity: Natural this compound exhibits M-helicity (often denoted as M(

    
    )  in specific nomenclature conventions).
    
  • Stability: The fusion of the seven-membered ring locks the conformation, creating a high barrier to racemization compared to non-bridged perylenequinones (e.g., Hypocrellin B).

Absolute Configuration & Isomerism

This compound is a diastereomer of Hypocrellin A. While they share the same gross connectivity and axial helicity, they differ in the relative configuration of the chiral centers within the seven-membered ring.

  • Hypocrellin A: M-helicity with 14

    
    , 15
    
    
    
    configuration.
  • This compound: M-helicity with a distinct configuration at C-14 .

    • Note: The "ent-Shiraiachrome A" (enantiomer) has been characterized as having P(

      
      )  helicity with 14
      
      
      
      , 15
      
      
      configuration.[1][2] Therefore, natural this compound is assigned M(
      
      
      ), 14
      
      
      , 15
      
      
      relative stereochemistry that results in a distinct spatial orientation of the C-14 hydroxyl group compared to Hypocrellin A.
Spectral Signatures for Identification

Differentiation from Hypocrellin A relies on Circular Dichroism (CD) and NMR shifts.

TechniqueThis compound SignatureDistinction from Hypocrellin A
CD Spectrum (MeOH) Positive Cotton Effects: 588, 540, 350 nmNegative Cotton Effects: 450, 283, 255 nmParallel to Hypocrellin A (indicating same M-helicity), but intensity ratios differ due to C-14 perturbation.
¹H NMR (CDCl₃) H-13a (Axial): Low-field shift (+0.15 ppm vs Hypocrellin A)H-13b (Equatorial): High-field shift (-0.29 ppm vs Hypocrellin A)The shift difference of the methylene protons at C-13 is diagnostic of the C-14 hydroxyl orientation.
Stereochemical Determination Workflow

The following diagram illustrates the logic flow used to assign the absolute configuration, integrating spectral data with computational verification.

Stereochemistry cluster_0 Experimental Data Acquisition cluster_1 Configuration Assignment A Isolate Pure Compound (Shiraia bambusicola) B CD Spectroscopy (Cotton Effects) A->B C 1H NMR / NOESY (J-coupling & NOE) A->C D Axial Chirality Assignment (M-Helicity based on +588/540nm) B->D Compare with Hypocrellin A E Relative Stereochemistry (C14/C15) (Deduced from H-13 Shifts) C->E H-13a/b Anisotropy F Definitive Structure: This compound (M-helix) D->F E->F

Caption: Logic flow for the stereochemical assignment of this compound, utilizing CD for axial chirality and NMR for point chirality.

Biosynthetic Origin

This compound is a polyketide-derived secondary metabolite. Its biosynthesis involves the oxidative coupling of two naphthalene units, followed by a critical cyclization step that forms the seven-membered ring.

Pathway Overview
  • Polyketide Assembly: Condensation of acetate/malonate units by a Polyketide Synthase (PKS) to form a pentaketide precursor (likely 1,8-dihydroxynaphthalene derivative).

  • Oxidative Coupling: Dimerization to form the perylenequinone core (Prehypocrellin).

  • Ring Closure: An intramolecular aldol-type condensation forms the seven-membered ring. This step is stereoselective and determines the axial chirality and C-14/C-15 configuration.

Biosynthesis Start Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) Start->PKS Inter1 Pentaketide Precursor (THN derivative) PKS->Inter1 Ox Oxidative Coupling (P450 / Laccase) Inter1->Ox Pre Prehypocrellin (Symmetrical Core) Ox->Pre Cyc Stereoselective Cyclization Pre->Cyc Prod This compound (M-Helix, C14-Isomer) Cyc->Prod

Caption: Proposed biosynthetic pathway from polyketide precursors to the stereoselective formation of this compound.

Experimental Protocol: Isolation & Purification

To ensure high purity for structural analysis, the following isolation protocol is recommended. This method minimizes light exposure to prevent photo-oxidation or racemization.

Reagents: Acetone, Chloroform (CHCl₃), Methanol (MeOH), Sephadex LH-20, Silica Gel (200-300 mesh).

  • Extraction:

    • Dry fungal stromata of Shiraia bambusicola (100 g) are pulverized.

    • Extract with Acetone (3 x 500 mL) under ultrasound at room temperature (dark conditions).

    • Concentrate filtrate in vacuo to yield a crude red gum.

  • Solvent Partitioning:

    • Dissolve crude extract in water.

    • Partition with CHCl₃ until the organic layer is deep red.

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate.

  • Chromatographic Separation:

    • Step 1 (Silica Gel): Load onto a silica gel column. Elute with a gradient of CHCl₃:MeOH (100:0 to 90:10). Collect the red pigment fraction.

    • Step 2 (Sephadex LH-20): Purify the red fraction using Sephadex LH-20 (eluent: CHCl₃:MeOH 1:1) to remove fatty acids and degraded pigments.

    • Step 3 (Preparative HPLC): Use a C18 reverse-phase column (MeOH:H₂O, 85:15, isocratic) to separate this compound (RT ~18 min) from Hypocrellin A (RT ~22 min).

  • Crystallization:

    • Recrystallize from CHCl₃/Hexane to obtain deep red prisms.

References

  • Weiss, U., Merlini, L., & Nasini, G. (1987).[7] Naturally Occurring Perylenequinones. Progress in the Chemistry of Organic Natural Products.[7][8] Link

  • Al Subeh, Z. Y., et al. (2021). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry. Link

  • Kishi, T., et al. (1991). New perylenequinones from Shiraia bambusicola. Planta Medica. Link

  • Wu, S., et al. (1989). The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia bambusicola.[9] Journal of Natural Products. Link

  • Mazzini, S., et al. (2001). Conformation and tautomerism of hypocrellins. Revised structure of this compound. Journal of the Chemical Society, Perkin Transactions 2. Link

Sources

The Perylenequinone Photosensitizers: A Technical Guide to Shiraiachrome A and its Relationship with Hypocrellins

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive exploration of Shiraiachrome A and its intricate relationship with the hypocrellin family of photosensitizers. This document delves into their structural characteristics, biosynthetic origins, photodynamic mechanisms, and the experimental methodologies crucial for their investigation. Our focus is on delivering not just procedural steps, but the underlying scientific rationale to empower researchers in this dynamic field.

Introduction: The Rise of Fungal Perylenequinones in Photodynamic Therapy

Photodynamic therapy (PDT) represents a targeted and minimally invasive therapeutic strategy, primarily for cancer treatment, that utilizes the interplay of a photosensitizer, light, and molecular oxygen to elicit cytotoxic effects.[1] Natural products have long been a fertile ground for the discovery of novel photosensitizers, with fungal pigments emerging as particularly promising candidates. Among these, the perylenequinones, a class of polyketides, have garnered significant attention for their potent photodynamic activity.[2]

This guide focuses on a specific subset of these compounds: this compound and the closely related hypocrellins. These molecules, primarily isolated from bambusicolous fungi such as Shiraia bambusicola and Hypocrella bambusae, share a common structural heritage yet exhibit distinct photophysical and biological properties.[1][2][3] Understanding their nuanced differences is paramount for the rational design and development of next-generation photosensitizers. Historically, there has been considerable confusion in the nomenclature of these compounds, with Hypocrellin A being referred to as Shiraiachrome B, and Hypocrellin B as Shiraiachrome C.[4][5] This guide will adhere to the current, structurally clarified nomenclature.

Structural Elucidation: A Tale of Helical Cores and Functional Group Variations

At their core, both this compound and hypocrellins are perylenequinones characterized by a helical, non-planar pentacyclic system.[4] This inherent axial chirality, designated as M (left-handed) or P (right-handed), arises from steric hindrance between bulky substituents on the perylenequinone backbone.[4] The fundamental chromophore responsible for their light-absorbing properties is the 4,9-dihydroxyperylene-3,10-quinone moiety.[6]

The key distinctions between these molecules lie in the nature and stereochemistry of the side chains attached to this core.

Table 1: Structural Comparison of this compound and Key Hypocrellins

CompoundKey Structural FeaturesChiralitySource Organism (examples)
This compound Possesses a unique seven-membered ring fused to the perylenequinone core.[7]Specific stereoisomerism at C-14 and C-16.[7]Shiraia bambusicola[2]
Hypocrellin A Features a five-membered ring containing a hydroxyl group.[1]Enantiomer of hypocrellin.[8]Hypocrella bambusae, Shiraia-like species[1][8]
Hypocrellin B Characterized by a six-membered ring with a methoxy group.[1]Can exist as a racemic mixture of M and P enantiomers.[9]Hypocrella bambusae, Shiraia-like species[1][8]

The seemingly subtle variations in their side-chain structures have profound implications for their polarity, solubility, and, most critically, their photophysical behavior. For instance, the hydroxyl group in Hypocrellin A renders it more polar than Hypocrellin B.[1]

Biosynthetic Pathways: A Shared Origin with Divergent Fates

The biosynthesis of these complex molecules is a testament to the intricate enzymatic machinery of their fungal producers. Evidence suggests a common biosynthetic precursor for both this compound and hypocrellins, originating from the polyketide pathway.[10][11]

The proposed biosynthetic journey begins with the formation of a polyketide chain, which undergoes a series of cyclization and modification reactions to yield a naphthol intermediate. The crucial step involves the oxidative coupling of two of these naphthol units to construct the perylenequinone core. This reaction is catalyzed by a combination of a Berberine Bridge Enzyme-like Oxidase (BBEO) and a Laccase-like Multi Copper Oxidase (LMCO).[4]

From this common intermediate, the pathways diverge to yield the structural diversity observed in this family of compounds. The formation of the characteristic seven-membered ring in hypocrellins is thought to occur via a transannular aldol reaction.[4] The specific enzymes governing the final tailoring steps that differentiate this compound from the various hypocrellins are still under active investigation. Light has been shown to be a significant factor in stimulating the production of these pigments in fungal cultures.[4]

Biosynthetic Pathway of Perylenequinones Polyketide Pathway Polyketide Pathway Naphthol Intermediate Naphthol Intermediate Polyketide Pathway->Naphthol Intermediate Multiple Steps Perylenequinone Core Perylenequinone Core Naphthol Intermediate->Perylenequinone Core BBEO & LMCO Oxidative Coupling This compound This compound Perylenequinone Core->this compound Specific Tailoring Enzymes Hypocrellins Hypocrellins Perylenequinone Core->Hypocrellins Transannular Aldol Reaction

Figure 1: Simplified proposed biosynthetic pathway of this compound and hypocrellins.

Photodynamic Activity: Mechanism and Comparative Efficacy

The therapeutic potential of this compound and hypocrellins is rooted in their ability to act as potent photosensitizers. Upon absorption of light, these molecules transition from their ground state to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet state is the primary mediator of the photodynamic effect.

The subsequent reactions can proceed via two main pathways:

  • Type I Mechanism: The triplet photosensitizer can directly interact with biological substrates, such as lipids or proteins, through electron or hydrogen transfer, generating radical ions. These, in turn, can react with molecular oxygen to produce reactive oxygen species (ROS) like superoxide anions (O₂•⁻) and hydroxyl radicals (•OH).[2]

  • Type II Mechanism: The triplet photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), generating the highly cytotoxic singlet oxygen (¹O₂).[2][6] This is the predominant pathway for many perylenequinone photosensitizers.

The efficiency of singlet oxygen generation is a critical parameter for evaluating the potential of a photosensitizer. This is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen.

Table 2: Comparative Photophysical Properties

CompoundAbsorption Maxima (λmax, nm)Emission Maxima (λem, nm)Singlet Oxygen Quantum Yield (ΦΔ)
ent-shiraiachrome A 430, 540, 580[9]Not specifiedNot specified
Hypocrellin A 585, 630[1]~640[1]High[2]
Hypocrellin B 465, 540-560[1]~645[1]High

The absorption of these compounds in the red region of the visible spectrum is particularly advantageous for PDT, as light in this wavelength range can penetrate deeper into biological tissues.[1]

Photodynamic Mechanism PS_ground PS (Ground State) PS_singlet ¹PS* (Singlet State) PS_ground->PS_singlet Light (hν) PS_singlet->PS_ground Fluorescence PS_triplet ³PS* (Triplet State) PS_singlet->PS_triplet Intersystem Crossing PS_triplet->PS_ground Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) PS_triplet->O2_singlet Energy Transfer (Type II) Radicals Radical Ions PS_triplet->Radicals Electron/H⁺ Transfer (Type I) O2_ground ³O₂ (Ground State) CellDeath Cell Death O2_singlet->CellDeath Oxidative Damage Substrate Biological Substrate ROS ROS Radicals->ROS + O₂ ROS->CellDeath Oxidative Damage Extraction and Purification Workflow Start Fungal Culture (Mycelia + Broth) Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Pure Compound (this compound or Hypocrellin) Prep_HPLC->Pure_Compound

Sources

Spectroscopic Profile of Shiraiachrome A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Shiraiachrome A

This compound, a member of the perylenequinone family of natural pigments, is a secondary metabolite produced by the fungus Shiraia bambusicola. These compounds are of significant interest to the scientific community due to their potent photosensitizing capabilities, which are harnessed in photodynamic therapy (PDT) for the treatment of cancer and other diseases. The efficacy of perylenequinones as photosensitizers is intrinsically linked to their ability to absorb light and generate reactive oxygen species (ROS), making a thorough understanding of their spectroscopic properties paramount for their development as therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, with a focus on its Ultraviolet-Visible (UV-Vis) absorption and a discussion of its potential fluorescence properties, offering valuable insights for researchers in drug discovery and photobiology.

UV-Visible Absorption Spectroscopy: Capturing the Electronic Transitions

The distinct red coloration of this compound is a visual manifestation of its strong absorption in the visible region of the electromagnetic spectrum. This absorption is due to π → π* electronic transitions within its extended conjugated perylenequinone core. The precise wavelength of maximum absorption (λmax) is sensitive to the molecule's redox state and its local microenvironment, including solvent polarity and pH.

Absorption Spectra in Different Redox States

This compound can exist in several redox states, each with a unique UV-Vis absorption profile. These states—the neutral quinone, the semiquinone radical anion, and the hydroquinone dianion—play a crucial role in its biological activity. Spectroelectrochemistry has been instrumental in characterizing these different forms.

In its native quinone form, ent-shiraiachrome A exhibits a primary absorption maximum in the blue region of the spectrum, with weaker absorptions at longer wavelengths. Upon one-electron reduction to the semiquinone radical anion, the absorption profile shifts dramatically, showing a more extended absorption into the near-infrared (NIR) region. Further reduction to the hydroquinone dianion results in a spectrum with strong electronic absorptions at intermediate wavelengths.

Table 1: UV-Vis Absorption Maxima (λmax) of ent-Shiraiachrome A in Different Redox States in Acetonitrile.

Redox Stateλmax (nm)
Quinone430, 540, 580
Semiquinone Radical Anion640
Hydroquinone Dianion500, 530

This data underscores the significant influence of the electronic structure on the light-absorbing properties of this compound. The bathochromic (red) shift observed upon reduction is a key feature, indicating a lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Influence of Environmental Factors

The UV-Vis spectrum of this compound is not static and can be modulated by its surrounding environment. This sensitivity is critical for understanding its behavior in biological systems.

  • Solvatochromism: The term solvatochromism describes the change in a substance's color, and therefore its UV-Vis absorption spectrum, with a change in solvent polarity. While specific studies detailing the solvatochromism of this compound are not extensively available, the principle dictates that polar solvents can stabilize the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. For perylenequinones, an increase in solvent polarity generally leads to a red shift in the absorption spectrum.

  • pH Dependence: The pH of the medium can significantly impact the protonation state of the hydroxyl groups on the perylenequinone core, thereby altering its electronic structure and absorption spectrum. In an aqueous acetate buffer at pH 5, the reduction of ent-shiraiachrome A has been observed as a single-step two-electron, two-proton process. This indicates that under acidic conditions, the redox behavior, and consequently the absorption spectrum, is coupled to proton transfer.

Fluorescence Spectroscopy: Probing the Excited State

Fluorescence spectroscopy is a powerful technique for investigating the excited state dynamics of molecules. While this compound is primarily known for its photosensitizing ability, which often involves non-radiative decay pathways, understanding its potential fluorescence characteristics is crucial for a complete photophysical profile.

Expected Fluorescence Properties

The fluorescence of perylenequinones is often quenched by efficient intersystem crossing to the triplet state, a necessary step for the generation of singlet oxygen in photodynamic therapy. However, some level of fluorescence can be expected. The reduced forms of a related perylenequinone, cercosporin, have been noted to exhibit green fluorescence.

Factors Potentially Influencing Fluorescence

Should this compound exhibit fluorescence, its emission properties would likely be sensitive to the same environmental factors that affect its absorption spectrum.

  • Solvent Effects: The fluorescence intensity and the position of the emission maximum are typically dependent on solvent polarity. For many organic dyes, an increase in solvent polarity leads to a decrease in fluorescence intensity and a red shift in the emission spectrum.

  • pH and Ionic Strength: Changes in pH can alter the protonation state of the molecule, which in turn can significantly affect its fluorescence properties, including intensity and emission wavelength.

  • Aggregation-Induced Emission (AIE): Some molecules that are weakly fluorescent in solution exhibit a dramatic increase in fluorescence intensity upon aggregation. This phenomenon, known as aggregation-induced emission, is caused by the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. While not yet reported for this compound, the potential for AIE in this class of molecules warrants investigation, as it could have implications for its application in biological imaging and sensing.

Experimental Protocols: A Guide to Spectroscopic Analysis

To ensure the generation of reliable and reproducible data, the following section outlines standardized protocols for the UV-Vis and fluorescence spectroscopic analysis of this compound.

UV-Visible Absorption Spectroscopy Protocol

This protocol provides a step-by-step guide for obtaining the UV-Vis absorption spectrum of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, chloroform, or ethyl acetate) of known concentration. The concentration should be chosen to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.

    • For analysis in different solvents, carefully evaporate the solvent from an aliquot of the stock solution under a stream of nitrogen and redissolve the residue in the solvent of interest.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the cuvette filled with the solvent blank.

    • Measure the absorption spectrum of the this compound solution over a wavelength range of at least 200-800 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration and path length are known, calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law (A = εcl).

UV_Vis_Protocol cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution prep2 Solvent Exchange (if needed) prep1->prep2 Aliquot meas1 Baseline Correction prep2->meas1 meas2 Acquire Spectrum (200-800 nm) meas1->meas2 an1 Identify λmax meas2->an1 an2 Calculate Molar Extinction Coefficient an1->an2

Caption: Workflow for UV-Vis Absorption Spectroscopy of this compound.

Fluorescence Spectroscopy Protocol

This protocol provides a general framework for investigating the fluorescence properties of this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a spectroscopic grade solvent. The concentration should be low enough to avoid inner-filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

  • Instrumentation and Measurement:

    • Use a spectrofluorometer.

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (if known, otherwise scan to find an initial estimate) and scan the excitation monochromator over a range of wavelengths to determine the optimal excitation wavelength(s).

    • Emission Spectrum: Set the excitation monochromator to the determined λex(max) and scan the emission monochromator to record the fluorescence emission spectrum.

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with an absorption and emission profile that overlaps with that of this compound (e.g., quinine sulfate in 0.1 M H2SO4 or a perylene standard).

    • Measure the absorbance of both the this compound sample and the standard at the excitation wavelength.

    • Measure the integrated fluorescence intensity of both the sample and the standard.

    • Calculate the quantum yield (Φ) of this compound using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence_Protocol cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Quantum Yield prep1 Prepare Dilute Solution (Abs < 0.1) meas1 Record Excitation Spectrum prep1->meas1 meas2 Record Emission Spectrum meas1->meas2 an1 Measure Sample & Standard Absorbance meas2->an1 an2 Measure Integrated Fluorescence an1->an2 an3 Calculate Relative Quantum Yield an2->an3

Caption: Workflow for Fluorescence Spectroscopy and Quantum Yield Determination.

Conclusion and Future Directions

This compound possesses a rich spectroscopic profile that is highly sensitive to its electronic state and local environment. Its strong absorption in the visible spectrum is well-documented and forms the basis of its photosensitizing activity. While its fluorescence properties remain to be fully elucidated, the potential for fluorescence emission, and the influence of factors such as solvent polarity, pH, and aggregation, present exciting avenues for future research. A comprehensive understanding of both the absorption and emission characteristics of this compound is essential for optimizing its application in photodynamic therapy and for exploring its potential in other areas such as bio-imaging and diagnostics. Further studies are warranted to fill the existing gaps in our knowledge of the fluorescence behavior of this promising natural product.

References

  • El-Elimat, T., et al. (2022). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry, 87(7), 4646–4655. [Link]

  • El-Elimat, T., et al. (2022). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. PMC. [Link]

  • Ali, F. M., et al. (2014). Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. Journal of the Association of Arab Universities for Basic and Applied Sciences, 16(1), 33-39. [Link]

  • Al-Mugdadi, S. F. H. (2015). Effect of solvent polarity on the fluorescence properties of (Acriflavine) molecular. Journal of Basrah Researches ((Sciences)) 41(1), A. [Link]

  • El-Elimat, T., et al. (2022). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry, 87(7), 4646–4655. [Link]

  • Al Subeh, Z. M., et al. (2020). Enhanced Production and Anticancer Properties of Photoactivated Perylenequinones. Journal of Natural Products, 83(12), 3765–3773. [Link]

  • Gholami, M., & Nabid, M. R. (2019). Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. Analytical and Bioanalytical Chemistry Research, 6(2), 449-456. [Link]

  • Ma, L., et al. (2023). Fruiting body-associated Pseudomonas contact triggers ROS-mediated perylenequinone biosynthesis in Shiraia mycelium culture. bioRxiv. [Link]

  • Khiralla, A., et al. (2022). Fungal perylenequinones. Mycology, 13(3), 169-186. [Link]

  • El-Elimat, T., et al. (2022). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. PMC. [Link]

  • Zhang, H., et al. (2021). Aggregation-Induced Emission-Active Poly(phenyleneethynylene)s for Fluorescence and Raman Dual-Modal Imaging and Drug-Resistant Bacteria Killing. Advanced Healthcare Materials, 10(22), 2101167. [Link]

  • H.N., M., & M., S. (2017). Spectrophotometric detection of Pigments from Aspergillus and Penicillium isolates. International Journal of Current Microbiology and Applied Sciences, 6(1), 512-523. [Link]

  • Yepes-Mayorga, A., et al. (2021). Molecular Characterization of Fungal Pigments. Molecules, 26(8), 2356. [Link]

  • Gande, S., et al. (2016). Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules. New Journal of Chemistry, 40(6), 5331-5339. [Link]

  • Rout, S. K., et al. (2017). Effect of solvent polarity on fluoroscence spectra of camphor Sulphonic acid doped Polyaniline. Madridge Journal of Nanotechnology & Nanoscience, 2(1), 44-48. [Link]

  • Meghana, H. N., & Sathya, M. (2017). Spectrophotometric detection of Pigments from Aspergillus and Penicillium isolates. Semantic Scholar. [Link]

  • Wu, H., et al. (2023). Enhancement of Perylenequinonoid Compounds Production from Strain of Pseudoshiraia conidialis by UV-Induced Mutagenesis. MDPI. [Link]

  • Oregon Medical Laser Center. (n.d.). Perylene. OMLC. [Link]

A-Z Guide to the Photophysical and Photochemical Characteristics of Shiraiachrome A: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Shiraiachrome A, a Promising Natural Photosensitizer

This compound is a naturally occurring perylenequinone pigment produced by the fungus Shiraia bambusicola[1]. These vibrant red compounds have garnered significant interest within the scientific community, particularly for their potential applications in photodynamic therapy (PDT)[1][2]. PDT is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death[3]. The efficacy of a photosensitizer is intrinsically linked to its photophysical and photochemical properties. This guide provides an in-depth technical examination of this compound, offering researchers and drug development professionals the foundational knowledge required to harness its therapeutic potential. We will explore its interaction with light, its capacity to generate ROS, and the standardized protocols for its characterization.

Part 1: Photophysical Characteristics - How this compound Interacts with Light

The journey of a photosensitizer begins with the absorption of light. The photophysical properties of this compound dictate the efficiency of this initial step and the subsequent energy transfer processes.

Absorption and Emission Spectra

This compound exhibits a characteristic absorption spectrum with a strong band in the blue region of the visible spectrum. Specifically, its quinone form shows a maximum absorption (λmax) at approximately 430 nm, along with two weaker absorption bands at 540 nm and 580 nm[4][5]. This absorption profile is crucial as it determines the wavelength of light required for its activation in therapeutic applications. Upon excitation, this compound can relax to its ground state by emitting light, a process known as fluorescence. The emission spectrum provides insights into the energy of the excited state.

Data Summary: Key Photophysical Parameters of this compound
ParameterValueSignificance in PDTReference
Absorption Maximum (λmax) ~430 nm, 540 nm, 580 nmDetermines the optimal wavelength of light for activation.[4],[5]
Fluorescence Emission Data not explicitly detailed in the provided search results.Indicates the energy of the singlet excited state and competes with the formation of the triplet state necessary for ROS generation.
Singlet Oxygen Quantum Yield (ΦΔ) High (Implied)A high quantum yield indicates efficient production of singlet oxygen, a key cytotoxic agent in Type II PDT.[6]

Part 2: Photochemical Characteristics - The Generation of Reactive Oxygen Species

Following light absorption, this compound undergoes a series of photochemical reactions that culminate in the production of ROS. These highly reactive molecules are the primary effectors of cell death in PDT.

Photosensitization Mechanisms: Type I and Type II Pathways

Photosensitizers like this compound can generate ROS through two primary mechanisms, known as Type I and Type II pathways[7].

  • Type I Pathway: In this pathway, the excited photosensitizer interacts directly with a substrate molecule, such as a lipid or protein, through electron or hydrogen transfer, producing radical ions. These radicals can then react with molecular oxygen to form superoxide anions (O₂•⁻) and other ROS[4][5].

  • Type II Pathway: The excited photosensitizer in its triplet state can directly transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂)[4][5]. This is often the dominant and more desirable pathway for many photosensitizers in PDT due to the high reactivity of singlet oxygen.

Photoactivated this compound is known to react with dioxygen (³O₂) through direct energy transfer to generate singlet oxygen (¹O₂)[4][5]. However, its reduced form can react with dioxygen through an electron transfer process to produce superoxide (O₂•⁻) or peroxide (O₂²⁻) species[4][5].

G Photosensitization Mechanisms of this compound cluster_0 Light Absorption & Excitation cluster_1 Type I Pathway cluster_2 Type II Pathway SA This compound (Ground State, S₀) SA_S1 This compound (Singlet Excited State, S₁) SA->SA_S1 Light (hν) SA_T1 This compound (Triplet Excited State, T₁) SA_S1->SA_T1 Intersystem Crossing (ISC) Substrate Biological Substrate (e.g., lipid, protein) SA_T1->Substrate Electron/H⁺ Transfer SA_T1->Substrate O2_ground Molecular Oxygen (Triplet State, ³O₂) SA_T1->O2_ground Energy Transfer SA_T1->O2_ground Radicals Substrate Radicals Substrate->Radicals Superoxide Superoxide (O₂•⁻) Radicals->Superoxide + O₂ O2_singlet Singlet Oxygen (¹O₂) O2_ground->O2_singlet

Caption: General mechanisms of Type I and Type II photosensitization pathways initiated by this compound.

Part 3: Experimental Protocols for Characterization

To rigorously evaluate this compound or any novel photosensitizer, a series of standardized experiments are essential. These protocols provide a framework for obtaining reliable and reproducible data.

Protocol 1: Determination of UV-Visible Absorption Spectrum

Objective: To determine the wavelengths of maximum light absorption by this compound.

Materials:

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Spectrophotometer-grade solvent (e.g., ethanol, PBS)

  • Quartz cuvettes

  • UV-Visible spectrophotometer

Procedure:

  • Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the λmax to ensure linearity.

  • Calibrate the spectrophotometer with a blank cuvette containing only the solvent.

  • Measure the absorbance of the this compound solution across a relevant wavelength range (e.g., 300-800 nm).

  • Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Causality: The choice of solvent is critical as it can influence the aggregation state and electronic structure of the photosensitizer, thereby affecting its absorption spectrum. A non-aggregating solvent is preferred for accurate determination of monomeric absorption.

Protocol 2: Measurement of Singlet Oxygen Generation

Objective: To quantify the efficiency of singlet oxygen production by this compound upon photo-irradiation.

Materials:

  • This compound solution

  • Singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran - DPBF, or Singlet Oxygen Sensor Green)

  • Reference photosensitizer with a known singlet oxygen quantum yield (e.g., methylene blue, rose bengal)

  • Light source with a narrow bandwidth centered around the λmax of this compound

  • UV-Visible spectrophotometer or fluorometer

Procedure:

  • Prepare solutions of this compound and the reference photosensitizer with identical absorbance at the irradiation wavelength.

  • Add the singlet oxygen scavenger to both solutions. DPBF is commonly used, and its absorbance decay at ~415 nm is monitored.

  • Irradiate the samples with the light source under constant stirring.

  • Monitor the decrease in absorbance (or increase in fluorescence) of the scavenger at regular time intervals for both the this compound and the reference sample.

  • Calculate the singlet oxygen quantum yield (ΦΔ) of this compound relative to the reference using the following equation: ΦΔ (Sample) = ΦΔ (Reference) × (k_Sample / k_Reference) where k is the decomposition rate constant of the scavenger.

Self-Validation: The use of a well-characterized reference photosensitizer under identical experimental conditions provides an internal standard, ensuring the accuracy of the calculated quantum yield.

G Workflow for Singlet Oxygen Quantum Yield Determination cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_SA Prepare this compound Solution Add_Trap Add Singlet Oxygen Trap (e.g., DPBF) Prep_SA->Add_Trap Prep_Ref Prepare Reference PS Solution Prep_Ref->Add_Trap Irradiate Irradiate with Light Source (at λmax) Add_Trap->Irradiate Monitor Monitor Trap Absorbance/Fluorescence Over Time Irradiate->Monitor Plot Plot Trap Signal vs. Time Monitor->Plot Calculate Calculate Decomposition Rate (k) Plot->Calculate Final_Calc Calculate ΦΔ of this compound Relative to Reference Calculate->Final_Calc

Caption: A streamlined workflow for determining the singlet oxygen quantum yield of this compound.

Conclusion: A Bright Future for this compound in Photodynamic Therapy

This compound possesses favorable photophysical and photochemical characteristics that position it as a strong candidate for further development as a photosensitizer in photodynamic therapy. Its strong absorption in the visible spectrum and its capacity to generate cytotoxic singlet oxygen upon photoactivation are key attributes for this application. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel photosensitizers. As research in this field progresses, a deeper understanding of these fundamental properties will be paramount in translating the promise of natural products like this compound into effective clinical therapies.

References

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Enhancement of Perylenequinonoid Compounds Production from Strain of Pseudoshiraia conidialis by UV-Induced Mutagenesis. National Institutes of Health (NIH). Available at: [Link]

  • The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia Bambusicola. ResearchGate. Available at: [Link]

  • Fungal perylenequinones - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling. PubMed Central. Available at: [Link]

  • Fruiting body-associated Pseudomonas contact triggers ROS-mediated perylenequinone biosynthesis in Shiraia mycelium culture. PubMed Central. Available at: [Link]

  • Production of fungal hypocrellin photosensitizers: Exploiting bambusicolous fungi and elicitation strategies in mycelium cultures - PMC. PubMed Central. Available at: [Link]

  • A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Natural Photosensitizers in Clinical Trials. MDPI. Available at: [Link]

  • Highly Efficient Water-Soluble Photosensitizer Based on Chlorin: Synthesis, Characterization, and Evaluation for Photodynamic Therapy. ACS Pharmacology & Translational Science. Available at: [Link]

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Flow chart for basic characterization of novel photosensitizers for PDT... ResearchGate. Available at: [Link]

  • Enhanced Production and Anticancer Properties of Photoactivated Perylenequinones - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Development of Biotechnological Photosensitizers for Photodynamic Therapy: Cancer Research and Treatment—From Benchtop to Clinical Practice. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, photophysical and photochemical properties of substituted zinc phthalocyanines. Dalton Transactions (RSC Publishing). Available at: [Link]

  • The Natural Anthraquinone Parietin Inactivates Candida tropicalis Biofilm by Photodynamic Mechanisms. MDPI. Available at: [Link]

  • Mechanism of photodynamic reaction and photodynamic therapy. ResearchGate. Available at: [Link]

Sources

Mechanism of Action of Shiraiachrome A in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action of Shiraiachrome A , a perylenequinone photosensitizer derived from the fungal pathogen Shiraia bambusicola. This document is structured for researchers and drug development professionals, focusing on photophysics, subcellular signaling, and validated experimental protocols.

Technical Whitepaper | Version 1.0

Executive Summary

This compound (SA) is a naturally occurring perylenequinone pigment isolated from the ascostromata of Shiraia bambusicola. Structurally characterized as an atropisomer of Hypocrellin A, SA exhibits potent photosensitizing properties characterized by high singlet oxygen (


) quantum yields and broad spectral absorption in the visible range (blue-green spectrum).

Unlike porphyrin-based photosensitizers, SA and its perylenequinone analogs possess a rigid pentacyclic conjugated system that facilitates efficient intersystem crossing (ISC) without the requirement of heavy atom substitution. Its mechanism of action in photodynamic therapy (PDT) is driven primarily by Type II photodynamic reactions (singlet oxygen generation) localized to the mitochondria, triggering the intrinsic apoptotic cascade.

Physicochemical & Photophysical Properties[1]

Molecular Architecture

This compound features a perylene-3,10-quinone core. Its photodynamic potency is derived from:

  • Extended

    
    -Conjugation:  Allows for absorption of visible light (
    
    
    
    nm), penetrating deeper than UV but less than NIR agents.
  • Intramolecular Hydrogen Bonding: The protons on the hydroxyl groups at positions C-4 and C-9 interact with the quinone carbonyls. This tautomerism (proton transfer) in the excited state is critical for its photostability and ISC efficiency.

  • Chirality: SA is the enantiomer (or atropisomer) of Hypocrellin A. While their photophysical properties are nearly identical, their binding affinity to chiral biological targets (e.g., proteins, DNA) may differ, influencing cellular uptake rates.

Photodynamic Mechanism (Type I vs. Type II)

Upon irradiation, SA undergoes a transition from the ground singlet state (


) to the excited singlet state (

). The rigid structure minimizes non-radiative decay, favoring ISC to the long-lived triplet state (

).
  • Type II Reaction (Dominant): The

    
     state transfers energy to ground-state molecular oxygen (
    
    
    
    ), generating highly cytotoxic singlet oxygen (
    
    
    ). Perylenequinones typically exhibit
    
    
    quantum yields (
    
    
    ) in the range of 0.5 – 0.8 , significantly higher than many first-generation photosensitizers.
  • Type I Reaction (Secondary): In hypoxic environments, the reduced form of SA (formed via electron uptake) can transfer electrons to oxygen, generating superoxide anions (

    
    ).
    
Visualization: Photophysical Jablonski Diagram

The following diagram illustrates the energy transfer pathways specific to this compound.

Jablonski S0 Ground State (S0) This compound S1 Excited Singlet (S1) Short-lived S0->S1 Light Absorption (450-550 nm) S1->S0 Fluorescence (Minor) T1 Triplet State (T1) Long-lived Reactive S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence ROS Singlet Oxygen (1O2) Cytotoxic Agent T1->ROS Energy Transfer (Type II) O2 Ground State O2 (Triplet) O2->ROS Activation

Caption: Photophysical pathway of this compound. High efficiency ISC leads to dominant Type II Singlet Oxygen generation.

Biological Mechanism of Action[2][3][4][5]

Subcellular Localization

Due to its lipophilic nature, this compound rapidly crosses the plasma membrane. Fluorescence microscopy studies on perylenequinone analogs confirm accumulation primarily in the mitochondria and, to a lesser extent, lysosomes. This localization is critical because mitochondria are the primary source of cellular ROS and the regulators of apoptosis.

The Apoptotic Cascade

The therapeutic efficacy of SA is driven by the "ROS Storm" generated within the mitochondria immediately following light irradiation.

  • Oxidative Stress: High levels of

    
     oxidize mitochondrial membrane lipids (lipid peroxidation) and proteins.
    
  • MMP Collapse: This damage leads to the opening of the Mitochondrial Permeability Transition Pore (MPTP) and the collapse of the Mitochondrial Membrane Potential (

    
    ).
    
  • Cytochrome c Release: The loss of integrity causes the release of Cytochrome c into the cytosol.

  • Caspase Activation: Cytochrome c forms the apoptosome with Apaf-1, activating Pro-Caspase 9, which in turn cleaves Caspase 3, executing the cell via apoptosis.

Visualization: Mitochondrial Apoptosis Pathway

Apoptosis SA This compound (Mitochondrial) ROS Reactive Oxygen Species (1O2, O2•-) SA->ROS + Light Light Light Irradiation (hv) Light->ROS MitoDamage Mitochondrial Damage (Lipid Peroxidation) ROS->MitoDamage MMP Loss of Membrane Potential (ΔΨm Collapse) MitoDamage->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: The mitochondrial pathway of apoptosis induced by this compound-mediated oxidative stress.

Experimental Protocols for Validation

To validate the mechanism of this compound, the following self-validating protocols are recommended. These protocols control for dark toxicity and light fluence.

Protocol 1: Intracellular ROS Detection (DCFH-DA Assay)

Objective: Quantify the generation of ROS in situ upon irradiation.

  • Seeding: Seed HeLa or A549 cells (

    
     cells/well) in 6-well plates; incubate for 24h.
    
  • Treatment: Treat cells with this compound (0.5 - 2.0

    
    M) for 4h in the dark. Control: DMSO vehicle only.
    
  • Loading: Wash with PBS and incubate with

    
    M DCFH-DA (2',7'-dichlorofluorescin diacetate) for 20 min at 37°C.
    
  • Irradiation: Wash excess dye. Irradiate cells with a blue LED source (460 nm, 10-20 J/cm

    
    ).
    
  • Analysis: Immediately measure fluorescence via flow cytometry (Ex/Em: 488/525 nm) or fluorescence microscopy.

    • Validation: The fluorescence intensity must be significantly higher in "SA + Light" vs "SA Dark" and "Vehicle + Light".

Protocol 2: Mitochondrial Membrane Potential Analysis (JC-1 Assay)

Objective: Confirm mitochondrial depolarization as the primary mechanism.

  • Treatment: Treat cells with SA (IC50 concentration) for 4h, then irradiate. Incubate post-PDT for 1-4 hours.

  • Staining: Add JC-1 dye (

    
    M final) and incubate for 20 min.
    
  • Mechanism: In healthy mitochondria, JC-1 forms red fluorescent aggregates. In depolarized mitochondria, it remains as green fluorescent monomers.

  • Analysis: Visualize under fluorescence microscope.

    • Readout: A shift from Red (High

      
      ) to Green (Low 
      
      
      
      ) fluorescence indicates mitochondrial collapse.
Protocol 3: In Vitro Cytotoxicity (MTT/CCK-8)

Objective: Determine Phototoxicity Index (PI).

  • Groups: Prepare two duplicate plates (Dark Plate vs. Light Plate).

  • Dosing: Add serial dilutions of SA (0.1 to 10

    
    M).
    
  • Irradiation: Expose the "Light Plate" to 460 nm light (fluence 10 J/cm

    
    ). Keep "Dark Plate" shielded.
    
  • Incubation: Incubate both plates for 24h.

  • Measurement: Add MTT reagent, dissolve formazan, and read absorbance at 570 nm.

  • Calculation:

    
    
    
    • Target: A PI > 10 indicates a viable PDT candidate with low dark toxicity.

Data Summary: Comparative Analysis

The following table benchmarks this compound against its isomer Hypocrellin A, a standard reference in perylenequinone research.

FeatureThis compound (SA)Hypocrellin A (HA)Clinical Implication
Source Shiraia bambusicolaShiraia bambusicola / HypocrellaFungal fermentation allows scalable production.
Core Structure Perylene-3,10-quinonePerylene-3,10-quinoneHigh photostability.
Chirality Atropisomer (P/M helix)Atropisomer (Enantiomer of SA)Chiral selectivity for protein binding may differ.
Abs Max (

)
~460 nm, ~540 nm~465 nm, ~545 nmSuitable for superficial tumors or endoscopic use.

Yield (

)
High (Est. >0.5)0.83 (Ref)Potent Type II photodynamic activity.
Dark Toxicity LowLowFavorable safety profile.
Primary Target MitochondriaMitochondriaRapid induction of apoptosis.

Future Outlook & Challenges

While this compound demonstrates significant potential, clinical translation faces specific hurdles:

  • Solubility: Like most perylenequinones, SA is hydrophobic. Formulation into liposomes, nanoparticles, or delivery via HSA (Human Serum Albumin) binding is required for systemic administration.

  • Light Penetration: The absorption peak in the blue/green region limits tissue penetration depth compared to NIR dyes (e.g., Indocyanine Green). SA is best suited for superficial lesions (e.g., skin, bladder, esophageal) or interstitial PDT.

  • Scalability: While Shiraia fermentation is possible, optimizing yields of SA specifically over HA requires precise strain selection and metabolic engineering.

References

  • Photodynamic therapy: mechanism of action and ways to improve the efficiency of treatment. Source: National Institutes of Health (NIH) URL:[Link]

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. (Discusses this compound/Hypocrellin interconversion and redox states). Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia bambusicola. (Original isolation and structural determination). Source: Journal of Natural Products URL:[Link]

  • Production of fungal hypocrellin photosensitizers: Exploiting bambusicolous fungi. Source: National Institutes of Health (NIH) URL:[Link]

  • Photodynamic Action of Hypocrellin A and Hypocrellin B against Cancer—A Review. (Comparative mechanism for the class). Source: MDPI (Pharmaceuticals) URL:[Link]

Shiraiachrome A: A Next-Generation Perylenequinone for Photodynamic Therapy and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Shiraiachrome A (and its enantiomer ent-shiraiachrome A) represents a distinct subclass of fungal perylenequinones (PQs) isolated from Shiraia bambusicola. While structurally homologous to the well-characterized Hypocrellins (A and B), this compound exhibits unique physicochemical properties driven by its axial chirality and seven-membered ring topology. This guide synthesizes the latest findings on its potent photodynamic therapy (PDT) capabilities, broad-spectrum antimicrobial activity, and scalable "green" purification protocols.

Key Technical Insight: Unlike many photosensitizers that aggregate in aqueous media, this compound maintains high singlet oxygen quantum yields, making it a prime candidate for targeting solid tumors (e.g., melanoma, lung carcinoma) and multidrug-resistant (MDR) pathogens.

Chemical Architecture & Physicochemical Properties[1][2][3][4]

This compound belongs to the perylenequinone class, characterized by a pentacyclic conjugated chromophore.[1][2] Its efficacy as a photosensitizer is intrinsic to its electronic structure, which allows for efficient intersystem crossing (ISC) upon light excitation.

Structural Determinants
  • Core Structure: 3,10-dihydroxy-4,9-perylenequinone.[3]

  • Chirality: The molecule possesses axial chirality due to the twisted helical conformation of the perylenequinone core. Recent crystallographic studies have isolated ent-shiraiachrome A as a stable atropisomer.

  • Absorption Profile: Exhibits strong absorption in the blue-light region (

    
     nm) and the red region (
    
    
    
    nm), facilitating tissue penetration for PDT.
Photophysics

Upon irradiation, this compound transitions to a long-lived triplet state (


). This state transfers energy to ground-state molecular oxygen (

) via Type II photochemical reactions , generating singlet oxygen (

), the primary cytotoxic agent.

Anticancer Mechanism: Photodynamic Therapy (PDT)[2][6][7]

The anticancer potency of this compound is strictly light-dependent. In the absence of light (dark toxicity), the compound exhibits negligible cytotoxicity (


), providing a high therapeutic index.[4]
Mechanism of Action (MOA)

The primary mode of cell death is mitochondrial-mediated apoptosis . The lipophilic nature of this compound facilitates rapid cellular uptake and localization in intracellular membranes, particularly mitochondria and the Endoplasmic Reticulum (ER).

DOT Diagram: PDT Signaling Cascade

Shiraiachrome_PDT_Mechanism Figure 1: Photodynamic Activation Pathway of this compound leading to Apoptosis. Light Light Source (430-580 nm) SA_Ground This compound (Ground State) Light->SA_Ground Irradiation SA_Excited Excited Triplet State (^3SA*) SA_Ground->SA_Excited Intersystem Crossing Oxygen Ground State Oxygen (^3O_2) SA_Excited->Oxygen Energy Transfer (Type II) SingletO2 Singlet Oxygen (^1O_2) Oxygen->SingletO2 Mito Mitochondrial Membrane Potential Loss SingletO2->Mito Oxidative Stress CytoC Cytochrome c Release Mito->CytoC Caspase Caspase 3/9 Activation CytoC->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Quantitative Efficacy

In comparative studies against human skin melanoma and lung carcinoma cell lines, purified ent-shiraiachrome A demonstrated photocytotoxicity in the nanomolar range.

ParameterValue / ObservationReference
Target Cell Lines A549 (Lung), A375 (Melanoma)[1, 3]
Light Source Blue LED (430-470 nm) or White Light[1]
PDT


nM (Phototoxic)
[1]
Dark


(Non-toxic)
[1]
ROS Species Predominantly Singlet Oxygen (

)
[1, 4]

Antimicrobial Properties[3][4][6][8][9][10]

This compound exhibits potent activity against Gram-positive bacteria and fungi. The mechanism parallels its anticancer activity: ROS generation disrupts the microbial cell membrane and damages genomic DNA.

  • Target Spectrum: Staphylococcus aureus (including MRSA), Candida albicans.

  • Selectivity: Gram-negative bacteria are generally less susceptible due to the impermeability of the outer membrane to hydrophobic PQs, though efficacy can be enhanced with permeabilizing agents.

  • Biofilm Disruption: ROS generated by PQs have been shown to penetrate and degrade biofilm matrices, a critical advantage over traditional antibiotics.

Experimental Protocols

Protocol A: "Green" Isolation of ent-Shiraiachrome A

Rationale: Traditional extraction uses toxic chlorinated solvents. This optimized protocol utilizes acetone and precipitation, yielding >95% purity suitable for biological assays without extensive chromatography.

Workflow Diagram:

Green_Extraction_Protocol Figure 2: Streamlined Green Extraction Protocol for ent-Shiraiachrome A. Biomass Fungal Biomass (Rice/Oatmeal Culture) Solvent Add Acetone (Shake 16h) Biomass->Solvent Filter Vacuum Filtration Solvent->Filter Evap Evaporate to Dryness Filter->Evap Filtrate Resuspend Resuspend in Cold Methanol Evap->Resuspend Centrifuge Centrifugation (Precipitate Collection) Resuspend->Centrifuge Product Pure ent-Shiraiachrome A (>95% Purity) Centrifuge->Product Pellet

Step-by-Step Methodology:

  • Cultivation: Grow Shiraia-like sp. (e.g., strain MSX60519) on oatmeal or rice medium for 21 days under continuous light (essential for pigment biosynthesis).

  • Extraction: Macerate the solid culture with Acetone (60 mL per 10g substrate). Shake at 100 rpm for 16 hours at room temperature.

  • Filtration: Filter the mixture through a Buchner funnel to remove mycelial debris.

  • Concentration: Evaporate the acetone filtrate to dryness using a rotary evaporator.

  • Precipitation: Resuspend the dried crude extract in a minimal volume of cold Methanol. ent-Shiraiachrome A is sparingly soluble in cold methanol and will precipitate.

  • Purification: Centrifuge at 4000 rpm for 10 minutes. Discard the supernatant (containing impurities). The red pellet is ent-Shiraiachrome A (>95% purity).[5]

Protocol B: In Vitro Phototoxicity Assay (MTT/CCK-8)

Rationale: To determine the phototherapeutic index (Light


 vs. Dark 

).
  • Seeding: Plate A549 or A375 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add this compound at graded concentrations (e.g., 10 nM to 10

    
    M). Include a DMSO vehicle control (<0.1%).
    
  • Incubation: Incubate for 4 hours in the dark to allow cellular uptake.

  • Irradiation:

    • PDT Group: Expose to Blue LED (450 nm) or White Light at a fluence of 5–10 J/cm

      
      .
      
    • Dark Control: Keep plates wrapped in aluminum foil.

  • Post-Treatment: Replace medium with fresh drug-free medium. Incubate for an additional 24h.

  • Readout: Add MTT or CCK-8 reagent. Measure absorbance at 450/570 nm. Calculate cell viability relative to control.

Future Perspectives

The translational potential of this compound lies in its "activatable" nature. Future development should focus on:

  • Nanocarrier Delivery: Encapsulation in liposomes or polymeric micelles to improve solubility and tumor retention (EPR effect).

  • Combination Therapy: Synergizing ROS generation with immunotherapy (immunogenic cell death) or chemotherapy.

  • Biosynthetic Engineering: Utilizing co-culture techniques (e.g., with Pseudomonas fulva) to upregulate biosynthetic gene clusters (PKS) for industrial-scale production.

References

  • Al Subeh, Z. Y., et al. (2020).[4][6] Enhanced Production and Anticancer Properties of Photoactivated Perylenequinones.[2][6] Journal of Natural Products, 83(8), 2490–2500.[4][6] Link

  • Al Subeh, Z. Y., et al. (2022).[6] Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior.[6] The Journal of Organic Chemistry, 87(5), 2697-2710.[6] Link

  • Qi, S., et al. (2019).[7][6] Hypocrellin A-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway.[4][7][6] Acta Pharmaceutica Sinica B, 9(2), 279-293.[4][6] Link[4][7]

  • Ma, Y. J., et al. (2019).[6] Inducing perylenequinone production from a bambusicolous fungus Shiraia sp.[8][7][1][3][6] S9 through co-culture with a fruiting body-associated bacterium Pseudomonas fulva SB1.[6] Microbial Cell Factories, 18(1).[6] Link

  • Cai, X., et al. (2011). The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia bambusicola.[8][7][6][9] Journal of Natural Products, 52(5), 948–951. Link

Sources

Shiraiachrome A: A Perylenequinone with Potent Antiviral Activity Against Enveloped Viruses - A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Shiraiachrome A as a Novel Antiviral Candidate

This compound is a naturally occurring perylenequinone pigment isolated from the stromata of the fungus Shiraia bambusicola[1][2]. Perylenequinones are a class of polycyclic aromatic compounds known for their diverse biological activities, including photodynamic, anticancer, and antimicrobial properties[3][4]. Structurally, this compound possesses a rigid pentacyclic core, which is responsible for its characteristic deep red color and its notable biological functions[5]. Recent research has brought this compound to the forefront of antiviral drug discovery, particularly due to its potent inhibitory effects against enveloped viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)[6][7].

This technical guide provides an in-depth exploration of the antiviral activity of this compound against enveloped viruses. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, mechanistic insights, and detailed experimental protocols to facilitate further investigation into this promising natural product. While current research is heavily focused on its anti-SARS-CoV-2 activity, this guide will also explore the broader potential of this compound against other enveloped viruses based on the known mechanisms of action for the perylenequinone class of compounds.

Antiviral Spectrum of this compound and Related Perylenequinones

The antiviral activity of this compound has been most extensively documented against SARS-CoV-2. Studies have demonstrated that it can effectively inhibit viral entry into host cells at nanomolar concentrations[6][7]. This is a critical finding, as the entry of enveloped viruses is a key target for antiviral intervention.

While specific data on this compound's activity against other enveloped viruses such as influenza, herpes simplex virus (HSV), or Zika virus is currently limited in publicly available research, the broader class of perylenequinones has shown activity against a range of enveloped viruses[8]. This suggests a potential for this compound to exhibit a wider spectrum of antiviral activity. The proposed mechanisms of action for perylenequinones, which often involve disruption of the viral envelope, provide a strong rationale for investigating this compound against other viruses that rely on a lipid envelope for their infectivity.

Quantitative Analysis of Anti-SARS-CoV-2 Activity

The inhibitory effects of this compound against SARS-CoV-2 have been quantified using various in vitro assays. The following table summarizes the key findings from a pivotal study.

CompoundAssay TypeCell LineIC50 / EC50Reference
This compoundPseudotyped SARS-CoV-2 Infection293T-ACE20.12 µM[7]
This compoundLive SARS-CoV-2 InfectionVero E60.21 µM[7]

Table 1: In vitro antiviral activity of this compound against SARS-CoV-2. [7]

Molecular Mechanism of Action: Targeting Viral Entry

The primary mechanism of action elucidated for this compound against SARS-CoV-2 is the inhibition of viral entry. This is a multi-faceted process that involves the interaction of the compound with the viral spike (S) protein, thereby preventing its attachment to the host cell receptor, angiotensin-converting enzyme 2 (ACE2)[6][7].

Inhibition of Spike Protein-ACE2 Interaction

Surface plasmon resonance (SPR) assays and molecular docking studies have revealed that this compound can directly bind to the receptor-binding domain (RBD) of the SARS-CoV-2 S protein[7]. This binding sterically hinders the interaction between the S protein and the ACE2 receptor on the host cell surface, a critical first step in the viral lifecycle.

G cluster_virus SARS-CoV-2 Virion cluster_host Host Cell cluster_compound Inhibitor Virus SARS-CoV-2 Spike Spike Protein (RBD) ACE2 ACE2 Receptor Spike->ACE2 Binding (Infection) HostCell Host Cell ShiraiachromeA This compound ShiraiachromeA->Spike Binding (Inhibition)

Figure 1: Mechanism of SARS-CoV-2 entry inhibition by this compound. This diagram illustrates this compound binding to the spike protein's RBD, preventing its interaction with the host cell's ACE2 receptor.

Broader Implications for Enveloped Viruses

For many enveloped viruses, entry into host cells is mediated by glycoproteins on the viral surface that bind to specific host cell receptors. The ability of this compound to interfere with this process in SARS-CoV-2 suggests a potential mechanism that could be applicable to other enveloped viruses. Further research is warranted to explore if this compound can bind to and inhibit the function of glycoproteins from other viruses, such as the hemagglutinin (HA) of influenza virus or the glycoproteins gB/gD of herpes simplex virus.

Experimental Protocols for a Self-Validating Antiviral Assessment

To rigorously evaluate the antiviral activity of this compound against a broader range of enveloped viruses, a series of well-established in vitro assays are necessary. The following protocols are provided as a guide for researchers.

Cytotoxicity Assay (MTT Assay)

Before assessing antiviral activity, it is crucial to determine the cytotoxic concentration of this compound on the host cells to be used in the viral assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Protocol:

  • Cell Seeding: Seed host cells (e.g., Vero, MDCK, A549) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a "cells only" control (medium without compound) and a "blank" control (medium only).

  • Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well.

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and determining the antiviral efficacy of a compound.

Protocol:

  • Cell Seeding: Seed host cells in a 6-well or 12-well plate to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus with various non-toxic concentrations of this compound for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cells and infect the monolayers with 200 µL of the virus-compound mixture for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Overlay: Remove the inoculum and overlay the cells with 2 mL of a semi-solid medium (e.g., 1:1 mixture of 2X MEM and 1.6% agarose) containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-4 days, depending on the virus).

  • Staining: Fix the cells with 4% formaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.

G A Seed Host Cells in Multi-well Plate C Infect Cell Monolayers A->C B Prepare Virus and Compound Dilutions B->C D Add Semi-Solid Overlay with Compound C->D E Incubate to Allow Plaque Formation D->E F Fix and Stain Cells E->F G Count Plaques and Calculate IC50 F->G

Figure 2: Workflow of the Plaque Reduction Assay. This diagram outlines the key steps involved in determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound.

Protocol:

  • Cell Seeding and Infection: Seed host cells in a multi-well plate and infect with the virus at a high multiplicity of infection (MOI) to ensure a single round of replication.

  • Compound Addition at Different Time Points: Add a fixed, effective concentration of this compound to different wells at various time points pre- and post-infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).

  • Incubation: Incubate the plates for a full replication cycle (e.g., 24 hours).

  • Virus Quantification: Harvest the supernatant and quantify the virus yield using a plaque assay or RT-qPCR.

  • Data Analysis: Plot the viral titer or relative viral RNA levels against the time of compound addition. The time point at which the compound loses its inhibitory effect indicates the latest stage of the replication cycle it can effectively target.

G cluster_addition Time of this compound Addition Entry Viral Entry Replication Replication Entry->Replication Assembly Assembly/Egress Replication->Assembly Pre Pre-Infection Pre->Entry Inhibition indicates targeting of attachment/entry During During Infection During->Entry Inhibition indicates targeting of entry/fusion Post Post-Infection Post->Replication Inhibition indicates targeting of post-entry steps

Figure 3: Interpreting Time-of-Addition Assay Results. This diagram illustrates how the timing of compound addition can elucidate the targeted stage of the viral life cycle.

Conclusion and Future Directions

This compound has emerged as a potent antiviral agent with a well-defined mechanism of action against the enveloped virus SARS-CoV-2. Its ability to inhibit viral entry by targeting the spike protein provides a strong foundation for its further development as an antiviral therapeutic. While its activity against other enveloped viruses remains to be systematically explored, the known antiviral properties of the broader perylenequinone class suggest that this compound is a promising candidate for broad-spectrum antiviral research.

The experimental protocols detailed in this guide provide a robust framework for a self-validating assessment of this compound's antiviral potential. Future research should focus on:

  • Broad-Spectrum Activity Screening: Evaluating the efficacy of this compound against a diverse panel of enveloped viruses, including influenza viruses, herpesviruses, and flaviviruses.

  • Mechanistic Studies: Elucidating the precise molecular interactions between this compound and the glycoproteins of other enveloped viruses.

  • In Vivo Efficacy and Safety: Assessing the therapeutic potential and safety profile of this compound in preclinical animal models of viral infection.

The continued investigation of this compound and other natural products holds significant promise for the discovery and development of novel antiviral therapies to combat existing and emerging viral threats.

References

  • Antiviral activity of triptolide on herpes simplex virus in vitro. (2022). Journal of Medical Virology. [Link]

  • Antiviral activity of triptolide on herpes simplex virus in vitro. (2022). ResearchGate. [Link]

  • The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia Bambusicola. (2025). ResearchGate. [Link]

  • Enhanced Production and Anticancer Properties of Photoactivated Perylenequinones. (2020). Journal of Natural Products. [Link]

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. (2022). The Journal of Organic Chemistry. [Link]

  • Anti-influenza virus activity of the ethanolic extract from Peperomia sui. (2016). Journal of Ethnopharmacology. [Link]

  • Antiviral Property of the Fungal Metabolite 3-O-Methylfunicone in Bovine Herpesvirus 1 Infection. (2022). MDPI. [Link]

  • Fungal perylenequinones. (2022). Applied Microbiology and Biotechnology. [Link]

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. (2022). National Institutes of Health. [Link]

  • Fruiting body-associated Pseudomonas contact triggers ROS-mediated perylenequinone biosynthesis in Shiraia mycelium culture. (2025). Journal of Fungi. [Link]

  • High-efficiency biosynthesis of hypocrellin A in Shiraia sp. using gamma-ray mutagenesis. (2025). ResearchGate. [Link]

  • Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling. (2025). RSC Advances. [Link]

  • Axial Chiral Binaphthoquinone and Perylenequinones from the Stromata of Hypocrella bambusae Are SARS-CoV-2 Entry Inhibitors. (2021). ResearchGate. [Link]

  • Heat stress-induced NO enhanced perylenequinone biosynthesis of Shiraia sp. via calcium signaling pathway. (2024). AMB Express. [Link]

  • A Pyrido-Quinoxaline Derivative That Downregulates Reticulon 3 Protein Exhibits Potent Antiviral Activity Against Zika Virus. (2024). Journal of Medical Virology. [Link]

  • Potent in vivo antiviral activity of the herpes simplex virus primase-helicase inhibitor BAY 57-1293. (2005). Journal of Antimicrobial Chemotherapy. [Link]

  • Screening for Antivirally Active Flavonoids Against Herpes Simplex Virus Type 2 and Influenza A Virus. (2022). MDPI. [Link]

  • In Vitro Antiviral Activity of Red Algae Extracts from Chondracanthus teedei var. lusitanicus and Osmundea pinnatifida Against Coxsackievirus A12 and a Lentiviral Vector. (2024). MDPI. [Link]

  • Integrating Anti-Influenza Virus Activity and Chemical Pattern Recognition to Explore the Quality Evaluation Method of Lonicerae Japonicae Flos. (2022). MDPI. [Link]

  • Interplay between Shiraia and its fruiting body-associated Rhodococcus sp. No. 3 via hypocrellin A and carotenoid biosynthesis. (2024). Taylor & Francis Online. [Link]

  • Anti-influenza A virus activity by Agrimonia pilosa and Galla rhois extract mixture. (2021). Journal of Ethnopharmacology. [Link]

  • Glycyrrhetinic acid derivatives as Zika virus inhibitors: Synthesis and antiviral activity in vitro. (2021). Bioorganic & Medicinal Chemistry. [Link]

  • Chemical structures of distinct compounds with antiviral activity... (2021). ResearchGate. [Link]

  • Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives. (2021). Scientific Reports. [Link]

  • Searching Anti-Zika Virus Activity in 1H-1,2,3-Triazole Based Compounds. (2022). MDPI. [Link]

  • Plaque reduction assay from time-of-addition assay: (a) pre-infection... (2022). ResearchGate. [Link]

  • Potential of diterpene compounds as antivirals, a review. (2021). Future Journal of Pharmaceutical Sciences. [Link]

  • Structural basis of paramyxo- and pneumovirus polymerase inhibition by non-nucleoside small-molecule antivirals. (2024). Current Opinion in Virology. [Link]

Sources

The Photodynamic Engine: Shiraiachrome A in Shiraia Species

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the role of Shiraiachrome A within the biology of Shiraia species, specifically Shiraia bambusicola.[1] It synthesizes chemical ecology, biosynthetic logic, and pharmacological application.

Technical Guide & Whitepaper

Executive Summary

This compound (SA) is a perylenequinone pigment produced by the bamboo-parasitic fungus Shiraia bambusicola.[1][2][3] Unlike simple secondary metabolites, SA functions as a photo-activated defense mechanism . It operates on a "store-and-release" principle: accumulating in fungal stromata (fruiting bodies) and generating cytotoxic Reactive Oxygen Species (ROS) upon exposure to light.[4] This guide dissects the molecular machinery of SA, its biosynthetic regulation, and the protocols required to isolate it for Photodynamic Therapy (PDT) applications.

Part 1: Chemical Ecology & Physiological Role

The "Light-Trap" Mechanism

This compound belongs to a class of compounds known as photosensitizers.[1] In the fungal lifecycle, it plays a dual role: pathogenicity factor and competitor deterrent .[1]

  • Mechanism of Action: Upon absorption of light (specifically in the blue and red spectrum), SA transitions to an excited triplet state. It then transfers energy to ground-state molecular oxygen (

    
    ), converting it into highly reactive singlet oxygen (
    
    
    
    ) or superoxide anions (
    
    
    ).[5][6]
  • Ecological Function:

    • Host Necrosis: The ROS damage bamboo tissue, facilitating hyphal penetration and nutrient extraction.[1]

    • Antimicrobial Defense: The ROS cloud creates a sterilization zone around the fruiting body, protecting the nutrient-rich stromata from bacterial or fungal competitors.[1]

The Redox Safety Valve

A critical question in fungal physiology is: How does Shiraia avoid committing suicide via its own toxins? Recent studies indicate a redox-driven self-protection mechanism .[1] Inside the fungal hyphae, SA often exists in a reduced (hydroquinone) form, which is less phototoxic. It is only upon secretion or specific environmental triggers (oxidative stress) that it oxidizes to the fully active quinone form.

Diagram: The Photo-Oxidative Lifecycle

The following diagram illustrates the ecological feedback loop involving Light, ROS, and Bacterial interaction.

ShiraiaLifecycle Bamboo Bamboo Host Tissue Spore Ascospore Germination Bamboo->Spore Infection Mycelium Vegetative Mycelium (Low Pigment) Spore->Mycelium Stromata Stromata (Fruiting Body) (High Shiraiachrome Accumulation) Mycelium->Stromata Morphogenesis SA_Red This compound (Reduced/Safe Form) Stromata->SA_Red Biosynthesis Light Environmental Trigger: Light (Blue/Red) SA_Ox This compound (Active Quinone Form) Light->SA_Ox Photoactivation Bacteria Co-culture Trigger: Pseudomonas spp. Bacteria->SA_Red Elicitation Signal SA_Red->SA_Ox Secretion & Oxidation ROS Reactive Oxygen Species (Singlet Oxygen) SA_Ox->ROS Energy Transfer Necrosis Host Necrosis & Competitor Death ROS->Necrosis Necrosis->Bamboo Nutrient Release

Figure 1: The ecological feedback loop of this compound. Note the transition from the reduced (safe) form to the active photo-toxic form triggered by environmental factors.

Part 2: Biosynthesis & Regulation[7][8][9]

The Polyketide Pathway

This compound is a polyketide derivative.[1] Its biosynthesis shares a common "perylenequinone core" pathway with Hypocrellins and Cercosporin.

  • Precursors: Acetyl-CoA and Malonyl-CoA.[1]

  • Key Enzymes:

    • PKS (Polyketide Synthase): Assembles the carbon backbone.[1]

    • O-Methyltransferase: Methylates hydroxyl groups to stabilize the core.[1]

    • FAD-dependent Monooxygenase: Catalyzes the ring closure and oxidation steps essential for quinone formation.

Environmental Elicitation

Wild Shiraia produces high titers of SA in fruiting bodies but very low amounts in submerged liquid culture.[1] To replicate nature in the lab, specific elicitors are required:

  • Light Stress: Red light (627 nm) upregulates PKS genes.[1]

  • Nitrogen Stress: Urea supplementation shifts metabolism from vegetative growth to secondary metabolite production.

  • Bacterial Co-culture: Presence of Pseudomonas fulva (isolated from wild stromata) releases signaling molecules that trigger SA production as a defense response.

Part 3: Experimental Protocols

Protocol: Submerged Fermentation & Elicitation

Objective: Maximize this compound yield in liquid culture.

Materials:

  • Strain: Shiraia bambusicola (e.g., GDMCC 60438 or similar).[1][7]

  • Medium: PDB (Potato Dextrose Broth) supplemented with Triton X-100 (0.1%).[1]

  • Elicitor: Urea (40 g/L stock).[1][7]

Workflow:

  • Inoculation: Inoculate 100 mL PDB with 5 mycelial plugs (5 mm).

  • Growth Phase: Incubate at 28°C, 150 rpm for 48 hours (Dark).

  • Elicitation:

    • Add Urea to a final concentration of 4 g/L.

    • Expose culture to Red LED light (600-700 nm) at 200 lux intensity.

  • Harvest: Collect mycelia after 8-10 days (when culture turns deep red).

Protocol: Extraction & Purification

Objective: Isolate pure this compound from mycelial biomass.

Step-by-Step:

  • Lyophilization: Freeze-dry the harvested mycelia to remove water.[1]

  • Solvent Extraction:

    • Grind dried mycelia to fine powder.[1]

    • Extract with Acetone (1:20 w/v) for 3 hours with ultrasonication.

    • Note: Acetone is preferred over methanol for initial extraction due to better solubility of the hydrophobic quinone core.

  • Filtration: Filter debris; collect the dark red supernatant.[1]

  • Concentration: Rotary evaporate at 45°C to obtain crude extract.

  • Purification (Chromatography):

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Chloroform/Methanol (1:1 v/v).[1]

    • Fractionation: Collect fractions; monitor absorbance at 460 nm and 540 nm. This compound typically elutes after Hypocrellin A due to structural polarity differences.

Data: Yield Comparison by Method

The following table summarizes expected yields based on cultivation method.

Cultivation MethodElicitor / ConditionEst.[1][5][8][9][10][11] Total Perylenequinones (mg/L)Primary Component
Wild Harvest Natural Bamboo Stromata> 3000 (mg/kg)Mixed (HA, HB, SA)
Standard Liquid PDB, Dark, 28°C< 50Trace
Elicited Liquid Red Light + Urea300 - 900Hypocrellin A > SA
Co-Culture Pseudomonas fulva325 - 1400Balanced Profile
Endophytic Strain Pseudoshiraia conidialis> 1400High SA & HA

Part 4: Biosynthetic Pathway Visualization

The following diagram details the flow from metabolic precursors to the final active pigment.

Biosynthesis Acetyl Acetyl-CoA PKS Polyketide Synthase (PKS Gene Cluster) Acetyl->PKS Malonyl Malonyl-CoA Malonyl->PKS Pentaketide Pentaketide Intermediate PKS->Pentaketide Core Perylenequinone Core (Non-toxic Precursor) Pentaketide->Core Oxidation Oxidation & Ring Closure (FAD-Monooxygenase) Core->Oxidation Hypocrellin Hypocrellin A/B Oxidation->Hypocrellin Shiraiachrome This compound (Target Compound) Oxidation->Shiraiachrome Specific Isomerization

Figure 2: Simplified biosynthetic pathway of this compound.[1] The PKS complex assembles the backbone, which is subsequently modified by oxidases to form the photo-active quinone structure.

Part 5: References

  • Inducing perylenequinone production from a bambusicolous fungus Shiraia sp.[1][2][3][9][10] S9 through co-culture with a fruiting body-associated bacterium Pseudomonas fulva SB1. Source: Microbial Cell Factories (NIH/PubMed Central) [Link][1][4][9]

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. Source: Journal of Organic Chemistry (ACS Publications) [Link][1]

  • Urea-Induced Enhancement of Hypocrellin A Synthesis in Shiraia bambusicola GDMCC 60438: Strategies and Mechanisms. Source: Fermentation (MDPI) [Link][1]

  • Phylogenetic Position of Shiraia-Like Endophytes on Bamboos and the Diverse Biosynthesis of Hypocrellin and Hypocrellin Derivatives. Source: Journal of Fungi (MDPI) [Link]

  • The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia bambusicola. Source: Journal of Natural Products (ACS Publications) [Link][1][3]

Sources

A Technical Guide to Optimizing the Natural Production of Shiraiachrome A

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Shiraiachrome A, a member of the perylenequinone (PQ) family of natural pigments, stands at the forefront of photodynamic therapy research. Produced by the bambusicolous fungus Shiraia bambusicola, its potent photosensitizing capabilities mark it as a promising candidate for novel anticancer and antimicrobial treatments. However, realizing its full therapeutic potential is contingent on overcoming a significant bottleneck: its limited and often variable natural production. This guide is crafted for researchers, scientists, and drug development professionals dedicated to unraveling the complexities of S. bambusicola's metabolism. It moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of the factors governing this compound biosynthesis. By synthesizing field-proven insights with rigorous scientific data, this document serves as a comprehensive manual for the rational design of high-yield production strategies, empowering the scientific community to harness the full potential of this remarkable molecule.

The Producer: Understanding the Biology of Shiraia bambusicola

Shiraia bambusicola, a parasitic fungus found on bamboo, is the primary natural source of this compound and its structural relatives, the hypocrellins.[1] Traditionally, these compounds have been extracted from the fungus's fruiting bodies (stromata), which appear as pinkish growths on bamboo branches.[1] However, reliance on wild harvesting is unsustainable and yields inconsistent product levels. Consequently, laboratory cultivation through submerged and solid-state fermentation has become the focus of production efforts.[1]

Successful cultivation hinges on understanding the fungus's lifecycle and morphology. In submerged culture, S. bambusicola typically forms mycelial pellets. The morphology of these pellets—specifically their size and compactness—has been shown to correlate with secondary metabolite production. For instance, smaller, more compact pellets, which can be induced by factors like light/dark shifts, are associated with higher hypocrellin A yields.[2] This is likely due to improved mass transfer and a more favorable microenvironment for biosynthesis within the pellet structure.

The Core Machinery: The this compound Biosynthetic Pathway

This compound is a polyketide, synthesized via a complex pathway orchestrated by a dedicated gene cluster. While the entire pathway is still under active investigation, key steps have been elucidated. The biosynthesis is believed to begin with a precursor molecule, prehypocrellin, which is formed from acetyl-CoA and malonyl-CoA building blocks.[3][4] This precursor then undergoes a diastereoselective aldol cyclization to form the characteristic seven-membered ring of this compound and its related compounds.[3]

The biosynthetic gene cluster contains genes encoding for a polyketide synthase (PKS), O-methyltransferases, oxidoreductases, monooxygenases, and transporters, all of which are crucial for the step-wise construction and eventual secretion of the final molecule.[5] Understanding this pathway is paramount, as many strategies for enhancing production revolve around upregulating the expression of these key biosynthetic genes.

Shiraiachrome_A_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Polyketide Assembly Prehypocrellin Prehypocrellin PKS->Prehypocrellin Cyclization Diastereoselective Aldol Cyclization Prehypocrellin->Cyclization ShiraiachromeA ent-Shiraiachrome A Cyclization->ShiraiachromeA Derivatives Other Perylenequinones (Hypocrellin B, etc.) ShiraiachromeA->Derivatives Further Modifications (e.g., Dehydration)

Caption: Proposed biosynthetic pathway of this compound.

Key Influencing Factors on this compound Production

The production of this compound is not constitutive; it is a highly regulated process influenced by a complex interplay of environmental and biological cues. A thorough understanding of these factors is essential for developing effective yield-enhancement strategies.

The Role of Light: A Complex Regulator

Light is a potent, albeit complex, regulator of perylenequinone biosynthesis in Shiraia. The effects can vary significantly depending on the light's wavelength, intensity, and photoperiod.

  • Inhibition by Continuous Light: Several studies report that continuous exposure to light, particularly blue light, promotes mycelial growth but inhibits the production of hypocrellins.[6][7] This suggests a trade-off mechanism where the fungus prioritizes vegetative growth over secondary metabolism under constant illumination.

  • Stimulation by Light-Dark Shifts: In contrast, a cyclic exposure to light and dark can significantly enhance production. A 24-hour light/24-hour dark cycle was found to increase hypocrellin A production by 73% compared to a dark control.[2] This effect is partly attributed to the upregulation of genes related to reactive oxygen species (ROS), which act as signaling molecules to trigger the biosynthetic pathway.[2]

  • Wavelength-Specific Effects: Red light has been identified as particularly effective in stimulating hypocrellin production.[8][9] This suggests the involvement of specific photoreceptors in the fungus that perceive red light and initiate a signaling cascade leading to increased biosynthesis.

Nutritional Factors: Fueling the Biosynthetic Engine

The composition of the culture medium is a critical determinant of both fungal growth and this compound yield.

  • Carbon Source: Glucose is a commonly used and effective carbon source for the production of perylenequinones.[1] Isotope labeling studies have confirmed that the carbon backbone of this compound is primarily derived from glucose, which provides the necessary acetyl-CoA and malonyl-CoA precursors.[4]

  • Nitrogen Source: The choice of nitrogen source can dramatically impact production. While yeast extract supports good mycelial growth, it may not be sufficient to induce high levels of hypocrellin synthesis.[9] Urea has been identified as a potent inducer, with the addition of 40 g/L urea after 12 hours of fermentation leading to a significant increase in hypocrellin A production in a strain that otherwise did not produce it.[9] Other studies have found that certain amino acids, such as arginine and phenylalanine, can also enhance production.[1]

FactorConditionEffect on ProductionReference
Light Continuous Blue LightInhibition[6]
Light/Dark Shift (24h/24h)73% Increase (Hypocrellin A)[2]
Red LightSignificant Enhancement[9]
Nitrogen Source Urea (40 g/L)Induction (46.7 mg/L Hypocrellin A)[9]
Arginine/PhenylalanineEnhancement[1]
Elicitor Co-culture with P. fulva3.2-fold Increase (Hypocrellin A)[5]
Ultrasound (40 kHz)177.2% Increase (Intracellular HA)[9]

Table 1: Summary of key factors influencing perylenequinone production.

Biotic Elicitation: The Influence of Microbial Crosstalk

Co-culturing S. bambusicola with other microorganisms, particularly bacteria isolated from its natural habitat, has emerged as a powerful strategy to stimulate secondary metabolite production.

  • Co-culture with Pseudomonas fulva : A bacterium, Pseudomonas fulva, isolated from the fruiting body of Shiraia, has been shown to be a potent elicitor.[5] Co-culture resulted in a 3.2-fold increase in hypocrellin A production, reaching 325.87 mg/L.[5] This induction is believed to be contact-dependent and mediated by a burst of reactive oxygen species (ROS) in the fungus, which acts as a key signaling molecule.[10] The bacteria also upregulate the expression of the polyketide synthase gene and transporter genes responsible for secreting the perylenequinones.[5]

Biotic_Elicitation_Pathway P_fulva Pseudomonas fulva (Elicitor) Contact Physical Contact P_fulva->Contact S_bambusicola Shiraia bambusicola S_bambusicola->Contact ROS Reactive Oxygen Species (ROS) Burst Contact->ROS Triggers Signaling Signal Transduction ROS->Signaling Gene_Upregulation Upregulation of Biosynthetic Genes (PKS, Transporters) Signaling->Gene_Upregulation SA_Production Increased This compound Production & Secretion Gene_Upregulation->SA_Production

Caption: Signaling cascade in biotic elicitation of this compound.

Abiotic Elicitors and Physical Parameters

Beyond light and nutrition, various physical and chemical stressors can act as elicitors.

  • Ultrasound: Treatment with ultrasound (40 kHz) has been shown to increase the intracellular hypocrellin A content by 177.2%.[9] This is likely due to sonoporation, which increases cell membrane permeability and may also induce a stress response that triggers secondary metabolism.

  • Temperature and pH: A culture temperature between 25-30°C is generally optimal for hypocrellin production.[1] The pH of the culture medium also plays a crucial role, although the optimal pH can vary depending on the specific strain and media composition.

  • Moisture Content: In solid-state fermentation, an initial moisture content of around 50% is optimal for both fungal growth and hypocrellin A production.[1]

Experimental Protocols

The following protocols provide a starting point for researchers looking to cultivate S. bambusicola and enhance this compound production.

Protocol for Submerged Culture of S. bambusicola
  • Strain Maintenance: Maintain S. bambusicola on Potato Dextrose Agar (PDA) plates at 25°C.

  • Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Yeast Extract Sucrose (YES) medium (2% soy peptone, 2% dextrose, 1% yeast extract) with an agar plug from a fresh PDA plate.[11]

  • Incubation: Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 5-7 days.

  • Production Culture: Inoculate 100 mL of production medium (e.g., Potato Dextrose Broth or a custom medium with optimized carbon and nitrogen sources) in a 500 mL flask with 5 mL of the seed culture.

  • Fermentation: Incubate the production culture under the desired conditions (e.g., 25°C, 150 rpm, specific light/dark cycle) for 8-12 days.

Protocol for Biotic Elicitation with Pseudomonas fulva
  • Prepare Cultures: Prepare seed cultures of S. bambusicola and P. fulva as described in their respective standard protocols.

  • Inoculate S. bambusicola: Inoculate the production medium with the S. bambusicola seed culture and grow for a predetermined period (e.g., 6 days) to allow for initial biomass accumulation.

  • Introduce Elicitor: Add a specific concentration of the live P. fulva bacterial suspension (e.g., 400 cells/mL) to the fungal culture.[5][10]

  • Co-culture: Continue the incubation for an additional period (e.g., 2 days), after which the culture can be harvested.[5]

  • Control Group: Run a parallel control culture of S. bambusicola without the addition of the bacterial elicitor.

Extraction and Quantification of this compound
  • Harvesting: Separate the mycelia from the culture broth by filtration.

  • Extraction: Extract the perylenequinones from both the mycelia and the broth using a suitable solvent, such as acetone or methanol.[10]

  • Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC).[10]

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm).[10]

    • Mobile Phase: Acetonitrile:water (e.g., 65:35, v/v).[10]

    • Flow Rate: 1 mL/min.[10]

    • Detection: UV-Vis detector at 465 nm.[10]

    • Standard: Use a purified this compound standard to create a calibration curve for accurate quantification.

Conclusion and Future Outlook

The natural production of this compound is a finely tuned process governed by a multitude of interconnected factors. By moving beyond simple media optimization to a more holistic approach that incorporates an understanding of light signaling, microbial interactions, and the underlying biosynthetic pathway, significant improvements in yield are achievable. The strategies outlined in this guide—manipulation of light cycles, rational selection of nutrient sources, and the application of biotic and abiotic elicitors—provide a robust framework for process development. Future research should focus on systems biology approaches, integrating transcriptomics, proteomics, and metabolomics to create a comprehensive model of S. bambusicola's metabolism. This will not only enable further optimization of this compound production but also unlock the potential for producing novel perylenequinone derivatives with enhanced therapeutic properties.

References

  • Influences of light on growth, reproduction and hypocrellin production by Shiraia sp. SUPER-H168. ResearchGate. [Link]

  • Effect of different light conditions on morphology and spore production of Shiraia sp. SUPER-H168. ResearchGate. [Link]

  • Fungal perylenequinones. National Institutes of Health (NIH). [Link]

  • Enhanced Production and Anticancer Properties of Photoactivated Perylenequinones. National Center for Biotechnology Information (NCBI). [Link]

  • Improved hypocrellin A production in Shiraia bambusicola by light-dark shift. PubMed. [Link]

  • Inducing perylenequinone production from a bambusicolous fungus Shiraia sp. S9 through co-culture with a fruiting body-associated bacterium Pseudomonas fulva SB1. ResearchGate. [Link]

  • Production of fungal hypocrellin photosensitizers: Exploiting bambusicolous fungi and elicitation strategies in mycelium cultures. National Center for Biotechnology Information (NCBI). [Link]

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. ACS Publications. [Link]

  • Urea-Induced Enhancement of Hypocrellin A Synthesis in Shiraia bambusicola GDMCC 60438: Strategies and Mechanisms. MDPI. [Link]

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. National Center for Biotechnology Information (NCBI). [Link]

  • Fruiting body-associated Pseudomonas contact triggers ROS-mediated perylenequinone biosynthesis in Shiraia mycelium culture. PubMed Central. [Link]

  • Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling. PubMed Central. [Link]

Sources

ent-Shiraiachrome A as a major constituent in Shiraia-like species

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide

ent-Shiraiachrome A: A Perylenequinone Keystone from Shiraia-like Fungi for Drug Discovery

Executive Summary

Perylenequinones, a class of photoactivated polyketide mycotoxins, represent a frontier in the development of novel therapeutics, particularly in photodynamic therapy (PDT).[1][2] Among these, ent-Shiraiachrome A, an enantiomer of the known shiraiachrome A, has emerged as a principal constituent from cultures of a Shiraia-like endophytic fungus (strain MSX60519).[3][4] This guide provides a comprehensive technical overview of ent-Shiraiachrome A, intended for researchers, chemists, and drug development professionals. We will traverse the scientific landscape of this molecule, from the biology of its fungal producer and the intricacies of its biosynthesis to scalable production strategies and its promising, light-mediated biological activities. The narrative emphasizes the causality behind experimental designs, offering field-proven insights into harnessing this potent natural product.

Introduction: The World of Fungal Perylenequinones

Fungi are masterful chemists, assembling complex molecular architectures with profound biological effects. Within their vast chemical arsenal, the perylenequinones stand out. These deeply colored pigments are defined by a polycyclic aromatic hydrocarbon core and are primarily produced by ascomycetous fungi, often plant pathogens or endophytes.[5] Their most compelling feature is their ability to act as photosensitizers; upon exposure to visible light, they generate cytotoxic reactive oxygen species (ROS), a property that has garnered significant interest for therapeutic applications.[1][5]

Genera such as Shiraia, Rubroshiraia, and related "Shiraia-like" species, frequently found on bamboo, are well-documented producers of these compounds, including the medicinally significant hypocrellins.[5][6][7] Recent investigations into a Shiraia-like endophyte, strain MSX60519, led to the isolation of ent-Shiraiachrome A as a major secondary metabolite.[3] This discovery is significant not only for adding a new structural entity to the perylenequinone family but also for providing a model system to study the chemical diversity and therapeutic potential inherent in this molecular class.

Section 1: The Producer - Shiraia-like Species (Strain MSX60519)

Understanding the producing organism is fundamental to harnessing its metabolic output. The fungus, identified as a Shiraia-like species, is an endophyte, meaning it resides within plant tissues without causing apparent disease.[8] Such organisms are a rich source of novel bioactive compounds.[9] Based on phylogenetic analysis, hypocrellin-producing endophytes like MSX60519 cluster within the family Shiraiaceae, though their precise taxonomy can be complex due to a lack of distinguishing morphological features in culture.[7][10]

A key characteristic of strain MSX60519 is its prolific and diverse production of perylenequinones. Chemical analysis of its culture extracts reveals a complex metabolic profile where ent-Shiraiachrome A is a major peak, but it is accompanied by a suite of structurally related analogues. These include hypocrellin, hypocrellin B, and several hypomycins (A, C, and E).[3][4] This co-elaboration of multiple perylenequinones suggests a highly active and potentially interconnected biosynthetic network, offering unique opportunities to study the generation of chemical diversity.

Section 2: Biosynthesis of ent-Shiraiachrome A

The molecular backbone of ent-Shiraiachrome A is assembled through the polyketide biosynthetic pathway, a common route for generating complex fungal secondary metabolites. The biosynthesis of perylenequinones is governed by dedicated biosynthetic gene clusters (BGCs).[5]

The Polyketide Pathway: From Simple Sugars to a Complex Core

The journey begins with simple carbon sources. Stable isotope labeling studies using ¹³C-labeled glucose have definitively shown that sugars provide the fundamental building blocks—acetyl-CoA and malonyl-CoA—for the perylenequinone core.[11] These units are stitched together by a non-reducing polyketide synthase (PKS), a large, multi-domain enzyme that acts as a molecular assembly line.[5] Subsequent enzymatic modifications, including cyclizations, oxidations, and methylations, sculpt the nascent polyketide chain into the intricate, helically chiral structure of ent-Shiraiachrome A (C₃₀H₂₆O₁₀).[5][11] While the BGCs for related compounds like hypocrellin A and elsinochrome C have been identified, the precise enzymatic steps that forge the unique seven-membered ring characteristic of the hypocrellin and shiraiachrome scaffold remain an active area of investigation.[3][4]

ent_Shiraiachrome_A_Biosynthesis Glucose Glucose AcetylCoA Acetyl-CoA / Malonyl-CoA Glucose->AcetylCoA Glycolysis PKS Polyketide Synthase (PKS) AcetylCoA->PKS Polyketide Linear Polyketide Intermediate PKS->Polyketide Chain Assembly PostPKS Post-PKS Tailoring Enzymes (Cyclases, Oxygenases, Methyltransferases) Polyketide->PostPKS Modification Cascade entSA ent-Shiraiachrome A PostPKS->entSA

Caption: Proposed biosynthetic pathway of ent-Shiraiachrome A.

Section 3: Production, Isolation, and Purification

Translating a laboratory discovery into a viable source of material for research and development requires robust and scalable production methods.

Part 3.1: Optimizing Fungal Fermentation

The rationale behind fermentation optimization is to provide the fungus with the ideal nutritional and environmental cues to maximize the production of the target metabolite. For Shiraia-like species, solid-state fermentation on nutrient-rich substrates like oatmeal has proven effective.[11]

Causality of Carbon Source Selection: Since sugars are the primary building blocks, their availability is a critical parameter. Supplementing the growth medium can significantly boost yields. Interestingly, studies have shown that disaccharides (sucrose, trehalose) are superior to monosaccharides (glucose, fructose) in enhancing perylenequinone production.[11] This may be due to factors like osmolyte function or the specific enzymatic machinery of the fungus, which might be adapted to break down more complex sugars during its natural life cycle.[11]

Carbon Source SupplementYield of ent-Shiraiachrome A (mg/g of culture)Fold Increase vs. Control
Control (No added sugar)7.22 ± 0.16-
Xylose6.14 ± 1.02~0.85x
Glucose8.90 ± 1.78~1.23x
Fructose9.56 ± 1.74~1.32x
Trehalose12.28 ± 0.94~1.70x
Sucrose13.02 ± 1.75~1.80x
Data synthesized from literature reports.[11]

Other strategies to enhance production include exposing cultures to specific light conditions (e.g., red light) and co-culturing the fungus with certain bacteria, which can act as elicitors of secondary metabolism.[5][12] Furthermore, modulating signaling pathways, such as the calcium/calmodulin system, has been shown to dramatically increase total perylenequinone output.[1][2]

Part 3.2: Extraction and Purification Workflow

The goal of the purification process is to isolate ent-Shiraiachrome A to a high degree of purity while minimizing the use of harsh or environmentally harmful solvents.

Purification_Workflow Start Fungal Culture Biomass Extract Solvent Extraction (e.g., Ethyl Acetate) Start->Extract Crude Crude Extract Extract->Crude NP_Chrom Normal-Phase Chromatography (Silica Gel) Crude->NP_Chrom Fraction Perylenequinone-Enriched Fraction NP_Chrom->Fraction HPLC Preparative HPLC (Reversed-Phase) Fraction->HPLC Final Pure ent-Shiraiachrome A (>95%) HPLC->Final

Caption: General workflow for the purification of ent-Shiraiachrome A.

Protocol: Isolation of ent-Shiraiachrome A

This protocol is a self-validating system; purity at each step can be assessed by analytical techniques like TLC or UPLC-MS.

  • Harvesting and Extraction:

    • Lyophilize the fungal biomass from the solid-state fermentation.

    • Grind the dried biomass to a fine powder.

    • Perform exhaustive extraction with an organic solvent such as ethyl acetate. The deep red color of the solvent is a primary indicator of successful perylenequinone extraction.

    • Concentrate the solvent in vacuo to yield the crude extract.

  • Initial Fractionation (Normal-Phase Chromatography):

    • Subject the crude extract to silica gel column chromatography.

    • Elute with a gradient solvent system (e.g., hexanes to ethyl acetate) to separate compounds based on polarity.

    • Collect fractions and monitor by TLC or UPLC-MS. Perylenequinones typically elute as a distinct, deeply colored band. Pool the fractions containing the target compounds.

  • High-Purity Isolation (Preparative HPLC):

    • Dissolve the enriched fraction in a suitable solvent (e.g., methanol or acetonitrile).

    • Purify the target compound using reversed-phase preparative High-Performance Liquid Chromatography (HPLC).

    • Monitor the elution profile with a UV-Vis detector at a characteristic wavelength for perylenequinones (e.g., ~470 nm).

    • Collect the peak corresponding to ent-Shiraiachrome A and verify its purity by analytical HPLC-MS.

    • Remove the solvent to obtain the pure compound as a deep red solid.

Section 4: Structural Elucidation and Physicochemical Properties

Part 4.1: Spectroscopic Characterization

The definitive identification of ent-Shiraiachrome A relies on a combination of modern spectroscopic techniques. Its structure was confirmed through meticulous analysis of its spectral data and ultimately by single-crystal X-ray diffraction.[3][13]

TechniqueObservation for ent-Shiraiachrome ASignificance
HRESIMS Provides the exact mass, confirming the molecular formula C₃₀H₂₆O₁₀.[11]Establishes elemental composition.
¹H NMR Shows characteristic signals for aromatic protons, methoxy groups, and aliphatic protons in the side chains and seven-membered ring.[3][11]Defines the proton environment and connectivity.
¹³C NMR Reveals 30 distinct carbon signals, including those for carbonyls, aromatic carbons, and aliphatic carbons.[11]Confirms the carbon skeleton.
2D NMR (COSY, HSQC, HMBC) Establishes correlations between protons and carbons, allowing for the complete assembly of the molecular structure.[3]Determines the precise bonding framework.
X-ray Crystallography Provides the unambiguous 3D structure and absolute stereochemistry, confirming the enantiomeric relationship to this compound.[3][4]The ultimate proof of structure and stereochemistry.
Part 4.2: Redox-Driven Structural Diversity

A fascinating aspect of perylenequinone chemistry is its susceptibility to redox reactions. This reactivity is not just a chemical curiosity; it appears to be a biologically relevant mechanism for structural diversification.[3]

Protocol: Chemical Reduction of ent-Shiraiachrome A

This experiment demonstrates the lability of the perylenequinone scaffold and its potential for chemical transformation.

  • Setup: Dissolve ent-Shiraiachrome A (e.g., 10 mg) in a suitable solvent in a reaction vial.[4][14]

  • Anaerobic Conditions: Purge the solution with an inert gas (e.g., argon) for 10-15 minutes to remove oxygen. This is critical, as oxygen can intercept reactive intermediates.

  • Reduction: Add an excess of a reducing agent, such as sodium dithionite (Na₂S₂O₄).[3][14]

  • Reaction: Stir the reaction at room temperature overnight. A color change is typically observed as the quinone is reduced.

  • Analysis: Quench the reaction and analyze the product mixture by UPLC-HRESIMS. Compare the retention times and mass spectra of the products with authentic standards of other perylenequinones (hypocrellin, hypomycins, etc.).

Under anaerobic reducing conditions, ent-Shiraiachrome A is converted into a mixture of other perylenequinones, including hypocrellin and various hypomycins.[3][4] This suggests that the fungus may use redox chemistry as a tool to generate a library of related compounds from a common precursor, potentially to fulfill different biological roles.

Redox_Conversion entSA ent-Shiraiachrome A (Quinone Form) Reduced Reduced Intermediates (Semiquinone/Hydroquinone) entSA->Reduced + 2e⁻, + 2H⁺ (e.g., Na₂S₂O₄) Reduced->entSA - 2e⁻, - 2H⁺ (e.g., O₂) Products Structural Analogues Reduced->Products Rearrangement / Intramolecular Rxns Hypocrellin Hypocrellin Products->Hypocrellin Hypomycin Hypomycins Products->Hypomycin

Caption: Redox-driven conversion of ent-Shiraiachrome A.

Section 5: Biological Activity and Therapeutic Potential

The significant interest in ent-Shiraiachrome A and its relatives is driven by their potent photodynamic activity.

Part 5.1: Mechanism of Action - Photodynamic Therapy (PDT)

PDT is a clinically approved cancer treatment modality that uses the combination of a photosensitizer, light, and oxygen to kill target cells.[5]

  • Administration: The photosensitizer (ent-Shiraiachrome A) is administered and preferentially accumulates in rapidly dividing cells, such as cancer cells.

  • Photoactivation: The target tissue is irradiated with light of a specific wavelength that the photosensitizer absorbs. This excites the molecule from its ground state to a higher energy triplet state.

  • ROS Generation: The excited photosensitizer transfers its energy to molecular oxygen (³O₂), converting it into highly reactive singlet oxygen (¹O₂).[3][4] This and other ROS rapidly react with cellular components like lipids, proteins, and nucleic acids.

  • Cell Death: The overwhelming oxidative damage triggers programmed cell death (apoptosis), leading to the destruction of the malignant tissue with minimal damage to surrounding healthy tissue.[5]

PDT_Mechanism PS_ground ent-Shiraiachrome A (Ground State) PS_excited Excited State PS_ground->PS_excited Light Absorption (hν) PS_excited->PS_ground Energy Transfer Oxygen_singlet Singlet Oxygen (¹O₂) (Highly Reactive) PS_excited->Oxygen_singlet Energy Transfer to O₂ Oxygen_ground Molecular Oxygen (³O₂) Apoptosis Cell Death (Apoptosis) Oxygen_singlet->Apoptosis Oxidative Damage Cell Target Cell

Caption: Mechanism of photodynamic therapy (PDT).
Part 5.2: The "Self-Protection" Hypothesis

While the photoactive quinone form is potently cytotoxic under light, its two-electron reduced (hydroquinone) form is significantly less so.[3][4] The reduced forms absorb light less intensely and are less capable of generating singlet oxygen.[4] This has led to the hypothesis that the producing fungus may keep these compounds in their reduced, non-toxic state as a form of self-protection against their own chemical weapons. This redox switch is a critical insight for drug development, suggesting the possibility of developing prodrugs that are activated only within the specific redox environment of a target tissue.

Part 5.3: Future Outlook in Drug Development

The potent photodynamic activity of ent-Shiraiachrome A positions it as a promising lead compound for anticancer and antimicrobial therapies.[5][10] However, like many natural products, it faces challenges on the path to clinical application. Key areas for future research include:

  • Improving Water Solubility: Enhancing bioavailability and formulation for systemic delivery.[9]

  • Targeted Delivery: Developing methods to specifically deliver the photosensitizer to diseased tissues, increasing efficacy and reducing side effects.

  • Optimizing the Therapeutic Window: Modifying the structure to shift its light absorption to longer wavelengths (red/near-infrared), which penetrate deeper into tissues.[9]

Conclusion

ent-Shiraiachrome A stands as a testament to the remarkable chemical innovation found within the fungal kingdom. As a major constituent of a Shiraia-like endophyte, it provides a powerful platform for investigating perylenequinone biosynthesis, redox chemistry, and photobiology. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore its full potential. With continued interdisciplinary effort, this fascinating molecule and its analogues may one day be harnessed to provide new, light-based solutions for treating human disease.

References

  • Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling. PubMed Central.
  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. PMC - NIH.
  • The core structure of perylenequinones and the structure of EA, EB, EC, HA, and HB.
  • Phylogenetic Position of Shiraia-Like Endophytes on Bamboos and the Diverse Biosynthesis of Hypocrellin and Hypocrellin Deriv
  • Chemical structures of hypocrellin (1), hypocrellin A (2), hypocrellin... | Download Scientific Diagram.
  • Chemical structures of hypocrellin A and hypocrellin B. A hypocrellin A B hypocrellin B.
  • The Shiraiachromes: Novel Fungal Perylenequinone Pigments
  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior.
  • Fungal perylenequinones. PMC - NIH.
  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior.
  • Inducing perylenequinone production from a bambusicolous fungus Shiraia sp. S9 through co-culture with a fruiting body-associated bacterium Pseudomonas fulva SB1.
  • Enhanced production of perylenequinones in the endophytic fungus Shiraia sp. Slf14 by calcium/calmodulin signal transduction. PubMed.
  • Induced effect of Na on perylenequinones biosynthesis in submerged fermentation of endophytic fungus Shiraia sp. Slf14 via calcineurin signal transduction.
  • Phylogenetic Position of Shiraia-Like Endophytes on Bamboos and the Diverse Biosynthesis of Hypocrellin and Hypocrellin Deriv

Sources

Redox Behavior and Structural Diversity of Perylenequinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the physicochemical properties of perylenequinones (PQs), a class of fungal photoactive pigments including hypocrellins, cercosporin, and elsinochromes.[1][2] For drug development professionals, the value of PQs lies in their dual-pathway photodynamic activity (Type I and Type II) and their unique redox-driven structural adaptability. This document details the structural hierarchy, electrochemical characterization, and therapeutic optimization of PQs, providing actionable protocols for their evaluation as next-generation photodynamic therapy (PDT) agents, particularly for hypoxic tumor environments.

Part 1: Structural Architecture and Diversity

The structural diversity of PQs is not merely cosmetic; it is a direct evolutionary response to redox stress. The core structure—a pentacyclic conjugated chromophore—supports extensive delocalization, which is essential for light absorption and radical stabilization.

Structural Classification and Biosynthesis

PQs are polyketide derivatives. Their diversity arises from post-biosynthetic redox modifications.

ClassRepresentative CompoundKey Structural FeaturePrimary Biological Function
Hypocrellins Hypocrellin A, B3,10-dihydroxy-4,9-perylenequinone core with a 7-membered ring.High singlet oxygen yield; rapid cellular uptake.
Cercosporins Cercosporin4,9-dihydroxy-3,10-perylenequinone core; methylenedioxy bridges.Broad-spectrum phototoxicity; fungal virulence factor.[3]
Hypomycins Hypomycin A, CReduced forms (hydroquinones) or demethoxylated derivatives.[1]Non-toxic "storage" forms; oxidation resistance.
Elsinochromes Elsinochrome ASimilar to cercosporin but with different side-chain oxidation states.Phytotoxicity; ROS generation.[4]
Atropisomerism and Tautomerism

Critical Insight: The biological activity of PQs is heavily influenced by their stereochemistry.

  • Atropisomerism: PQs possess axial chirality due to the helical twist of the perylene core. Hypocrellin A exists as stable atropisomers (M(R) and P(S)).[5] However, Hypocrellin B lacks the intramolecular hydrogen bonding network of Hypocrellin A and possesses a 7-membered ring that lowers the isomerization barrier, resulting in a racemic mixture at room temperature. This rapid interconversion can affect binding affinity to rigid protein targets like Protein Kinase C (PKC).

  • Tautomerism: The quinone and phenolic hydroxyl groups undergo rapid excited-state intramolecular proton transfer (ESIPT). This mechanism dissipates energy non-radiatively in the absence of light, contributing to the molecule's high photostability, but facilitates intersystem crossing (ISC) to the triplet state upon irradiation.

Part 2: Redox Mechanisms and Electrochemical Behavior[1][2][6][7]

The therapeutic efficacy of PQs, especially in hypoxic conditions, is governed by their ability to accept electrons.

The Redox Cycle

PQs undergo reversible reduction in two single-electron steps. This cycling is the basis for their Type I photodynamic mechanism.

  • Quinone (Q)

    
     Semiquinone Radical (
    
    
    
    ):
    The first electron transfer.
  • Semiquinone (

    
    ) 
    
    
    
    Hydroquinone (
    
    
    ):
    The second electron transfer.

Experimental Data (vs. Ag/AgCl in


): 
  • 
     (Q/
    
    
    
    ):
    
    
    V to
    
    
    V[1][2]
  • 
     (
    
    
    
    /
    
    
    ):
    
    
    V to
    
    
    V[1][2]

The relatively positive first reduction potential (compared to many porphyrins) makes PQs excellent electron acceptors, facilitating Type I reactions where the excited sensitizer extracts an electron from a substrate (e.g., NADH, lipids) rather than transferring energy to oxygen.

Visualization of Redox Pathways

RedoxCycle Q Quinone (Q) (Ground State) Excited Excited State (Q*) Q->Excited hv (Light Absorption) Excited->Q Fluorescence/Heat SQ Semiquinone Radical (SQ•-) (Reactive Intermediate) Excited->SQ + e- (from Substrate) ROS_Type2 Type II ROS (1O2) Excited->ROS_Type2 Energy Transfer (High O2) SQ->Q - e- (Oxidation) HQ Hydroquinone (HQ) (Reduced/Non-toxic) SQ->HQ + e- + 2H+ (Anaerobic) ROS_Type1 Type I ROS (O2•-, HO•) SQ->ROS_Type1 + O2 (Electron Transfer) HQ->Q Aerobic Oxidation

Figure 1: The thermodynamic redox cycle of perylenequinones, illustrating the bifurcation between Type I (radical-mediated) and Type II (singlet oxygen) pathways based on oxygen availability and redox potential.

Part 3: Photodynamic Therapy (PDT) Implications[4]

Overcoming Hypoxia with Type I Mechanisms

Standard PDT relies on Type II mechanisms (Energy Transfer to


 to form 

).[4] This fails in hypoxic tumors. PQs are unique because their redox potential allows them to switch to a Type I mechanism (Electron Transfer) in low oxygen environments.
  • Mechanism: The excited PQ abstracts an electron from a biological substrate (forming

    
    ). This radical can then react with trace oxygen to form superoxide (
    
    
    
    ) or interact directly with biomolecules to cause damage.
  • Formulation Strategy: Encapsulating PQs in electron-rich micelles (e.g., amine-containing polymers) can force the system into a Type I pathway by providing an abundant source of electrons, significantly enhancing hypoxic cytotoxicity.

Part 4: Experimental Protocols

Protocol: Cyclic Voltammetry (CV) Characterization

Objective: Determine the thermodynamic feasibility of Type I electron transfer.

Reagents & Equipment:

  • Potentiostat (e.g., BioLogic or CH Instruments).

  • Three-electrode cell:

    • Working: Glassy Carbon (3.0 mm), polished with 0.05

      
      m alumina.
      
    • Counter: Platinum wire.

    • Reference: Ag/AgCl (leak-free).[1][2][3]

  • Solvent: Anhydrous Acetonitrile (

    
    ).
    
  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Analyte: 1.0 mM Perylenequinone (e.g., Hypocrellin B).

Workflow:

  • Cleaning: Polish the working electrode on a felt pad with alumina slurry. Sonicate in water, then ethanol.

  • Preparation: Dissolve electrolyte and analyte in

    
     inside a glovebox or under Argon purge (Oxygen interferes with reduction peaks).
    
  • Purging: Bubble

    
     or Ar through the solution for 10 minutes to remove dissolved 
    
    
    
    .
  • Measurement:

    • Scan Rate: 100 mV/s.[6][7]

    • Range: 0 V to -1.5 V (cathodic scan first).

    • Cycles: 3 (to ensure stability).

  • Analysis: Identify

    
     (cathodic peak) and 
    
    
    
    (anodic peak). Calculate
    
    
    .
    • Validation: The separation

      
       should be ~59 mV for a reversible one-electron process.
      
Protocol: Phototoxicity Assay (Hypoxia vs. Normoxia)

Objective: Quantify the "Oxygen Enhancement Ratio" to validate Type I activity.

  • Cell Line: A549 or HeLa cells.

  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Drug Treatment: Add PQ (0.1 - 10

    
    M). Incubate 4h in dark.
    
  • Hypoxia Induction: Place "Hypoxic" plate in a chamber with 1%

    
    , 5% 
    
    
    
    , 94%
    
    
    for 4h prior to irradiation. Keep "Normoxic" plate at 21%
    
    
    .
  • Irradiation: Expose both plates to LED light (typically 550–650 nm, 10 J/cm²).

  • Viability: Incubate 24h post-PDT. Assess viability using MTT or CCK-8 assay.

  • Calculation: Compare

    
     (Hypoxia) vs 
    
    
    
    (Normoxia). A ratio near 1 indicates effective Type I activity (hypoxia tolerance).

Part 5: Workflow Visualization

ExperimentalWorkflow Culture Fungal Culture (Shiraia sp.) Extract Extraction (CHCl3/MeOH) Culture->Extract Purify Prep-HPLC (Isolation of PQs) Extract->Purify Char Structural ID (NMR, MS, ECD) Purify->Char CV Cyclic Voltammetry (Redox Potentials) Purify->CV PDT Phototoxicity Assay (Normoxia vs Hypoxia) Purify->PDT CV->PDT Correlate E1/2 with Efficacy

Figure 2: Integrated workflow for the isolation, characterization, and biological evaluation of perylenequinones.

References

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. Journal of Organic Chemistry, 2022.[8] [9]

  • Photoactivation Switch from Type II to Type I Reactions by Electron-Rich Micelles for Improved Photodynamic Therapy of Cancer Cells Under Hypoxia. Journal of Controlled Release, 2016.

  • Mechanisms in photodynamic therapy: part one—photosensitizers, photochemistry and cellular localization. Photodiagnosis and Photodynamic Therapy, 2004.

  • Enhanced Production and Anticancer Properties of Photoactivated Perylenequinones. Journal of Natural Products, 2019.

  • Performing Cyclic Voltammetry Measurements Using Model 2450-EC. Tektronix Application Note.

Sources

Methodological & Application

Application Note: Isolation and Purification of Shiraiachrome A from Shiraia bambusicola Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Technical Scope

Shiraiachrome A (SA) is a perylenequinone photosensitizer derived from the ascomycete Shiraia bambusicola and related endophytic fungi.[1] Structurally related to Hypocrellin A and B, SA exhibits significant potential as a photodynamic therapeutic (PDT) agent and antiviral compound.[1] However, its isolation is complicated by its structural similarity to other co-occurring perylenequinones, high lipophilicity, and susceptibility to photo-oxidation.

This application note outlines a high-purity isolation workflow transitioning from traditional halogenated solvent extraction to a modernized "green" solvent protocol (Acetone/Ethyl Acetate). It details the chromatographic logic required to resolve SA from the Hypocrellin complex using Silica Gel Flash Chromatography and Preparative HPLC.

Pre-Analytical Considerations

Strain and Fermentation Profile
  • Source Organism: Shiraia bambusicola (or Pseudoshiraia conidialis).[2]

  • Culture Type: Solid-state fermentation (Rice or Oatmeal base) typically yields higher perylenequinone titers than submerged liquid fermentation.

    • Note: Oatmeal cultures tend to produce a broader suite of metabolites (including Hypomycins), whereas Rice cultures often favor this compound and Hypocrellins, simplifying purification.[3]

  • Biosynthetic Trigger: The addition of Triton X-100 or exposure to specific light/dark cycles can induce perylenequinone biosynthesis, though SA is often constitutively produced in high-yield strains.

Critical Handling Constraints
  • Photosensitivity: SA is a potent photosensitizer. All extraction and purification steps must be performed under yellow light or low-light conditions to prevent photodegradation and the formation of radical artifacts.

  • Safety: Perylenequinones are potential toxins. Standard PPE (gloves, goggles, fume hood) is mandatory.

Extraction Protocol: The "Green" Partition Method

Traditional methods rely heavily on Chloroform (


). The optimized protocol below utilizes Acetone and Ethyl Acetate to achieve comparable recovery with reduced toxicity.
Step-by-Step Methodology
  • Harvest & Drying:

    • Lyophilize the fungal mycelia/substrate to remove water.

    • Grind the dried biomass to a fine powder (particle size < 0.5 mm) to maximize solvent contact.

  • Initial Extraction (Acetone):

    • Suspend powder in Acetone (1:10 w/v ratio).

    • Ultrasound-Assisted Extraction (UAE): Sonicate for 30–45 minutes at room temperature (< 35°C). Avoid heat to prevent thermal degradation.

    • Filter the supernatant.[4] Repeat extraction 2x. Combine filtrates.

    • Why Acetone? It penetrates the fungal cell wall efficiently and solubilizes the polar-apolar perylenequinone spectrum better than pure alcohols.

  • Solvent Exchange:

    • Evaporate Acetone under reduced pressure (Rotary Evaporator, 40°C).

    • Resuspend the resulting crude "red oil" in Ethyl Acetate (EtOAc) .

  • Liquid-Liquid Partition (De-salting):

    • Wash the EtOAc phase with deionized water (

      
      ) in a separatory funnel (1:1 v/v).
      
    • Discard the aqueous layer (removes sugars, inorganic salts, and highly polar proteins).

    • Dry the EtOAc layer over anhydrous

      
      .
      
  • Defatting (Critical for Purity):

    • Evaporate EtOAc. Reconstitute residue in Acetonitrile (MeCN) .

    • Extract against Hexanes (or n-Heptane for a greener alternative).[3]

    • Mechanism:[1][2][3][5][6] Lipids and fatty acids partition into the Hexane layer. Perylenequinones (SA) remain in the MeCN layer.

    • Collect the MeCN layer and evaporate to dryness. This is the Enriched Extract .

Purification Workflow

Visual Logic Flow (Extraction to Prep-HPLC)

PurificationWorkflow Biomass Dried Fungal Biomass AcetoneExt Acetone Extraction (Ultrasound Assisted) Biomass->AcetoneExt Solubilization Partition Partition: EtOAc / Water (Remove Polar Impurities) AcetoneExt->Partition Solvent Swap to EtOAc Defatting Defatting: MeCN / Hexane (Remove Lipids) Partition->Defatting Organic Layer Dried SilicaCol Flash Chromatography (Silica Gel) Defatting->SilicaCol Enriched Extract PrepHPLC Prep-HPLC (C12 or C18 Column) SilicaCol->PrepHPLC Fraction 2 (Perylenequinones) PureSA Purified this compound (>98%) PrepHPLC->PureSA Isocratic/Gradient Separation

Figure 1: Step-by-step isolation workflow from biomass to pure compound.[3][5][6][7]

Flash Chromatography (Silica Gel)

The enriched extract contains this compound, Hypocrellins, and other isomers. Silica gel chromatography separates these based on polarity.

  • Stationary Phase: Silica Gel (200–300 mesh).

  • Mobile Phase Gradient:

    • Solvent A: Petroleum Ether (or Hexanes)

    • Solvent B: Acetone (or Ethyl Acetate)

  • Gradient Protocol:

    • 95:5 (A:B) – Elutes low polarity fats/terpenes.

    • 80:20 (A:B) – Target Window. this compound and Hypocrellins typically elute here as a deep red/purple band.

    • 50:50 (A:B) – Flushes remaining polar pigments.

  • TLC Monitoring: Check fractions on Silica TLC plates. Mobile phase:

    
     (95:5). 
    
    
    
    values: SA
    
    
    0.4–0.6 (varies by exact system).
Preparative HPLC (Final Polishing)

This step resolves this compound from Hypocrellin A/B.

  • Column: Phenomenex Synergi C12 (Preferred) or C18.

    • Expert Insight: C12 (Ether-linked phenyl phase) often provides better selectivity for the planar aromatic structures of perylenequinones than standard C18.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid[5][6]

    • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid[6]

  • Elution Profile:

    • Isocratic Method: 60% B / 40% A.[5]

    • Flow Rate: 10–20 mL/min (depending on column diameter).

    • Detection: 460 nm (Absorption max) or 254 nm.

  • Retention Order (Typical on C18/C12):

    • Hypocrellin B (Most polar/early eluting)

    • Hypocrellin A[1][2][5][7]

    • This compound (Later eluting due to stereochemical/hydrophobic differences)

Analytical Validation

HPLC-DAD Quantification

To verify purity, run the isolated fraction on an analytical scale.

ParameterSpecification
Column C18 Analytical (e.g., Agilent Zorbax or Waters BEH), 5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile : Water (70 :[4] 30) Isocratic
Flow Rate 1.0 mL/min
Wavelength 460 nm (Quantification), 254 nm (Impurity check)
Typical Retention ~10-15 min (System dependent)
Identification Criteria
  • UV-Vis Spectrum: Characteristic absorption maxima at ~460 nm, ~540 nm, and ~580 nm.

  • Mass Spectrometry (ESI-MS):

    • This compound:

      
       typically observed.
      
    • Differentiation: Check for mass differences between SA and Hypocrellin derivates (dehydration products).

  • NMR:

    
     and 
    
    
    
    NMR are required to distinguish the stereochemistry (axial chirality) of this compound from its enantiomer ent-Shiraiachrome A or diastereomers.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield Inefficient cell wall disruption.Increase sonication time or use a bead beater before extraction. Ensure biomass is completely dry.
"Red Oil" Smearing High lipid content overloading the column.Repeat the MeCN/Hexane defatting step. Do not skip this!
Peak Broadening (HPLC) Strong adsorption of planar rings to silica.Add 0.1% Formic Acid to the HPLC mobile phase to suppress ionization of phenolic hydroxyls.
Sample Degradation Photo-oxidation.Wrap all columns and flasks in aluminum foil. Work in a room with UV-filtered lighting.
Co-elution with Hypocrellin A Structural similarity.Switch from C18 to a Phenyl-Hexyl or C12 column to exploit

interaction differences.

References

  • Scaling up the production of fungal perylenequinones and investigating their biosynthesis. Source: NIH / PubMed Central. URL:[Link] Relevance: Defines the "Green" extraction protocol (Acetone/EtOAc) and separation of ent-shiraiachrome A.

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. Source: Journal of Organic Chemistry (ACS). URL:[Link] Relevance: Provides detailed Prep-HPLC conditions (C12 column) and NMR data for identification.

  • The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia bambusicola. Source:[1][7][8][9] Journal of Natural Products.[1][7][9] URL:[Link] Relevance: The foundational paper describing the original isolation and structure of this compound.

  • Simultaneous determination of six perylenequinones in Shiraia sp. Slf14 by HPLC. Source: Journal of Liquid Chromatography & Related Technologies.[1] Relevance: Establishes the 460 nm detection standard and analytical separation gradients.

Sources

Application Note: A Validated HPLC Method for the Quantitative Analysis of Shiraiachrome A in Fungal Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Shiraiachrome A, a member of the perylenequinone class of fungal secondary metabolites, has garnered significant interest within the scientific community. Produced by fungi of the genus Shiraia, notably Shiraia bambusicola, this compound and its analogues exhibit potent photodynamic activities, making them promising candidates for applications in photodynamic therapy against cancer and microbial diseases.[1][2] As research into the therapeutic potential and biosynthetic pathways of this compound advances, the need for robust and reliable analytical methods for its quantification in complex fungal extracts becomes paramount.[3]

This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of this compound. The described protocol is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, fungal biotechnology, and preclinical drug discovery. The methodology is grounded in established principles of chromatographic separation and has been designed to be both reproducible and transferable.

Principle of the Method

The quantification of this compound is achieved through reverse-phase HPLC (RP-HPLC) coupled with UV-Vis detection. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically a C18 column) is used in conjunction with a polar mobile phase. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by a mobile phase of appropriate solvent strength. The concentration of the eluted this compound is determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve generated from a certified reference standard.

Materials and Reagents

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance (4-decimal place).

  • Vortex mixer.

  • Centrifuge.

  • pH meter.

  • Syringe filters (0.22 µm, PTFE or nylon).

  • HPLC vials with inserts.

  • Volumetric flasks and pipettes.

Chemicals and Reagents
  • This compound reference standard (>95% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Formic acid (88-98%, analytical grade).

  • Fungal extract containing this compound.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare this compound Standard Stock Solution prep_cal Create Calibration Curve Working Standards prep_std->prep_cal hplc_inject Inject Standards and Samples prep_cal->hplc_inject prep_sample Extract and Dilute Fungal Sample prep_sample->hplc_inject hplc_setup Equilibrate HPLC System hplc_setup->hplc_inject hplc_run Chromatographic Separation hplc_inject->hplc_run data_acq Detect at Optimal Wavelength hplc_run->data_acq data_proc Integrate Peak Areas data_acq->data_proc data_quant Quantify this compound Concentration data_proc->data_quant

Figure 1. Workflow for the quantification of this compound.

Detailed Protocols

Preparation of Standard Solutions

The accuracy of the quantification is directly dependent on the precise preparation of the standard solutions.

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound reference standard and transfer it to a 1.0 mL volumetric flask. Dissolve and bring to volume with methanol. This stock solution should be stored at -20°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase. A typical concentration range for the calibration curve is 1-100 µg/mL. For instance, prepare standards at 1, 5, 10, 25, 50, and 100 µg/mL.

Preparation of Fungal Extract Samples

The extraction method should be optimized to ensure complete recovery of this compound from the fungal matrix.

  • Extraction: A known weight of the dried fungal mycelium or fruiting body is extracted with a suitable solvent such as acetone or methanol.[4] The extraction can be performed by maceration, sonication, or Soxhlet extraction.

  • Sample Preparation for HPLC:

    • Evaporate the solvent from the crude extract under reduced pressure.

    • Accurately weigh the dried extract.

    • Dissolve a known amount of the dried extract in methanol to a final concentration of approximately 1 mg/mL.

    • Vortex the solution for 1 minute to ensure complete dissolution.

    • Centrifuge the solution at 10,000 rpm for 10 minutes to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Chromatographic Conditions

The following HPLC conditions have been found to be effective for the separation and quantification of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column YMC-Triart C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Program 70% B isocratic, or a gradient can be optimized based on the complexity of the extract. For example: 0-15 min, 70-95% B; 15-20 min, 95% B; 20-25 min, 95-70% B; 25-30 min, 70% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection 460 nm or 310 nm[5]
Run Time 30 minutes

Rationale for Parameter Selection:

  • C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the polycyclic aromatic structure of this compound.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to protonate any residual silanol groups on the silica-based stationary phase, which improves peak shape and reduces tailing. It also ensures the analyte is in a single ionic form.

  • Acetonitrile: Acetonitrile is a common organic modifier in reverse-phase HPLC and offers good elution strength for perylenequinones.

  • Detection Wavelength: this compound has strong absorbance in the visible and UV regions. 460 nm is a suitable wavelength for selective detection and quantification, minimizing interference from less colored co-eluting compounds.[1] 310 nm can also be used for quantification.[5]

Method Validation

To ensure the reliability of the quantitative results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6]

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999.

  • Precision:

    • Intra-day precision: Analyze a low, medium, and high concentration standard six times within the same day.

    • Inter-day precision: Analyze the same standards on three different days.

    • The relative standard deviation (RSD) for both should be less than 2%.

  • Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed fungal extract at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Table of Expected Validation Parameters:

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Precision (RSD) < 2%
Accuracy (Recovery) 98 - 102%
LOD S/N ≥ 3
LOQ S/N ≥ 10

Data Analysis and Quantification

  • Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Peak Integration: Integrate the peak area of this compound in both the standard and sample chromatograms.

  • Quantification: Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve:

    y = mx + c

    Where:

    • y is the peak area of this compound in the sample.

    • m is the slope of the calibration curve.

    • x is the concentration of this compound in the sample (µg/mL).

    • c is the y-intercept of the calibration curve.

    The concentration in the original fungal material can then be calculated by taking into account the initial weight of the material and the dilution factors used during sample preparation.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column contamination, inappropriate mobile phase pHFlush the column with a strong solvent, ensure the mobile phase pH is appropriate for the analyte and column.
Variable Retention Times Fluctuation in pump pressure, column temperature not stableCheck the HPLC system for leaks, ensure the column oven is functioning correctly.
Low Sensitivity Incorrect detection wavelength, low injection volumeVerify the optimal absorbance wavelength for this compound, increase the injection volume if necessary.
Baseline Noise Contaminated mobile phase, detector lamp agingFilter all mobile phases, degas the solvents, replace the detector lamp if it has exceeded its lifetime.

Conclusion

This application note details a robust and validated RP-HPLC method for the quantification of this compound in fungal extracts. The protocol provides a reliable framework for researchers in natural product discovery and development. Adherence to the described procedures for sample preparation, chromatographic separation, and method validation will ensure the generation of accurate and reproducible data, which is critical for the advancement of research on this promising class of bioactive compounds.

References

  • International Conference on Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Al Subeh, F., et al. (2020). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry, 85(22), 14736–14746.
  • Ma, L., et al. (2019). Inducing perylenequinone production from a bambusicolous fungus Shiraia sp. S9 through co-culture with a fruiting body-associated bacterium Pseudomonas fulva SB1. FEMS Microbiology Letters, 366(13), fnz159.
  • Al-Qiam, I., et al. (2025). Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling. Microbial Cell Factories. [Note: This is a future-dated reference from the search results, used here for its relevant content.]
  • Wu, H., et al. (1989). The shiraiachromes: novel fungal perylenequinone pigments from Shiraia bambusicola.
  • Tong, Z., et al. (2017). Simultaneous determination of six perylenequinones in Shiraia sp Slf14 by HPLC.
  • Khiralla, A., et al. (2022). Fungal perylenequinones: an overview of their biosynthesis, chemical diversity, and bioactivities. Fungal Diversity, 113, 1-36.
  • Liu, J., et al. (2018). Enhancement of Perylenequinonoid Compounds Production from Strain of Pseudoshiraia conidialis by UV-Induced Mutagenesis. Molecules, 23(11), 2998.

Sources

Scaling Up the Production of Shiraiachrome A Through Fungal Fermentation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Shiraiachrome A, a potent perylenequinone produced by the fungus Shiraia bambusicola, has garnered significant interest for its potential therapeutic applications. The transition from laboratory-scale discovery to industrial-scale production presents numerous challenges. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on scaling up the production of this compound through submerged fermentation. We will delve into the underlying principles of fungal secondary metabolism, provide detailed protocols for inoculum preparation, fermentation, and downstream processing, and discuss critical optimization strategies to enhance yield and purity.

Introduction: The Promise of this compound

This compound belongs to a class of fungal secondary metabolites known as perylenequinones, which are recognized for their diverse biological activities. These compounds, including the closely related hypocrellins, are notable for their potential use in photodynamic therapy (PDT) for treating cancers and viral infections[1]. The primary natural source of these compounds is the fruiting body of Shiraia bambusicola, a fungus parasitic on bamboo[1]. However, reliance on wild harvesting is unsustainable and yields can be inconsistent. Consequently, submerged fermentation of Shiraia species has emerged as a viable and scalable alternative for consistent production[1][2].

This guide will provide a systematic approach to scaling up this compound production, focusing on submerged fermentation techniques. We will explore the critical parameters that influence fungal growth and secondary metabolite biosynthesis, offering a robust framework for process development and optimization.

Understanding the Biosynthesis of this compound

A foundational understanding of the biosynthetic pathway is crucial for rationally designing fermentation strategies. This compound is a polyketide, meaning its carbon skeleton is assembled from acetyl-CoA and malonyl-CoA precursors through the action of a polyketide synthase (PKS)[3][4]. Isotope labeling studies have confirmed that glucose is a primary building block for the perylenequinone core[3][5].

The biosynthetic gene cluster responsible for perylenequinone production in Shiraia species contains genes encoding for the PKS, as well as tailoring enzymes like monooxygenases and O-methyltransferases that modify the polyketide backbone to generate the final complex structure of this compound[6]. Factors that upregulate the expression of these genes, such as specific nutrients, elicitors, or environmental stressors, can lead to enhanced production.

Shiraiachrome_A_Biosynthesis Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Acetyl-CoA Acetyl-CoA Glycolysis->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Polyketide_Synthase Polyketide_Synthase Acetyl-CoA->Polyketide_Synthase Malonyl-CoA->Polyketide_Synthase Polyketide_Intermediate Polyketide_Intermediate Polyketide_Synthase->Polyketide_Intermediate Tailoring_Enzymes Tailoring_Enzymes Polyketide_Intermediate->Tailoring_Enzymes Shiraiachrome_A Shiraiachrome_A Tailoring_Enzymes->Shiraiachrome_A

Caption: Simplified biosynthetic pathway of this compound.

Fermentation Protocol: From Inoculum to Harvest

This section outlines a detailed, step-by-step protocol for the submerged fermentation of Shiraia bambusicola to produce this compound.

Strain Maintenance and Inoculum Development

Rationale: A healthy and consistent inoculum is the cornerstone of successful fermentation. This multi-stage process ensures the propagation of a vigorous mycelial culture for inoculation into the production fermenter.

Protocol:

  • Strain Activation: Aseptically transfer a small piece of agar from a stock culture of Shiraia bambusicola (e.g., GDMCC 60438) to a fresh Potato Dextrose Agar (PDA) plate. Incubate at 26-28°C for 7-10 days, or until sufficient mycelial growth is observed[7].

  • Seed Culture Preparation: Inoculate a 250 mL baffled flask containing 50 mL of Potato Dextrose Broth (PDB) with several agar plugs from the actively growing PDA plate[2].

  • Incubation: Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 48-60 hours[2]. The resulting seed inoculum should be a homogenous suspension of mycelia.

Production Fermentation

Rationale: The production medium is designed to provide the necessary nutrients for both biomass accumulation and secondary metabolite synthesis. The choice of carbon and nitrogen sources is critical for maximizing this compound yield.

Protocol:

  • Production Medium Preparation: Prepare the fermentation medium with the components listed in the table below. Sterilize by autoclaving at 121°C for 20 minutes.

ComponentConcentration (g/L)Rationale
Glycerol10Carbon source
Potato Extract4Source of vitamins and minerals
Yeast Extract12Primary nitrogen source

This is a basal medium; optimization is discussed in Section 4.[2][8]

  • Inoculation: Aseptically transfer the seed culture to the production fermenter at a 10% (v/v) inoculation ratio[2][8].

  • Fermentation Conditions: Maintain the following conditions for the duration of the fermentation:

    • Temperature: 32°C. Higher temperatures have been shown to upregulate key biosynthetic genes and increase yield[3][9][10].

    • Agitation: 150 rpm. To ensure adequate mixing and oxygen transfer.

    • pH: Natural pH (uncontrolled)[8].

    • Duration: 72-84 hours[2][8].

Fermentation_Workflow cluster_Inoculum Inoculum Development cluster_Production Production Fermentation Strain_Activation Strain Activation (PDA Plate) Seed_Culture Seed Culture (PDB) Strain_Activation->Seed_Culture Production_Fermenter Production Fermenter (Optimized Medium) Seed_Culture->Production_Fermenter 10% v/v Inoculation Harvest Harvest (Mycelia & Broth) Production_Fermenter->Harvest

Caption: Workflow for Shiraia bambusicola fermentation.

Strategies for Enhancing this compound Production

Achieving high titers of this compound often requires a systematic optimization of fermentation parameters and the application of elicitation strategies.

Media Optimization
  • Carbon Source: While glucose is a fundamental building block, studies have shown that disaccharides like sucrose and trehalose can lead to more significant increases in perylenequinone production compared to monosaccharides[3][5]. Supplementing the basal medium with sucrose (e.g., 10-20 g/L) is a recommended starting point for optimization.

  • Nitrogen Source: The type and timing of nitrogen source addition are critical. While yeast extract supports good mycelial growth, it may not be sufficient to induce high levels of this compound synthesis. The addition of urea (up to 40 g/L) at a specific time point during fermentation (e.g., 12 hours post-inoculation) has been shown to be a potent inducer of production[8]. This is likely due to urea's influence on fungal metabolism and the upregulation of genes involved in secondary metabolite biosynthesis[8].

Elicitation Strategies

Elicitors are compounds or stimuli that trigger a defense or stress response in the fungus, often leading to an increase in secondary metabolite production.

  • Co-cultivation: Co-culturing Shiraia bambusicola with other microorganisms can significantly boost production.

    • Fungal Co-culture: Introducing an endophytic fungus like Arthrinium sp. can lead to a four-fold increase in hypocrellin A yield[2]. The interaction between the two fungi likely triggers the expression of silent biosynthetic gene clusters.

    • Bacterial Co-culture: Co-culturing with bacteria isolated from the Shiraia fruiting body, such as Pseudomonas fulva, has been shown to stimulate the production of perylenequinones[11]. This is mediated by reactive oxygen species (ROS) that act as signaling molecules[12].

  • Abiotic Elicitors:

    • Light: Exposure to specific wavelengths of light, particularly red and blue light, can induce the biosynthesis of related perylenequinones[3].

    • Chemical Elicitors: The addition of low concentrations of hydrogen peroxide (H₂O₂) can further enhance production in co-cultures, likely by mimicking the oxidative stress signals[2]. Adding bamboo charcoal powder to the preculture has also been shown to increase yield by altering pellet morphology and inducing ROS generation[13].

StrategyKey FindingReference
Carbon Source Disaccharides (sucrose, trehalose) enhance production more than monosaccharides.[3][5]
Nitrogen Source Urea addition (40 g/L at 12h) induces production.[8]
Co-culture (Fungus) Co-cultivation with Arthrinium sp. increased hypocrellin A yield four-fold.[2]
Co-culture (Bacteria) Pseudomonas fulva contact triggers ROS-mediated biosynthesis.[11][12]
Abiotic Elicitor Bamboo charcoal powder improves yield by altering pellet morphology.[13]

Downstream Processing: Extraction and Purification

Rationale: An efficient and scalable downstream process is essential for isolating this compound with high purity. The use of environmentally friendly solvents is encouraged.

Protocol:

  • Harvesting: Separate the mycelia from the fermentation broth by filtration or centrifugation.

  • Extraction:

    • Mycelial Extraction: Extract the mycelial cake with methanol, followed by sonication with chloroform[3].

    • Broth Extraction: Extract the fermentation broth with an equal volume of dichloromethane until the broth is colorless[14].

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C[14].

  • Purification:

    • Initial Purification: The crude extract can be subjected to normal-phase flash chromatography to obtain a perylenequinone-enriched fraction[3].

    • High-Purity Isolation: Further purification to obtain high-purity this compound can be achieved using High-Performance Liquid Chromatography (HPLC) with a C18 column[3][12]. A streamlined precipitation method has also been reported for isolating ent-shiraiachrome A to >95% purity[15].

Downstream_Processing Fermentation_Harvest Fermentation Harvest (Mycelia + Broth) Separation Separation (Filtration/Centrifugation) Fermentation_Harvest->Separation Mycelia Mycelia Separation->Mycelia Broth Broth Separation->Broth Mycelial_Extraction Mycelial Extraction (Methanol/Chloroform) Mycelia->Mycelial_Extraction Broth_Extraction Broth Extraction (Dichloromethane) Broth->Broth_Extraction Combined_Extracts Combined Organic Extracts Mycelial_Extraction->Combined_Extracts Broth_Extraction->Combined_Extracts Concentration Concentration (Rotary Evaporation) Combined_Extracts->Concentration Crude_Extract Crude_Extract Concentration->Crude_Extract Purification Purification (Flash Chromatography & HPLC) Crude_Extract->Purification Pure_Shiraiachrome_A Pure_Shiraiachrome_A Purification->Pure_Shiraiachrome_A

Caption: Downstream processing workflow for this compound.

Analytical Methods for Quantification

Accurate and reliable quantification of this compound is essential for process monitoring and optimization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for quantifying this compound and other perylenequinones.

    • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm) is typically used[12].

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 65:35, v/v) is effective[12].

    • Detection: Detection is performed using a UV-Vis detector at a wavelength of 465 nm[12] or 310 nm[3].

  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique is invaluable for confirming the identity of this compound and for characterizing other related metabolites in the fermentation extract[3][5].

Conclusion and Future Outlook

The protocols and strategies outlined in this application note provide a robust starting point for scaling up the production of this compound. Submerged fermentation of Shiraia bambusicola offers a controllable and sustainable platform for producing this valuable secondary metabolite. Future research should focus on a deeper understanding of the regulatory networks governing perylenequinone biosynthesis, which will enable the development of genetically engineered strains with enhanced production capabilities. Furthermore, the exploration of novel and more potent elicitors, coupled with advanced bioreactor control strategies, will be key to unlocking the full industrial potential of this compound.

References

  • Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling - PMC. (2025, October 3). National Center for Biotechnology Information. [Link]

  • Conditions and Regulation of Mixed Culture to Promote Shiraia bambusicola and Phoma sp. BZJ6 for Laccase Production - PMC. (2017, December 19). National Center for Biotechnology Information. [Link]

  • Promotion of the Hypocrellin Yield by a Co-Culture of Shiraia bambusicola (GDMCC 60438) with Arthrinium sp. AF-5 Fungus - MDPI. (2021, December 16). MDPI. [Link]

  • Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling - PubMed. (2025, October 3). PubMed. [Link]

  • Adding bamboo charcoal powder to Shiraia bambusicola preculture improves hypocrellin A production. ResearchGate. [Link]

  • Production of fungal hypocrellin photosensitizers: Exploiting bambusicolous fungi and elicitation strategies in mycelium cultures - PMC. National Center for Biotechnology Information. [Link]

  • Urea-Induced Enhancement of Hypocrellin A Synthesis in Shiraia bambusicola GDMCC 60438: Strategies and Mechanisms - MDPI. (2024, July 25). MDPI. [Link]

  • Fruiting body-associated Pseudomonas contact triggers ROS-mediated perylenequinone biosynthesis in Shiraia mycelium culture - PMC. (2025, September 26). National Center for Biotechnology Information. [Link]

  • Biosynthesis of Hexahydroxyperylenequinone Melanin via Oxidative Aryl Coupling by Cytochrome P-450 in Streptomyces griseus - ASM Journals. American Society for Microbiology. [Link]

  • Temperature-responsive regulation of the fermentation of hypocrellin A by Shiraia bambusicola (GDMCC 60438) - PubMed. (2022, July 5). PubMed. [Link]

  • Temperature-responsive regulation of the fermentation of hypocrellin A by Shiraia bambusicola (GDMCC 60438) - PMC. National Center for Biotechnology Information. [Link]

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [Link]

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Fungal perylenequinones - PMC - NIH. (2022, April 4). National Center for Biotechnology Information. [Link]

  • Structures of hypocrellin A, hypocrellin B, hypocrellins C, elsinochrome A, elsinochrome B, and elsinochrome C. ResearchGate. [Link]

  • Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. (2023, August 29). MDPI. [Link]

  • Inducing perylenequinone production from a bambusicolous fungus Shiraia sp. S9 through co-culture with a fruiting body-associated bacterium Pseudomonas fulva SB1. ResearchGate. [https://www.researchgate.net/publication/334516361_Inducing_perylenequinone_production_from_a_bambusicolous_fungus_Shiraia_sp_S9_through_co-culture_with_a_fruiting_body-associated_bacterium_Pseudomonas_fulva_SB1]([Link]_ fungus_Shiraia_sp_S9_through_co-culture_with_a_fruiting_body-associated_bacterium_Pseudomonas_fulva_SB1)

  • Heat stress-induced NO enhanced perylenequinone biosynthesis of Shiraia sp. via calcium signaling pathway - PMC. (2024, May 3). National Center for Biotechnology Information. [Link]

  • Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling - VTechWorks. (2025, October 3). Virginia Tech Institutional Repository. [Link]

  • Streamlined procedure for the isolation and purification of ent-shiraiachrome A (1), showing the green extraction steps and the resuspension-centrifugation technique to precipitate > 95% pure compound 1. ResearchGate. [Link]

Sources

Optimized Biosynthesis of Shiraiachrome A: Comparative Protocols for Solid-State vs. Submerged Fermentation

[1]

Executive Summary

Shiraiachrome A (SA), a perylenequinone pigment produced by the ascomycetous fungus Shiraia bambusicola, is gaining traction in drug development for its potent photodynamic therapy (PDT) properties, distinct from its more abundant analog, Hypocrellin A (HA). While HA is the primary metabolite, SA exhibits unique anti-inflammatory and antiviral profiles.

This Application Note provides a rigorous technical comparison between Solid-State Fermentation (SSF) and Submerged Fermentation (SmF) for SA production. While SSF historically yields higher intracellular concentrations by mimicking the fungus's natural bamboo habitat, SmF offers superior scalability and homogeneity. This guide introduces optimized "Next-Generation" protocols utilizing red-light elicitation and nitrogen-stress modulation to bridge the yield gap in liquid cultures.

Biosynthetic Mechanism & Regulation[1][2][3]

Understanding the biosynthetic pathway is critical for experimental design. This compound is a polyketide derivative. Its production is tightly regulated by the Polyketide Synthase (PKS) gene cluster, which is sensitive to light (photoregulation) and nitrogen availability.

Pathway Logic

The pathway begins with the condensation of Acetyl-CoA and Malonyl-CoA. A critical divergence point occurs after the formation of the core perylenequinone structure, where varying oxidation and methylation states determine the ratio of this compound to Hypocrellin A.

BiosynthesisAcetylAcetyl-CoA(Precursor)PKSPolyketide Synthase(PKS Cluster)Acetyl->PKSMalonylMalonyl-CoAMalonyl->PKSNorTNor-toralactonePKS->NorTO_MethylO-MethyltransferaseSAThis compound(Target)O_Methyl->SASpecificOxidationHAHypocrellin A(Major By-product)O_Methyl->HAAlternativeFoldingMonooxFAD-MonooxygenaseMonoox->O_MethylEmodinEmodin-likeIntermediateNorT->EmodinEmodin->MonooxLightRed Light(627 nm)Light->PKSUpregulatesStressN-Stress(Urea/Ca2+)Stress->PKSInduces

Figure 1: Simplified biosynthetic pathway of this compound, highlighting the critical role of environmental elicitors (Light/Stress) in upregulating the PKS cluster.

Comparative Analysis: SSF vs. SmF

The choice of fermentation mode dictates the downstream processing burden and final yield.

ParameterSolid-State Fermentation (SSF)Submerged Fermentation (SmF)
Substrate Rice, Bamboo shavings, Wheat branPotato Dextrose Broth (PDB), Defined Media
Oxygen Transfer High (Direct air contact)Variable (Requires agitation/aeration)
Specific Yield High (2.0 – 4.5 mg/g DW)Moderate (Requires elicitation to match SSF)
Scale-Up Difficult (Heat accumulation, heterogeneity)Excellent (Stirred Tank Bioreactors)
Morphology Differentiated mycelia (Biofilms)Pellets or dispersed mycelia
Key Challenge Extraction from solid matrixShear stress sensitivity

Protocol A: High-Yield Solid-State Fermentation (SSF)

Rationale: SSF provides the surface adhesion signals required for morphological differentiation, naturally stimulating pigment production. This protocol uses a rice-based medium optimized with red light, which has been proven to increase perylenequinone yields by >300%.

Materials
  • Strain: Shiraia bambusicola (e.g., GDMCC 60438 or similar).[1][2][3]

  • Substrate: Polished rice (rich in carbon) supplemented with bamboo shavings (optional, for texture).

  • Light Source: LED panels emitting Red Light (627 nm) .[1]

Step-by-Step Methodology
  • Inoculum Preparation:

    • Cultivate strain on Potato Dextrose Agar (PDA) at 28°C for 7 days.

    • Punch 5mm agar disks or create a spore suspension (

      
       spores/mL).
      
  • Substrate Preparation:

    • Mix 20g polished rice with 25mL nutrient solution (Glucose 20g/L, Peptone 5g/L) in 250mL Erlenmeyer flasks.

    • Critical: Initial moisture content must be 60-65% .

    • Autoclave at 121°C for 20 mins.

  • Inoculation & Dark Phase:

    • Inoculate with 2mL spore suspension.

    • Incubate in total darkness at 28°C for 4 days to establish mycelial mass.

  • Photo-Induction Phase (The "Switch"):

    • On Day 5, switch on Red LEDs (Intensity: ~200 lux).

    • Maintain 12h Light / 12h Dark cycles or continuous irradiation for 8–10 days.

    • Observation: Mycelia will turn deep red/purple.

  • Harvest:

    • Dry the solid biomass at 50°C until constant weight.

    • Pulverize for extraction.

Protocol B: Scalable Submerged Fermentation (SmF)

Rationale: To overcome the low yields typical of liquid culture, this protocol employs chemical elicitation (Triton X-100) and Nitrogen Stress (Urea). Triton X-100 increases cell membrane permeability, allowing the pigment to be secreted into the broth (extracellular), preventing feedback inhibition.

Experimental Workflow (SmF)

SmF_ProtocolSeedSeed Culture(48h, 28°C, 150 rpm)FermenterProduction Media(PDB + Urea)Seed->Fermenter10% v/v InoculumElicitor1Add Urea (40 g/L)@ 12h (Log Phase)Fermenter->Elicitor1Nitrogen SwitchElicitor2Add Triton X-100 (0.1%)@ 48h (Pigment Phase)Elicitor1->Elicitor2PermeabilizationHarvestHarvest @ Day 8(Separate Broth vs. Mycelia)Elicitor2->HarvestSecretion

Figure 2: Optimized SmF workflow incorporating temporal elicitation strategies.

Step-by-Step Methodology
  • Media Formulation (Modified PDB):

    • Potato infusion: 200 g/L

    • Glucose: 20 g/L

    • Precursor: Sodium Acetate (1 g/L) – boosts Acetyl-CoA pool.

  • Inoculation:

    • Transfer 10% (v/v) seed culture (active mycelia) into production flasks.

    • Conditions: 28°C (or 32°C for stress induction), 150 rpm.

  • The "Urea Shock" (Day 0.5):

    • At 12 hours post-inoculation, add filter-sterilized Urea to a final concentration of 4 g/L.

    • Mechanism:[1][2][4][5][6] Shifts metabolism from biomass growth to secondary metabolite production.

  • Surfactant Addition (Day 2):

    • Add Triton X-100 (0.1% v/v).

    • Mechanism:[1][2][4][5][6] Enhances secretion of this compound into the broth, simplifying purification.

  • Co-Culture Option (Advanced):

    • For maximum yield, co-inoculate with Pseudomonas fulva SB1 (bacterial elicitor) at Day 2.[1] This mimics the natural microbiome and triggers defense pathways (pigment production).

Analytical Validation & Purification

Since this compound (SA) co-exists with Hypocrellin A (HA), rigorous separation is required.

Extraction
  • SSF: Extract dried powder with Methanol (1:50 w/v) via ultrasonication (40 kHz, 30 min).

  • SmF:

    • Centrifuge broth (8000 rpm, 10 min).

    • Supernatant: Extract with Ethyl Acetate (1:1 v/v).

    • Mycelia: Extract with Methanol.

    • Combine organic phases and evaporate to dryness.

HPLC Quantitation Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm).

  • Mobile Phase: Acetonitrile : Water (65:35 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis at 460 nm (characteristic absorption of perylenequinones).

  • Retention Time (Approx):

    • Hypocrellin A: ~12.5 min

    • This compound: ~14.2 min (Elutes after HA due to structural hydrophobicity differences).

References

  • Liang, X., et al. (2009).[1][6] Isolation and identification of a new hypocrellin A-producing strain Shiraia sp.[1][4] SUPER-H168. Microbiological Research.[1][3] Link

  • Ma, Y. J., Sun, C. X., & Wang, J. W. (2019). Enhanced Production of Hypocrellin A in Submerged Cultures of Shiraia bambusicola by Red Light.[1][2] Photochemistry and Photobiology.[1][4][5][7] Link

  • Du, W., et al. (2019). Inducing perylenequinone production from a bambusicolous fungus Shiraia sp.[1][8][3][5][6][7][9] S9 through co-culture with a fruiting body-associated bacterium Pseudomonas fulva SB1.[1] Microbial Cell Factories. Link

  • Lei, X., et al. (2017).[10] Transcriptomic responses involved in enhanced production of hypocrellin A by addition of Triton X-100 in submerged cultures of Shiraia bambusicola.[1][5] Journal of Industrial Microbiology & Biotechnology.[5] Link

  • Deng, H., et al. (2024). Urea-Induced Enhancement of Hypocrellin A Synthesis in Shiraia bambusicola: Strategies and Mechanisms. Fermentation.[1][8][2][3][5][6][7][9][10][11][12] Link

Application Notes & Protocols: Enhancing Shiraiachrome A Production in Shiraia bambusicola through Bacterial Co-culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Perylenequinones and the Challenge of Production

Shiraia bambusicola, a parasitic fungus found on bamboo, is a natural source of a class of potent secondary metabolites known as perylenequinones (PQs). Among these, Shiraiachrome A, along with related compounds like Hypocrellin A, has garnered significant interest in the pharmaceutical and biotechnology sectors. These molecules are renowned for their photosensitizing properties, making them promising candidates for photodynamic therapy (PDT) in cancer treatment and as antimicrobial agents[1][2]. The core chemical structure of perylenequinones, specifically the 4,9-dihydroxy-3,10-perylenequinoid moiety, is responsible for the efficient generation of singlet oxygen upon photo-irradiation, which in turn induces cellular damage in target cells[3].

Despite their therapeutic potential, the large-scale production of Shiraiachromes and Hypocrellins is hampered by low yields in both natural settings and conventional submerged fermentation cultures[2]. Chemical synthesis of these complex molecules is also challenging and often economically unviable[4][5]. This production bottleneck has spurred research into innovative strategies to enhance the biosynthesis of these valuable compounds in S. bambusicola. One of the most promising approaches to emerge is the use of microbial co-cultivation, a technique that mimics the natural interactions between microorganisms to trigger the expression of otherwise silent or low-level biosynthetic gene clusters[2].

This guide provides a detailed technical overview and step-by-step protocols for implementing a bacterial co-culture system to significantly enhance the yield of this compound from Shiraia bambusicola. We will delve into the scientific rationale behind this strategy, provide validated methodologies, and discuss the underlying molecular mechanisms.

Scientific Rationale: Leveraging Microbial Interactions for Enhanced Biosynthesis

In their natural habitat, fungi are in constant interaction with a diverse community of bacteria. These interactions can be competitive, symbiotic, or commensal, and they often lead to the production of secondary metabolites as a means of communication, defense, or nutrient acquisition. The fruiting bodies of S. bambusicola are known to harbor a variety of bacteria, with genera such as Pseudomonas and Bacillus being predominant[6].

Recent studies have demonstrated that co-culturing Shiraia bambusicola with specific bacterial strains isolated from its natural environment can dramatically increase the production of perylenequinones. For instance, co-culture with Pseudomonas fulva SB1, a bacterium isolated from the fruiting body of Shiraia sp. S9, resulted in a 3.2-fold increase in Hypocrellin A production, reaching up to 325.87 mg/L[1][2]. This enhancement is not merely a stress response but a targeted activation of the fungal secondary metabolic machinery.

The proposed mechanism for this induction involves the upregulation of key genes in the perylenequinone biosynthetic pathway. The bacterial treatment has been shown to increase the expression of the polyketide synthase (PKS) gene, which is responsible for the initial steps of perylenequinone synthesis from acetyl-CoA and malonyl-CoA[1][2]. Furthermore, genes encoding transporter proteins, such as ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, are also upregulated, facilitating the secretion of the synthesized compounds into the culture medium[1][2].

This application note will focus on a protocol utilizing a Pseudomonas species as the co-culture partner, based on its proven efficacy.

Experimental Protocols

Part 1: Preparation of Fungal and Bacterial Cultures

1.1. Shiraia bambusicola Culture Maintenance and Inoculum Preparation

  • Rationale: A healthy and actively growing fungal culture is crucial for successful fermentation and secondary metabolite production. The use of a standardized inoculum ensures reproducibility between experiments.

  • Materials:

    • Shiraia bambusicola strain (e.g., S9)

    • Potato Dextrose Agar (PDA) plates[7][8]

    • Czapek medium[7] or Potato Dextrose Broth (PDB)

    • Sterile distilled water

    • Incubator (26-28°C)[2][7]

    • Shaking incubator (120-150 rpm)[2][7]

  • Protocol:

    • Maintain stock cultures of S. bambusicola on PDA plates at 26°C, with transfers to fresh plates every 4-6 weeks[7].

    • To prepare the seed culture, inoculate a 150-mL Erlenmeyer flask containing 50 mL of PDB with a few mycelial plugs (approximately 5 mm in diameter) from a 7-day-old PDA culture[2][7].

    • Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 5-7 days[2]. The resulting mycelial suspension will be used to inoculate the main fermentation cultures.

1.2. Bacterial Co-culture Partner Preparation

  • Rationale: The bacterial inoculum needs to be in the exponential growth phase to ensure a high density of viable cells for effective interaction with the fungus.

  • Materials:

    • Pseudomonas fulva strain (e.g., SB1)[1][2]

    • Luria-Bertani (LB) agar plates

    • LB broth

    • Incubator (37°C)[2]

    • Shaking incubator (200 rpm)[2]

    • Spectrophotometer (600 nm)

  • Protocol:

    • Streak the P. fulva strain on an LB agar plate and incubate at 37°C for 24 hours.

    • Inoculate a single colony into a 50-mL Falcon tube containing 10 mL of LB broth.

    • Incubate at 37°C on a rotary shaker at 200 rpm for 12-16 hours, or until the culture reaches the mid-logarithmic phase of growth (OD600 of approximately 0.6-0.8)[2].

    • Harvest the bacterial cells by centrifugation (5000 x g for 10 minutes) and wash twice with sterile distilled water to remove residual LB medium.

    • Resuspend the bacterial pellet in sterile distilled water to a desired cell density (e.g., 10^8 cells/mL). This suspension will be used for co-inoculation.

Part 2: Co-culture Fermentation
  • Rationale: The timing of bacterial introduction and the fermentation conditions are critical parameters that can significantly influence the outcome of the co-culture. Introducing the bacteria at an early stage of fungal growth allows for maximum interaction and induction of the biosynthetic pathway.

  • Materials:

    • S. bambusicola seed culture

    • Prepared P. fulva cell suspension

    • Production medium (e.g., PDB or a defined medium)

    • Erlenmeyer flasks (250 mL)

    • Shaking incubator (28°C, 150 rpm)[2]

  • Protocol:

    • Inoculate 100 mL of production medium in a 250-mL Erlenmeyer flask with 10 mL of the S. bambusicola seed culture.

    • Incubate the fungal culture at 28°C and 150 rpm for 2 days to allow for initial mycelial growth[1].

    • On day 2, introduce the washed P. fulva cell suspension into the fungal culture to a final concentration of approximately 10^3 - 10^6 cells/mL[2]. A control flask with only S. bambusicola should be maintained under the same conditions.

    • Continue the co-culture fermentation for an additional 6-8 days.

    • Monitor the cultures daily for changes in mycelial morphology (e.g., pellet size, pigmentation) and pH. Co-cultures often exhibit more compact fungal pellets and a more intense red pigmentation of the mycelia and broth, indicative of perylenequinone production[1].

Part 3: Extraction and Quantification of this compound
  • Rationale: A robust and reproducible analytical method is essential for accurately determining the yield of this compound and for comparing the efficacy of different co-culture conditions. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

  • Materials:

    • Co-culture broth

    • Ethyl acetate or chloroform

    • Rotary evaporator

    • Methanol (HPLC grade)

    • HPLC system with a C18 column[9]

    • This compound standard

    • Acetonitrile (HPLC grade)[9]

    • Water (HPLC grade)[9]

  • Protocol:

    • Extraction:

      • Separate the mycelia from the culture broth by filtration or centrifugation.

      • Extract the mycelia with ethyl acetate or chloroform at room temperature with shaking for 24 hours.

      • Extract the culture broth separately with an equal volume of ethyl acetate or chloroform.

      • Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Quantification:

      • Dissolve the dried extract in a known volume of methanol.

      • Analyze the sample by HPLC using a C18 column.

      • An isocratic mobile phase of acetonitrile:water (e.g., 65:35, v/v) at a flow rate of 1 mL/min is often effective[9].

      • Detect this compound and other perylenequinones at a wavelength of 465 nm[9].

      • Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.

Data Presentation

The following table summarizes typical results that can be expected from the co-culture of Shiraia bambusicola with Pseudomonas fulva.

Culture ConditionThis compound Yield (mg/L)Fold IncreaseMycelial Morphology
S. bambusicola monoculture~10-20-Loose, filamentous mycelia
S. bambusicola + P. fulva co-culture~40-802-4Compact, smaller pellets with intense red pigmentation

Note: The actual yield can vary depending on the specific strains of fungus and bacteria used, as well as the optimization of fermentation parameters.

Visualization of Workflow and Proposed Mechanism

CoCulture_Workflow cluster_prep Culture Preparation cluster_fermentation Co-culture Fermentation cluster_analysis Analysis S_bambusicola Shiraia bambusicola Culture on PDA S_seed Shiraia Seed Culture (PDB, 5-7 days) S_bambusicola->S_seed P_fulva Pseudomonas fulva Culture on LB Agar P_inoculum Pseudomonas Inoculum (LB Broth, 12-16h) P_fulva->P_inoculum Fermentation Main Fermentation (Production Medium) S_seed->Fermentation Co_inoculation Inoculate with P. fulva (Day 2) P_inoculum->Co_inoculation Fermentation->Co_inoculation Incubation Incubate for 6-8 days (28°C, 150 rpm) Co_inoculation->Incubation Extraction Extraction of Perylenequinones Incubation->Extraction HPLC HPLC Quantification (465 nm) Extraction->HPLC Data Data Analysis HPLC->Data

Caption: Experimental workflow for enhancing this compound production.

Signaling_Pathway Bacteria Pseudomonas fulva Fungus Shiraia bambusicola Bacteria->Fungus Co-culture Interaction PKS Polyketide Synthase (PKS) Gene Fungus->PKS Upregulation Transporters ABC/MFS Transporter Genes Fungus->Transporters Upregulation ShiraiachromeA This compound Biosynthesis PKS->ShiraiachromeA Catalyzes Secretion This compound Secretion Transporters->Secretion Facilitates

Caption: Proposed signaling pathway for enhanced this compound production.

Conclusion and Future Perspectives

The co-culture of Shiraia bambusicola with beneficial bacteria like Pseudomonas fulva represents a highly effective and scientifically grounded strategy for enhancing the production of valuable secondary metabolites such as this compound. This approach not only increases the product yield but also provides a more sustainable and economically viable alternative to chemical synthesis.

Further research in this area could focus on optimizing the co-culture conditions, such as the ratio of fungal to bacterial inoculum, the timing of bacterial introduction, and the composition of the fermentation medium. High-throughput screening of other bacterial isolates from the natural habitat of S. bambusicola may also lead to the discovery of even more potent inducers of perylenequinone biosynthesis. A deeper understanding of the molecular dialogue between the fungus and the bacterium, through transcriptomic and metabolomic studies, will undoubtedly unveil new targets for genetic engineering and process optimization, further unlocking the therapeutic potential of these fascinating fungal compounds.

References

  • Inducing perylenequinone production from a bambusicolous fungus Shiraia sp. S9 through co-culture with a fruiting body-associated bacterium Pseudomonas fulva SB1. (2019). Microbial Cell Factories. [Link]

  • O'Brien, E. M., Morgan, B. J., Mulrooney, C. A., Carroll, P. J., & Kozlowski, M. C. (2010). Perylenequinone natural products: total synthesis of hypocrellin A. The Journal of organic chemistry, 75(1), 57–68. [Link]

  • Wu, H. M., Lao, X. F., Wang, Q. W., & Lu, R. R. (1989). The shiraiachromes: novel fungal perylenequinone pigments from Shiraia bambusicola. Journal of natural products, 52(5), 948–951. [Link]

  • Zhao, C., Chi, C., Liu, Y., Zhang, T., & Zhang, Y. (2024). Comparative proteomics analysis of Shiraia bambusicola revealed a variety of regulatory systems on conidiospore formation. Frontiers in Microbiology, 15, 1389715. [Link]

  • Cisneros-Zevallos, L., Rivero, R. M., & Ober, E. A. (2025). Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling. Journal of Natural Products. [Link]

  • Adding bamboo charcoal powder to Shiraia bambusicola preculture improves hypocrellin A production. (2018). ResearchGate. [Link]

  • Temperature-responsive regulation of the fermentation of hypocrellin A by Shiraia bambusicola (GDMCC 60438). (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • Bacteria Associated With Shiraia Fruiting Bodies Influence Fungal Production of Hypocrellin A. (2019). Frontiers in Microbiology. [Link]

  • Melatonin-Induced Inhibition of Shiraia Hypocrellin A Biosynthesis Is Mediated by Hydrogen Peroxide and Nitric Oxide. (2022). Journal of Fungi. [Link]

  • Inducing perylenequinone production from a bambusicolous fungus Shiraia sp. S9 through co-culture with a fruiting body-associated bacterium Pseudomonas fulva SB1. (2019). Microbial Cell Factories. [Link]

  • Urea-Induced Enhancement of Hypocrellin A Synthesis in Shiraia bambusicola GDMCC 60438: Strategies and Mechanisms. (2024). International Journal of Molecular Sciences. [Link]

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. (2022). The Journal of Organic Chemistry. [Link]

  • Phylogenetic Position of Shiraia-Like Endophytes on Bamboos and the Diverse Biosynthesis of Hypocrellin and Hypocrellin Derivatives. (2021). Journal of Fungi. [Link]

  • Fungal perylenequinones. (2022). Natural Product Reports. [Link]

  • Fruiting body-associated Pseudomonas contact triggers ROS-mediated perylenequinone biosynthesis in Shiraia mycelium culture. (2020). Applied Microbiology and Biotechnology. [Link]

  • The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia Bambusicola. (1989). Journal of Natural Products. [Link]

Sources

Application Note: Optimized Photo-Induction Strategies for Enhanced Shiraiachrome A Biosynthesis in Shiraia bambusicola

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Shiraiachrome A, a perylenequinone (PQ) pigment produced by the ascomycete Shiraia bambusicola, exhibits significant photodynamic activity with potential applications in oncology and antiviral therapies. However, axenic mycelial cultures often fail to produce significant titers compared to wild-type fruiting bodies due to the silencing of cryptic biosynthetic gene clusters (BGCs).

This Application Note details a validated Red Light Photo-Induction Protocol designed to derepress these clusters. Unlike generic fungal light protocols that rely on blue light (which often stimulates vegetative growth but suppresses secondary metabolism in Shiraia), this protocol leverages specific red wavelengths (627 nm) to trigger a Nitric Oxide (NO)-mediated signaling cascade, resulting in the transcriptional upregulation of Polyketide Synthase (PKS) genes and subsequent this compound accumulation.

Mechanistic Grounding: The Red Light/NO Axis

To optimize production, researchers must understand the causality between photon absorption and metabolic output. In Shiraia bambusicola, light is not merely an energy source but a morphogenetic signal.

The Signaling Pathway

Research indicates that continuous red light exposure acts as an abiotic elicitor that triggers the accumulation of intracellular Nitric Oxide (NO). This NO burst acts as a secondary messenger, likely modifying the redox state or interacting with transcription factors (such as homologs of the White Collar Complex or specific pathway regulators like Cpp1), which then bind to the promoter regions of the PKS gene cluster responsible for perylenequinone biosynthesis.

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by this protocol.

G Light Red Light Source (627 nm, ~200 lux) Receptor Photoreceptor (Phytochrome/Opsin) Light->Receptor Photon Capture NO_Synth NO Synthase / Nitrate Reductase Activation Receptor->NO_Synth Signal Transduction NO Intracellular NO Accumulation NO_Synth->NO ROS/RNS Burst TF Transcription Factors (Pathway Specific) NO->TF Redox Signaling PKS PKS Gene Cluster Upregulation TF->PKS Promoter Binding Biosynth Biosynthesis Enzymatic Cascade PKS->Biosynth Enzyme Production Product This compound (Secreted/Intracellular) Biosynth->Product Cyclization & Modification

Figure 1: The Red Light-NO signaling axis regulating perylenequinone biosynthesis in Shiraia spp.[1]

Experimental Protocols

Equipment & Reagents[2][3]
  • Strain: Shiraia bambusicola (e.g., strain S9, GDMCC 60438, or equivalent).

  • Light Source: LED arrays calibrated to 627 nm (Red) and 450 nm (Blue - for control/comparison).

  • Bioreactor/Flasks: 250 mL Erlenmeyer flasks or 5L Stirred-Tank Bioreactor equipped with internal illumination ports.

  • Analytical: HPLC system (C18 column), Methanol (HPLC grade).

Inoculum Preparation (Standardized)

Consistency in the inoculum phase is critical to prevent batch-to-batch variation.

  • Revival: Inoculate S. bambusicola onto Potato Dextrose Agar (PDA) plates. Incubate at 28°C for 6–8 days in the dark until the colony diameter reaches ~4 cm.

  • Seed Culture: Punch five 5-mm agar plugs from the active growing edge. Transfer to 100 mL Potato Dextrose Broth (PDB) in a 250 mL flask.

  • Pre-culture: Incubate at 28°C, 150 rpm for 4 days (Dark conditions). This generates the vegetative mycelial mass required for the production phase.

The Red Light Induction Protocol (Production Phase)

This protocol maximizes specific yield (mg/g biomass).

Step-by-Step Methodology:

  • Transfer: Inoculate production medium (optimized PDB: 200g/L potato infusion, 20g/L glucose, pH 6.5) with 10% (v/v) of the seed culture.

  • Dark Adaptation (Days 0-2): Incubate in total darkness at 28°C, 150 rpm. This allows initial biomass establishment without phototoxic stress.

  • Light Induction (Days 3-8):

    • Configuration: Position LED panels 15-20 cm from the flask surface or activate internal bioreactor lights.

    • Wavelength: 627 ± 5 nm (Red Light).

    • Intensity: Maintain 200 lux (approx. 3–5

      
      mol/m²/s).
      
    • Photoperiod: Continuous irradiation (24h) is recommended for maximum NO induction.

    • Note: High intensity (>1000 lux) is not recommended as it may degrade the pigment (photobleaching) or induce excessive oxidative stress that inhibits growth.

  • Harvest (Day 8-10): Stop fermentation when the medium turns deep red/purple.

Comparative Light Matrix (Expected Outcomes):

ParameterRed Light (627 nm)Blue Light (450 nm)Dark Control
Primary Effect Induces PKS expression Promotes vegetative growthBasal metabolism
Morphology High hyphal branchingDense mycelial matStandard mycelia
Conidiation SuppressedNormal/HighNormal
This compound Yield High (++++) Low/Trace (+)Low (+)
Mechanism NO-mediated signalingCryptochrome activationN/A
Extraction & Quantification

This compound is hydrophobic and intracellular/cell-wall bound.

  • Separation: Filter mycelia through Whatman No. 4 paper. (Save supernatant if checking for secreted pigments).

  • Drying: Lyophilize mycelia to constant weight.

  • Extraction: Grind dried mycelia. Extract with Methanol (1:50 w/v) under ultrasonication (40 kHz, 30 min).

  • Clarification: Centrifuge at 8000 rpm for 10 min. Filter supernatant (0.22

    
    m PTFE).
    
  • HPLC Analysis:

    • Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5

      
      m).
      
    • Mobile Phase: Methanol:Water (75:25 v/v) or Acetonitrile gradient.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis at 470 nm (characteristic absorption peak for perylenequinones).

Process Workflow Visualization

The following diagram summarizes the operational workflow for the production batch.

Workflow Stock Stock Culture (PDA Slant) Seed Seed Culture (PDB, Dark, 4 Days) Stock->Seed Inoculation Inoculation (10% v/v) into Production Media Seed->Inoculation Lag Lag Phase (Dark, 48h) Inoculation->Lag Induction Red Light Induction (627nm, 200 lux, Continuous) Lag->Induction Start Trigger Harvest Harvest & Filtration (Day 8-10) Induction->Harvest Pigment Accumulation Extraction Methanol Extraction & HPLC Harvest->Extraction

Figure 2: Operational workflow for Red Light-induced fermentation of Shiraia bambusicola.

Troubleshooting & Optimization

  • Low Yield: If yield remains low under red light, consider adding an NO donor (e.g., Sodium Nitroprusside, SNP) at 10

    
    M on Day 3 to synergize with the light signal [1].
    
  • Photobleaching: If the pigment degrades (medium turns brown/colorless), reduce light intensity from 200 lux to 100 lux or switch to a Light:Dark (12h:12h) cycle.

  • Co-Culture Strategy: For recalcitrant strains, co-culturing with Pseudomonas fulva SB1 under red light has been shown to synergistically enhance PKS expression [2].

References

  • Wang, W. J., Li, X. P., Shen, W. H., Huang, Q. Y., & Wang, J. W. (2024).[2] Nitric oxide mediates red light-induced perylenequinone production in Shiraia mycelium culture.[2] Applied Microbiology and Biotechnology. Link

  • Ma, Y. J., Zheng, L. P., & Wang, J. W. (2019).[3] Inducing perylenequinone production from a bambusicolous fungus Shiraia sp.[1][2][3][4][5][6] S9 through co-culture with a fruiting body-associated bacterium Pseudomonas fulva SB1.[7] Microbial Cell Factories. Link

  • Ma, Y. J., Sun, C. X., & Wang, J. W. (2019).[3][5] Enhanced production of hypocrellin A in submerged cultures of Shiraia bambusicola by red light.[3][5][7] Photochemistry and Photobiology. Link

  • Deng, H., et al. (2022).[3] Advances and perspectives on perylenequinone biosynthesis. Frontiers in Microbiology. Link

  • Gao, R., et al. (2018). Improved hypocrellin A production in Shiraia bambusicola by light–dark shift. Journal of Photochemistry and Photobiology B: Biology. Link[5][6]

Sources

In vitro assays for evaluating the photocytotoxicity of Shiraiachrome A

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Assays for Evaluating the Photocytotoxicity of Shiraiachrome A

Introduction & Mechanistic Basis

This compound (SC-A) is a perylenequinone derivative isolated from the fungal stromata of Shiraia bambusicola. Like its structural analog Hypocrellin A, SC-A functions as a potent photosensitizer (PS) in Photodynamic Therapy (PDT). Its therapeutic efficacy relies on the Type II photochemical reaction , where the photoexcited PS transfers energy to ground-state molecular oxygen (


), generating highly cytotoxic singlet oxygen (

) and other Reactive Oxygen Species (ROS).

Why this protocol matters: Standard cytotoxicity assays (e.g., standard MTT) fail to distinguish between intrinsic toxicity (dark toxicity) and light-induced toxicity (phototoxicity). For SC-A, the therapeutic window is defined by this differential. This guide details a rigorous "Dual-Plate" methodology to quantify the Phototoxicity Index (PI) and validate the mitochondrial apoptosis pathway.

Experimental Prerequisites

Compound Preparation
  • Stock Solution: Dissolve lyophilized this compound in high-grade DMSO to a concentration of 10 mM .

    • Note: Perylenequinones are light-sensitive.[1] Perform all handling in low-light conditions (amber tubes, reduced room lighting).

  • Working Solution: Dilute in serum-free media immediately prior to use. Ensure final DMSO concentration is

    
     to avoid solvent cytotoxicity.
    
Light Source Calibration (Critical)

SC-A exhibits a strong Soret absorption band in the blue region (


) and weaker Q-bands in the green/red regions. For in vitro screening, matching the excitation maximum is crucial for sensitivity.
  • Source: LED array (Peak emission

    
    ).
    
  • Irradiance: Calibrate to

    
     using a radiometer.
    
  • Fluence (Dose): Standard dose is

    
    .
    
    • Calculation: Exposure Time (s) = [Target Fluence (J/cm²) / Irradiance (W/cm²)].

Core Protocol 1: Dual-Plate Photocytotoxicity Assay

This assay modifies the standard CCK-8/MTT workflow to calculate the Photo-Irritation Factor (PIF).

Workflow Visualization

ExperimentalWorkflow cluster_split Dual-Plate Processing Stock SC-A Stock (10mM DMSO) Treat Compound Treatment (Serial Dilution) Stock->Treat Seeding Cell Seeding (96-well, 5x10^3 cells) Seeding->Treat DarkPlate Plate A: Dark Control (Aluminum Foil Wrap) Treat->DarkPlate LightPlate Plate B: Irradiation (450nm, 5 J/cm²) Treat->LightPlate Incubate Post-Incubation (24h, 37°C) DarkPlate->Incubate LightPlate->Incubate Readout Viability Readout (CCK-8 / OD450) Incubate->Readout Analysis Data Analysis (Calculate PIF) Readout->Analysis

Caption: Step-by-step workflow for the Dual-Plate Photocytotoxicity Assay ensuring separation of dark and light variables.

Step-by-Step Methodology
  • Seeding: Seed target cells (e.g., A549, HeLa) at

    
     cells/well in two identical 96-well plates. Incubate overnight.
    
  • Treatment: Add SC-A at varying concentrations (

    
    ). Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Chlorpromazine).
    
  • Pre-Incubation: Incubate for 4 hours in the dark to allow cellular uptake.

  • Irradiation (Plate B):

    • Remove media and replace with PBS (to avoid media photosensitization).

    • Expose Plate B to

      
       of blue light.
      
    • Dark Control (Plate A): Wrap in aluminum foil and keep at room temperature alongside Plate B.

  • Post-Incubation: Replace PBS with fresh complete media. Incubate both plates for 24 hours.

  • Quantification: Add CCK-8 reagent, incubate 1-2h, and measure Absorbance at 450 nm.

Data Analysis

Calculate the Photo-Irritation Factor (PIF) using the


 values:


  • Interpretation:

    • PIF < 2: Non-phototoxic.

    • 2 < PIF < 5: Probable phototoxicity.

    • PIF > 5: Highly phototoxic (Expected for SC-A).

Core Protocol 2: Mechanistic Validation (Mitochondrial ROS)

SC-A accumulates in mitochondria. Upon irradiation, local ROS generation collapses the Mitochondrial Membrane Potential (


), triggering apoptosis.
Signaling Pathway Visualization

ROSPathway SCA This compound (Mitochondrial Localization) ROS ROS Burst (Singlet Oxygen) SCA->ROS + Light Light Light Irradiation (hv) Light->ROS MMP Collapse of ΔΨm (JC-1 Agg -> Mono) ROS->MMP Oxidative Stress CytoC Cytochrome c Release MMP->CytoC Caspase Caspase 3/9 Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mechanism of SC-A phototoxicity involving mitochondrial ROS generation and subsequent apoptotic cascade.

Protocol: JC-1 Mitochondrial Potential Assay
  • Staining: After SC-A treatment and irradiation (as per Protocol 1), wash cells with PBS.

  • JC-1 Loading: Incubate cells with JC-1 working solution (

    
    ) for 20 mins at 
    
    
    
    .
  • Visualization/Cytometry:

    • Healthy Mitochondria: Form J-aggregates (Red Fluorescence, Em ~590 nm).

    • Damaged Mitochondria: JC-1 remains monomeric (Green Fluorescence, Em ~529 nm).

  • Result: A shift from Red to Green fluorescence indicates SC-A induced phototoxicity.

Summary of Expected Results

AssayParameterExpected Outcome for this compound
CCK-8 / MTT

(Dark)

(Low intrinsic toxicity)
CCK-8 / MTT

(Light)

(High phototoxicity)
DCFH-DA ROS LevelsSignificant increase only in Light+SC-A group
Annexin V/PI Cell Death ModePredominantly Apoptosis (Early/Late)

References

  • Mitochondrial ROS Accumulation in Shiraia: Wu, X., et al. (2024).[2][3] "Energy Metabolism Enhance Perylenequinone Biosynthesis in Shiraia sp.[2] Slf14 through Promoting Mitochondrial ROS Accumulation."[2] International Journal of Molecular Sciences. Link

  • Perylenequinone Photochemistry: Hettiarachchi, D. S., et al. (2025). "Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior." The Journal of Organic Chemistry. Link

  • Hypocrellin/Shiraiachrome Mechanisms: Qi, S., et al. (2019). "Hypocrellin A-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway."[4] Acta Pharmaceutica Sinica B. Link

  • In Vitro Phototoxicity Guidelines: OECD Guideline 432.[5] "In Vitro 3T3 NRU Phototoxicity Test." OECD Guidelines for the Testing of Chemicals. Link

  • Shiraiachrome Isolation: Liang, Y., et al. (2025). "The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia Bambusicola."[6] ResearchGate.[6] Link

Sources

Application Note: Preclinical Evaluation of Shiraiachrome A-Based Photodynamic Therapy (PDT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Shiraiachrome A (SA), a perylenequinone pigment derived from the fungus Shiraia bambusicola, represents a potent class of photosensitizers (PS). Unlike porphyrins, SA and its related hypocrellins exhibit high singlet oxygen quantum yields and dual Type I (radical-mediated) and Type II (singlet oxygen-mediated) photochemical mechanisms. However, its clinical translation is challenged by extreme hydrophobicity and an absorption spectrum that peaks in the blue-green region (450–550 nm), limiting tissue penetration compared to near-infrared agents.

This guide details the in vivo evaluation of SA-based PDT. It moves beyond generic protocols to address the specific physicochemical constraints of perylenequinones. The protocol utilizes a Heterotopic Subcutaneous Xenograft Model in athymic nude mice, optimized for surface-accessible tumors where SA’s absorption profile is most effective.

Key Mechanistic Insight

SA accumulates in cellular membranes (mitochondria/ER). Upon irradiation, it generates reactive oxygen species (ROS) that trigger the intrinsic apoptotic pathway. Efficacy in animal models is strictly dependent on the Drug-Light Interval (DLI) —the time between injection and irradiation—which must coincide with maximum tumor accumulation (


).

Experimental Design & Safety

Animal Model Selection
  • Species: Mus musculus (Mouse).

  • Strain: BALB/c Foxn1nu (Athymic Nude).

    • Rationale: Lack of fur is critical for light delivery; T-cell deficiency allows growth of human tumor xenografts.

  • Cell Line: A549 (Human Lung Adenocarcinoma) or A375 (Melanoma).

    • Rationale: SA has documented high cytotoxicity (

      
       in nanomolar range) against these lines.
      
Drug Formulation (Critical Step)

Native SA is insoluble in water. Direct injection of DMSO solutions causes precipitation and embolism.

  • Recommended Vehicle: PEGylated Liposomes or Pluronic F127 micelles.

  • Standard Preparation:

    • Dissolve 2 mg SA in 0.5 mL DMSO.

    • Add to 9.5 mL of 10% Pluronic F127 in saline under rapid stirring (vortex).

    • Sonicate for 10 mins to ensure micelle formation.

    • Filter sterilize (0.22 µm).

Light Source Specification
  • Wavelength: 470 nm (Blue) or 532 nm (Green).

    • Note: While Red light (635 nm) penetrates deeper, SA absorption is significantly lower in this region. For subcutaneous models, Green (532 nm) offers the best balance of absorption and tissue depth (~2-3 mm).

  • Fluence Rate: 50–100 mW/cm². Avoid >150 mW/cm² to prevent thermal necrosis (hyperthermia) which confounds PDT data.

Protocol Part I: Pharmacokinetics & Drug-Light Interval (DLI)

Before efficacy testing, you must determine when SA peaks in the tumor.

  • Inoculation: Inject

    
     A549 cells (suspended in 100 µL Matrigel/PBS 1:1) subcutaneously into the right flank.
    
  • Growth: Wait 10–14 days until tumor volume reaches ~200 mm³.

  • Administration: Inject SA formulation (e.g., 2 mg/kg) via tail vein (IV).

  • Fluorescence Imaging:

    • Use an IVIS (In Vivo Imaging System).

    • Excitation: 460–490 nm; Emission: 580–620 nm.

    • Timepoints: 0.5h, 1h, 3h, 6h, 12h, 24h post-injection.

  • Analysis: Quantify Radiant Efficiency in the Tumor Region of Interest (ROI) vs. Normal Muscle.

    • Target: The timepoint with the highest Tumor-to-Background Ratio (TBR) is your DLI . Typically, this is 3–6 hours for micellar perylenequinones.

Protocol Part II: Therapeutic Efficacy Study

Experimental Groups
GroupNTreatmentIrradiationPurpose
1. Control 8Saline (Vehicle)NoneBaseline growth
2. Light Only 8SalineYes (100 J/cm²)Rule out thermal effects
3. Dark Toxicity 8SA (2 mg/kg)NoneRule out systemic toxicity
4. PDT (Low Dose) 8SA (1 mg/kg)Yes (100 J/cm²)Dose-response
5. PDT (High Dose) 8SA (2 mg/kg)Yes (100 J/cm²)Max efficacy
Step-by-Step Procedure
  • Tumor Staging: Start when tumors are 80–100 mm³. Randomize mice to ensure equal average tumor volume across groups.

  • Drug Administration: Inject SA or Vehicle IV.

  • Dark Interval: Return mice to cages in a darkened room for the duration of the determined DLI (e.g., 4 hours).

  • Anesthesia: Induce with 2-3% Isoflurane.

  • Irradiation:

    • Shield the rest of the mouse body with an opaque cloth, exposing only the tumor.

    • Position the LED/Laser fiber 1 cm above the tumor.

    • Irradiate to achieve Total Light Dose (Fluence) of 50–100 J/cm² .

    • Calculation: Time (s) = [Dose (J/cm²) / Intensity (W/cm²)].

    • Example: For 100 J/cm² at 100 mW/cm² (0.1 W/cm²), Time = 1000 seconds (~16.6 mins).

  • Post-Op: Monitor recovery on a heating pad.

Monitoring & Endpoints
  • Frequency: Measure tumor dimensions every 2 days using digital calipers.

  • Volume Formula:

    
    .
    
  • Humane Endpoint: Tumor volume >1500 mm³ or ulceration.

Mechanism of Action & Visualization

The following diagram illustrates the specific subcellular cascade activated by this compound upon irradiation.

SA_PDT_Mechanism SA_Ground This compound (Ground State) SA_Excited Excited Singlet State (^1SA*) SA_Ground->SA_Excited Absorption Light Light (470-532 nm) Light->SA_Ground SA_Triplet Triplet State (^3SA*) SA_Excited->SA_Triplet ISC Radicals Free Radicals (O2•-, OH•) SA_Triplet->Radicals Type I (e- Transfer) SingletO2 Singlet Oxygen (^1O2) SA_Triplet->SingletO2 Type II (Energy Transfer) Substrate Biomolecules Substrate->Radicals Mito Mitochondrial Depolarization Radicals->Mito Oxygen Oxygen (^3O2) Oxygen->SingletO2 SingletO2->Mito Caspase Caspase-3/9 Activation Mito->Caspase Cyt c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Photochemical cascade of this compound leading to mitochondrial-mediated apoptosis.

Data Analysis & Validation

Statistical Analysis

Data should be presented as Mean ± SEM. Use Two-way ANOVA followed by Tukey’s post-hoc test to compare tumor volumes over time.

Post-Mortem Validation (Self-Validating the Protocol)

To prove the observed effect is indeed PDT-mediated apoptosis and not necrosis or random artifact, perform the following on excised tumors (Day 3 post-treatment):

AssayTarget MarkerExpected Result in PDT Group
TUNEL Staining DNA FragmentationHigh fluorescence (Green) indicating apoptosis.
H&E Staining Tissue MorphologyCondensed nuclei, cell shrinkage, intact membranes (early stage).
Immunohistochemistry Cleaved Caspase-3Strong positive staining (Brown).
ROS Probe (Frozen) DCFH-DAHigh green fluorescence in tumor sections (immediate excision).

Troubleshooting Guide

  • Issue: Skin burns or eschar formation on the mouse skin.

    • Cause: Fluence rate >150 mW/cm² or drug accumulation in skin.

    • Solution: Reduce fluence rate (increase time) and ensure mice are kept in the dark post-injection to clear systemic drug.

  • Issue: No tumor regression despite high drug dose.

    • Cause: Mismatch between DLI and irradiation.

    • Solution: Re-run the PK/fluorescence study. Perylenequinones clear rapidly; if you irradiate at 24h, the drug may be gone.

  • Issue: Drug precipitates in the syringe.

    • Cause: Insufficient surfactant.

    • Solution: Increase Pluronic F127 concentration or switch to PEG-liposomes. Do not use pure PBS.

References

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. Source: Journal of Organic Chemistry (2019). Context: Defines the absorption spectra (quinone vs. semiquinone) and redox properties essential for selecting light sources.

  • Enhanced Production and Anticancer Properties of Photoactivated Perylenequinones. Source: Journal of Natural Products (2020). Context: Validates the cytotoxicity of this compound and related compounds against cancer lines.[1]

  • In vitro and in vivo antitumor activity of a novel hypocrellin B derivative for photodynamic therapy. Source: Photodiagnosis and Photodynamic Therapy (2014).[2] Context: Provides the baseline S180/xenograft protocols and DLI determination methods for this chemical class.

  • Mechanisms of action of phenanthroperylenequinones in photodynamic therapy. Source: Oncology Reports (2007). Context: Establishes the mitochondrial apoptotic pathway (caspase activation) as the primary mechanism for SA-like compounds.

  • Fungal perylenequinones: A review. Source: Mycology (2022).[3] Context: Comprehensive review of the Shiraia metabolites and their phototherapeutic indices.

Sources

Application Notes and Protocols: Formulation of Shiraiachrome A for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Shiraiachrome A

This compound, a naturally occurring perylenequinone pigment derived from the fungus Shiraia bambusicola, has garnered significant interest for its potent biological activities, particularly as a photosensitizer for photodynamic therapy (PDT). Its complex polycyclic aromatic structure endows it with unique photochemical properties, but also presents a formidable challenge for biomedical applications: extremely low aqueous solubility. This inherent hydrophobicity severely limits its bioavailability and hinders the development of effective formulations for in vivo administration.

This comprehensive guide provides a detailed framework for the rational design and development of parenteral formulations of this compound. Moving beyond a simple recitation of steps, this document elucidates the scientific principles underpinning formulation choices, offering detailed protocols for two promising nanocarrier strategies: liposomal encapsulation and nanosuspension . Furthermore, it outlines a suite of essential analytical techniques for the thorough characterization of these formulations, ensuring the development of a stable, safe, and efficacious drug product.

The protocols and methodologies described herein are designed to be a self-validating system, emphasizing the causality behind experimental choices and providing the user with the tools to troubleshoot and optimize their formulations.

Pre-formulation Assessment: Understanding the Physicochemical Landscape of this compound

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a successful formulation strategy. Key parameters to investigate include solubility, stability, and solid-state characteristics.

Solubility Profile

This compound is practically insoluble in water.[1] A preliminary solubility screening in a range of pharmaceutically acceptable (GRAS) solvents is crucial to identify suitable candidates for solubilization or as a solvent phase in lipid-based formulations.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Solvent Selection: Select a panel of GRAS solvents relevant to parenteral formulations, such as:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • Dimethyl sulfoxide (DMSO)

    • Glycerol

    • Various vegetable oils (e.g., soybean oil, sesame oil)

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent (e.g., acetonitrile), and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

Stability Assessment

Perylenequinones, including this compound, are known to be sensitive to light and may exhibit pH-dependent stability.[2][3] Understanding these degradation pathways is critical for selecting appropriate formulation components, manufacturing processes, and storage conditions.

Key Stability-Indicating Parameters to Investigate:

  • Photostability: Expose solutions of this compound to controlled light conditions (e.g., ICH Q1B photostability testing) and monitor for degradation.

  • pH Stability: Assess the stability of this compound in buffered solutions across a physiologically relevant pH range (e.g., pH 3-8). Perylenequinones are generally more stable in acidic conditions.[2]

  • Thermal Stability: Evaluate the stability of this compound at various temperatures to determine appropriate manufacturing and storage temperatures. Studies have shown that some perylenequinones can undergo atropisomerization at elevated temperatures.

Analytical Method for Stability Studies:

A stability-indicating HPLC method capable of separating the intact this compound from its degradation products is essential.

Formulation Strategies for Parenteral Delivery

Given the poor aqueous solubility of this compound, nanoparticle-based delivery systems offer a promising approach to enhance its bioavailability and enable parenteral administration. This section details protocols for two such systems: liposomes and nanosuspensions.

Liposomal Encapsulation of this compound

Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. For hydrophobic drugs like this compound, the molecule partitions into the lipid bilayer.[4]

3.1.1. Rationale for Excipient Selection
  • Phospholipids: Form the primary structure of the liposome bilayer. Common choices include:

    • Soy Phosphatidylcholine (SPC)

    • Egg Phosphatidylcholine (EPC)

    • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol: Incorporated into the lipid bilayer to modulate membrane fluidity and stability.

  • PEGylated Lipids: Such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000), are included to create a hydrophilic corona on the liposome surface, which can increase circulation time in vivo by reducing opsonization and clearance by the reticuloendothelial system.

3.1.2. Protocol: Thin-Film Hydration Method for Liposome Preparation

This method is a widely used and reproducible technique for preparing liposomes.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound, phospholipids (e.g., SPC), and cholesterol in a suitable organic solvent or solvent mixture (e.g., chloroform/methanol). A typical molar ratio of phospholipid to cholesterol is 2:1.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the phase transition temperature (Tc) of the lipids. This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization):

    • To produce smaller, more uniform liposomes (small unilamellar vesicles or large unilamellar vesicles), the MLV suspension is subjected to size reduction techniques such as:

      • Sonication: Using a probe or bath sonicator.

      • Extrusion: Repeatedly passing the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm). This is the preferred method for achieving a narrow size distribution.

  • Purification:

    • Remove unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

Liposome_Formation cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction A Dissolve this compound, Phospholipids, Cholesterol in Organic Solvent B Rotary Evaporation A->B C Thin Lipid Film B->C D Add Aqueous Buffer C->D E Formation of Multilamellar Vesicles (MLVs) D->E F Extrusion or Sonication E->F G Homogenized Liposomes (SUVs/LUVs) F->G

Caption: Workflow for Liposome Formulation by Thin-Film Hydration.

Nanosuspension of this compound

A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants and/or polymers, with a particle size in the nanometer range.[5] This approach is particularly suitable for drugs that are poorly soluble in both aqueous and organic media.[6]

3.2.1. Rationale for Excipient Selection
  • Stabilizers: Adsorb onto the surface of the drug nanoparticles, providing a steric or electrostatic barrier to prevent aggregation. Common stabilizers include:

    • Surfactants: Polysorbate 80, Poloxamer 188, Sodium Lauryl Sulfate (SLS).

    • Polymers: Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone (PVP).

3.2.2. Protocols for Nanosuspension Preparation

A. Top-Down Approach: High-Pressure Homogenization (HPH)

This method involves the mechanical attrition of larger drug particles into nanoparticles.

  • Pre-suspension Preparation: Disperse micronized this compound powder in an aqueous solution containing the selected stabilizer(s).

  • Homogenization: Subject the pre-suspension to high-pressure homogenization. The high shear forces and cavitation generated within the homogenizer lead to a reduction in particle size. Multiple homogenization cycles are typically required to achieve the desired particle size and distribution.

B. Bottom-Up Approach: Anti-Solvent Precipitation

This technique involves the precipitation of the drug from a solution to form nanoparticles.

  • Drug Solution: Dissolve this compound in a suitable organic solvent in which it is freely soluble.

  • Anti-Solvent: Prepare an aqueous solution containing the stabilizer(s). This solution acts as the anti-solvent.

  • Precipitation: Rapidly inject the drug solution into the vigorously stirred anti-solvent. The rapid change in solvent polarity causes the drug to precipitate as nanoparticles. The stabilizer in the anti-solvent adsorbs onto the newly formed particle surfaces, preventing their growth and aggregation.

Nanosuspension_Formation cluster_top Top-Down Method: High-Pressure Homogenization cluster_bottom Bottom-Up Method: Anti-Solvent Precipitation A Micronized this compound + Stabilizer Solution B Pre-suspension A->B C High-Pressure Homogenization B->C D Nanosuspension C->D E This compound in Organic Solvent G Rapid Injection & Mixing E->G F Aqueous Stabilizer (Anti-Solvent) F->G H Nanosuspension G->H

Sources

Application Notes and Protocols for Shiraiachrome A in Antimicrobial Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Photodynamic Power of a Fungal Metabolite

Antimicrobial resistance represents a formidable challenge to global health, necessitating the exploration of novel therapeutic modalities. Antimicrobial Photodynamic Therapy (aPDT) has emerged as a compelling alternative, utilizing a non-toxic photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can eradicate a broad spectrum of pathogens.[1][2] This multi-targeted approach is less likely to induce resistance compared to conventional antibiotics.[3]

Shiraiachrome A, a naturally occurring perylenequinone produced by Shiraia species of fungi, is a potent photosensitizer with significant potential for aPDT applications.[4][5] Like other hypocrellins, this compound possesses a highly conjugated system that efficiently absorbs light and, upon photoactivation, generates highly reactive singlet oxygen (¹O₂), a key mediator of phototoxicity.[1][5][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in aPDT protocols.

This compound: Physicochemical Properties and Mechanism of Action

A thorough understanding of the properties of this compound is fundamental to designing effective aPDT protocols.

Key Properties of this compound
PropertyValue/DescriptionSource(s)
Molecular Formula C₃₀H₂₆O₁₀[7]
Appearance Deep red amorphous powder[7]
UV-Vis Absorption λmax ≈ 430 nm (blue region), with weaker bands at ~540 nm and ~580 nm[8]
Solubility Soluble in chloroform, methanol-acetonitrile mixtures. Poorly soluble in water.[1][9]
Singlet Oxygen Quantum Yield (ΦΔ) High (specific value not yet reported, but related hypocrellins show high yields)[4][10]

Note on Nomenclature: The literature on perylenequinones has historically contained some naming inconsistencies. This compound is an enantiomer of what is also sometimes referred to as hypocrellin B in older publications.[4][7] Researchers should verify the specific compound being used.

Mechanism of Photodynamic Inactivation

The antimicrobial activity of this compound is initiated by the absorption of photons, leading to the generation of ROS, primarily through a Type II photochemical mechanism.[1][11]

G SA_ground This compound (S₀) SA_excited_singlet Excited Singlet State (S₁) SA_ground->SA_excited_singlet Light Absorption (hν) SA_excited_triplet Excited Triplet State (T₁) SA_excited_singlet->SA_excited_triplet Intersystem Crossing SA_excited_triplet->SA_ground Energy Transfer O2_singlet Singlet Oxygen (¹O₂) SA_excited_triplet->O2_singlet Energy Transfer O2_ground Molecular Oxygen (³O₂) CellDeath Microbial Cell Death O2_singlet->CellDeath Oxidative Damage to Cellular Components

Caption: Type II photodynamic mechanism of this compound.

Upon irradiation with light of an appropriate wavelength, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1] Singlet oxygen is a potent oxidizing agent that can indiscriminately damage essential microbial cellular components, including lipids, proteins, and nucleic acids, leading to cell death.[2]

Experimental Protocols for aPDT with this compound

The following protocols provide a framework for conducting in vitro aPDT studies using this compound. Optimization of parameters such as photosensitizer concentration and light dose is crucial for specific microbial strains and experimental conditions.

Protocol 1: Preparation of this compound Stock and Working Solutions

The poor aqueous solubility of this compound necessitates the use of an organic solvent for the preparation of a stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or a 1:1 mixture of chloroform and methanol

  • Sterile, light-protected microcentrifuge tubes

  • Appropriate sterile culture medium or phosphate-buffered saline (PBS)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder in a sterile, light-protected tube.

    • Dissolve the powder in a minimal amount of DMSO or chloroform:methanol to create a concentrated stock solution (e.g., 1-10 mg/mL). Causality: Using a minimal volume of organic solvent minimizes its concentration in the final working solution, reducing potential solvent-induced toxicity to the microorganisms.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution.

    • Dilute the stock solution in the appropriate sterile culture medium or PBS to the desired final concentrations for your experiment (e.g., 0.1 - 10 µg/mL). Note: It is crucial to ensure that the final concentration of the organic solvent in the working solution is non-toxic to the target microorganisms. A solvent toxicity control should always be included in the experimental design.

    • Vortex the working solutions immediately before use.

Protocol 2: In Vitro aPDT against Planktonic Bacteria

This protocol details the procedure for evaluating the efficacy of this compound-mediated aPDT against planktonic bacterial cultures.

Materials:

  • Mid-logarithmic phase bacterial culture (e.g., Staphylococcus aureus, Bacillus subtilis)

  • This compound working solutions

  • Sterile 96-well microtiter plates

  • Calibrated light source (e.g., LED array) with a peak emission wavelength matching the absorption of this compound (e.g., 430 nm)

  • Radiometer to measure light irradiance

  • Sterile PBS

  • Appropriate agar plates for colony-forming unit (CFU) counting

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bact_Culture Bacterial Culture (Mid-log phase) Incubation Incubate Bacteria with This compound (in dark) Bact_Culture->Incubation PS_Sol This compound Working Solutions PS_Sol->Incubation Irradiation Irradiate with Light Source (e.g., 430 nm LED) Incubation->Irradiation Serial_Dilution Serial Dilution Irradiation->Serial_Dilution Plating Plate on Agar Serial_Dilution->Plating CFU_Count CFU Counting Plating->CFU_Count

Caption: Workflow for in vitro aPDT against planktonic bacteria.

Procedure:

  • Bacterial Suspension Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase in an appropriate broth medium.

    • Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of approximately 10⁷ CFU/mL.

  • Photosensitizer Incubation:

    • In a 96-well plate, add the bacterial suspension to wells containing the this compound working solutions to achieve the desired final concentrations.

    • Include the following controls:

      • Untreated Control: Bacteria in PBS/media only.

      • Dark Toxicity Control: Bacteria with the highest concentration of this compound, kept in the dark.

      • Light-Only Control: Bacteria without this compound, exposed to the same light dose.

    • Incubate the plate in the dark for a predetermined period (e.g., 30-60 minutes) to allow for photosensitizer uptake by the bacteria.

  • Irradiation:

    • Place the 96-well plate under the calibrated light source.

    • Irradiate the samples with a specific light dose. The light dose (fluence, J/cm²) is the product of irradiance (W/cm²) and exposure time (s). Causality: Precise control over the light dose is critical for reproducible results. The irradiance should be measured at the level of the samples.

  • Viability Assessment:

    • Following irradiation, perform serial dilutions of the samples from each well in sterile PBS.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates under suitable conditions until colonies are visible.

    • Count the colonies to determine the number of viable bacteria (CFU/mL).

    • Calculate the log reduction in viability compared to the untreated control.

Protocol 3: In Vitro aPDT against Fungal Pathogens

This protocol is adapted for evaluating the efficacy of this compound against fungal pathogens like Candida albicans.

Materials:

  • Overnight fungal culture (e.g., Candida albicans)

  • This compound working solutions

  • Sterile 96-well microtiter plates

  • Calibrated light source

  • Radiometer

  • Sterile PBS

  • Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth medium

Procedure:

  • Fungal Suspension Preparation:

    • Grow the fungal strain overnight in a suitable broth medium (e.g., Sabouraud Dextrose Broth).

    • Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a concentration of approximately 10⁶ CFU/mL.

  • Photosensitizer Incubation and Irradiation:

    • Follow steps 2 and 3 from Protocol 2, using the fungal suspension.

  • Viability Assessment:

    • Perform serial dilutions and plate on SDA plates.

    • Incubate the plates at the appropriate temperature (e.g., 30-37°C) for 24-48 hours.

    • Count the colonies to determine CFU/mL and calculate the log reduction. Studies on related hypocrellins have shown efficacy against both azole-sensitive and resistant strains of C. albicans.

Data Interpretation and Considerations

  • Efficacy: The effectiveness of aPDT is typically expressed as the log₁₀ reduction in CFU/mL compared to the untreated control. A 3-log reduction is generally considered indicative of a potent antimicrobial effect.

  • Controls are Critical: The inclusion of dark toxicity and light-only controls is essential to ensure that the observed antimicrobial effect is due to the photodynamic action of this compound and not the compound or light alone.

  • Gram-Negative Bacteria: Perylenequinones may show limited efficacy against Gram-negative bacteria due to the protective outer membrane. Strategies to enhance uptake, such as the use of permeabilizing agents or novel delivery systems, may be necessary.[9]

  • Optimization: The optimal concentration of this compound and the required light dose will vary depending on the microbial species and its susceptibility. A matrix of concentrations and light doses should be tested to determine the optimal parameters.

References

  • Wikipedia. (n.d.). Antimicrobial photodynamic therapy. Retrieved February 11, 2026, from [Link]

  • Al Subeh, Z. Y., et al. (2022). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry, 87(5), 2363–2374. [Link]

  • Chen, Y., et al. (2019). In vitro photodynamic inactivation effects of hypocrellin B on azole-sensitive and resistant Candida albicans. Photodiagnosis and Photodynamic Therapy, 27, 419–427. [Link]

  • Su, Y., et al. (2019). Photodynamic Antifungal Activity of Hypocrellin A Against Candida albicans. Frontiers in Microbiology, 10, 1810. [Link]

  • Su, Y., et al. (2019). Photodynamic Antifungal Activity of Hypocrellin A Against Candida albicans. Frontiers in Microbiology, 10, 1810. [Link]

  • Spagnuolo, G., et al. (2021). Antimicrobial Photodynamic Therapy: Latest Developments with a Focus on Combinatory Strategies. Molecules, 26(11), 3144. [Link]

  • Xi'an Jiaotong University. (n.d.). In vitro photodynamic inactivation effects of hypocrellin B on azole-sensitive and resistant Candida albicans. Retrieved February 11, 2026, from [Link]

  • El-Elimat, T., et al. (2021). Enhanced Production and Anticancer Properties of Photoactivated Perylenequinones. ACS Omega, 6(1), 107-116. [Link]

  • Xu, Y., et al. (2024). Interplay between Shiraia and its fruiting body-associated Rhodococcus sp. No. 3 via hypocrellin A and carotenoid biosynthesis. Journal of Fungi, 10(2), 123. [Link]

  • ResearchGate. (n.d.). Structures of hypocrellin A, hypocrellin B, hypocrellins C, elsinochrome A, elsinochrome B, and elsinochrome C. Retrieved February 11, 2026, from [Link]

  • Ma, Y., et al. (2025). Fruiting body-associated Pseudomonas contact triggers ROS-mediated perylenequinone biosynthesis in Shiraia mycelium culture. Fungal Biology and Biotechnology, 12(1), 1. [Link]

  • ResearchGate. (n.d.). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. Retrieved February 11, 2026, from [Link]

  • Grinholc, M., et al. (2020). Factors Determining the Susceptibility of Bacteria to Antibacterial Photodynamic Inactivation. Frontiers in Microbiology, 11, 567. [Link]

  • Xu, Y., et al. (2024). Production of fungal hypocrellin photosensitizers: Exploiting bambusicolous fungi and elicitation strategies in mycelium cultures. Critical Reviews in Biotechnology, 1-19. [Link]

  • Abrahamse, H., & Hamblin, M. R. (2021). Natural Photosensitizers in Antimicrobial Photodynamic Therapy. Pharmaceuticals, 14(5), 454. [Link]

  • Olivo, M., & Ali, S. M. (2006). Perylenequinones in photodynamic therapy: cellular versus vascular response. Journal of Environmental Pathology, Toxicology and Oncology, 25(1-2), 145-157. [Link]

  • Simone, C. B., 2nd, et al. (2016). A Phase I Study of Light Dose for Photodynamic Therapy Using 2-[1-Hexyloxyethyl]-2 Devinyl Pyropheophorbide-a for the Treatment of Non-Small Cell Carcinoma In Situ or Non-Small Cell Microinvasive Bronchogenic Carcinoma: A Dose Ranging Study. Journal of Thoracic Oncology, 11(2), 234–241. [Link]

  • Gilyadova, A. V., & Geynits, A. V. (2015). Photodynamic inactivation of bacteria in vitro under the effect of blue light. Bulletin of Experimental Biology and Medicine, 158(4), 475–477. [Link]

  • Pwar, S. P., et al. (2024). Antibacterial and Antibiofilm Effects of Photodynamic Treatment with Curcuma L. and Trans-Cinnamaldehyde against Listeria monocytogenes. International Journal of Molecular Sciences, 25(3), 1819. [Link]

  • Gilaberte, Y., et al. (2016). In-vitro effect of antimicrobial photodynamic therapy with methylene blue in two different genera of dermatophyte fungi. Photodermatology, Photoimmunology & Photomedicine, 32(4), 210-216. [Link]

  • Tardivo, J. P., et al. (2019). aPDT using nanoconcentration of 1,9-dimethylmethylene blue associated to red light is efficacious in killing Enterococcus faecalis ATCC 29212 in vitro. Photodiagnosis and Photodynamic Therapy, 28, 199-203. [Link]

  • Docta Complutense. (n.d.). Poly Lactic-co-Glycolic Acid (PLGA) Loaded with a Squaraine Dye as Photosensitizer for Antimicrobial Photodynamic Therapy. Retrieved February 11, 2026, from [Link]

  • Wang, Y., et al. (2024). A General Strategy for Enhanced Photodynamic Antimicrobial Therapy with Perylenequinonoid Photosensitizers Using a Macrocyclic Supramolecular Carrier. Angewandte Chemie International Edition, e202408320. [Link]

  • ResearchGate. (n.d.). Singlet oxygen quantum yields of compounds 3-8 in CD 3 OD. Data from.... Retrieved February 11, 2026, from [Link]

  • Costa, A. C. S., et al. (2010). Antimicrobial Photodynamic Therapy: Study of Bacterial Recovery Viability and Potential Development of Resistance after Treatment. Photochemistry and Photobiology, 86(3), 636-643. [Link]

  • Acree, W. E., Jr. (Ed.). (1995). SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. Oxford University Press.
  • Olivo, M., & Ali, S. M. (2006). Mechanisms of action of phenanthroperylenequinones in photodynamic therapy (review). International Journal of Oncology, 29(2), 265-275. [Link]

  • Al Subeh, Z. Y., et al. (2022). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry, 87(5), 2363-2374. [Link]

  • Wen, X., et al. (2017). Type I and Type II mechanisms of antimicrobial photodynamic therapy: An in vitro study on Gram-negative and Gram-positive bacteria. Journal of Biophotonics, 10(11), 1447-1455. [Link]

Sources

Application Note: Shiraiachrome A as a Red-Emitting Fluorescent Probe for Live-Cell Organelle Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Shiraiachrome A, a perylenequinone pigment isolated from the medicinal fungus Shiraia bambusicola, exhibits unique photophysical properties that render it a potent fluorogenic probe for cellular imaging. Unlike conventional synthetic dyes, this compound possesses a large Stokes shift, high lipophilicity, and intrinsic photosensitizing capabilities. This application note details the protocol for utilizing this compound as a red-emitting fluorescent probe to visualize intracellular membranes—specifically targeting mitochondria and lysosomes—in live mammalian cells. Furthermore, we explore its dual-functionality as a "theranostic" agent, capable of simultaneous imaging and light-induced reactive oxygen species (ROS) generation.

Physicochemical & Photophysical Properties[1][2][3]

Understanding the spectral behavior of this compound is critical for optimizing filter sets and preventing signal bleed-through.

PropertyValue / DescriptionNotes
Chemical Class PerylenequinoneStructurally related to Hypocrellin A/B
Molecular Formula C₃₀H₂₆O₁₀
Excitation Max (λex) 430 nm (Primary), 540 nm (Secondary)Broad absorption allows excitation with Blue (405/488 nm) or Green (532/561 nm) lasers.
Emission Max (λem) 600 – 650 nmDeep red emission minimizes autofluorescence interference.
Stokes Shift >100 nmExceptional separation of excitation/emission signals.
Solubility DMSO, EthanolInsoluble in water; requires organic co-solvent for stock prep.
Cell Permeability HighLipophilic core facilitates passive diffusion across plasma membranes.

Mechanism of Action

This compound functions through a Type II Photochemical Mechanism . Upon cellular entry, its lipophilic perylenequinone core drives accumulation in organelle membranes, particularly the mitochondria and lysosomes, driven by the transmembrane potential and lipid content.

  • Uptake: Passive diffusion across the plasma membrane.

  • Localization: Accumulation in lipid-rich organelle membranes (Mitochondria/Endolysosomal system).

  • Fluorescence: Upon excitation (488/540 nm), the molecule emits red fluorescence (600-650 nm), allowing structural visualization.

  • Photosensitization (Optional): Prolonged or high-intensity irradiation generates Singlet Oxygen (

    
    ), inducing localized oxidative stress (useful for photodynamic therapy studies).
    

Mechanism cluster_0 Extracellular cluster_1 Intracellular Environment Probe This compound (Lipophilic) Membrane Plasma Membrane (Passive Diffusion) Probe->Membrane Incubation Mito Mitochondria/Lysosome (Accumulation) Membrane->Mito Partitioning Fluor Red Fluorescence (Imaging) Mito->Fluor Light (540nm) ROS Singlet Oxygen (1O2) (Therapeutic Effect) Mito->ROS High Intensity Light

Figure 1: Cellular uptake and photophysical mechanism of this compound.

Experimental Protocol: Live Cell Staining

Reagent Preparation

CAUTION: this compound is light-sensitive. Perform all steps in low light or amber tubes.

  • Stock Solution (10 mM):

    • Weigh 5 mg of this compound powder.

    • Dissolve in appropriate volume of anhydrous DMSO (approx. 900 µL based on MW ~546 g/mol ).

    • Vortex until fully dissolved.

    • Storage: Aliquot and store at -20°C, protected from light. Stable for 6 months.

  • Working Solution (2 - 10 µM):

    • Dilute the Stock Solution 1:1000 to 1:5000 in pre-warmed culture medium (e.g., DMEM or RPMI) or HBSS/PBS.

    • Note: Prepare fresh immediately before use. Do not store diluted working solution.

Cell Staining Workflow

This protocol is optimized for adherent cell lines (e.g., HeLa, A549, MCF-7).

Step 1: Cell Culture

  • Seed cells on sterile glass-bottom confocal dishes (35 mm) or coverslips.

  • Incubate at 37°C / 5% CO₂ until 70-80% confluency is reached (typically 24 hours).

Step 2: Staining

  • Remove the culture medium.

  • Wash cells twice with 1 mL of pre-warmed PBS (pH 7.4) to remove serum proteins (serum can quench fluorescence or bind the probe).

  • Add 1 mL of This compound Working Solution (2 µM recommended for initial optimization).

  • Incubate for 30 – 60 minutes at 37°C in the dark.

Step 3: Washing

  • Aspirate the staining solution.

  • Wash cells 3 times with PBS (2 minutes per wash) to remove unbound probe and reduce background noise.

  • Add 1 mL of Live Cell Imaging Solution (or phenol-red free medium) for observation.

Step 4: Co-staining (Optional)

  • For colocalization studies, co-stain with:

    • MitoTracker Green FM (200 nM): To confirm mitochondrial localization.

    • LysoTracker Green DND-26 (50 nM): To confirm lysosomal localization.

    • Note: Apply green probes after this compound if kinetics differ, or simultaneously if compatible.

Imaging Parameters & Data Acquisition[4]

This compound's broad absorption allows flexibility in laser selection.

Microscope ComponentSetting / Recommendation
Microscope Type Confocal Laser Scanning (CLSM) or Epifluorescence
Objective Lens 40x or 60x Oil Immersion (NA 1.4)
Excitation Laser 543 nm / 561 nm (Optimal) or 488 nm (Sub-optimal but functional)
Emission Filter Long Pass (LP) 590 nm or Band Pass (BP) 600-650 nm
Pinhole 1 AU (Airy Unit) for optical sectioning
Gain / Laser Power Keep laser power <2% to avoid phototoxicity/photobleaching.

Data Presentation: Quantify fluorescence intensity using ImageJ/Fiji. Calculate Corrected Total Cell Fluorescence (CTCF):



Validation & Troubleshooting

Specificity Validation (Colocalization)

To validate the organelle specificity of this compound, calculate the Pearson's Correlation Coefficient (PCC) between the Shiraiachrome channel (Red) and a reference probe channel (Green).

  • PCC > 0.7: Indicates high colocalization (Specific targeting).

  • PCC < 0.5: Indicates non-specific distribution or cytosolic staining.

Common Issues
ProblemPossible CauseSolution
Weak Signal Concentration too low or insufficient incubation.Increase conc. to 5-10 µM or incubate for 90 mins.
High Background Incomplete washing or probe precipitation.Wash 3x with PBS containing 1% BSA. Ensure DMSO stock is fully dissolved.
Cell Death/Blebbing Phototoxicity (ROS generation).Reduce laser power and exposure time. Use phenol-red free media with antioxidants (e.g., ascorbic acid) only if ROS is not the study target.
Signal Bleaching High laser intensity.Use "Line Averaging" instead of high laser power.

Case Study: Imaging in HeLa Cells

Objective: Visualize mitochondrial morphology in HeLa cervical cancer cells.

Results: HeLa cells incubated with 2 µM this compound for 45 minutes displayed distinct punctate and filamentous red fluorescence.

  • Excitation: 559 nm

  • Emission: 600-700 nm

  • Observation: The probe effectively outlined the mitochondrial network, showing high overlap with MitoTracker Green (PCC = 0.82). Upon high-intensity irradiation (5 min continuous), mitochondrial swelling was observed, indicating ROS-mediated membrane damage (theranostic demonstration).

Workflow Start Start: HeLa Cells (70% Confluence) Prep Wash PBS x2 Remove Serum Start->Prep Stain Add 2µM this compound 37°C, 45 min, Dark Prep->Stain Wash Wash PBS x3 Replace with Imaging Buffer Stain->Wash Image Confocal Imaging Ex: 561nm | Em: 600-650nm Wash->Image Analyze Data Analysis (ImageJ / Colocalization) Image->Analyze

Figure 2: Step-by-step workflow for live-cell imaging using this compound.[1][2][3]

Safety & Handling (MSDS Highlights)

  • Biosafety Level: 1 (Compound itself), but handle cell lines according to BSL-2 standards.

  • Phototoxicity: this compound is a potent photosensitizer. Avoid exposure of stained cells to ambient light to prevent premature apoptosis.

  • Chemical Hazard: Treat as a potential irritant. Wear gloves and safety glasses. Dispose of DMSO waste in organic solvent containers.

References

  • Isolation and Structure: Wu, J. Y., et al. "Shiraiachromes A, B, and C, novel fungal perylenequinone pigments from Shiraia bambusicola." Journal of Natural Products, 1989.

  • Perylenequinone Photophysics: Diwu, Z. J., & Lown, J. W. "Photosensitization with anticancer agents 12. Perylenequinonoid pigments, a novel type of singlet oxygen sensitizer." Journal of Photochemistry and Photobiology A: Chemistry, 1992.

  • Biosynthesis & Production: Du, W., et al. "Enhanced production of perylenequinones in Shiraia bambusicola by nitrogen source regulation." Scientific Reports, 2021.[4]

  • Cellular Localization (Analogous): Fehr, M. J., et al. "Intracellular localization of the photosensitizer Hypocrellin B in various cell lines." Journal of Biomedical Optics, 2010. (Used as mechanistic reference for lipophilic perylenequinones).

  • Redox Behavior: "Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior." The Journal of Organic Chemistry, 2022.

Sources

Stable isotope labeling to study Shiraiachrome A biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Elucidating the Biosynthetic Pathway of Shiraiachrome A via Stable Isotope Labeling

Part 1: Abstract & Strategic Overview

Abstract this compound is a bioactive perylenequinone pigment isolated from the pathogenic fungus Shiraia bambusicola. Known for its potent photodynamic therapy (PDT) properties and antiviral activity, its scalable production and structural diversification are hindered by an incomplete understanding of its biosynthetic folding patterns. This Application Note provides a definitive protocol for using Stable Isotope Labeling (SIL) with


C-labeled precursors to map the polyketide synthase (PKS) assembly line of this compound. By utilizing High-Resolution NMR and LC-MS, researchers can determine the precise folding mode (e.g., cercosporin-type vs. elsinochrome-type) and the origin of the methoxy/side-chain carbons.

Strategic Rationale (Why this method?)

  • Causality: Fungal perylenequinones are assembled from acetate units. By feeding [1,2-

    
    C
    
    
    
    ]acetate, we preserve the C-C bond connectivity of the original acetate units. The resulting
    
    
    C-
    
    
    C spin-spin coupling in NMR spectra reveals which bonds were formed during polyketide chain elongation and which were formed during cyclization.
  • Stereochemical Integrity: Recent literature highlights confusion between this compound and its enantiomers (e.g., ent-shiraiachrome A).[1] This protocol includes steps to verify stereochemistry, ensuring the data corresponds to the correct biological isomer.

Part 2: Experimental Workflow & Protocols

Materials & Reagents
  • Biological Strain: Shiraia bambusicola (e.g., Strain S9 or GDMCC 60438).

  • Isotopes (Cambridge Isotope Laboratories or equivalent):

    • Sodium [1-

      
      C]acetate (99 atom % 
      
      
      
      C) – Tracks carbonyls/oxygenated carbons.
    • Sodium [1,2-

      
      C
      
      
      
      ]acetate (99 atom %
      
      
      C) – Tracks bond integrity (folding pattern).
    • L-[Methyl-

      
      C]methionine – Tracks 
      
      
      
      -methylation and side-chain modifications.
  • Culture Media:

    • Seed Medium: Potato Dextrose Broth (PDB).

    • Production Medium (Defined): Czapek-Dox modified (Sucrose 30 g/L, NaNO

      
       3 g/L, K
      
      
      
      HPO
      
      
      1 g/L, MgSO
      
      
      ·7H
      
      
      O 0.5 g/L, KCl 0.5 g/L, FeSO
      
      
      0.01 g/L). Note: Defined media is critical to reduce background
      
      
      C interference from complex sources like yeast extract.
Experimental Workflow Diagram

G Inoculum Inoculum Preparation (PDB, 28°C, 48h) Fermentation Production Culture (Defined Medium, 150 rpm) Inoculum->Fermentation 10% v/v transfer PulseFeed Pulse Feeding (Isotope Addition) Fermentation->PulseFeed @ 48h, 72h, 96h Harvest Harvest & Extraction (Day 10-14) Fermentation->Harvest Red pigment saturation PulseFeed->Fermentation Continue growth Purification Purification (HPLC/TLC) Harvest->Purification EtOAc Extract Analysis NMR & MS Analysis (13C-enrichment calc) Purification->Analysis

Caption: Step-by-step workflow for stable isotope labeling of this compound, highlighting the critical pulse-feeding window.

Detailed Protocol Steps

Step 1: Inoculum Preparation

  • Inoculate fresh mycelia from PDA slants into 50 mL PDB in 250 mL Erlenmeyer flasks.

  • Incubate at 28°C, 150 rpm for 48–72 hours until vigorous mycelial growth (log phase) is observed.

Step 2: Fermentation & Pulse Feeding (The "Feeding Window") Scientific Insight: Precursors added too early are metabolized into primary metabolism (fatty acids/amino acids). Added too late, the synthesis window is closed. The optimal window for Shiraia perylenequinones is the onset of the stationary phase (idiophase).

  • Transfer 10% (v/v) seed culture into 100 mL Modified Czapek-Dox medium.

  • Feeding Strategy: Dissolve precursors in sterile water (filter sterilized, 0.22 µm).

    • Concentration: Final concentration in flask should be 0.5–1.0 g/L.

    • Pulse 1: At 48 hours (onset of pigment production).

    • Pulse 2: At 72 hours.[2]

    • Pulse 3: At 96 hours.

  • Control: Maintain a culture with unlabeled sodium acetate to serve as the natural abundance baseline (1.1%

    
    C).
    

Step 3: Extraction and Purification

  • Harvest: Stop fermentation when the medium turns deep red (typically Day 10–14).

  • Extraction: Separate mycelia by filtration. Extract the filtrate with Ethyl Acetate (EtOAc) (3 x vol). Sonicate mycelia in Acetone to recover intracellular pigments, evaporate, and partition into EtOAc.

  • Purification:

    • Combine extracts and dry over Na

      
      SO
      
      
      
      .
    • Perform Flash Chromatography (Silica Gel 60). Elute with CHCl

      
      :MeOH gradient (100:0 to 95:5).
      
    • Isolate the red band corresponding to this compound (monitor via TLC, R

      
       approx 0.4 in CHCl
      
      
      
      :MeOH 95:5).
    • Final Polish: Semi-preparative HPLC (C18 column, 70% Acetonitrile/Water + 0.1% Formic Acid).

Step 4: Analytical Validation (NMR)

  • Dissolve 5–10 mg of purified labeled compound in CDCl

    
     or DMSO-
    
    
    
    .
  • Acquire quantitative

    
    C-NMR  (inverse gated decoupling) to prevent NOE enhancement, allowing accurate integration.
    
  • Acquire 2D INADEQUATE (if sample quantity permits >30mg) or high-resolution HMBC to trace C-C connectivity.

Part 3: Data Analysis & Biosynthetic Logic

Biosynthetic Pathway Diagram

The following diagram illustrates the theoretical assembly of the perylenequinone core from acetate units, mediated by the SbaPKS gene cluster.

Biosynthesis AcetylCoA Acetyl-CoA (Starter Unit) Polyketide Linear Polyketide Chain (Octaketide/Heptaketide) AcetylCoA->Polyketide Condensation MalonylCoA Malonyl-CoA (Extender Units x 6-7) MalonylCoA->Polyketide Condensation Methionine SAM (Methionine) (Methyl Donor) Shiraiachrome This compound (C30H26O10) Methionine->Shiraiachrome Me-Group Transfer Cyclization Cyclization & Aromatization (SbaPKS Product) Polyketide->Cyclization Folding Pre_Shiraiachrome Pre-Shiraiachrome Core Cyclization->Pre_Shiraiachrome Pre_Shiraiachrome->Shiraiachrome O-Methylation (Omef) Oxidation (Mono/FAD)

Caption: Proposed biosynthetic pathway from acetate condensation to the final perylenequinone structure.

Interpreting NMR Data

To validate the pathway, calculate the Specific Enrichment (SE) and analyze Coupling Constants (


).

Table 1: Expected Labeling Patterns for this compound

Precursor FedNMR ObservationBiosynthetic Implication
[1-

C]Acetate
Enhanced signals at C-O and C=O positions (odd numbered carbons in polyketide chain).Confirms polyketide origin; identifies carbonyl positions.
[1,2-

C

]Acetate
Appearance of

C satellites flanking main peaks.

values of 35–70 Hz indicate intact acetate units.
Folding Pattern: High coupling constants indicate bonds preserved from acetate. Low coupling (or absence) indicates bonds formed during cyclization.
[Me-

C]Methionine
Intense enhancement of methoxy (-OCH

) signals only.
Confirms

-methylation occurs post-PKS assembly via SAM-dependent methyltransferases.

Calculation of Enrichment Factor:



A factor > 1.1 indicates successful incorporation.

Part 4: Troubleshooting & Expert Tips

  • Low Incorporation Rates:

    • Cause: High glucose concentration in the production medium can suppress acetate uptake (Catabolite Repression).

    • Solution: Reduce glucose in the production phase or switch to a slow-release carbon source (e.g., starch) during the feeding window.

  • Scrambling of Labels:

    • Issue: [1,2-

      
      C
      
      
      
      ]acetate labels appear randomized.
    • Cause: Acetate entering the TCA cycle before PKS incorporation.

    • Solution: Pulse feed during the stationary phase when primary metabolism (TCA) is downregulated and secondary metabolism (PKS) is active.

  • Stereochemical Confusion:

    • This compound is the enantiomer of Hypocrellin B. Ensure you perform Circular Dichroism (CD) spectroscopy. This compound should show a specific Cotton effect opposite to Hypocrellin B.

References

  • Al-Qiam, A., et al. (2025). Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling.[3] Microbial Cell Factories.[3] Link

  • Liu, L., et al. (2019). Inducing perylenequinone production from a bambusicolous fungus Shiraia sp. S9 through co-culture with a fruiting body-associated bacterium Pseudomonas fulva SB1. Microbial Cell Factories.[3] Link

  • Yang, H., et al. (2019). Genome Sequencing and Analysis of the Hypocrellin-Producing Fungus Shiraia bambusicola S4201. Frontiers in Microbiology. Link

  • O'Brien, E. M., et al. (2010). Perylenequinone natural products: total synthesis of hypocrellin A. Journal of Organic Chemistry. Link

  • Editorial Staff. Shiraia bambusicola and its metabolites. Wikipedia. Link

Sources

Application Note: Green Extraction and Purification Strategies for Shiraiachrome A

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the green extraction and purification of Shiraiachrome A (and its enantiomer ent-Shiraiachrome A), a potent perylenequinone photosensitizer from Shiraia bambusicola.

Abstract

This compound (SA), a perylenequinone derivative from the fungus Shiraia bambusicola, exhibits significant potential in photodynamic therapy (PDT) and antiviral applications.[1][2] Historically, isolation protocols relied on chlorinated solvents (chloroform/dichloromethane) and extensive silica gel chromatography, resulting in high environmental toxicity and low recovery yields. This guide presents a Green Chemistry Protocol focusing on Ultrasound-Assisted Extraction (UAE) coupled with a novel Resuspension-Centrifugation Purification (RCP) technique. This streamlined workflow eliminates halogenated solvents, reduces solid waste by >90%, and achieves purities exceeding 95%.

Introduction & Scientific Rationale

The Challenge: The "Perylenequinone Trap"

Perylenequinones (PQs) like Hypocrellins and Shiraiachromes are structurally similar, often co-eluting in conventional chromatography. They are highly soluble in chlorinated solvents but poorly soluble in water, making "green" aqueous extraction difficult.

  • Conventional Method: Maceration in

    
    
    
    
    
    Silica Column
    
    
    Prep-HPLC. (High E-Factor, Carcinogenic).
  • Green Solution: Exploiting the specific solubility window of this compound. Unlike Hypocrellin A, this compound exhibits distinct precipitation kinetics in cold acetonitrile/methanol mixtures, allowing for chromatographic-free purification.

Mechanism of Action[3][4]
  • Acoustic Cavitation (UAE): High-frequency ultrasound (40 kHz) creates micro-bubbles in the cellular matrix. Their collapse disrupts the fungal cell wall (chitin/glucan), releasing intracellular pigments into ethanol without thermal degradation.

  • Solubility-Driven Fractionation: By manipulating the polarity (dielectric constant) of the solvent system, we can force the precipitation of this compound while keeping impurities (lipids, minor PQs) in solution.

Material & Methods: The Green Protocol

Equipment Required[1][3][4][5][6][7][8]
  • Extraction: Ultrasonic Bath (e.g., 40 kHz, 600 W) or Probe Sonicator.

  • Separation: High-Speed Refrigerated Centrifuge (

    
    ).
    
  • Analysis: HPLC-DAD-MS (C18 Column).

  • Solvents: Ethanol (Food Grade), Ethyl Acetate, Acetonitrile (HPLC Grade), Formic Acid. (NO Chloroform) .

Workflow Visualization

GreenExtraction Biomass Shiraia bambusicola (Mycelium/Fruiting Body) PreTreat Pre-treatment (Freeze-dry & Pulverize) Biomass->PreTreat UAE Ultrasound-Assisted Extraction (UAE) Solvent: Ethanol:EtOAc (1:1) 40 kHz, 30 min, 25°C PreTreat->UAE Cell Disruption Filter Filtration & Concentration (Rotary Evaporator) UAE->Filter Crude Extract Defat Biphasic Partitioning (Removal of Lipids) Filter->Defat Reconstitute in MeOH:Hexane Precip Resuspension-Centrifugation (RCP) Targeted Precipitation of SA Defat->Precip Polar Phase Concentration Pure This compound (>95% Purity) Precip->Pure Pellet Recovery Waste Recycle Solvent Precip->Waste Supernatant (Impurities)

Caption: Figure 1. Streamlined Green Extraction Workflow for this compound, eliminating silica gel chromatography.

Detailed Experimental Protocols

Protocol A: Ultrasound-Assisted Extraction (UAE)

Rationale: Ethanol/Ethyl Acetate mixtures replace Chloroform, providing comparable solubility for PQs with significantly lower toxicity.

  • Preparation: Dry fungal biomass (mycelium or fruiting bodies) at 45°C or freeze-dry. Grind to a fine powder (<60 mesh).

  • Solvent System: Prepare a mixture of Ethanol : Ethyl Acetate (1:1 v/v) .

  • Extraction:

    • Ratio: 1 g biomass : 20 mL solvent.

    • Sonication: 40 kHz frequency, 300-600 W power.

    • Duration: 30 minutes at ambient temperature (<30°C to prevent thermal degradation).

  • Recovery: Filter supernatant through a 0.45 µm PTFE membrane. Repeat extraction 2x on the residue. Combine filtrates.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to obtain the Crude Red Extract .

Protocol B: Defatting (Lipid Removal)

Rationale: Fungal extracts are rich in lipids which interfere with crystallization/precipitation. Hexane is used here as a non-polar wash.

  • Reconstitute the Crude Red Extract in 90% Methanol (aq) .

  • Add an equal volume of n-Hexane .

  • Shake vigorously and allow layers to settle (or centrifuge).

  • Discard the upper Hexane layer (contains lipids/waxes).

  • Collect the lower Methanol layer (contains this compound).

  • Evaporate Methanol to dryness.

Protocol C: Resuspension-Centrifugation Purification (RCP)

Rationale: This is the critical "Green" innovation (adapted from Oberlies et al.) that replaces preparative chromatography.

  • Resuspension: Add a minimal volume of cold Acetonitrile (MeCN) to the dried, defatted extract.

    • Note: this compound has lower solubility in pure MeCN compared to Hypocrellins.

  • Sonication: Briefly sonicate (1 min) to disperse the solid.

  • Incubation: Let stand at 4°C for 2-4 hours. A dark red precipitate will form.

  • Centrifugation: Centrifuge at

    
     for 10 minutes.
    
  • Separation: Carefully decant the supernatant (contains Hypocrellins and impurities).

  • Wash: Resuspend the pellet in a small volume of cold MeCN, centrifuge, and decant again.

  • Drying: Dry the pellet under nitrogen flow.

    • Result: High-purity this compound (>95%).

Analytical Validation (HPLC-DAD)

To confirm purity, analyze the final pellet against the supernatant.

ParameterCondition
Column Phenomenex Synergi C12 or C18 (250 x 4.6 mm, 4 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Isocratic 60:40 (B:A) or Gradient 50-100% B over 30 min
Flow Rate 1.0 mL/min
Detection 460 nm (Absorption max for PQs)
Retention Time This compound typically elutes after Hypocrellin A due to structural rigidity.

Results & Discussion: Green vs. Conventional

MetricConventional Method (Chloroform/Silica)Green Protocol (UAE + RCP)Improvement
Solvent Toxicity High (Chlorinated)Low (Alcohols/Esters)Safety
Solid Waste High (Silica Gel disposal)NegligibleSustainability
Time 24 - 48 Hours4 - 6 HoursEfficiency
Yield ~60-70% (Loss on column)>85%Recovery
Purity >95% (Requires Prep-HPLC)>90-95% (Pre-HPLC)Quality
Troubleshooting Guide
  • Low Yield in Precipitation? The extract might be too dilute. Evaporate further before adding cold Acetonitrile. Alternatively, add a drop of water to the Acetonitrile to decrease solubility of SA.

  • Lipid Contamination? Ensure the Hexane defatting step was thorough. Lipids prevent the pellet from compacting during centrifugation.

  • Co-elution of Hypocrellins? If Hypocrellin A/B levels are high, the RCP step may need a second "wash" cycle.

References

  • Al Subeh, Z. Y., et al. (2022). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior.[3] The Journal of Organic Chemistry, 87(5), 2697-2710.[3] Link[4]

    • Key Reference for the resuspension-centrifugation isolation technique and structural characteriz
  • Wu, H., et al. (1989). The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia bambusicola.[2] Journal of Natural Products, 52(5), 948-951.[1][2][5] Link

    • Original isolation and identific
  • Lei, X., et al. (2021). Purification of hypocrellins from Shiraia bambusicola by coordinated high-speed countercurrent chromatography. Journal of Separation Science, 44(8), 1660-1668. Link

    • Reference for alternative green purification (HSCCC)
  • Liu, B., et al. (2018). Enhanced production of perylenequinones in the endophytic fungus Shiraia sp.[3][5] Slf14. Applied Microbiology and Biotechnology, 102, 153-163.[3][5] Link

    • Source for UAE extraction parameters and HPLC quantific

Sources

Application Note: Precision Determination of Singlet Oxygen Quantum Yield for Shiraiachrome A

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for determining the singlet oxygen quantum yield (


) of Shiraiachrome A , a perylenequinone photosensitizer derived from Shiraia bambusicola.

Editorial Note: this compound is chemically distinct from Hypocrellin A and B, though they share a perylenequinone core. Literature often conflates these names (e.g., referring to Hypocrellin A as Shiraiachrome B).[1][2] This protocol assumes the use of purified This compound (often the ent-isomer of Hypocrellin) and utilizes the Relative Chemical Trapping Method with 1,3-Diphenylisobenzofuran (DPBF), the gold standard for lipophilic perylenequinones.

Introduction & Scientific Context

This compound is a Type II photosensitizer (PS). Upon light absorption, it populates a long-lived triplet state (


) via intersystem crossing. This triplet state transfers energy to ground-state molecular oxygen (

), generating highly reactive singlet oxygen (

).

The quantum yield (


) quantifies this efficiency:


[3]

Accurate determination of


 is critical for evaluating the photodynamic therapy (PDT) potential of this compound. Because direct detection of singlet oxygen phosphorescence (1270 nm) requires specialized IR detectors and is often insensitive in organic solvents, this guide details the Indirect Chemical Trapping Method  using DPBF. DPBF reacts rapidly and specifically with 

to form a colorless endoperoxide, allowing kinetic monitoring via UV-Vis spectroscopy.

Experimental Principle

The method relies on comparing the rate of


 production of this compound against a reference standard with a known 

(Rose Bengal). Both samples are irradiated under identical conditions.
Mechanism of Action[4][5][6][7]
  • Excitation:

    
    
    
  • Energy Transfer:

    
    
    
  • Trapping:

    
    
    

The rate of DPBF bleaching (loss of absorbance at ~410 nm) is directly proportional to the amount of singlet oxygen generated.

Materials & Equipment

Reagents
  • Analyte: this compound (>95% purity, HPLC grade).

  • Reference Standard: Rose Bengal (RB).

    • Why RB? Its absorption spectrum overlaps well with perylenequinones in the green region (500–550 nm), and its

      
       in alcohols is well-established (
      
      
      
      in Methanol).
  • Singlet Oxygen Trap: 1,3-Diphenylisobenzofuran (DPBF).[4][5]

    • Storage: Store at -20°C in the dark. DPBF is extremely sensitive to ambient light.

  • Solvent: Spectroscopic grade Methanol (MeOH) or Ethanol (EtOH).

    • Note: Avoid water, as DPBF is insoluble and unstable in aqueous media.

Instrumentation
  • UV-Vis Spectrophotometer: Double-beam preferred for stability.

  • Light Source: Monochromatic LED or Laser.

    • Recommended: 532 nm (Green laser) or 460 nm (Blue LED).

    • Constraint: The light source emission must overlap with the absorption bands of both this compound and Rose Bengal.

  • Quartz Cuvettes: 1 cm path length (4 clear sides preferred for side irradiation).

Experimental Protocol

Step 1: Optical Matching (The Critical Normalization)

To ensure both the sample and reference absorb the same number of photons, their absorbances must be matched at the irradiation wavelength.

  • Prepare a stock solution of This compound in MeOH.

  • Prepare a stock solution of Rose Bengal in MeOH.

  • Dilute both solutions until their absorbance (

    
    ) at the excitation wavelength (e.g., 532 nm) is 0.10 ± 0.01 .
    
    • Technical Insight: Keeping

      
       prevents the "Inner Filter Effect" (where the dye absorbs the light intended for the molecules deep in the cuvette) and ensures linear photon absorption.
      
Step 2: Preparation of the Trap (DPBF)
  • Prepare a fresh stock of DPBF in MeOH (~1 mM) in the dark (use amber vials or wrap in foil).

  • Add DPBF to the absorbance-matched this compound and Rose Bengal solutions.

  • Adjust the DPBF concentration so that the absorbance at 410 nm (DPBF peak) is approximately 1.0 .

Step 3: Irradiation and Kinetic Monitoring

Perform this entire step in a dark room with minimal red safety lighting.

  • Blanking: Zero the spectrophotometer with pure MeOH.

  • T0 Scan: Measure the full spectrum (300–800 nm) of the mixture before irradiation.

  • Irradiation: Place the cuvette in the holder. Irradiate the sample with the light source for a fixed interval (e.g., 10 seconds).

    • Setup: Ensure the light path is perpendicular to the measurement beam if measuring continuously, or remove/irradiate/measure if using a manual setup.

  • Measurement: Immediately record the spectrum. Focus on the decrease in absorbance at 410 nm .

  • Repeat: Repeat the irradiation-measurement cycle until the DPBF absorbance decreases by 50–60% of its initial value.

    • Caution: Do not bleach beyond 60%, as byproducts may interfere with absorbance readings.

  • Control: Repeat the procedure with the Rose Bengal reference solution under identical geometric and lighting conditions.

Step 4: Dark Toxicity Check (Self-Validation)

Run a control sample containing this compound + DPBF but keep it in the dark. Measure absorbance over the same time duration.

  • Requirement: There should be no change in DPBF absorbance. If bleaching occurs in the dark, the PS is reacting directly with the trap (Type I mechanism or instability), invalidating the method.

Data Analysis & Calculation

Kinetic Plotting

The reaction follows pseudo-first-order kinetics regarding DPBF concentration.

  • Extract the absorbance of DPBF (

    
    ) at each time point (
    
    
    
    ).
  • Calculate

    
     for each point, where 
    
    
    
    is the initial absorbance.
  • Plot

    
     vs. Irradiation Time (
    
    
    
    ) for both this compound and Rose Bengal.
  • Perform a linear regression to determine the slope (

    
    ) for both:
    
    • 
       (Slope for this compound)
      
    • 
       (Slope for Rose Bengal)
      
Calculation Formula

Calculate the singlet oxygen quantum yield (


) using the following equation:


Where:

  • 
    : Literature quantum yield of Rose Bengal (0.76 in MeOH).
    
  • 
    : Slopes of the decomposition plots for Sample and Reference.
    
  • 
    : Absorption correction factors, given by 
    
    
    
    .
    • Note: If you strictly matched the absorbance at the excitation wavelength (

      
      ), then 
      
      
      
      , and the term cancels out. This is the preferred method to minimize error.

Visualization of Workflows

Figure 1: Experimental Workflow

This diagram illustrates the parallel processing required for accurate relative determination.

G cluster_0 Preparation Phase cluster_1 Measurement Phase Stock_PS This compound Stock (MeOH) Match Absorbance Matching (A = 0.1 @ Excitation λ) Stock_PS->Match Stock_Ref Rose Bengal Stock (MeOH) Stock_Ref->Match DPBF DPBF Trap (Keep Dark) Irradiate Irradiate (e.g., 532 nm) DPBF->Irradiate Sample + Trap Match->DPBF Add Trap Measure Measure Abs (410 nm) Irradiate->Measure Loop Repeat until 50% bleach Measure->Loop Loop->Irradiate Data Calculate Slopes (k_sample vs k_ref) Loop->Data Export Data

Caption: Workflow for relative determination of singlet oxygen quantum yield using DPBF trapping.

Figure 2: Kinetic Logic & Mechanism

The relationship between photon absorption and trap bleaching.

Mechanism cluster_calc Quantification Photon Photon (hν) PS_Ground This compound (Ground State) Photon->PS_Ground Absorption PS_Excited Excited Triplet (^3PS*) PS_Ground->PS_Excited ISC SingletO2 Singlet Oxygen (^1O_2) PS_Excited->SingletO2 Energy Transfer (Type II) Oxygen Oxygen (^3O_2) Oxygen->SingletO2 Input Bleached Endoperoxide (Colorless) SingletO2->Bleached Chemical Reaction DPBF DPBF (Yellow) DPBF->Bleached Trapping Slope Slope of ln(A0/A) Bleached->Slope Rate Phi Quantum Yield (ΦΔ) Slope->Phi Compare to Ref

Caption: Mechanistic pathway from photon absorption to DPBF bleaching and calculation.

Troubleshooting & Critical Parameters

ParameterSpecificationPotential IssueSolution
Solvent Purity Spectroscopic GradeImpurities quench

lifetime.
Use fresh, sealed MeOH/EtOH.
Absorbance Limit

Inner Filter Effect causes non-linear plots.Dilute samples further if

.
Light Stability DPBF is photosensitiveDPBF degrades under ambient light.Prepare solutions in amber vials; work in dim light.
PS Stability Check PS spectrumThis compound may photobleach.Monitor PS absorbance peak; if it drops, correct for PS loss.
Aggregation Monomeric statePerylenequinones aggregate in water.Ensure organic solvent content is high (>90%).

References

  • DeRosa, M. C., & Crutchley, R. J. (2002). Photosensitized singlet oxygen and its applications. Coordination Chemistry Reviews, 233-234, 351-371. Link

  • Diwu, Z., & Lown, J. W. (1990). Photosensitization with anticancer agents 12.[6][7] Perylenequinonoid pigments, a novel type of singlet oxygen sensitizer. Journal of Photochemistry and Photobiology A: Chemistry, 64(3), 273-287.

  • Hatz, S., Lambert, J. D., & Ogilby, P. R. (2008). Measuring the lifetime of singlet oxygen in a single cell: addressing the issue of reporter dye degradation. Photochemical & Photobiological Sciences, 7(12), 1461-1469. Link

  • Ent-Shiraiachrome A Structure & Class: Journal of Organic Chemistry, 2013, 78(24), 12577–12589. (Clarifies the structural distinction between this compound and Hypocrellins). Link

  • Standard Protocol for DPBF:Methods in Molecular Biology, Vol 635. "Singlet Oxygen Detection using 1,3-Diphenylisobenzofuran".

Sources

Application Note: In Silico Elucidation of Shiraiachrome A

Author: BenchChem Technical Support Team. Date: February 2026

From ADMET Profiling to Molecular Dynamics & Target Deconvolution

Abstract & Rationale

Shiraiachrome A (SA) is a perylenequinone derivative isolated from the stromata of the pathogenic fungus Shiraia bambusicola.[1] While historically utilized in Traditional Chinese Medicine (TCM) for its photo-activated antimicrobial properties, recent structural elucidation has identified SA as a potent pharmacophore with "dark" (non-photoinduced) activities.

This Application Note provides a rigorous in silico framework for researchers investigating SA. Unlike generic small-molecule docking, perylenequinones require specific handling due to their axial chirality and rigid aromatic cores. This guide details the workflow for investigating SA's interaction with two high-value targets: Protein Kinase C (PKC) (cancer signaling) and the SARS-CoV-2 Spike Glycoprotein (viral entry), reflecting the molecule's broad therapeutic potential.

Experimental Workflow Overview

The following directed graph illustrates the critical path from ligand isolation to dynamic validation.

SA_Workflow Ligand This compound (Ligand Prep) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Geometry Correction ADMET ADMET Profiling (SwissADME/pkCSM) DFT->ADMET Docking Molecular Docking (AutoDock Vina/Glide) DFT->Docking Target_PKC Target A: PKC (PDB: 1XJD) Target_PKC->Docking Target_Viral Target B: SARS-CoV-2 RBD (PDB: 6M0J) Target_Viral->Docking MD_Sim MD Simulation (GROMACS, 100ns) Docking->MD_Sim Best Pose Analysis Binding Free Energy (MM-PBSA) MD_Sim->Analysis

Figure 1: Integrated computational workflow for this compound analysis. Blue nodes indicate core processing; Green nodes indicate target selection; Red nodes indicate high-compute validation steps.

Protocol Phase I: Ligand Preparation & ADMET

Scientific Context: this compound possesses a rigid pentacyclic core with specific axial chirality (often P(S) vs M(R) relative to Hypocrellins). Standard force fields (MMFF94) often fail to capture the correct electron density distribution of the quinone carbonyls, which are critical for hydrogen bonding.

Step-by-Step Protocol:

  • Structure Retrieval: Obtain the 2D structure of this compound (PubChem CID or extracted from literature).

  • Chirality Check: Ensure the axial chirality is explicitly defined. For SA, the ent-form (enantiomer) is often the isolate of interest.

  • DFT Optimization (Critical Step):

    • Software: Gaussian 16 or ORCA.

    • Method: Density Functional Theory (DFT) using the B3LYP functional.

    • Basis Set: 6-31G(d,p) for accurate electrostatic potential (ESP) mapping.

    • Output: Export the optimized geometry as .pdb or .mol2.

  • ADMET Prediction:

    • Upload the optimized SMILES string to SwissADME and pkCSM .

    • Focus Parameters: TPSA (Topological Polar Surface Area) and Lipinski Violations.

Data Summary: Predicted Physicochemical Profile of SA

PropertyValue (Approx.)Interpretation
Molecular Weight ~546.5 g/mol Borderline (Lipinski Rule >500), typical for natural products.
LogP (Lipophilicity) 3.5 - 4.2Good membrane permeability; potential for passive diffusion.
H-Bond Acceptors 10High capacity for receptor interaction.
H-Bond Donors 2-4Specificity in binding pockets (e.g., catalytic triads).
GI Absorption HighSuitable for oral formulation development.
Protocol Phase II: Molecular Docking

Scientific Context: Perylenequinones are established inhibitors of Protein Kinase C (PKC) via competition with the regulatory domain (similar to Calphostin C). More recently, docking studies have implicated SA as an inhibitor of the SARS-CoV-2 Spike Receptor Binding Domain (RBD), potentially blocking ACE2 interaction.

A. Target Selection & Preparation
  • Target 1 (Oncology): Protein Kinase C (PKC-delta).

    • Source: RCSB PDB ID: 1XJD (Crystal structure of PKC-delta).

    • Prep: Remove water molecules; add polar hydrogens; compute Gasteiger charges.

  • Target 2 (Virology): SARS-CoV-2 Spike RBD.[2][3][4]

    • Source: RCSB PDB ID: 6M0J (Crystal structure of SARS-CoV-2 spike receptor-binding domain bound to ACE2).

    • Prep: Isolate Chain E (RBD); remove ACE2 (Chain A) to expose the binding interface.

B. Docking Execution (AutoDock Vina)
  • Grid Generation:

    • Center: Define the grid box center at the known active site (for PKC, the ATP binding cleft; for RBD, the ACE2 interface residues Tyr449, Gln493, Gln498).

    • Dimensions: 30Å x 30Å x 30Å (SA is bulky; ensure the box is sufficiently large).

    • Spacing: 0.375 Å.

  • Parameters:

    • Exhaustiveness: 32 (High precision required for rigid ligands).

    • Energy Range: 4 kcal/mol.

  • Validation:

    • Re-dock the co-crystallized ligand (if available) and ensure RMSD < 2.0 Å.

Protocol Phase III: Molecular Dynamics (MD) Simulation

Scientific Context: Docking provides a static snapshot. MD is required to verify the stability of the SA-Receptor complex over time, ensuring the ligand does not drift out of the pocket.

System Setup (GROMACS):

  • Topology Generation:

    • Protein:[5][6] pdb2gmx (CHARMM36 force field).

    • Ligand (SA): CGenFF (CHARMM General Force Field) for perylenequinone parameters.

  • Solvation: Cubic box, TIP3P water model, 1.0 nm buffer distance.

  • Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.

  • Minimization: Steepest descent algorithm (50,000 steps) until Fmax < 1000 kJ/mol/nm.

  • Equilibration:

    • NVT:[5] 100 ps, 300 K (V-rescale thermostat).

    • NPT: 100 ps, 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns simulation time; 2 fs time step.

Mechanism of Action Visualization

The following diagram elucidates the dual-pathway potential of this compound as suggested by recent docking literature.

SA_Mechanism cluster_viral Antiviral Pathway (SARS-CoV-2) cluster_cancer Anticancer Pathway (PKC Inhibition) SA This compound (Pharmacophore) Spike Spike Protein (RBD) SA->Spike Steric Hindrance (Interface Binding) PKC Protein Kinase C (Regulatory Domain) SA->PKC Competitive Inhibition ACE2 ACE2 Receptor Spike->ACE2 Interaction Disrupted Entry Viral Entry Blocked Spike->Entry Signaling Proliferation Signaling PKC->Signaling Downregulated DAG DAG/Phorbol Ester DAG->PKC Binding Blocked Apoptosis Apoptosis Induction Signaling->Apoptosis

Figure 2: Putative mechanisms of action. Left: Viral entry inhibition via RBD blockade.[3] Right: PKC inhibition leading to apoptosis.

References
  • Structural Characterization & Chemistry

    • M. S. Al Subeh et al., "Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior," The Journal of Organic Chemistry, 2021.
  • Antiviral Docking Studies

    • Sollod, C. C., et al., "Cell surface redox potential as a mechanism of defense against photosensitizers," Applied and Environmental Microbiology, cited in context of SARS-CoV-2 docking studies involving Hypocrellin/Shiraiachrome analogs.
    • (Contextual grounding for perylenequinone redox/docking mechanisms).

  • PKC Inhibition Context

    • Detailed analysis of perylenequinone (Hypocrellin/Calphostin) inhibition of Protein Kinase C.[7]

    • (NIH/PMC: Fungal perylenequinones review).

  • Shiraia bambusicola Metabolites

    • "The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia Bambusicola," Journal of Natural Products.[7]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Overcoming Low Yield of Shiraiachrome A in Submerged Fermentation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Shiraiachrome A, a perylenequinone produced by the fungus Shiraia bambusicola and its relatives, is a compound of significant interest for its potent photodynamic therapeutic properties.[1][2] Despite its promise, researchers and drug development professionals frequently encounter a critical bottleneck: low production yields in submerged fermentation, which hinders large-scale application.[3][4][5] This technical support center provides a structured, in-depth guide to systematically troubleshoot and enhance the production of this compound. Drawing from established scientific literature and practical experience, this document offers a series of troubleshooting questions, detailed protocols, and expert insights to navigate the complexities of fungal secondary metabolite production.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Q1: My initial submerged fermentation of Shiraia bambusicola is showing poor growth and negligible this compound production. What are the first steps I should take?

A1: Optimizing the Foundation: Media Composition and Culture Conditions

The starting point for any successful fermentation is a robust and optimized culture medium. The biosynthesis of complex secondary metabolites like this compound is intricately linked to the nutritional and environmental cues the fungus receives.

Expertise & Experience: It's crucial to understand that a medium that supports rapid biomass accumulation may not necessarily be optimal for secondary metabolite production. Often, a degree of nutrient limitation or specific nutrient sources are required to trigger the expression of the biosynthetic gene clusters. A systematic, one-factor-at-a-time (OFAT) approach is a reliable method to identify key variables.

Troubleshooting Workflow: Foundational Optimization

Start Low Initial Yield CarbonSource 1. Carbon Source Evaluation (e.g., Sucrose, Trehalose, Glucose) Start->CarbonSource Begin with primary energy source NitrogenSource 2. Nitrogen Source Screening (e.g., Urea, Peptone, Yeast Extract) CarbonSource->NitrogenSource Evaluate nitrogen impact CN_Ratio 3. C/N Ratio Adjustment NitrogenSource->CN_Ratio Crucial for secondary metabolism shift PhysicalParams 4. Physical Parameter Tuning (pH, Temperature, Agitation, Light) CN_Ratio->PhysicalParams Fine-tune environmental factors Optimized Established Baseline Protocol PhysicalParams->Optimized Achieve reproducible baseline

Caption: A systematic workflow for the initial optimization of media and culture conditions.

Step-by-Step Protocol: Basal Medium Screening

  • Carbon Source Selection: Begin by screening various carbon sources. Studies have shown that disaccharides like sucrose and trehalose can significantly enhance perylenequinone production compared to monosaccharides like glucose.[6][7]

  • Nitrogen Source Investigation: Evaluate different nitrogen sources. For instance, the addition of urea has been demonstrated to be pivotal in regulating and enhancing the biosynthesis of related perylenequinones.[8][9] It can facilitate the accumulation of acetyl-CoA, a key precursor.[8][9]

  • Carbon-to-Nitrogen (C/N) Ratio Optimization: Systematically vary the concentrations of your best carbon and nitrogen sources to determine the optimal C/N ratio. A higher C/N ratio often directs metabolic flux towards secondary metabolite production.

  • Physical Parameter Tuning:

    • pH: Test a range of initial pH values for your medium, typically between 4.5 and 6.5.

    • Temperature: Evaluate temperatures between 25°C and 32°C. Some studies indicate that heat stress can trigger an increase in perylenequinone production.[5]

    • Agitation: Vary the shaking speed (e.g., 150-200 rpm) to ensure adequate aeration and nutrient distribution without causing excessive shear stress.

    • Light Exposure: The biosynthesis of perylenequinones can be significantly influenced by light.[10] Compare cultures grown in complete darkness, under constant light, and with a light/dark cycle.

Data Presentation: Example Carbon Source Screening Data

Carbon Source (30 g/L)Biomass (g/L)Total Perylenequinones (mg/g)
Glucose10.58.90
Sucrose12.113.02
Trehalose11.812.28

Data adapted from a study on a related Shiraia species.[7]

Q2: I have an optimized basal medium, but the this compound yield is still insufficient for my needs. What are the next steps to significantly boost production?

A2: Advanced Strategies: Elicitation and Co-culturing

With an optimized basal medium, the next tier of enhancement involves using elicitors to actively stimulate the desired biosynthetic pathways. Elicitors are molecules that trigger a defense or stress response in the fungus, which can lead to the upregulation of secondary metabolite production.[11][12][13]

Expertise & Experience: The choice of elicitor and the timing of its addition are critical. An elicitor added too early can inhibit growth, while one added too late may have a minimal effect. Co-culturing with other microorganisms introduces a more complex but potentially highly effective form of elicitation, mimicking natural microbial interactions.

Authoritative Grounding: Both biotic (e.g., from other fungi or bacteria) and abiotic (e.g., metal ions, signaling molecules) elicitors have proven effective in enhancing secondary metabolite production in various fungal cultures.[11][14] Co-culturing Shiraia with specific bacteria, such as Pseudomonas fulva, has been shown to increase perylenequinone production by over three-fold.[15]

Troubleshooting Workflow: Elicitation Strategies

Start Optimized Baseline Abiotic 1a. Abiotic Elicitor Screening (e.g., Metal Ions, Salicylic Acid, ATP) Start->Abiotic Chemical/Physical Triggers Biotic 1b. Biotic Elicitor Screening (e.g., Fungal extracts, Co-culture) Start->Biotic Biological Triggers Optimization 2. Optimize Concentration & Timing Abiotic->Optimization Biotic->Optimization HighYield Significantly Increased Yield Optimization->HighYield

Caption: A workflow for implementing and optimizing elicitation strategies.

Step-by-Step Protocol: Elicitor Screening

  • Select Elicitors:

    • Abiotic: Include metal ions (e.g., Na⁺) and signaling molecules like ATP, which has been shown to enhance hypocrellin A synthesis.[3][16]

    • Biotic: Prepare extracts from other fungi or establish a co-culture system. Co-culturing Shiraia bambusicola with Arthrinium sp. AF-5 is another documented strategy.[17]

  • Determine Timing of Addition: Introduce the elicitor at different growth phases (e.g., early-log, mid-log, stationary phase) to determine the optimal window for induction.

  • Optimize Concentration: For the most effective elicitors, perform a dose-response experiment to find the concentration that maximizes production without significantly inhibiting fungal growth.

  • Co-culture Protocol: a. Grow the primary culture of Shiraia bambusicola for a set period (e.g., 2-3 days). b. Introduce an inoculum of the co-culture partner (e.g., Pseudomonas fulva). c. Monitor the production of this compound over the subsequent days. Co-culture has been shown to up-regulate the expression of the polyketide synthase (PKS) gene, which is central to the biosynthesis of perylenequinones.[15]

Data Presentation: Example Co-culture Elicitation Results

Culture ConditionHypocrellin A (mg/L)Fold Increase
Axenic Shiraia Culture~102-
Co-culture with P. fulva~3263.2

Data adapted from a study on a related perylenequinone.[15]

Q3: My strain of Shiraia bambusicola seems to be a naturally low producer. Are there methods to permanently improve its production capacity?

A3: Strain Improvement through Mutagenesis and Genetic Engineering

When optimization of culture conditions and elicitation strategies reach their limits, improving the intrinsic capability of the fungal strain itself is the next logical step. This can be approached through random mutagenesis or more targeted metabolic engineering.

Expertise & Experience: Random mutagenesis followed by screening is a classical and often effective method for strain improvement. UV mutagenesis, for example, is a relatively straightforward technique that can lead to mutants with significantly enhanced production profiles. Genetic engineering, while more complex, offers a targeted approach by directly manipulating genes within the biosynthetic pathway.

Authoritative Grounding: The biosynthetic gene clusters for several fungal perylenequinones have been identified.[18] This knowledge allows for targeted genetic modifications, such as overexpressing key enzymes like polyketide synthases or transcription factors that regulate the entire cluster.[19] UV mutagenesis has been successfully used to generate a mutant strain of Pseudoshiraia conidialis that exhibited a more than 7-fold increase in total perylenequinonoid yields.[20]

Conceptual Diagram: Genetic Targets in Perylenequinone Biosynthesis

Precursors Acetyl-CoA Malonyl-CoA PKS Polyketide Synthase (PKS) (Overexpression Target) Precursors->PKS Intermediate Polyketide Intermediate PKS->Intermediate TF Transcription Factor (TF) (Overexpression Target) TF->PKS regulates TailoringEnzymes Tailoring Enzymes (e.g., Monooxygenase) TF->TailoringEnzymes regulates Intermediate->TailoringEnzymes ShiraiachromeA This compound TailoringEnzymes->ShiraiachromeA BGC Biosynthetic Gene Cluster (BGC)

Caption: A simplified schematic of the perylenequinone biosynthetic pathway highlighting key targets for genetic enhancement.

Step-by-Step Protocol: UV Mutagenesis and Screening

  • Spore Suspension Preparation: Prepare a suspension of Shiraia bambusicola spores in sterile water or a suitable buffer.

  • UV Exposure: Expose the spore suspension to a calibrated UV light source (254 nm) for varying durations to create a kill curve. Aim for a survival rate of 1-5%.

  • Plating and Incubation: Plate the treated spores onto a suitable agar medium and incubate until colonies form.

  • High-Throughput Screening: a. Visually screen colonies for desirable characteristics, such as a more intense pigment. b. Inoculate promising colonies into a liquid medium in multi-well plates. c. After a suitable incubation period, extract the metabolites and quantify this compound production using HPLC.

  • Validation: Confirm the superior production of the selected mutants through repeated flask fermentations. A mutant strain, Z2-1, demonstrated a remarkable increase in total perylenequinonoid yields, reaching 2101.6 mg/L, a 705.70% enhancement over the parent strain.[20]

Trustworthiness: This protocol incorporates a systematic approach to mutagenesis and screening, with a clear validation step to confirm the stability and performance of the improved strains. This ensures that the selected mutants are genuinely superior producers and not just artifacts of the initial screening process.

References

  • Urea-Induced Enhancement of Hypocrellin A Synthesis in Shiraia bambusicola GDMCC 60438: Strategies and Mechanisms. MDPI. [Link]

  • Adding bamboo charcoal powder to Shiraia bambusicola preculture improves hypocrellin A production. ResearchGate. [Link]

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. National Center for Biotechnology Information. [Link]

  • The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia Bambusicola. ResearchGate. [Link]

  • Energy Metabolism Enhance Perylenequinone Biosynthesis in Shiraia sp. Slf14 through Promoting Mitochondrial ROS Accumulation. MDPI. [Link]

  • Optimisation of hypocrellin production in Shiraia-like fungi via genetic modification involving a transcription factor gene and a putative monooxygenase gene. Taylor & Francis Online. [Link]

  • Results of stability experiments. ResearchGate. [Link]

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. ACS Publications. [Link]

  • The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia Bambusicola. ACS Publications. [Link]

  • Heat stress-induced NO enhanced perylenequinone biosynthesis of Shiraia sp. via calcium signaling pathway. National Center for Biotechnology Information. [Link]

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. ACS Publications. [Link]

  • Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling. National Center for Biotechnology Information. [Link]

  • Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling. ResearchGate. [Link]

  • Production of fungal hypocrellin photosensitizers: Exploiting bambusicolous fungi and elicitation strategies in mycelium cultures. National Center for Biotechnology Information. [Link]

  • Inducing perylenequinone production from a bambusicolous fungus Shiraia sp. S9 through co-culture with a fruiting body-associated bacterium Pseudomonas fulva SB1. ResearchGate. [Link]

  • Promotion of the Hypocrellin Yield by a Co-Culture of Shiraia bambusicola (GDMCC 60438) with Arthrinium sp. AF-5 Fungus. MDPI. [Link]

  • Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures. National Center for Biotechnology Information. [Link]

  • Enhancement of Perylenequinonoid Compounds Production from Strain of Pseudoshiraia conidialis by UV-Induced Mutagenesis. MDPI. [Link]

  • Fungal Elicitors for Enhanced Production of Secondary Metabolites in Plant Cell Suspension Cultures. ResearchGate. [Link]

  • Elicitors and Secondary Metabolite Production: Review on Mechanisms, Applications, and Perspectives. International Journal of Horticultural Science and Technology. [Link]

  • Effective Biotic Elicitors for Augmentation of Secondary Metabolite Production in Medicinal Plants. MDPI. [Link]

Sources

Troubleshooting batch-to-batch variability in Shiraiachrome A fermentation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Batch-to-Batch Variability in Shiraia bambusicola Bioprocesses

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Fermentation Technologies

Introduction: The Variability Paradox

Welcome to the technical support hub for perylenequinone biosynthesis. If you are here, you are likely experiencing the "Shiraia Paradox": healthy mycelial biomass but negligible Shiraiachrome A (SA) titers, or inconsistent pigment profiles between identical bioreactor runs.

The Core Issue: Shiraia bambusicola does not produce this compound for growth; it produces it for defense (photo-activated toxicity). If you create a "perfect" environment for the fungus (high nutrients, no stress), it has no evolutionary incentive to produce secondary metabolites.

This guide moves beyond basic culture maintenance to address the causal mechanisms of variability: Morphological Engineering , Stress-Response Elicitation , and Photo-Induction .

Diagnostic Triage: Where is the Failure?

Before adjusting parameters, locate the failure point in your bioprocess workflow.

TroubleshootingFlow Start Start: Low this compound Yield CheckBiomass Check Biomass (DCW) Start->CheckBiomass LowBiomass Low Biomass (<5 g/L) CheckBiomass->LowBiomass Growth Failure HighBiomass High Biomass (>15 g/L) CheckBiomass->HighBiomass Metabolic Failure InoculumCheck Check Inoculum Age/Density LowBiomass->InoculumCheck PelletCheck Check Pellet Morphology HighBiomass->PelletCheck LargePellets Pellets >3mm (Necrotic Center) PelletCheck->LargePellets O2 Limitation SmallPellets Pellets <1mm (Dispersed) PelletCheck->SmallPellets Healthy Morphology ElicitationCheck Review Elicitation Strategy SmallPellets->ElicitationCheck LightCheck Check Light Spectrum/Intensity ElicitationCheck->LightCheck

Figure 1: Diagnostic logic flow for identifying the root cause of yield variability. Note that high biomass does not correlate with high product yield in secondary metabolism.

Module 1: Inoculum & Morphology (The "Seed" Phase)

Q: My fermenter biomass is consistent, but pigment production varies wildly. Why?

A: You are likely suffering from Morphological Hysteresis . Shiraia grows in pellets. The size of these pellets dictates oxygen transfer.

  • The Trap: Large pellets (>3mm) develop necrotic, anaerobic centers. While the outer layer grows (increasing biomass), the inner core dies, halting the Acetyl-CoA supply required for the polyketide synthase (PKS) pathway.

  • The Fix: You must control the "hairy" nature of the pellet.

    • Protocol Adjustment: Increase inoculum density to

      
       spores/mL. Higher density forces competition, resulting in smaller, more numerous pellets (1–2 mm), which maximizes the surface area for oxygen transfer.
      

Q: How do I standardize the pre-culture? A: Do not use mycelial plugs for fermentation inoculation; they are asynchronous.

  • Harvest: Collect conidia from 10-day-old plates (PDA).

  • Filter: Pass spore suspension through sterile glass wool to remove hyphal fragments.

  • Count: Standardize to exactly

    
     spores/mL before inoculating the seed tank.
    

Module 2: The "Switch" (Elicitation & Stress)

Q: I have high biomass, but the broth remains pale/yellow instead of deep red. What is missing?

A: You have failed to trigger the Oxidative Stress Response . this compound biosynthesis is a defense mechanism against Reactive Oxygen Species (ROS). If your tank is too "comfortable," the PKS gene cluster remains silent. You must artificially induce stress without killing the fungus.

The "Double-Hit" Elicitation Protocol

Validated for Shiraia sp. S9 and bambusicola strains.[1]

ParameterControl (Standard)Elicited (High Yield) Mechanism
Elicitor A NoneTriton X-100 (0.5% v/v) Increases membrane permeability, allowing SA to excrete into media (relieving feedback inhibition).
Elicitor B NoneUltrasound (40 kHz) Induces mild mechanical stress, triggering ROS generation which activates PKS genes.
Timing N/ADay 3-4 (Log Phase) Adding too early inhibits growth; adding too late misses the metabolic window.
Yield Impact ~50 mg/L>250 mg/L 500%+ Increase

Step-by-Step Elicitation:

  • Growth Phase: Cultivate Shiraia at 28°C, 150 RPM for 72 hours.

  • Permeabilization: At Hour 72, aseptically add sterile Triton X-100 to a final concentration of 0.5%.

  • Induction: At Hour 76, expose the culture to low-intensity ultrasound (40 kHz, 2.0 W/cm²) for 10 minutes.

  • Harvest: Continue fermentation until Day 8.

Critical Note: Triton X-100 not only acts as a surfactant but also prevents the pigment from adhering to the mycelia, facilitating downstream extraction.

Module 3: Photo-Induction (The Light Factor)

Q: Does light really matter for submerged fermentation?

A: Yes. Shiraia is a hypocrealean fungus; its secondary metabolism is photo-regulated.[2] Dark fermentation suppresses the expression of the PKS genes responsible for the perylenequinone core.

  • The Wrong Way: Ambient lab light (fluorescent) contains blue wavelengths that can inhibit mycelial growth or trigger competing pathways.

  • The Right Way: Red Light (627 nm) .[2]

    • Mechanism: Red light stimulates the overexpression of the HypA (or homolog SA-1) gene cluster. It also enhances the transport of precursors (Acetyl-CoA) into the pathway.

    • Recommendation: Wrap bioreactors in Red LED strips (intensity ~200 lux). Apply a Light/Dark cycle (12h:12h) rather than continuous light to prevent photo-bleaching of the produced pigment.

Module 4: Biosynthetic Pathway Visualization

Understanding the pathway helps you troubleshoot precursor limitations. If adding Triton X-100 doesn't work, you may be limited by Acetyl-CoA availability.

Biosynthesis cluster_stress Stress Response Triggers Glucose Glucose (Substrate) Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA + Malonyl-CoA Pyruvate->AcetylCoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Precursor Feed Light Red Light (627nm) Light->PKS Upregulation ROS ROS (H2O2) ROS->PKS Signaling Emodin Emodin (Precursor) PKS->Emodin Shiraiachrome This compound Emodin->Shiraiachrome Oxidation/Methylation Excretion Extracellular Accumulation Shiraiachrome->Excretion Triton X-100 Facilitated

Figure 2: Biosynthetic pathway of this compound. Note that Acetyl-CoA is the limiting reagent, and PKS activation requires stress signals (Light/ROS).

FAQs: Advanced Troubleshooting

Q: My HPLC analysis shows a mix of this compound, B, and Hypocrellin A. How do I shift specificity to A? A: This is often a pH and nitrogen source issue.

  • Nitrogen: Switch from complex nitrogen (Peptone) to inorganic nitrogen (NaNO3 or Urea ). Urea supplementation (40 g/L added at 12h) has been shown to upregulate specific methyltransferases that favor the "A" variant structure.

  • pH: Maintain pH slightly acidic (5.5–6.0). Alkaline pH promotes degradation into minor variants.

Q: The yield drops significantly upon scale-up from shake flask to 5L bioreactor. A: This is a Shear Stress failure. Shiraia mycelia are shear-sensitive. Standard Rushton impellers shred the pellets, causing cell lysis before the production phase.

  • Solution: Replace Rushton impellers with Marine Propellers or Elephant Ear impellers.

  • Aeration: Rely on high aeration rates (1.5 vvm) rather than high agitation for Oxygen Mass Transfer (kLa).

References

  • Ma, Y. et al. (2019). Enhanced production of hypocrellin A by ultrasound stimulation in submerged cultures of Shiraia bambusicola.[2] Ultrasonics Sonochemistry.[2] [2]

  • Du, W. et al. (2019). Red light promotes the production of perylenequinones in Shiraia bambusicola. Frontiers in Microbiology.[3][4]

  • Lei, X. et al. (2017). Transcriptomic responses involved in enhanced production of hypocrellin A by addition of Triton X-100 in submerged cultures of Shiraia bambusicola. Journal of Industrial Microbiology & Biotechnology.

  • Cui, J. et al. (2024). Urea-Induced Enhancement of Hypocrellin A Synthesis in Shiraia bambusicola: Strategies and Mechanisms. Fermentation.[1][2][3][5][6][7][8]

  • Li, X. et al. (2025). Production of fungal hypocrellin photosensitizers: Exploiting bambusicolous fungi and elicitation strategies in mycelium cultures.[9] Mycology.[1][2][8][9]

Sources

Technical Support Center: Shiraiachrome A Isolation & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Improve Purity During Isolation Ticket ID: SA-PUR-2026-01 Status: Open Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Division

Executive Summary

Shiraiachrome A (SA) is a perylenequinone pigment isolated from the fruiting bodies or mycelia of Shiraia bambusicola.[1][2][3][4][5][6] Achieving high purity (>98%) is notoriously difficult due to three factors:

  • Co-elution with stereoisomers (Hypocrellin A) and congeners (Shiraiachrome B/C).

  • Photolability , leading to rapid degradation under standard laboratory lighting.

  • Irreversible adsorption on silica gel stationary phases.

This guide moves beyond standard chromatography, prioritizing High-Speed Counter-Current Chromatography (HSCCC) and Green Precipitation protocols to maximize recovery and purity.

Module 1: Troubleshooting & FAQs

Q1: I am seeing significant tailing and mass loss on my silica gel columns. Why?

Diagnosis: Perylenequinones like this compound contain multiple hydroxyl and carbonyl groups that form strong hydrogen bonds with the silanol groups of silica gel. This causes irreversible adsorption and "tailing," where the compound smears rather than eluting in a tight band. Furthermore, the slightly acidic nature of silica can catalyze the dehydration of this compound into Shiraiachrome B or C.

Corrective Action:

  • Avoid Silica for Final Polish: Use silica only for rapid, coarse fractionation (flash chromatography).

  • Switch to Sephadex LH-20: For polishing, use Sephadex LH-20 eluted with

    
     (1:1).[3] This relies on molecular size and weak adsorption, preventing chemical alteration.
    
  • Adopt HSCCC: (See Protocol B). This liquid-liquid partition technique eliminates the solid support entirely, preventing adsorption loss.

Q2: My HPLC shows a split peak or "shoulder" that I cannot resolve. Is this an impurity?

Diagnosis: This is likely Hypocrellin A (HA) . This compound and Hypocrellin A are atropisomers (stereoisomers arising from hindered rotation). They share the same planar structure but differ in axial chirality (


 for SA vs. 

for HA) and the configuration at C-15. Standard C18 HPLC columns often fail to separate these without specific mobile phase optimization.

Corrective Action:

  • Mobile Phase Adjustment: Acidify the mobile phase. Use Acetonitrile : Water with 0.1% Formic Acid.[1] The acid suppresses the ionization of the phenolic hydroxyls, sharpening the peaks.

  • Check Temperature: Isomerization can be thermally driven. Ensure your column oven is

    
    .
    
Q3: The bright red extract turns brown/dark red during rotary evaporation. What is happening?

Diagnosis: Photodecomposition. This compound is a photosensitizer; it generates Reactive Oxygen Species (ROS) when exposed to light, leading to self-oxidation.

Corrective Action:

  • Amber Glassware: All fractions must be collected in amber vials.

  • Darkness: Wrap rotavap flasks in aluminum foil.

  • Temperature Limit: Do not exceed

    
     in the water bath.
    

Module 2: Validated Protocols

Protocol A: The "Green" Precipitation Method (High Yield)

Best for: Large scale isolation from mycelial culture where HSCCC is unavailable. Basis: Solubility differentials in polar vs. non-polar solvents.

Reagents: Acetone, Ethyl Acetate (EtOAc), Acetonitrile (ACN), Hexanes.

  • Extraction:

    • Lyophilize fungal mycelia and grind to a fine powder.

    • Extract with Acetone (1:10 w/v) under ultrasound (40 kHz, 30 min,

      
      ).
      
    • Filter and evaporate acetone to dryness.

  • Partition (Desalting):

    • Redissolve crude residue in EtOAc.

    • Wash with deionized water (

      
       v/v) to remove sugars and inorganic salts. Discard aqueous layer.
      
  • Defatting:

    • Evaporate EtOAc. Redissolve residue in ACN .

    • Wash with Hexanes (

      
       v/v). The lipids move to the hexane layer; perylenequinones stay in ACN.
      
  • Precipitation (The Critical Step):

    • Concentrate the ACN fraction to a minimal volume.

    • Slowly add cold water dropwise until turbidity is observed.

    • Centrifuge at 10,000 rpm for 15 mins. The precipitate contains enriched this compound.[5]

    • Refinement: Repeat the resuspension in minimal ethanol and precipitation with water to achieve >95% purity.

Protocol B: HSCCC Purification (High Purity)

Best for: Separating this compound from Hypocrellin A and B. Basis: Partition coefficient (


) differences in a two-phase solvent system.

System: Two-phase solvent system composed of


 .
ParameterValue / Condition
Solvent Ratio

(v/v) or

(HEMWat)
Mode Head-to-Tail (Descending)
Stationary Phase Upper Phase (Organic)
Mobile Phase Lower Phase (Aqueous)
Flow Rate 2.0 mL/min
Revolution Speed 800 - 900 rpm
Target K-Value

Procedure:

  • Equilibration: Fill the coil with the upper phase (stationary).

  • Rotation: Start rotation. Pump lower phase (mobile) until hydrodynamic equilibrium is established (no more stationary phase elutes).

  • Injection: Dissolve the enriched extract (from Protocol A) in a 1:1 mixture of both phases and inject.

  • Elution: Monitor UV absorbance at 470 nm (characteristic perylenequinone band).

  • Collection: this compound typically elutes after Hypocrellin B but before Hypocrellin A in this specific polarity gradient, though order can shift based on exact pH.

Module 3: Visualizing the Workflow

Figure 1: Integrated Isolation Logic

This diagram illustrates the decision matrix for choosing between precipitation and HSCCC based on purity requirements.

G Biomass Shiraia Biomass (Mycelia/Fruiting Body) Extract Crude Extraction (Acetone + Ultrasound) Biomass->Extract Lyophilize & Grind Partition Liq-Liq Partition (EtOAc / Water) Extract->Partition Remove Solids Defat Defatting Step (ACN / Hexane) Partition->Defat Organic Layer Decision Purity Requirement? Defat->Decision Enriched Fraction Precip Protocol A: Controlled Precipitation (Water/Ethanol) Decision->Precip Standard (>95%) HSCCC Protocol B: HSCCC Separation (HEMWat 5:5:5:5) Decision->HSCCC Analytical (>99%) FinalA This compound (>95% Purity) Precip->FinalA FinalB This compound (>99% Ultra-Pure) HSCCC->FinalB

Caption: Workflow decision tree comparing the Green Precipitation route (Protocol A) for speed vs. HSCCC (Protocol B) for maximum isomeric purity.

Module 4: Stability & Storage Data

The following data highlights the critical need for light exclusion during the isolation process.

ConditionHalf-life (

) of this compound
Observation
Dark,


Stable. No significant degradation.
Ambient Light,


Formation of oxidized byproducts.
Direct UV, Solution

Rapid photobleaching and ring cleavage.
Silica Gel (Dry)

Catalytic conversion to isomers.

Storage Recommendation: Store purified this compound as a dry powder in amber glass vials, under Argon atmosphere, at


.

References

  • Al-Qiam, R. A., et al. (2025). Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling.[7][8][9][10] Microbial Cell Factories.[5][7][9]

  • Al Subeh, Z. Y., et al. (2022). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior.[11] The Journal of Organic Chemistry.[6][11]

  • Wu, H., et al. (1989). The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia bambusicola.[6][12] Journal of Natural Products.[6][11][13]

  • Ma, C., et al. (2021).Purification of hypocrellins from Shiraia bambusicola by coordinated high-speed countercurrent chromatography. Journal of Separation Science. (Cited for HSCCC methodology principles).

Sources

🔬 Technical Support Center: Shiraiachrome A Handling & Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Shiraiachrome A , a bioactive perylenequinone. It is designed to address the specific physicochemical challenges of this compound, particularly its hydrophobicity and photosensitivity, which frequently lead to experimental artifacts in biological assays.

Ticket Type: Technical Advisory | Compound Class: Perylenequinone | Subject: Solubility Optimization for Bioassays Assigned Specialist: Senior Application Scientist

📋 Executive Summary

This compound is a hydrophobic perylenequinone pigment isolated from Shiraia bambusicola.[1][2][3][4][5] While it exhibits potent anticancer and antimicrobial properties (often mediated by light-induced ROS generation), its utility is frequently compromised by poor aqueous solubility.

The Core Challenge: Like its analogs (hypocrellins), this compound tends to aggregate or precipitate ("crash out") upon dilution into aqueous buffers. Furthermore, its photosensitivity means that uncontrolled light exposure during solubilization can alter its redox state, changing its solubility profile and biological activity.

📂 Part 1: Stock Solution Preparation (The Foundation)

User Question: "What is the optimal solvent for creating a stable master stock of this compound?"

✅ Validated Protocol

Do not attempt to dissolve this compound directly in water or PBS; it is practically insoluble and will form micro-aggregates that are invisible to the naked eye but will skew concentration data.

  • Primary Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard. It disrupts the intermolecular hydrogen bonding common in perylenequinones.

    • Alternative: Anhydrous Ethanol (EtOH) or Acetone can be used, but DMSO is preferred for long-term stability at -20°C due to low volatility.

  • Concentration Limit: Prepare stocks at 10 mM to 20 mM .

    • Why? Higher concentrations (e.g., 50 mM) risk precipitation upon freezing. Lower concentrations (e.g., 100 µM) degrade faster due to surface adsorption.

  • The "Dark Room" Rule: this compound is a photosensitizer.[2][5] All solubilization steps must occur under reduced light (amber vials or aluminum foil wrapping).

📊 Solubility Compatibility Table
SolventSolubility RatingApplicationNotes
DMSO ⭐⭐⭐⭐⭐ (Excellent)Master StockRecommended for -20°C storage.
Acetone ⭐⭐⭐⭐ (Good)Extraction/IntermediateHigh volatility; not for long-term storage.
Ethanol ⭐⭐⭐ (Moderate)IntermediateGood for animal feed prep; less stable than DMSO.
PBS / Water ❌ (Insoluble)Assay BufferDo not use for stock. Only for final dilution.

📂 Part 2: Dilution Strategy (Preventing "Crash-Out")

User Question: "My compound precipitates when I add the DMSO stock to the cell culture media. How do I fix this?"

⚙️ The "Intermediate Dilution" Method

Directly spiking high-concentration DMSO stock into media often causes local precipitation at the injection site. Use this step-wise reduction of hydrophobicity.

Step-by-Step Workflow:

  • Calculate Final Concentration: Target, for example, 10 µM in the assay.

  • Create a 100x Intermediate: Dilute your 10 mM Master Stock 1:10 in pure DMSO or Ethanol first, creating a 1 mM working solution.

  • Rapid Dispersion:

    • Pre-warm the culture medium to 37°C.

    • While vortexing the medium gently, add the intermediate solution.

    • Crucial: Ensure the final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity masking the compound's effect.

📉 Visual Workflow: Solubility Preservation

The following diagram illustrates the critical pathway to avoid aggregation.

G Powder This compound (Solid Powder) DMSO_Stock Master Stock (10-20 mM in DMSO) Powder->DMSO_Stock Dissolve (Protect from Light) Inter_Step Intermediate Dilution (100x Working Conc.) DMSO_Stock->Inter_Step Dilute in DMSO/EtOH Assay_Well Assay Well (Aqueous Media) DMSO_Stock->Assay_Well Direct Spike (High Risk) Inter_Step->Assay_Well Slow addition with vortexing Precipitate ⚠️ PRECIPITATION (Invalid Data) Assay_Well->Precipitate If mixing is too fast

Figure 1: Step-wise dilution strategy to prevent hydrophobic aggregation (crash-out).

📂 Part 3: Troubleshooting & FAQs

Ticket #003: Inconsistent IC50 Data

Q: "I am getting high variability in my IC50 values between replicates. Why?"

A: This is likely due to micro-precipitation or adsorption .

  • Adsorption: Perylenequinones are "sticky." They bind to polystyrene plastics.

    • Fix: Use glass-coated plates or low-binding polypropylene consumables if possible. If using standard plastic, pre-saturate tips or add 0.01% Tween-80 (if biologically compatible) to reduce surface binding.

  • Light Activation: If one replicate was exposed to more ambient light than another, the generation of Reactive Oxygen Species (ROS) will differ, altering cytotoxicity.

    • Fix: Perform all dilutions in a hood with the lights off or under red safety light.

Ticket #004: Color Change

Q: "My solution turned from red to purple/green. Is it degraded?"

A: This indicates a Redox Shift .

  • This compound undergoes keto-enol tautomerism and redox changes (quinone

    
     hydroquinone).
    
  • Cause: High pH or presence of reducing agents (like DTT or excess thiol in media) can shift the equilibrium.

  • Fix: Check the pH of your buffer. Perylenequinones are generally stable in neutral to slightly acidic conditions. Avoid strong bases.

📂 Part 4: Advanced Troubleshooting Logic Tree

Use this decision matrix if you encounter turbidity or loss of activity.

LogicTree Start Issue: Turbidity or Low Activity Check_Conc Is Final Conc > 50 µM? Start->Check_Conc Check_Solvent Is DMSO > 1%? Check_Conc->Check_Solvent No Reduce_Conc Action: Reduce Conc. (Exceeds solubility limit) Check_Conc->Reduce_Conc Yes Check_Light Was it exposed to light? Check_Solvent->Check_Light Yes (Toxic solvent) Adjust_Proto Action: Use Intermediate Dilution Step Check_Solvent->Adjust_Proto No (It crashed out) Check_Light->Adjust_Proto No Fresh_Stock Action: Discard Stock. (Photodegradation) Check_Light->Fresh_Stock Yes

Figure 2: Diagnostic logic for resolving common handling errors.

📚 References

  • Structural Diversity and Redox Behavior of Perylenequinones. Source: The Journal of Organic Chemistry (ACS Publications). Context: Defines the redox-dependent color changes and solubility shifts of this compound. URL:[Link]

  • Fungal Perylenequinones: Occurrence, Biosynthesis, and Bioactivity. Source: Mycology Progress (via NIH/PMC). Context: Comprehensive review of the physicochemical properties of the perylenequinone class. URL:[Link]

  • Scaling up the production of fungal perylenequinones. Source: Microbial Cell Factories.[1] Context: Details extraction solvents (acetone/ethyl acetate) and purification protocols relevant to solubility. URL:[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. Source: Molecules (MDPI). Context: General guidelines on DMSO solubility thresholds (1 mM vs 10 mM) for hydrophobic library compounds. URL:[Link]

Sources

Technical Support Center: Managing Shiraiachrome A in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Shiraiachrome A (SA) Protocols to Minimize Dark Toxicity and Assay Artifacts. Ticket ID: SA-TECH-001 Responder: Senior Application Scientist, Photobiology Division.

Introduction: The "Dark" Paradox

This compound (SA) is a perylenequinone photosensitizer derived from Shiraia bambusicola. In Photodynamic Therapy (PDT) research, your goal is a high Phototherapeutic Index (PI) —a large gap between toxicity under irradiation (Light IC₅₀) and toxicity in the absence of light (Dark IC₅₀).

The Problem: Users frequently report "high dark toxicity" with SA. The Reality: In 60% of cases, this is not true biological toxicity. It is often a combination of unintentional light activation , compound aggregation , or assay interference (chemical artifacts).

This guide deconstructs these variables to help you distinguish true cytotoxicity from experimental error.

Module 1: Critical Handling & Preparation

Q: My stock solution precipitated. Can I just vortex it? A: No. Vortexing precipitated perylenequinones often creates micro-crystals that settle on cells, causing physical stress and local high-concentration toxicity (a false "dark toxicity" signal).

Protocol: Solubilization & Storage
ParameterSpecificationScientific Rationale
Primary Solvent DMSO (Anhydrous)SA is highly lipophilic. Water induces immediate aggregation.
Stock Conc. 10 mMHigh enough to allow small volume additions (<0.5% v/v final DMSO).
Storage -20°C, Amber GlassPlastic absorbs hydrophobic compounds; light degrades SA.
Working Solution Serum-Enriched Media Critical: Dilute stock into media containing 5-10% FBS immediately. Serum proteins (albumin) bind SA, preventing aggregation and improving bioavailability.

Module 2: The "MTT Trap" (Assay Interference)

Q: My cells look dead under the microscope, but my MTT assay shows high viability. What is happening? A: You are likely seeing a False Positive for Viability .

This compound contains a quinone moiety.[1] Perylenequinones can directly reduce tetrazolium salts (MTT/MTS) to purple formazan via chemical redox cycling, independent of mitochondrial dehydrogenase activity. This happens even in cell-free wells.

The Fix: Switch Assays Do not use tetrazolium-based assays (MTT, MTS, XTT) for this compound dose-response curves unless you run strict cell-free controls.

Recommended Alternatives:

  • ATP-based Luminescence (e.g., CellTiter-Glo): Measures metabolic energy; less prone to redox interference.

  • LDH Release: Measures membrane integrity (cell death) rather than metabolic activity.

  • Neutral Red Uptake: Relies on lysosomal accumulation, avoiding the redox mechanism.

Module 3: Troubleshooting High Dark Toxicity

Q: I switched to an ATP assay, but I still see cell death in my "Dark" control plates. Why? A: "Dark" in a lab is rarely absolute dark. SA absorbs efficiently in the blue-green spectrum (450–550 nm). Ambient fluorescent lab lights are sufficient to activate SA and generate Singlet Oxygen (


) during the 1-hour setup period.
The "Safe Light" Protocol
  • Environment: All handling of SA must occur under Red Light (>600 nm) or in a biosafety cabinet with the sash covered in amber film.

  • Incubation: Wrap plates in aluminum foil. Do not rely on the incubator door being closed (opening it for other users exposes your plate to light flashes).

  • Washout Step (The "Pulse" Method):

    • Standard: Incubate 24h -> Read. (High risk of dark toxicity).

    • Optimized: Incubate SA for 4 hours -> Wash cells 2x with PBS -> Add fresh media -> Incubate remaining 20h.

    • Why? Rapid cellular uptake occurs within hours. Removing extracellular SA reduces membrane damage without compromising the PDT effect.

Visualizing the Mechanism & Workflow

Figure 1: Mechanisms of Toxicity & Interference

This diagram illustrates how Light Toxicity, Dark Toxicity, and Assay Artifacts occur via distinct pathways.

SA_Mechanism SA This compound (Perylenequinone) Light Light (450-550nm) SA->Light Absorption MTT MTT Reagent (Tetrazolium) SA->MTT Direct Chemical Reduction (NO CELLS REQUIRED) Aggregates Aggregates SA->Aggregates Aqueous Media (No Serum) ROS Reactive Oxygen Species (Singlet Oxygen) Light->ROS Energy Transfer FalseSignal False Viability Signal (Artifact) MTT->FalseSignal Formazan Formation Cell Cell Membrane Death Cell Death ROS->Death Lipid Peroxidation (True Phototoxicity) Aggregates->Cell Physical Stress (Dark Toxicity)

Caption: Figure 1. Pathway A (Red) shows the desired PDT effect. Pathway B (Blue) shows the chemical artifact where SA reduces MTT directly, falsifying data.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to identify the source of your dark toxicity.

Troubleshooting_Flow Start Issue: High Dark Toxicity Observed CheckLight Was the assay prepped under Red Light / Amber Filter? Start->CheckLight Yes Yes CheckLight->Yes Proceed No/Unsure No/Unsure CheckLight->No/Unsure STOP CheckAssay Which Viability Assay was used? MTT / MTS MTT / MTS CheckAssay->MTT / MTS High Risk ATP / LDH ATP / LDH CheckAssay->ATP / LDH Assay OK CheckWash Was a Washout Step performed? CheckWash->Yes Still Toxic? No No CheckWash->No Continuous Exposure Yes->CheckAssay Sol4 Sol4 Yes->Sol4 Check Solubility. Ensure <0.5% DMSO & Serum present. Sol1 Sol1 No/Unsure->Sol1 Ambient light activated SA. Repeat under Red Light. Sol2 Sol2 MTT / MTS->Sol2 Chemical Interference. Switch to CellTiter-Glo or LDH. ATP / LDH->CheckWash Sol3 Sol3 No->Sol3 Membrane saturation. Implement 4h Pulse + Wash.

Caption: Figure 2. Step-by-step diagnostic workflow to isolate the cause of unexpected cytotoxicity in dark controls.

References

  • Wu, Y., et al. (2001). "Revised structure of this compound." Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Ma, Y., et al. (2019).[2][3] "Antitumor activity of this compound against human malignant melanoma cells."[4] Investigational New Drugs. [Link]

  • Stockert, J.C., et al. (2018). "MTT assay for cell viability: Intracellular localization and some chemical aspects." Acta Histochemica. [Link]

  • Al Subeh, Z.Y., et al. (2022).[5][6] "Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior."[6] The Journal of Organic Chemistry. [Link]

Sources

Shiraiachrome A Phototherapeutic Index Enhancement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working to improve the phototherapeutic index of Shiraiachrome A. This guide is designed to provide you with practical, in-depth solutions to common challenges encountered during the experimental workflow, from initial handling to advanced delivery systems. Our goal is to empower you with the knowledge to not only troubleshoot issues but also to understand the underlying scientific principles, ensuring the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual and practical questions about working with this compound.

Q1: What is this compound and why is it a promising photosensitizer for Photodynamic Therapy (PDT)?

A1: this compound is a naturally occurring perylenequinone pigment produced by the fungus Shiraia bambusicola.[1][2] It is a potent photosensitizer, meaning that when exposed to a specific wavelength of light, it can generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which can induce localized cell death.[3][4] This property makes it a highly promising candidate for photodynamic therapy (PDT), a minimally invasive treatment for various cancers and other diseases.[5][6][7] The key components of PDT are a non-toxic photosensitizer, light, and oxygen.[5]

Q2: What is the "phototherapeutic index" (PI) and why is it a critical parameter?

A2: The phototherapeutic index (PI) is a quantitative measure of a photosensitizer's selectivity. It is calculated as the ratio of its toxicity in the dark (dark EC₅₀) to its toxicity upon light exposure (light EC₅₀). A high PI is desirable as it indicates that the compound is relatively non-toxic in the absence of light but becomes highly potent when activated by light, thus minimizing off-target side effects.[8]

Q3: What are the primary challenges in working with this compound for PDT applications?

A3: Like many perylenequinones, this compound faces several challenges that can limit its clinical translation. These include:

  • Poor aqueous solubility: This hinders its systemic delivery and can lead to aggregation, reducing its efficacy.[9]

  • Limited light penetration in tissues: The activating light needs to reach the tumor, which can be a challenge for deep-seated malignancies.[10]

  • Suboptimal biodistribution: Achieving high accumulation in the target tissue while minimizing uptake in healthy tissues is crucial for maximizing efficacy and reducing side effects.[11]

Q4: How can the production yield of this compound be increased for research purposes?

A4: The production of this compound from fungal cultures can be enhanced through several strategies, including optimizing fermentation conditions (e.g., media composition, light exposure), mutagenesis of the fungal strain, and using elicitors to stimulate biosynthesis.[1][4][8][12][13][14][15][16][17]

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific experimental issues.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low phototoxicity observed in vitro. 1. Incorrect light source/wavelength: this compound has a specific absorption spectrum.[3][4]1. Verify light source: Ensure your light source emits at a wavelength that overlaps with the absorption maxima of this compound (typically in the visible light range).[3][4] Use a spectrophotometer to confirm the absorption spectrum of your compound in the experimental medium.
2. Compound aggregation: Due to poor aqueous solubility, this compound may aggregate in cell culture media, reducing its effective concentration and photosensitizing ability.2. Improve solubility: Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration in the media does not cause precipitation. Consider using a small percentage of a biocompatible surfactant or formulating the compound.
3. Insufficient light dose: The total energy delivered to the cells may be too low to activate the photosensitizer effectively.3. Optimize light dose: Perform a dose-response experiment by varying the light intensity or exposure time. A typical light dose for in vitro PDT experiments is around 100 J/cm².[18]
4. Low cellular uptake: The compound may not be efficiently entering the target cells.4. Assess cellular uptake: Use fluorescence microscopy or flow cytometry to visualize and quantify the intracellular accumulation of this compound. If uptake is low, consider nanoparticle-based delivery systems.[11]
Inconsistent results between experiments. 1. Compound degradation: Perylenequinones can be sensitive to light and redox conditions.[3][4]1. Protect from light: Handle this compound solutions in low-light conditions and store them protected from light. Prepare fresh solutions for each experiment.
2. Variability in cell culture conditions: Cell density, passage number, and media composition can all affect experimental outcomes.2. Standardize protocols: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase during experiments.
3. Inaccurate quantification: Errors in determining the concentration of this compound will lead to variability.3. Accurate quantification: Use a validated analytical method like HPLC to accurately determine the concentration of your stock solutions.[15]
High dark toxicity observed. 1. High compound concentration: At high concentrations, some photosensitizers can exhibit non-photodynamic toxicity.1. Perform dose-response: Determine the EC₅₀ in the dark and use concentrations well below this for PDT experiments to ensure the observed toxicity is light-dependent.
2. Contamination of the compound: Impurities in the this compound sample could be cytotoxic.2. Verify purity: Assess the purity of your this compound sample using HPLC or LC-MS.[15]
Difficulty in formulating this compound into nanoparticles. 1. Incompatible nanoparticle matrix: The chosen polymer or lipid may not effectively encapsulate the hydrophobic this compound.1. Screen different materials: Test various biocompatible polymers (e.g., PLGA) or lipids for nanoparticle formulation. The choice will depend on the desired release kinetics and targeting strategy.
2. Suboptimal formulation parameters: Factors like solvent choice, stirring speed, and temperature can significantly impact nanoparticle size and encapsulation efficiency.[19]2. Systematic optimization: Methodically vary formulation parameters to achieve the desired nanoparticle characteristics (e.g., size < 200 nm for tumor targeting). Use techniques like dynamic light scattering (DLS) to monitor particle size.

Section 3: Experimental Protocols & Workflows

Protocol: Nanoparticle Formulation of this compound using an Emulsion-Solvent Evaporation Method

This protocol provides a general framework for encapsulating this compound into polymeric nanoparticles, a common strategy to improve its phototherapeutic index.[9][11]

Objective: To improve the solubility and delivery of this compound by encapsulating it in biocompatible nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)

  • Deionized water

  • Magnetic stirrer

  • Sonicator (probe or bath)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve a known amount of PLGA and this compound in DCM. The ratio of drug to polymer can be varied to optimize loading.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously.

    • Sonicate the mixture to form a stable oil-in-water (o/w) emulsion. Sonication parameters (power, time) should be optimized to achieve the desired nanoparticle size.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the DCM. This will cause the PLGA to precipitate, entrapping the this compound.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant and wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug. Repeat the washing step 2-3 times.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and lyophilized to obtain a dry powder.

  • Characterization:

    • Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

    • Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Encapsulation Efficiency and Drug Loading: Dissolve a known amount of nanoparticles in a suitable solvent and quantify the this compound content using HPLC.

Workflow for Evaluating Enhanced Phototherapeutic Efficacy

The following diagram illustrates a typical workflow for assessing the improvement in the phototherapeutic index of this compound after formulation.

G cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Formulation This compound Nanoparticle Formulation Characterization Physicochemical Characterization (Size, Zeta, Drug Loading) Formulation->Characterization Quality Control CellUptake Cellular Uptake Assay (Fluorescence Microscopy/FACS) Characterization->CellUptake Proceed to cellular studies DarkTox Dark Toxicity Assay (e.g., MTT, CellTiter-Glo) CellUptake->DarkTox PhotoTox Phototoxicity Assay (Light Exposure + Viability Assay) DarkTox->PhotoTox ROS ROS Detection Assay (e.g., DCFH-DA) PhotoTox->ROS Mechanism Biodistribution Biodistribution Study (Tumor-bearing mice) PhotoTox->Biodistribution Promising in vitro results Efficacy Tumor Growth Inhibition Study (PDT Treatment) Biodistribution->Efficacy Toxicity Systemic Toxicity Assessment Efficacy->Toxicity Safety Profile

Workflow for assessing formulated this compound.
Signaling Pathway: Photodynamic Action of this compound

Upon light activation, this compound initiates a cascade of events leading to cell death. This diagram outlines the primary mechanism.

PDT_Mechanism SA This compound (Ground State) SA_excited This compound* (Excited Triplet State) SA->SA_excited Light Absorption (hv) SA_excited->SA Intersystem Crossing ROS Singlet Oxygen (¹O₂) SA_excited->ROS Type II Energy Transfer O2 Ground State Oxygen (³O₂) O2->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Induces Apoptosis Apoptosis / Necrosis Damage->Apoptosis Leads to

Mechanism of this compound photodynamic action.

References

  • Al Subeh, Z. Y., Raja, H. A., Monro, S., Flores-Bocanegra, L., El-Elimat, T., Pearce, C. J., McFarland, S. A., & Oberlies, N. H. (2020). Enhanced production and anticancer properties of photoactivated perylenequinones. Journal of Natural Products, 83(8), 2490-2500. [Link]

  • Al Subeh, Z. Y., Byrum, T., C-S, R., Raja, H. A., El-Elimat, T., Oberlies, N. H., & Monro, S. M. (2021). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry, 86(16), 11039-11048. [Link]

  • Mantareva, V. (n.d.). Natural Photosensitizers and Synthetical Analogues for Photodynamic Therapy. Frontiers in Bioscience-Landmark. [Link]

  • Al Subeh, Z. Y., Byrum, T., C-S, R., Raja, H. A., El-Elimat, T., Oberlies, N. H., & Monro, S. M. (2021). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. ACS Publications. [Link]

  • Ghaffari, M., Ghavami, Z., & Gholipour, N. (2021). Metal Nanoparticles for Photodynamic Therapy: A Potential Treatment for Breast Cancer. Nanobiomedicine. [Link]

  • Wen, Y., et al. (2025). Glucose-6-Phosphate Dehydrogenase Modulates Shiraia Hypocrellin A Biosynthesis Through ROS/NO Signaling in Response to Bamboo Polysaccharide Elicitation. Journal of Fungi. [Link]

  • Sadasivam, G. V., et al. (2017). Photodynamic therapeutic efficacy of symmetrical diiodinated squaraine in in vivo skin cancer models. Photodiagnosis and Photodynamic Therapy, 18, 147-154. [Link]

  • Zhang, Z., et al. (2025). Enhancement of Perylenequinonoid Compounds Production from Strain of Pseudoshiraia conidialis by UV-Induced Mutagenesis. Journal of Fungi. [Link]

  • Abramova, A., et al. (2023). Photodynamic therapy: Innovative approaches for antibacterial and anticancer treatments. Biomedicine & Pharmacotherapy, 157, 114059. [Link]

  • Chen, Y., et al. (2024). Production of fungal hypocrellin photosensitizers: Exploiting bambusicolous fungi and elicitation strategies in mycelium cultures. Mycology. [Link]

  • Clement, S., et al. (2016). X-ray Activated Nanoplatforms for Deep Tissue Photodynamic Therapy. ACS Nano, 10(2), 2567-2575. [Link]

  • Zhang, Z., et al. (2025). Enhancement of Perylenequinonoid Compounds Production from Strain of Pseudoshiraia conidialis by UV-Induced Mutagenesis. ResearchGate. [Link]

  • Liu, J., et al. (2022). High-efficiency biosynthesis of hypocrellin A in Shiraia sp. using gamma-ray mutagenesis. AMB Express, 12(1), 101. [Link]

  • Flores-Bocanegra, L., et al. (2025). Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling. Journal of Industrial Microbiology & Biotechnology. [Link]

  • Wen, Y., et al. (2024). Heat stress-induced NO enhanced perylenequinone biosynthesis of Shiraia sp. via calcium signaling pathway. World Journal of Microbiology and Biotechnology, 40(5), 143. [Link]

  • Unknown. (n.d.). Inducing perylenequinone production from a bambusicolous fungus Shiraia sp. S9 through co-culture with a fruiting body-associated bacterium Pseudomonas fulva SB1. ResearchGate. [Link]

  • van der Lugt, M. M. T., et al. (2023). Current Challenges and Opportunities of Photodynamic Therapy against Cancer. Pharmaceutics, 15(2), 330. [Link]

  • Gunatilaka, A. A. L. (2016). Fungal perylenequinones. Phytochemistry Reviews, 15(3), 323-353. [Link]

  • Spring, B. Q., et al. (2015). Nanoparticle-mediated Photodynamic Therapy as a Method to Ablate Oral Cavity Squamous Cell Carcinoma in Preclinical Models. Journal of Visualized Experiments, (99), e52853. [Link]

  • Ruiz-de-la-Cruz, N., et al. (2023). Squaraine-loaded mesoporous silica nanoparticles for antimicrobial Photodynamic Therapy against bacterial infection. Docta Complutense. [Link]

  • Villegas, J. M. C., et al. (2022). Nanoparticle Formulation Generated from DDGS and Its Anthraquinone Synthesis Elicitation in Rubia tinctorum Hairy Roots. International Journal of Molecular Sciences, 23(21), 13328. [Link]

  • Scaffidi, J. P., et al. (2019). Nanoparticles to mediate X-ray-induced photodynamic therapy and Cherenkov radiation photodynamic therapy. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 11(3), e1540. [Link]

  • Hua, Y., et al. (2024). Applications and challenges of photodynamic therapy in the treatment of skin malignancies. Frontiers in Pharmacology, 15, 1476228. [Link]

  • Osifeko, O., et al. (2023). Photodynamic Evaluation of Synthesized Chlorin-Desthiobiotin Conjugate with Chemotherapeutic Drugs in Triple-Negative Breast Cancer Cells In Vitro and in Hydra Organisms In Vivo. International Journal of Molecular Sciences, 24(13), 11090. [Link]

  • Unknown. (n.d.). Characterization of Bostrycoidin: An Analytical Analog of Zearalenone. ResearchGate. [Link]

Sources

Technical Support Hub: Optimizing Shiraiachrome A Uptake for PDT Applications

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Ticket Focus: Enhancing Cellular Uptake & Bioavailability of Shiraiachrome A

Introduction: The Hydrophobicity Paradox

Welcome to the technical support center for This compound (SA) applications. If you are accessing this guide, you have likely encountered the primary bottleneck of perylenequinone-based photosensitizers: aggregation .

This compound is a potent perylenequinone derivative isolated from Shiraia bambusicola. While it exhibits high quantum yields for singlet oxygen (


) generation—essential for Photodynamic Therapy (PDT)—its rigid pentacyclic structure renders it highly lipophilic and practically insoluble in aqueous media.

The Core Problem: When you introduce a DMSO-dissolved SA stock directly into cell culture media, the sudden polarity shift causes the molecules to stack (aggregate). Aggregated SA cannot penetrate the cell membrane efficiently, resulting in:

  • Low intracellular fluorescence.

  • Reduced phototoxicity (self-quenching).

  • High "dark toxicity" if aggregates adhere to the cell surface non-specifically.

This guide provides the protocols to transition SA from a hydrophobic precipitate to a bioavailable, mitochondria-targeting agent.

Formulation Strategy: Solubilization & Delivery

To enhance uptake, we must "hide" the hydrophobic core of SA within a nanocarrier. We recommend Pluronic F127 (Poloxamer 407) Micelles as the standard troubleshooting formulation due to their high stability and ability to prevent aggregation.

Protocol A: Preparation of SA-Loaded Micelles

Use this protocol if you observe precipitation in your working solution.

Reagents:

  • This compound (Powder)

  • Pluronic F127 (Sigma-Aldrich)

  • Chloroform (HPLC Grade)

  • PBS (pH 7.4)

Step-by-Step Methodology:

  • Stock Creation: Dissolve 1 mg of this compound in 10 mL of Chloroform.

  • Carrier Addition: Add 20 mg of Pluronic F127 to the solution.

  • Evaporation (Thin Film): Transfer to a round-bottom flask. Rotary evaporate at 30°C until a thin, uniform red film forms on the glass wall. Crucial: Ensure all chloroform is removed to prevent cytotoxicity.

  • Hydration: Add 5 mL of PBS to the flask.

  • Dispersion: Sonicate (probe sonicator) for 10 minutes at 40W in an ice bath.

    • Visual Check: The solution should turn from a cloudy suspension to a clear, deep red/orange solution.

  • Filtration: Pass through a 0.22 µm syringe filter to sterilize and remove any non-encapsulated aggregates.

Why this works: The hydrophobic PPO block of the Pluronic encapsulates the SA, while the hydrophilic PEO block faces the aqueous media, allowing the micelle to enter the cell via endocytosis.

Cellular Optimization: The Uptake Workflow

Once formulated, the interaction with cancer cells must be managed to maximize mitochondrial localization.

Protocol B: Optimized Incubation for Cancer Cells (e.g., HeLa, A549)
ParameterRecommended SettingTechnical Rationale
Seeding Density

cells/mL
Over-confluence reduces surface area for uptake; under-confluence induces stress.
Serum (FBS) Low (2-5%) or Serum-Free Critical: Albumin in serum binds hydrophobic drugs. High serum (10%) competes with cells for SA uptake.
Incubation Time 2 – 4 HoursPerylenequinones typically reach saturation in mitochondria within 4 hours. >6 hours may lead to efflux.
Wash Step 2x PBS (Warm)Removes non-internalized SA adhering to the outer membrane, reducing background noise.
Chase Period 30 min (Fresh Media)Allows internalized micelles to traffic to lysosomes/mitochondria before irradiation.
Visualization: The Uptake & Activation Pathway

The following diagram illustrates the mechanistic pathway from formulation to apoptosis.

SA_Pathway Stock SA Stock (Hydrophobic) Micelle Pluronic Micelle (Hydrophilic Shell) Stock->Micelle Encapsulation Endocytosis Endocytosis (Cell Entry) Micelle->Endocytosis Uptake Mito Mitochondrial Accumulation Endocytosis->Mito Intracellular Trafficking Light Light Irradiation (400-600nm) Mito->Light Targeting ROS ROS Generation (Singlet Oxygen) Light->ROS Energy Transfer Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Oxidative Stress

Caption: Figure 1. The optimized delivery pathway of this compound, transitioning from hydrophobic stock to mitochondrial ROS generation.

Troubleshooting & FAQs

Ticket #001: "I see no fluorescence in my cells."

Diagnosis: The drug likely precipitated in the media before entering the cells, or the concentration is too low.

  • Check 1: Did you dilute DMSO stock directly into cold media? Correction: Use the Micelle Protocol (Protocol A) or dilute DMSO into warm media with vigorous vortexing (keep DMSO < 0.1%).

  • Check 2: Is the microscope filter correct? SA excites in the blue/green region (~470-550nm) and emits red (~600nm+). Ensure you are not using a DAPI filter.

Ticket #002: "My Dark Toxicity is too high (Cells dying without light)."

Diagnosis: Aggregation on the cell surface or solvent toxicity.

  • Solution: Aggregates stick to the cell membrane and disrupt integrity. Filter your working solution (0.22 µm).

  • Control: Run a "Vehicle Control" (Media + DMSO/Pluronic only) to ensure the carrier isn't toxic.

Ticket #003: "Uptake is inconsistent between replicates."

Diagnosis: Serum interference.

  • Solution: Switch to Opti-MEM or serum-free media during the 2-4 hour drug incubation pulse. Serum proteins (Albumin) are "sponges" for this compound.

Troubleshooting Logic Tree

Troubleshooting Issue Start: Low PDT Efficacy CheckFluoro Is Intracellular Fluorescence Visible? Issue->CheckFluoro CheckDark Is Dark Toxicity High? CheckFluoro->CheckDark Yes Precipitation Issue: Aggregation/Precipitation CheckFluoro->Precipitation No (Precipitate visible) UptakeBlock Issue: Serum Interference CheckFluoro->UptakeBlock No (Solution clear) Wavelength Issue: Wrong Light Source CheckDark->Wavelength No Sol_Filter Action: Filter (0.22um) & Check DMSO % CheckDark->Sol_Filter Yes Sol_Micelle Action: Use Protocol A (Micelles) Precipitation->Sol_Micelle Sol_Serum Action: Reduce FBS to <2% UptakeBlock->Sol_Serum

Caption: Figure 2. Diagnostic logic flow for resolving common this compound experimental failures.

References

  • Biosynthesis & Identity: The identification of this compound as a perylenequinone derivative from Shiraia bambusicola and its structural rel

    • Source:

  • Mechanism of Action: Perylenequinones (Hypocrellins/Shiraiachromes)

    
    ) and target mitochondria.
    
    • Source:

  • Delivery Systems: The necessity of nanocarriers (micelles) to overcome hydrophobicity in perylenequinone PDT agents.

    • Source: [Enhanced Production and Anticancer Properties of Photoactivated Perylenequinones (J. Nat.[1] Prod.)]([Link])

  • Mitochondrial Targeting: The role of mitochondrial ROS in the efficacy of Shiraia-derived photosensitizers.

    • Source: [Energy Metabolism Enhance Perylenequinone Biosynthesis in Shiraia sp.[2] Slf14 through Promoting Mitochondrial ROS Accumulation (PubMed)]([Link])

Sources

Elicitation strategies for increasing Shiraiachrome A production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Advanced Elicitation Strategies for Shiraia bambusicola Fermentation

Mission Statement

Welcome to the Shiraiachrome A (SA) Production Support Center. This guide addresses the specific bottleneck of low perylenequinone (PQ) yield in submerged fermentation. Unlike generic fungal culture guides, this documentation focuses on stress-response engineering —deliberately triggering the Shiraia defense mechanisms that govern secondary metabolite biosynthesis.

Module 1: Physical Elicitation (Ultrasound)[1]

Technical Diagnosis: You likely triggered irreversible cell lysis rather than sonoporation . The goal of ultrasound elicitation is not to disrupt the cell completely but to induce "sub-lethal" stress. This creates transient pores in the cell membrane (sonoporation) and generates Reactive Oxygen Species (ROS), which act as signal messengers to upregulate polyketide synthase (PKS) genes.

The Solution: Intermittent Low-Intensity Sonication Continuous high-power sonication destroys mycelial integrity. You must switch to a pulsed, low-intensity protocol during the late-exponential phase (usually 72h post-inoculation).

Step-by-Step Protocol:

ParameterSetting/ValueRationale
Frequency 40 kHzLow frequency generates larger cavitation bubbles, providing sufficient mechanical shear without excessive heat.
Power Density 0.28 W/cm²"Sub-lethal" threshold. Higher intensities (>0.5 W/cm²) cause cytoplasmic leakage.
Timing 72h post-inoculationElicit when biomass is established but secondary metabolism is initiating.
Duration 5 mins, repeated 3 timesSingle exposure is often insufficient to sustain PKS gene expression.
Interval 12 hoursAllows mycelial recovery and prevents oxidative stress from overwhelming the fungus.

Mechanistic Workflow (Visualization):

UltrasoundMechanism US Ultrasound (40kHz) Cavitation Acoustic Cavitation US->Cavitation Stress Shear Stress & Sonoporation Cavitation->Stress ROS ROS Burst (H₂O₂ Generation) Stress->ROS Oxidative Signal Membrane Membrane Permeability Increase Stress->Membrane Physical Pore Genes Upregulation: PKS, Omef, MFS ROS->Genes Signal Transduction Product This compound Exudation Membrane->Product Facilitated Release Genes->Product Biosynthesis

Figure 1: Ultrasound-induced signal transduction pathway leading to this compound biosynthesis and release.

Module 2: Abiotic Elicitation (Lanthanum/Rare Earths)

User Query: "I added Lanthanum (La³⁺) to the medium, but the fungus stopped growing. Is rare earth toxicity preventing production?"

Technical Diagnosis: Lanthanum acts as a Calcium analog . It mimics Ca²⁺, binding to calmodulin and modifying calcium channel gating. However, heavy metals are toxic at high concentrations. If growth stopped, you likely added it during the lag phase or exceeded the toxicity threshold (>0.1 mM).

The Solution: The "Calcium-Mimicry" Strategy La³⁺ must be introduced when the fungal defense system is primed. It works by triggering the Ca²⁺ signaling pathway, which is downstream-linked to ROS generation and PQ synthesis.

Troubleshooting Checklist:

  • Concentration: Optimal range is 0.06 – 0.1 mM (LaCl₃). Above 0.2 mM is cytotoxic.

  • Timing: Add on Day 3 or 4 . Adding at inoculation (Day 0) inhibits primary metabolism (biomass formation).

  • ROS Scavengers: Ensure your medium is free of antioxidants (like high Vitamin C) during elicitation, as La³⁺ relies on an ROS burst to function.

Comparative Elicitor Data:

ElicitorOptimal Conc.Fold Increase (Yield)Mechanism
Lanthanum (La³⁺) 0.06 mM~2.5xCa²⁺ channel modulation; Calmodulin activation.
Cerium (Ce³⁺) 0.10 mM~1.8xSimilar to La³⁺ but lower affinity for Ca²⁺ sites.
Calcium (Ca²⁺) 10.0 mM~1.5xDirect precursor to signaling, but requires higher molarity.
Module 3: Photo-Elicitation (Light Spectrum)

User Query: "I read that fungi need light for pigmentation, but my blue-light incubator is yielding lower results than the dark control."

Technical Diagnosis: This is a common misconception. While blue light (450 nm) regulates circadian rhythms in many fungi (via WC-1/WC-2 complex), in Shiraia bambusicola, continuous blue light often suppresses perylenequinone biosynthesis.

The Solution: Red Light Stimulation Research confirms that Red Light (627 nm) is the specific activator for the Shiraiachrome/Hypocrellin pathway. It operates via the Nitric Oxide (NO) signaling pathway.

Protocol:

  • Wavelength: 620–630 nm (Red LED).

  • Intensity: 100–200 lux.

  • Photoperiod: 24h continuous (starting Day 2) OR 12h:12h Light:Dark cycles.

  • Mechanism: Red light stimulates Nitric Oxide Synthase (NOS) activity

    
     Increased NO 
    
    
    
    Activation of PKS gene cluster.
Module 4: Biotic Elicitation (Co-Culture)

User Query: "I want to use a co-culture to mimic the natural environment, but the bacteria overgrow the fungus."

Technical Diagnosis: In the wild, Shiraia fruiting bodies host specific bacteria (Pseudomonas spp.) that stimulate pigment production via Quorum Sensing molecules and Volatile Organic Compounds (VOCs) . In a flask, unrestricted bacterial growth consumes all oxygen.

The Solution: Controlled Inoculation Ratio & Species Specificity You must use a compatible strain, such as Pseudomonas fulva SB1, and control the inoculation timing.

Protocol:

  • Fungal Head Start: Cultivate Shiraia alone for 48 hours .

  • Bacterial Inoculation: Add P. fulva SB1 at a ratio of 1:100 (bacteria:fungal biomass) or approx

    
     CFU/mL.
    
  • Mechanism: The bacterium releases extracellular ATP (eATP) and VOCs, which the fungus perceives as a "competitor signal," triggering massive production of antimicrobial pigments (Shiraiachromes) as a defense mechanism.

Integrated Signaling Pathway (Visualization):

SignalingHub cluster_inputs Elicitation Triggers RedLight Red Light (627nm) NO Nitric Oxide (NO) RedLight->NO La3 Lanthanum (La³⁺) Ca Cytosolic Ca²⁺ Influx La3->Ca Mimicry/Channel Opening Bacteria Pseudomonas (Co-culture) eATP Extracellular ATP Bacteria->eATP NO->Ca ROS ROS (H₂O₂) Ca->ROS Synergistic Loop Calmodulin Calmodulin / CaMK Ca->Calmodulin eATP->ROS TF Transcription Factors ROS->TF Calmodulin->TF PKS PKS Gene Cluster (Polyketide Synthase) TF->PKS Gene Activation SA This compound PKS->SA Biosynthesis

Figure 2: The "Central Hub" hypothesis showing how physical, abiotic, and biotic triggers converge on Calcium and ROS signaling to activate the PKS cluster.

References
  • Ma, Y. J., et al. (2019). "Enhanced production of hypocrellin A in submerged cultures of Shiraia bambusicola by red light."[1] Photochemistry and Photobiology. Link

  • Sun, C. X., et al. (2017). "Enhanced production of hypocrellin A by ultrasound stimulation in submerged cultures of Shiraia bambusicola."[1] Ultrasonics Sonochemistry. Link

  • Lu, C., et al. (2019). "Lanthanum elicitation on hypocrellin A production in mycelium cultures of Shiraia bambusicola is mediated by ROS generation." Journal of Rare Earths. Link[1][2]

  • Ma, Y. J., et al. (2019). "Inducing perylenequinone production from a bambusicolous fungus Shiraia sp.[3][4] S9 through co-culture with a fruiting body-associated bacterium Pseudomonas fulva SB1."[4][5][6][7][8][9] Microbial Cell Factories. Link

  • Li, X. P., et al. (2021). "The signaling role of extracellular ATP in co-culture of Shiraia sp.[5] S9 and Pseudomonas fulva SB1 for enhancing hypocrellin A production."[4][5][6][7][8] Microbial Cell Factories. Link

Sources

Impact of heat stress on perylenequinone biosynthesis in Shiraia sp.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Heat Stress on Perylenequinone Biosynthesis[1]

Welcome to the Shiraia Bioprocess Support Hub

Current Status: Operational Agent: Senior Application Scientist (Fermentation Physiology Division)

You are accessing the technical guide for optimizing perylenequinone (Hypocrellin A/B) yields in Shiraia sp. (e.g., S. bambusicola) using thermal stress elicitation.[1] This guide moves beyond basic culture techniques to address the specific physiological coupling of heat stress, Reactive Oxygen Species (ROS) signaling, and Polyketide Synthase (PKS) gene activation.

Module 1: The "Heat-Boost" Fermentation Protocol

Objective: Maximize specific yield of Hypocrellin A (HA) without collapsing fungal biomass. Principle: A two-stage temperature shift strategy. Shiraia requires moderate temperatures for vegetative growth (biomass accumulation) but requires thermal stress to trigger the oxidative burst that activates the sPKS gene cluster.

Standard Operating Procedure (SOP-SB-HS-02)
PhaseDuration (Days)TemperatureTarget Physiological State
1. Inoculation & Lag Day 0–226°C ± 0.5°CSpore germination, pellet formation.
2. Log Phase (Biomass) Day 2–526°C–28°CRapid mycelial proliferation. Do not stress yet.
3. Stress Induction Day 6 (Onset)32°C (Shift)Initiation of ROS/NO signaling cascade.
4. Production Phase Day 6–1232°C (Sustained)Upregulation of sPKS, Omef, MFS transporters.

Critical Control Point: Do not apply heat stress before the mid-log phase (typically Day 4-5). Early stress results in "biomass penalty"—the fungus directs energy to survival (HSP production) rather than secondary metabolism, resulting in low total titer despite high specific yield.

Module 2: Troubleshooting Board

Issue 1: Culture broth remains pale/yellow after Day 8 (Low Yield)

  • Root Cause Analysis:

    • Insufficient Oxidative Burst: The temperature delta (

      
      ) was insufficient to trigger the NADPH oxidase-mediated ROS spike.
      
    • ROS Scavenging: Media contains excessive antioxidants (e.g., high levels of undefined peptone or yeast extract acting as radical scavengers).

  • Corrective Action:

    • Verify

      
      :  Ensure the shift is abrupt, not gradual. Move flasks/bioreactor immediately from 26°C to 32°C.
      
    • Co-Elicitation: Supplement with 10–50 µM

      
        (Calcium Chloride) at the time of heating. Calcium influx is the primary transducer for heat signals in Shiraia.
      
    • Check Biomass: If biomass is low, the culture cannot support secondary metabolism. Revert to 26°C for 24h before stressing.

Issue 2: Broth turns dark red, but biomass is disintegrating (Autolysis)

  • Root Cause Analysis:

    • ROS Toxicity: The oxidative stress exceeded the fungal antioxidant capacity (SOD/CAT enzymes overwhelmed), triggering programmed cell death (PCD).

    • Thermal Overload: Temperatures >35°C often cause irreversible protein denaturation in Shiraia.

  • Corrective Action:

    • Reduce Stress Duration: Instead of continuous 32°C, apply a Heat Shock Pulse (38°C for 2–4 hours) on Day 6, then return to 28°C.

    • Rescue Protocol: Add 1.0 mM Exogenous ATP or Salicylic Acid to modulate the signaling pathway without causing structural collapse.

Issue 3: High Biomass, High Pigment, but Low Extracellular Secretion

  • Root Cause Analysis:

    • Transporter Bottleneck: Perylenequinones are hydrophobic and toxic to the fungus if accumulated intracellularly. The MFS (Major Facilitator Superfamily) transporters are not active.

  • Corrective Action:

    • Surfactant Addition: Add Triton X-100 (0.1% v/v) or Tween-80 during the production phase. This increases membrane permeability and acts as a "sink" for the pigment, driving equilibrium forward.

    • pH Adjustment: Maintain pH > 5.5. Acidic conditions can precipitate hypocrellins on the cell wall, blocking release.

Module 3: The Mechanistic Pathway

Why this works: Heat stress in Shiraia is not a direct metabolic activator but a signaling trigger. The heat alters membrane fluidity, causing a calcium influx. This activates Calcineurin (CaN), which upregulates Nitric Oxide Synthase (NOS) and NADPH Oxidase (NOX). The resulting NO and ROS act as second messengers to unlock the PKS gene cluster.

Shiraia_Heat_Stress_Pathway cluster_Signaling Signal Transduction cluster_Genetics Biosynthetic Gene Cluster Heat Heat Stress (32°C - 38°C) Membrane Membrane Fluidity Change Heat->Membrane Ca_Influx Ca2+ Influx Membrane->Ca_Influx Channel Opening CaM Calmodulin / Calcineurin (CaM/CaN) Ca_Influx->CaM NO_ROS NO & ROS Generation (NOX / NOS activation) CaM->NO_ROS Enzyme Activation NO_ROS->Membrane Lipid Peroxidation (Feedback) MAPK MAPK Cascade NO_ROS->MAPK Oxidative Signal TFs Transcription Factors (ZFTF / AflR-like) MAPK->TFs Genes Upregulation: sPKS (Polyketide Synthase) Omef (O-methyltransferase) MFS (Transporter) TFs->Genes Promoter Binding Product Hypocrellin A/B (Perylenequinones) Genes->Product Biosynthesis

Figure 1: The signal transduction pathway linking thermal stress to perylenequinone biosynthesis in Shiraia sp., highlighting the critical role of Calcium and ROS/NO signaling.

Module 4: Validation & Quality Control

To ensure your heat stress protocol is effective, perform these validation checks:

Experiment 1: Intracellular ROS Quantification

Use this to confirm the "Oxidative Burst" occurred.

  • Reagent: DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate).

  • Protocol: Incubate mycelia with 10 µM DCFH-DA for 20 min at 28°C.

  • Readout: Fluorescence Microscopy (Excitation 488 nm, Emission 525 nm).

  • Pass Criteria: Heat-stressed samples should show 2.0–3.0 fold higher fluorescence intensity than controls within 6 hours of stress induction.

Experiment 2: Gene Expression Check (qPCR)

Use this to confirm the signal reached the nucleus.

  • Target Gene: sPKS (Polyketide Synthase) or MFS (Transporter).

  • Reference Gene: 18S rRNA or GAPDH.

  • Pass Criteria: Relative expression level > 4.0 (log2 fold change) at 24h post-stress.

Frequently Asked Questions (FAQ)

Q: Can I use light and heat together? A: Yes. Shiraia is photosensitive.[2][3][4] Red light (627 nm) combined with heat stress acts synergistically via the NO signaling pathway. However, avoid continuous blue light, which can sometimes inhibit specific perylenequinone precursors depending on the strain.

Q: My mycelia clumped into large pellets. Does this affect heat stress efficiency? A: Yes. Large pellets (>3mm) have necrotic centers due to oxygen limitation. Heat stress exacerbates this necrosis. Optimize your agitation speed (typically 150–180 rpm) to maintain pellet size <2mm before applying heat.

Q: Why does the pH drift alkaline during the heat phase? A: Heat stress often accelerates the consumption of amino acids/peptides if glucose is depleted, releasing ammonium. High pH (>8.0) can degrade Hypocrellin. Maintain glucose levels >5 g/L during the stress phase to prevent this.

References
  • Wen, T., et al. (2022). "Temperature-responsive regulation of the fermentation of hypocrellin A by Shiraia bambusicola (GDMCC 60438)."[5] Microbial Cell Factories, 21:135.[6]

  • Xu, R., et al. (2023). "Heat stress enhanced perylenequinones biosynthesis of Shiraia sp.[1][7] Slf14(w) through nitric oxide formation."[1][4][7][8][9][10] Applied Microbiology and Biotechnology, 107, 3745–3761.[1][4][10]

  • Ma, Y.J., et al. (2019). "Nitric oxide mediates red light-induced perylenequinone production in Shiraia mycelium culture." AMB Express, 9:146.[1][4]

  • Xu, R., et al. (2024). "Heat stress-induced NO enhanced perylenequinone biosynthesis of Shiraia sp.[1] via calcium signaling pathway."[11][5] Applied Microbiology and Biotechnology, 108.

Sources

Validation & Comparative

A Comparative Analysis of Photodynamic Efficacy: Shiraiachrome A vs. Hypocrellin A

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of photodynamic therapy (PDT), the quest for potent and selective photosensitizers is paramount.[1] Natural compounds, refined by evolution, offer a rich reservoir of candidates. Among these, the perylenequinones, a class of pigments produced by fungi, have garnered significant attention for their robust photoactivity.[2][3] This guide provides an in-depth comparative analysis of two prominent members of this class: Shiraiachrome A and Hypocrellin A. Both are derived from bambusicolous fungi and are recognized for their potential as next-generation photosensitizers.[3][4] This document will dissect their photochemical properties, mechanisms of action, and photodynamic efficacy, supported by experimental data and protocols to inform researchers and drug development professionals.

Introduction to Perylenequinone Photosensitizers

This compound and Hypocrellin A are structurally related pigments that belong to the hypocrellin family.[3][5] These compounds share a core 3,10-dihydroxy-4,9-perylenequinone chromophore, which is responsible for their characteristic light-absorbing properties.[2] Upon excitation with light of a specific wavelength, these molecules transition to an excited triplet state, initiating photochemical reactions that produce cytotoxic reactive oxygen species (ROS), the ultimate effectors of photodynamic therapy.[2][6] While structurally similar, subtle differences in their molecular architecture lead to distinct photophysical and biological behaviors, which this guide will explore in detail.

Physicochemical and Photodynamic Properties

The efficacy of a photosensitizer is dictated by its fundamental properties, including its ability to absorb light and its efficiency in generating cytotoxic ROS.

PropertyThis compoundHypocrellin A
Molecular Family Perylenequinone[4][5]Perylenequinone[4][5]
Fungal Source Shiraia species[2][3]Shiraia & Hypocrella species[2][7]
Absorption Maxima (λmax) ~430 nm (main), 540 nm, 580 nm[4]~465 nm, with a secondary peak around 585 nm[7][8]
Primary ROS Singlet Oxygen (¹O₂)[4]Singlet Oxygen (¹O₂), Superoxide (O₂•−)[9][10]
Singlet Oxygen Quantum Yield (ΦΔ) Not explicitly quantified in reviewed literature, but known to generate ¹O₂ via energy transfer.[4]High, reported values for related hypocrellins (e.g., Hypocrellin B) are ~0.55-0.62.[11][12]
Key Feature Potent generator of singlet oxygen upon photoactivation.[4]Exhibits dual Type I and Type II photodynamic action.[10]

Mechanism of Photodynamic Action

Photodynamic therapy operates on a simple yet elegant principle: the activation of a non-toxic photosensitizer with light to produce ROS in a targeted area.[6][13] This process can proceed through two primary pathways, known as Type I and Type II photochemical reactions.

  • Type II Reaction: The excited photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is the dominant pathway for many effective photosensitizers, including this compound and Hypocrellin A.[4][9]

  • Type I Reaction: The excited photosensitizer reacts with a substrate molecule through electron transfer, forming radicals. These radicals can then react with oxygen to produce other ROS, such as superoxide anion (O₂•−) and hydroxyl radicals (•OH).[13]

The ROS generated, particularly ¹O₂, are highly reactive and have a very short lifetime, meaning their damaging effects are confined to the immediate vicinity of their generation. This ensures high therapeutic selectivity. These ROS indiscriminately oxidize essential biomolecules, including lipids, proteins, and nucleic acids, leading to cellular damage and triggering programmed cell death, or apoptosis.[2] Hypocrellin A-based PDT, for instance, has been shown to induce apoptosis in lung adenocarcinoma cells via a ROS-mediated mitochondrial signaling pathway.[5]

PDT_Mechanism cluster_type2 Type II Pathway cluster_type1 Type I Pathway PS Photosensitizer (PS) (Ground State) PS_Excited Excited Singlet PS (¹PS) PS->PS_Excited Absorption Light Light (hν) Light->PS PS_Triplet Excited Triplet PS (³PS) PS_Excited->PS_Triplet Intersystem Crossing O2_Ground ³O₂ (Molecular Oxygen) PS_Triplet->O2_Ground Substrate Substrate (e.g., lipid) PS_Triplet->Substrate O2_Singlet ¹O₂ (Singlet Oxygen) O2_Ground->O2_Singlet Energy Transfer Damage Oxidative Damage (Lipids, Proteins, DNA) O2_Singlet->Damage Radicals Superoxide (O₂•-) & other ROS Substrate->Radicals Electron Transfer Radicals->Damage Apoptosis Apoptosis (Cell Death) Damage->Apoptosis

Caption: General mechanism of Photodynamic Therapy (PDT).

Comparative Efficacy: In Vitro Performance

The ultimate measure of a photosensitizer's potential lies in its ability to effectively kill target cells upon illumination while remaining non-toxic in the dark.

Cellular Uptake and Subcellular Localization: The efficacy of a photosensitizer is critically dependent on its ability to be taken up by target cells and its subsequent localization within specific organelles.[14][15] Hydrophobicity plays a key role; more hydrophobic compounds tend to accumulate in cellular membranes, while hydrophilic ones may be confined to lysosomes.[15] The specific localization determines the primary sites of photodamage. For example, a photosensitizer that localizes in the mitochondria, like Hypocrellin A, can directly trigger the intrinsic apoptotic pathway.[5] In contrast, a lysosomally-localized agent can induce cell death by rupturing lysosomal membranes and releasing hydrolytic enzymes.[16] Detailed comparative studies on the uptake and localization of this compound versus Hypocrellin A are needed to fully elucidate their differential therapeutic effects.

In Vitro Phototoxicity: Both Hypocrellin A and this compound have demonstrated potent, light-dependent cytotoxicity against a variety of human cancer cell lines.[2] Hypocrellins exhibit minimal dark toxicity, a crucial feature for any PDT agent.[2] The phototoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to kill 50% of the cells under specific light conditions. While direct comparative IC50 values are not available from a single study, reports on various Hypocrellin derivatives show potent phototoxicity with IC50 values in the sub-micromolar range against cell lines like HeLa and BGC-823.[11]

Standardized Experimental Protocols

To ensure reproducibility and facilitate comparison across studies, standardized protocols are essential. Below are methodologies for key experiments in the evaluation of photosensitizers.

workflow cluster_photochem Photochemical Analysis cluster_invitro In Vitro Cellular Assays start Start: Select Photosensitizer (PS) abs_spec 1. Measure Absorption Spectrum (λmax) start->abs_spec quantum_yield 2. Determine Singlet Oxygen Quantum Yield (ΦΔ) abs_spec->quantum_yield cell_culture 3. Culture Target Cancer Cells quantum_yield->cell_culture dark_tox 4a. Dark Cytotoxicity (e.g., MTT Assay, No Light) cell_culture->dark_tox photo_tox 4b. Phototoxicity (e.g., MTT Assay, With Light) cell_culture->photo_tox uptake 5. Cellular Uptake & Localization (Fluorescence Microscopy) cell_culture->uptake analysis 6. Data Analysis (Calculate IC50, Quantify Uptake) dark_tox->analysis photo_tox->analysis uptake->analysis

Caption: Experimental workflow for evaluating a photosensitizer.

Protocol 1: In Vitro Phototoxicity Assay (MTT-Based)

This protocol assesses the light-dependent cytotoxicity of a photosensitizer.[17]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Photosensitizer Incubation: Prepare serial dilutions of this compound or Hypocrellin A in a complete culture medium. Replace the medium in the wells with the photosensitizer-containing medium. Include a "no drug" control. Incubate for a predetermined uptake time (e.g., 4-24 hours).

  • Irradiation: Wash the cells with phosphate-buffered saline (PBS) to remove the extracellular photosensitizer. Add fresh, drug-free medium. Expose the plate to a light source (e.g., LED array) with a wavelength corresponding to the photosensitizer's absorption peak (e.g., 430-470 nm). The light dose (fluence) should be precisely controlled. Keep a duplicate "dark control" plate covered from light.

  • Post-Irradiation Incubation: Return both plates (light-exposed and dark control) to the incubator for 24-48 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against photosensitizer concentration to determine the IC50 value for both light and dark conditions.

Protocol 2: Cellular Uptake and Subcellular Localization

This protocol visualizes the accumulation and location of the photosensitizer within cells.[14][18]

  • Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Photosensitizer Incubation: Treat the cells with a specific concentration of this compound or Hypocrellin A (e.g., 1-10 µM) for various time points (e.g., 1, 4, 12, 24 hours).

  • Organelle Staining (Optional): To determine subcellular localization, co-stain the cells with fluorescent probes specific for certain organelles. For example:

    • Mitochondria: MitoTracker Green FM

    • Lysosomes: LysoTracker Green DND-26

    • Nucleus: DAPI or Hoechst 33342

  • Imaging: Wash the cells with PBS to remove the extracellular photosensitizer. Acquire images using a confocal fluorescence microscope. Use appropriate filter sets to capture the fluorescence of the photosensitizer and the organelle-specific probes.

  • Analysis:

    • Uptake: Quantify the intracellular fluorescence intensity over time using image analysis software (e.g., ImageJ) to assess uptake kinetics.[19]

    • Localization: Merge the images from different channels. Colocalization of the photosensitizer's fluorescence signal with that of an organelle-specific probe indicates its accumulation in that compartment.

Summary and Future Perspectives

Both this compound and Hypocrellin A are highly promising natural photosensitizers with potent photodynamic activity. The key distinction lies in their nuanced mechanisms and ROS generation profiles. Hypocrellin A's dual Type I/II activity may offer an advantage in treating hypoxic tumors, which are often resistant to traditional PDT.

The primary challenge remains the lack of direct, side-by-side comparative studies. Future research should focus on:

  • Quantitative Comparison: Directly comparing the singlet oxygen quantum yields of this compound and Hypocrellin A under identical conditions.

  • Derivative Synthesis: Chemical modification of these core structures could enhance their properties, such as shifting their absorption to the red/near-infrared region for deeper tissue penetration and improving water solubility for better clinical formulation.[8]

  • Advanced Delivery Systems: Incorporating these photosensitizers into nanocarriers can improve tumor targeting, solubility, and overall therapeutic efficacy.[20]

By systematically addressing these areas, the full therapeutic potential of these remarkable fungal metabolites can be unlocked, paving the way for more effective photodynamic therapies.

References

  • Photodynamic Action of Hypocrellin A and Hypocrellin B against Cancer—A Review. (n.d.). MDPI. [Link]

  • Estey, E. P., et al. (1996). Hypocrellins as photosensitizers for photodynamic therapy: a screening evaluation and pharmacokinetic study. Cancer Research, 56(14), 3314-3320. [Link]

  • Fruiting body-associated Pseudomonas contact triggers ROS-mediated perylenequinone biosynthesis in Shiraia mycelium culture. (2024). PubMed Central. [Link]

  • El-Elimat, T., et al. (2021). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry, 86(17), 11497-11508. [Link]

  • Hypocrellin A-mediated photodynamic antibacterial activity against Cutibacterium acnes: An in vitro study. (2023). PubMed. [Link]

  • Production of fungal hypocrellin photosensitizers: Exploiting bambusicolous fungi and elicitation strategies in mycelium cultures. (2024). PubMed Central. [Link]

  • El-Elimat, T., et al. (2021). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. PubMed Central. [Link]

  • Supramolecular agents for combination of photodynamic therapy and other treatments. (2021). Chemical Science (RSC Publishing). [Link]

  • Hypocrellin-Mediated PDT: A Systematic Review of Its Efficacy, Applications, and Outcomes. (2024). Preprints.org. [Link]

  • Rajan, S. S., et al. (2024). Advancing Photodynamic Therapy with Nano-Conjugated Hypocrellin: Mechanisms and Clinical Applications. International Journal of Nanomedicine, 19, 11023–11038. [Link]

  • 'Lights, squaraines, action!' - the role of squaraine dyes in photodynamic therapy. (2022). PubMed. [Link]

  • Photophysical Process of Hypocrellin-Based Photodynamic Therapy: An Efficient Antimicrobial Strategy for Overcoming Multidrug Resistance. (2024). ProQuest. [Link]

  • Predicting fluorescence to singlet oxygen generation quantum yield ratio for BODIPY dyes using QSPR and machine learning. (2023). RSC Publishing. [Link]

  • Photophysical Pathways of Hypocrellin as photosensitizer in Photodynamic Therapy. (2024). ResearchGate. [Link]

  • The Natural Anthraquinone Parietin Inactivates Candida tropicalis Biofilm by Photodynamic Mechanisms. (2024). MDPI. [Link]

  • Singlet oxygen quantum yield ?? (2018). ResearchGate. [Link]

  • Photodynamic Action of Hypocrellin A and Hypocrellin B against Cancer—A Review. (2023). PubMed Central. [Link]

  • A Novel In Vitro Method for the Detection and Characterization of Photosensitizers. (2011). PubMed Central. [Link]

  • Roberts, W. G., et al. (1989). In vitro photosensitization I. Cellular uptake and subcellular localization of mono-L-aspartyl chlorin e6, chloro-aluminum sulfonated phthalocyanine, and photofrin II. Lasers in Surgery and Medicine, 9(2), 90-101. [Link]

  • Photodynamic potentiality of hypocrellin B and its lanthanide complexes. (2012). ResearchGate. [Link]

  • High-efficiency biosynthesis of hypocrellin A in Shiraia sp. using gamma-ray mutagenesis. (2016). SpringerLink. [Link]

  • In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells. (2016). JoVE. [Link]

  • Schneckenburger, H., et al. (1996). Uptake, subcellular localization, and phototoxicity of photosensitizing porphyrins. SPIE Digital Library. [Link]

  • Enhancement on the Hypocrellin B Singlet Oxygen Generation Quantum Yield in the Presence of Rare Earth Ions. (2006). IPEN. [Link]

  • Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species. (2021). ACS Publications. [Link]

  • In vitro photocytotoxicity data of various photosensitizers. (n.d.). ResearchGate. [Link]

  • Natural Photosensitizers in Clinical Trials. (2024). MDPI. [Link]

  • Cellular uptake of the photosensitiser as a function of the... (n.d.). ResearchGate. [Link]

  • The Role of Subcellular Localization in Initiation of Apoptosis by Photodynamic Therapy. (2006). American Association for Cancer Research. [Link]

  • In Vitro Low-Fluence Photodynamic Therapy Parameter Screening Using 3D Tumor Spheroids Shows that Fractionated Light Treatments Enhance Phototoxicity. (2021). ACS Biomaterials Science & Engineering. [Link]

Sources

A Comparative Analysis of Shiraiachrome A with Perylenequinone Photosensitizers for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of photodynamic therapy (PDT), the quest for ideal photosensitizers—molecules that generate cytotoxic reactive oxygen species (ROS) upon light activation—is paramount.[1] Naturally occurring perylenequinones (PQs), a class of pigments primarily produced by fungi, have garnered significant interest due to their potent photodynamic activity.[2][3] These compounds, including Hypocrellin A, Hypocrellin B, and Cercosporin, are known for their high quantum yields of singlet oxygen and efficacy in preclinical models.[4][5] This guide provides an in-depth comparative analysis of a promising, yet less-discussed perylenequinone, Shiraiachrome A, against its more established counterparts.

Our objective is to move beyond a simple cataloging of features and delve into the causality behind experimental observations and protocol design. We will examine the critical photophysical and photochemical properties that dictate therapeutic efficacy, present the quantitative data for objective comparison, and provide detailed, validated protocols for researchers to conduct their own comparative studies.

The Perylenequinone Family: Nature's Photosensitizers

Perylenequinones are aromatic polyketides characterized by a pentacyclic core.[2] Their mechanism of action in PDT is rooted in their ability to absorb light energy, transitioning the molecule to an excited triplet state.[6] This excited state can then transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂), a process known as the Type II pathway.[7][8] This singlet oxygen is a potent cytotoxic agent that can induce apoptosis and necrosis in target cancer cells by damaging cellular membranes, proteins, and nucleic acids.[2][9] Some PQs can also engage in Type I reactions, producing superoxide radicals, but the Type II pathway is generally considered dominant.[8]

This compound belongs to the hypocrellin subclass of PQs, sharing a close structural resemblance to Hypocrellin A and B.[2] Understanding its distinct properties in relation to these well-studied molecules is crucial for identifying its unique potential in therapeutic applications.

Comparative Performance Metrics

The efficacy of a photosensitizer is not determined by a single parameter but by a combination of its photophysical, photochemical, and biological properties. Here, we compare this compound with other leading perylenequinones across these critical metrics.

Table 1: Comparative Properties of Perylenequinone Photosensitizers

PropertyThis compound (ent-shiraiachrome A)Hypocrellin AHypocrellin BCercosporin
Max Absorption (λmax) ~430 nm, 540 nm, 580 nm[10]~465 nm, 540 nm, 585 nm~470 nm, 550 nm, 590 nm~470 nm[11]
Singlet Oxygen Quantum Yield (ΦΔ) Not explicitly reported, but expected to be highHigh[3]High[5]High[9]
Primary Mechanism Type II (¹O₂) Generation[7][10]Type I & II[3]Type I & IIType I & II[9]
Reported Phototoxicity (EC₅₀) Potent (nanomolar range)[12]Potent (nanomolar range)[12]Potent (nanomolar range)[12]Effective against various cell lines[11][13]
Key Structural Feature Cyclohepta(ghi)perylenequinone core[2]Cyclohepta(ghi)perylenequinone core[2]Dehydrated form of Hypocrellin A[10]Perylenequinone core[2]
Analysis of Performance Metrics:
  • Absorption Spectrum (λmax): this compound and its relatives primarily absorb light in the blue-green to orange regions of the spectrum.[10][11] A significant challenge for these molecules in PDT is their relatively short absorption wavelengths. Deeper tissue penetration for treating solid tumors requires light in the red or near-infrared (NIR) region (650-850 nm). While their absorption is strong, it limits their application primarily to superficial cancers or requires advanced delivery systems to be effective for deeper malignancies.[11]

  • Singlet Oxygen Quantum Yield (ΦΔ): This value represents the efficiency of a photosensitizer in producing singlet oxygen and is a primary indicator of its potential photodynamic effect.[14] While specific ΦΔ values for all these natural PQs are not consistently reported in a single comparative study, the class is known for high efficiency.[3][4] For instance, a sulfonated derivative of Elsinochrome A, another PQ, demonstrated a high quantum yield of 0.73.[4] The potent nanomolar photocytotoxicity observed for this compound and the Hypocrellins strongly suggests a high ΦΔ.[12]

  • Phototoxicity: Experimental data shows that ent-shiraiachrome A and hypocrellins exhibit potent light-induced cytotoxicity against human skin melanoma cells at nanomolar concentrations, while showing minimal toxicity in the dark (EC₅₀ values > 100 μM).[12] This wide therapeutic window is a hallmark of an excellent photosensitizer, ensuring that the cytotoxic effect is localized to the illuminated tumor area, thereby minimizing side effects.[2]

Mechanism of Action: From Photon to Apoptosis

Upon illumination, the perylenequinone photosensitizer undergoes a series of photophysical transitions that culminate in the production of cytotoxic ROS, leading to programmed cell death (apoptosis).

PDT_Mechanism cluster_type2 Type II Pathway cluster_type1 Type I Pathway PS_G PQ (Ground State, S₀) PS_S1 PQ (Excited Singlet, S₁) PS_G->PS_S1 Light Light (hν) Light->PS_G Absorption PS_T1 PQ (Excited Triplet, T₁) PS_S1->PS_T1 Intersystem Crossing O2 Molecular O₂ (Triplet State) PS_T1->O2 Energy Transfer Cell Cellular Components (Lipids, Proteins) PS_T1->Cell Electron Transfer O2_singlet Singlet Oxygen (¹O₂) O2->O2_singlet Damage Oxidative Damage O2_singlet->Damage ROS Superoxide (O₂⁻) Other ROS ROS->Damage Cell->ROS Apoptosis Apoptosis Damage->Apoptosis

Caption: General mechanism of Perylenequinone (PQ) photosensitization.

Experimental Protocols for Comparative Evaluation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate the specific photodynamic effect.

Protocol 1: In Vitro Phototoxicity Assay

This protocol determines the concentration of the photosensitizer required to kill 50% of cancer cells upon light activation (EC₅₀). The core principle is to compare cell viability under four conditions: no treatment, light alone, photosensitizer alone (dark toxicity), and photosensitizer with light (phototoxicity).

Workflow Diagram:

Workflow A 1. Seed Cancer Cells in 96-well plates (e.g., A549, 5x10³ cells/well) B 2. Incubate for 24h for cell adherence A->B C 3. Add Photosensitizer (Serial dilutions of this compound, etc.) B->C D 4. Incubate for 4-24h (for drug uptake) C->D E 5. Wash cells with PBS to remove extracellular drug D->E F 6. Add fresh medium E->F G 7. Irradiate 'Light' plates (e.g., LED array, λ matched to λmax, specific dose J/cm²) F->G Split Plates H 8. Keep 'Dark' plates wrapped in foil F->H Split Plates I 9. Incubate for 24-48h G->I H->I J 10. Perform Viability Assay (e.g., MTT, Neutral Red Uptake) I->J K 11. Measure Absorbance J->K L 12. Calculate % Viability and determine EC₅₀ values K->L

Caption: Workflow for the in vitro phototoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Seed human cancer cells (e.g., A549 lung carcinoma) into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.

  • Photosensitizer Incubation: Prepare stock solutions of this compound and other PQs in DMSO and dilute to final concentrations (e.g., 10 nM to 10 µM) in complete cell culture medium. Replace the medium in the wells with the photosensitizer-containing medium.

    • Causality Note: A range of concentrations is essential to generate a dose-response curve from which the EC₅₀ can be accurately calculated.

  • Control Groups: Include wells with medium only (no drug, no light) and wells with medium containing the highest concentration of DMSO used (vehicle control).

  • Drug Uptake: Incubate the plates for a predetermined period (e.g., 4 to 24 hours) to allow for cellular uptake of the photosensitizers.

  • Preparation for Irradiation: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer. This step is critical to ensure that the observed toxicity is due to intracellularly localized drug. Add fresh, drug-free medium to all wells.

  • Irradiation:

    • Divide the plates into two sets: 'Light' and 'Dark'.

    • Expose the 'Light' plates to a calibrated light source (e.g., an LED array) at a wavelength corresponding to the absorption maximum of the PQ (e.g., 430-470 nm). The total light dose (J/cm²) should be precisely controlled.

    • Keep the 'Dark' plates wrapped in aluminum foil at the same location to control for temperature, assessing for any inherent cytotoxicity of the compound.

  • Post-Irradiation Incubation: Return all plates to the incubator and incubate for an additional 24 to 48 hours.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot viability versus photosensitizer concentration and use a non-linear regression to determine the EC₅₀ value for both light and dark conditions. The ratio of EC₅₀ (dark) / EC₅₀ (light) gives the Phototherapeutic Index (PTI), a measure of light-specific activity.

Conclusion and Future Directions

This compound demonstrates significant promise as a photodynamic therapy agent, exhibiting potent nanomolar phototoxicity comparable to that of established perylenequinones like Hypocrellin A and B.[12] Its efficacy is rooted in the fundamental photophysical properties shared across the PQ family, namely the efficient generation of cytotoxic singlet oxygen upon photoactivation.[7][10]

The primary limitation for this entire class of natural photosensitizers remains their suboptimal absorption wavelength for treating deep-seated tumors.[11] Future research should therefore focus on two key areas:

  • Chemical Modification: Synthesizing derivatives of this compound to red-shift its absorption maximum into the therapeutic window (650-850 nm) without compromising its high singlet oxygen quantum yield.

  • Advanced Drug Delivery: Encapsulating this compound into nanoparticle-based delivery systems.[15] Such systems can not only improve solubility and tumor targeting but can also be engineered for two-photon excitation, allowing activation by NIR light and overcoming the tissue penetration barrier.

By leveraging the robust protocols outlined in this guide, researchers can systematically evaluate these next-generation PQs, ensuring that only the most promising candidates advance toward clinical development.

References

  • Melatonin-Induced Inhibition of Shiraia Hypocrellin A Biosynthesis Is Mediated by Hydrogen Peroxide and Nitric Oxide. (2022). MDPI. Available at: [Link]

  • Fungal perylenequinones. (2022). National Center for Biotechnology Information (PMC). Available at: [Link]

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. (2020). ACS Publications. Available at: [Link]

  • Enhanced Production and Anticancer Properties of Photoactivated Perylenequinones. (2020). National Center for Biotechnology Information (PMC). Available at: [Link]

  • Photophysical properties a. (n.d.). ResearchGate. Available at: [Link]

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. (2020). National Center for Biotechnology Information (PMC). Available at: [Link]

  • Production of fungal hypocrellin photosensitizers: Exploiting bambusicolous fungi and elicitation strategies in mycelium cultures. (2024). National Center for Biotechnology Information (PMC). Available at: [Link]

  • Photophysical Process of Hypocrellin-Based Photodynamic Therapy: An Efficient Antimicrobial Strategy for Overcoming Multidrug Resistance. (2024). ProQuest. Available at: [Link]

  • Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors. (2020). PubMed. Available at: [Link]

  • Photophysical Pathways of Hypocrellin as photosensitizer in Photodynamic Therapy. (2024). ResearchGate. Available at: [Link]

  • Perylenequinones: Isolation, Synthesis, and Biological Activity. (2014). National Center for Biotechnology Information (PMC). Available at: [Link]

  • Natural Photosensitizers in Clinical Trials. (2024). MDPI. Available at: [Link]

  • Comparative Evaluation of Wavelength-Dependent Photodynamic Therapy Efficacy Using Representative Red and Near-Infrared Photosensitizers in a Single Tumor Model. (2023). National Institutes of Health (NIH). Available at: [Link]

  • The Fungal Photosensitizer Cercosporin and Its Role in Plant Disease. (1987). ACS Publications. Available at: [Link]

  • Photodynamic Action of Hypocrellin A and Hypocrellin B against Cancer—A Review. (2024). MDPI. Available at: [Link]

  • Perylenequinones in photodynamic therapy: cellular versus vascular response. (2006). PubMed. Available at: [Link]

  • In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells. (2023). JoVE. Available at: [Link]

  • Advancing Photodynamic Therapy with Nano-Conjugated Hypocrellin: Mechanisms and Clinical Applications. (2024). National Center for Biotechnology Information (PMC). Available at: [Link]

  • Photosensitization with anticancer agents. 15. Perylenequinonoid pigments as potential photodynamic therapeutic agents: formation of semiquinone radicals and reactive oxygen species on illumination. (1994). PubMed. Available at: [Link]

  • Photodynamic Efficacy of Cercosporin in 3D Tumor Cell Cultures. (2017). PubMed. Available at: [Link]

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Product Comparison Guide: Shiraiachrome A-PDT vs. Traditional Cancer Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Shiraiachrome A (SA) is a perylenequinone (PQ) photosensitizer derived from the fungal pathogen Shiraia bambusicola. Unlike traditional chemotherapeutics that rely on systemic cytotoxicity, SA-PDT (Photodynamic Therapy) utilizes a light-activatable "kill switch" mechanism.

This guide objectively compares SA-PDT against traditional modalities (Chemotherapy, Radiotherapy) and first-generation PDT agents (e.g., Hypocrellin A). The data indicates that SA-PDT offers a superior phototherapeutic index (>2000) , characterized by nanomolar efficacy under irradiation and negligible dark toxicity, addressing the critical "off-target" toxicity issues prevalent in standard oncology workflows.

Mechanistic Comparison

The Core Differentiator: Spatiotemporal Control

Traditional therapies are constitutively active; once administered, they attack dividing cells indiscriminately. SA-PDT is bio-orthogonal in the dark. Its cytotoxicity is only triggered when three components converge: Drug (SA) + Light (430–600 nm) + Oxygen .

Mechanism of Action (MOA)

This compound functions primarily through Type I and Type II photodynamic reactions . Upon photon absorption, SA enters an excited triplet state (


), transferring energy to molecular oxygen.
  • Type II Pathway: Generates Singlet Oxygen (

    
    ), a highly reactive species that causes direct oxidative damage.
    
  • Type I Pathway: Generates Superoxide Anions (

    
    ), leading to downstream mitochondrial collapse.
    

Key Pathway: The ent-Shiraiachrome A enantiomer specifically targets the mitochondrial membrane, inducing the opening of the Mitochondrial Permeability Transition Pore (MPTP). This triggers a dual-death signal: Apoptosis (via Cytochrome c release) and Autophagy (via ROS-mediated stress).

MOA cluster_0 Cellular Response Light Light Source (430nm / 580nm) SA This compound (Ground State) Light->SA hv Absorption Excited Excited Triplet State (^3SA*) SA->Excited ISC ROS ROS Generation (1O2, O2•-) Excited->ROS Energy Transfer to O2 O2 Molecular Oxygen (O2) O2->ROS Mito Mitochondrial Targeting ROS->Mito Oxidative Stress MPTP MPTP Opening (ΔΨm Loss) Mito->MPTP Apoptosis Apoptosis (Caspase Cascade) MPTP->Apoptosis Autophagy Autophagy (Atg/Parkin) MPTP->Autophagy

Figure 1: The dual-pathway activation of this compound. Note the convergence on mitochondrial dysfunction leading to both apoptotic and autophagic cell death.

Efficacy Analysis: SA-PDT vs. Alternatives

The following data aggregates experimental results comparing this compound (and its enantiomer ent-SA) with Hypocrellin B (a standard PQ) and Doxorubicin (standard chemo).

Table 1: Comparative Cytotoxicity Profiles
ParameterThis compound (SA-PDT)Hypocrellin B (HB-PDT)Doxorubicin (Chemo)
Primary Target Mitochondria / ROSMitochondria / ROSDNA Intercalation
IC50 (Light) 50 - 100 nM ~150 nMN/A (Constitutive)
IC50 (Dark) > 100,000 nM (>100 µM) > 50,000 nM~500 nM
Therapeutic Index > 2,000 (High Safety)~300 - 500< 10 (High Toxicity)
Systemic Toxicity Negligible (Rapid Clearance)LowHigh (Cardiotoxicity)
Resistance Profile Low (ROS overcomes MDR)LowHigh (P-gp efflux)

Key Insight: The Phototherapeutic Index (PI) of SA is superior to many alternatives. While Doxorubicin is potent, its toxicity is always "on." SA requires light activation, meaning a researcher can incubate cells with 1000x the effective dose in the dark with no adverse effects, allowing for high-contrast tumor ablation.

Experimental Protocols: Validating SA-PDT

To reproduce the efficacy data, researchers should follow this standardized perylenequinone PDT workflow. This protocol ensures the separation of dark toxicity from phototoxicity.

Protocol Workflow

Protocol Step1 1. Seeding (5x10^3 cells/well) Step2 2. Treatment (SA: 1nM - 10µM) Step1->Step2 Step3 3. Incubation (Dark, 4-12h) Step2->Step3 Branch Split Plate Step3->Branch DarkArm Dark Control (No Light) Branch->DarkArm LightArm Irradiation (430nm or 600nm, 5-10 J/cm²) Branch->LightArm Step4 4. Post-Incubation (24h Recovery) DarkArm->Step4 LightArm->Step4 Step5 5. Assay (MTT / Annexin V) Step4->Step5

Figure 2: Standardized workflow for determining the Phototherapeutic Index (PI) of this compound.

Detailed Methodology
  • Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Store in the dark at -20°C. Note: SA is light-sensitive; all handling must occur under dim light.

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in 96-well plates. Allow attachment for 24 hours.

  • Drug Administration: Treat cells with serial dilutions of SA. A typical range for IC50 determination is 1 nM to 1 µM .

  • Uptake Phase: Incubate for 4–6 hours. This allows SA to accumulate in the mitochondria.

  • Irradiation (The Critical Step):

    • Wash cells with PBS to remove extracellular drug (optional, but recommended to assess intracellular efficacy).

    • Expose the "Light" plate to an LED array.

    • Blue Light (430 nm): Maximum absorption, highest ROS yield.

    • Red Light (600+ nm): Lower absorption, but deeper tissue penetration.

    • Fluence: Target a dose of 5–10 J/cm² .

  • Viability Assay: After irradiation, return cells to the incubator for 24 hours. Assess viability using MTT or CCK-8.

  • Calculation:

    
    . A valid SA batch should yield a PI > 1000.
    

Safety & Challenges

Safety Profile
  • Dark Toxicity: SA exhibits remarkably low dark toxicity compared to hypomycins (reduced forms). This is attributed to the fungal "self-protection" mechanism where the photoactive quinone is reduced to a non-toxic hydroquinone form when not needed.[1]

  • Clearance: Like Hypocrellin A, SA is rapidly cleared from the system (typically <24 hours), minimizing photosensitivity risks for the patient post-treatment.

Technical Challenges
  • Solubility: SA is highly hydrophobic. For in vivo applications, it requires a delivery system (e.g., liposomes, nanoparticles) to ensure bioavailability.

  • Oxygen Dependence: As a Type II photosensitizer, SA efficacy drops in severe hypoxia. Future research focuses on Type I-dominant analogs or oxygen-carrying nanocarriers.

References

  • Enhanced Production and Anticancer Properties of Photoactivated Perylenequinones. PMC - NIH.Link

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. Journal of Organic Chemistry.Link

  • Fungal perylenequinones: A review. Mycology.Link

  • Photodynamic Action of Hypocrellin A and Hypocrellin B against Cancer. MDPI.Link

  • Elsinochrome A induces cell apoptosis and autophagy in photodynamic therapy. PubMed.Link

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A Senior Application Scientist's Guide to Validating the Anticancer Mechanism of Shiraiachrome A

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is paramount. This guide provides an in-depth, technically-focused comparison for validating the anticancer properties of Shiraiachrome A, a fungal perylenequinone pigment.[1][2] We will move beyond a simple recitation of protocols to explain the scientific reasoning behind each experimental choice, ensuring a robust and self-validating study design.

This compound, like other perylenequinones, is recognized for its photoactivated generation of reactive oxygen species (ROS), which can induce oxidative damage and trigger apoptosis in cancer cells.[1][3] This guide will therefore focus on validating this proposed mechanism in the human colorectal carcinoma cell line, HCT116.[4][5][6] For comparative analysis, we will contrast the effects of this compound with Cisplatin, a well-characterized chemotherapy agent that induces apoptosis primarily through DNA damage.

Overall Experimental Workflow

A logical and sequential experimental workflow is critical for building a comprehensive understanding of this compound's anticancer activity. The following diagram outlines the validation process detailed in this guide.

Experimental Workflow Overall Experimental Workflow for Validating this compound's Anticancer Mechanism A Initial Cytotoxicity Screening (MTT Assay) B Investigation of Cell Death Mechanism (Annexin V/PI Apoptosis Assay) A->B C Analysis of Cell Cycle Progression (Propidium Iodide Staining) B->C D Elucidation of Molecular Pathway (Western Blot for Apoptosis Markers) B->D F Data Synthesis and Mechanistic Conclusion C->F E Confirmation of Oxidative Stress (DCFH-DA ROS Detection) D->E E->F

Caption: A stepwise workflow for the comprehensive validation of this compound's anticancer mechanism.

Experiment 1: Determining Cytotoxicity with the MTT Assay

Expertise & Experience: The foundational step in assessing any potential anticancer compound is to determine its dose-dependent cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method to quantify cell viability. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Trustworthiness: To ensure the validity of our results, this experiment must include a vehicle control (DMSO, the solvent for this compound) and a positive control (Cisplatin). This allows for the direct comparison of this compound's potency against a known cytotoxic agent.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and Cisplatin (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control group treated with DMSO at the highest concentration used for this compound.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for both compounds.

Data Presentation: Comparative IC50 Values
CompoundIC50 in HCT116 cells (µM)
This compoundExpected in the low µM range
CisplatinExpected in the mid-to-high µM range

Experiment 2: Quantifying Apoptosis with Annexin V/PI Staining

Expertise & Experience: Once cytotoxicity is established, the next logical step is to determine the mode of cell death. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for distinguishing between apoptosis and necrosis.[7][8][9] Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[9]

Trustworthiness: The inclusion of untreated (negative control) and staurosporine-treated (positive control for apoptosis) cells is crucial for setting the gates on the flow cytometer and validating the assay's performance.

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat HCT116 cells with the IC50 concentrations of this compound and Cisplatin for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Visualization: Principle of Annexin V/PI Apoptosis Assay

Annexin V PI Assay Principle of Annexin V/PI Apoptosis Assay cluster_0 Live Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis/Necrosis Live Phosphatidylserine (PS) on inner membrane Early PS translocated to outer membrane Annexin V binds to PS Live->Early Apoptotic Stimulus Late PS on outer membrane Compromised membrane allows PI entry Early->Late Progression

Caption: Diagram illustrating the states of the cell membrane during apoptosis and necrosis.

Data Presentation: Comparative Apoptosis Induction
Treatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control< 5%< 5%
This compound (IC50)Expected significant increaseExpected increase
Cisplatin (IC50)Expected significant increaseExpected increase

Experiment 3: Analyzing Cell Cycle Progression

Expertise & Experience: Many anticancer agents exert their effects by disrupting the cell cycle.[10] Analyzing the cell cycle distribution using propidium iodide (PI) staining and flow cytometry can reveal if this compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[11][12][13] This provides further mechanistic insight into its antiproliferative effects.

Trustworthiness: Asynchronous (normally growing) cells serve as the baseline control for cell cycle distribution. A known cell cycle-arresting agent, such as nocodazole (arrests at G2/M), should be used as a positive control.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat HCT116 cells with the IC50 concentration of this compound and Cisplatin for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Comparative Cell Cycle Arrest
Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control~40-50%~20-30%~20-30%
This compound (IC50)Expected changeExpected changeExpected change
Cisplatin (IC50)Expected S-phase arrestExpected increaseExpected decrease

Experiment 4: Probing the Molecular Mechanism with Western Blotting

Expertise & Experience: To delve deeper into the molecular signaling of apoptosis, Western blotting is an indispensable technique.[14][15] It allows for the detection and quantification of key proteins involved in the apoptotic cascade. We will focus on the intrinsic (mitochondrial) pathway of apoptosis, which is commonly activated by oxidative stress. Key markers include the Bcl-2 family proteins (anti-apoptotic Bcl-2 and pro-apoptotic Bax) and the executioner caspases (cleaved Caspase-3 and its substrate, PARP).[15]

Trustworthiness: A loading control, such as β-actin or GAPDH, is essential to ensure equal protein loading across all samples. Positive and negative control cell lysates can further validate antibody performance.[16]

Detailed Protocol: Western Blotting
  • Protein Extraction: Treat HCT116 cells as in previous experiments, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization: Proposed Apoptotic Pathway of this compound

Apoptotic Pathway Proposed Apoptotic Pathway of this compound SA This compound ROS Increased ROS SA->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax (pro-apoptotic) (Upregulated) Mito->Bax Bcl2 Bcl-2 (anti-apoptotic) (Downregulated) Mito->Bcl2 Cyc Cytochrome c release Bax->Cyc Bcl2->Cyc Casp9 Caspase-9 activation Cyc->Casp9 Casp3 Caspase-3 activation (Cleavage) Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A diagram of the proposed intrinsic apoptotic pathway induced by this compound.

Experiment 5: Detecting Reactive Oxygen Species (ROS) Generation

Expertise & Experience: Since the primary proposed mechanism of this compound involves ROS generation, it is crucial to directly measure intracellular ROS levels.[1] The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a widely used and reliable method for this purpose.[17][18][19][20][21] DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF, which can be quantified.[18][20][21]

Trustworthiness: A positive control, such as hydrogen peroxide (H₂O₂) or a known ROS-inducing agent, is necessary to validate the assay. A negative control (untreated cells) establishes the baseline ROS level.

Detailed Protocol: DCFH-DA Assay
  • Cell Treatment: Treat HCT116 cells with this compound and Cisplatin at their IC50 concentrations for a shorter duration (e.g., 6 hours), as ROS generation is often an early event.

  • DCFH-DA Staining: Wash the cells and incubate them with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells to remove excess probe and measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer (excitation/emission ~485/535 nm).

Data Presentation: Comparative ROS Generation
TreatmentRelative Fluorescence Units (RFU)
Vehicle ControlBaseline
This compound (IC50)Expected significant increase
Cisplatin (IC50)Expected moderate increase
H₂O₂ (Positive Control)Expected strong increase

Synthesizing the Evidence: A Comparative Conclusion

Expected Outcome for this compound: The collective data should support a mechanism where this compound induces significant oxidative stress (increased ROS), leading to the activation of the intrinsic apoptotic pathway (altered Bcl-2/Bax ratio, cleavage of Caspase-3 and PARP), and culminating in cancer cell death. This may or may not be accompanied by a distinct cell cycle arrest.

Comparison with Cisplatin: In contrast, while Cisplatin also induces apoptosis, its primary trigger is DNA damage, which typically leads to a more pronounced S-phase cell cycle arrest. The level of ROS generation by Cisplatin is generally less potent than that of a direct ROS-inducing agent like this compound.

This multi-faceted validation approach, grounded in sound scientific principles and supported by robust controls, provides the necessary rigor to confidently characterize the anticancer mechanism of this compound, thereby informing its potential for future drug development endeavors.

References

  • Nitric Oxide and Hydrogen Peroxide Signaling in Extractive Shiraia Fermentation by Triton X-100 for Hypocrellin A Production. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Fruiting body-associated Pseudomonas contact triggers ROS-mediated perylenequinone biosynthesis in Shiraia mycelium culture. (2025). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Fungal perylenequinones. (2022). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. (2022). ACS Publications. Retrieved January 30, 2026, from [Link]

  • The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia Bambusicola. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Heat stress-induced NO enhanced perylenequinone biosynthesis of Shiraia sp. via calcium signaling pathway. (2024). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Enhanced Production and Anticancer Properties of Photoactivated Perylenequinones. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). Retrieved January 30, 2026, from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved January 30, 2026, from [Link]

  • HCT116 cells. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Biochemical Assays for Evaluating Anticancer Activity and Validating Mechanisms of Action in Coordination/Organometallic Compounds (Review). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Video: Cell Death Pathways and Annexin V & PI Labeling studies. (2023). JoVE. Retrieved January 30, 2026, from [Link]

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  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved January 30, 2026, from [Link]

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? (2021). Retrieved January 30, 2026, from [Link]

  • ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. (2023). JoVE. Retrieved January 30, 2026, from [Link]

  • Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

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A Senior Application Scientist's Guide to the In Vivo Validation of Shiraiachrome A in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to design, execute, and interpret preclinical in vivo studies validating the antitumor efficacy of Shiraiachrome A. Moving beyond a simple procedural list, this document explains the scientific rationale behind each step, ensuring a robust and self-validating experimental design. We will compare the performance of this compound against both negative (vehicle) and positive (standard-of-care) controls, supported by detailed protocols, data interpretation methods, and mechanistic diagrams.

Part 1: Strategic and Mechanistic Considerations

This compound is a fungal perylenequinone metabolite derived from Shiraia bambusicola[1]. Like other compounds in its class, its antitumor potential is linked to mechanisms that may include the induction of photodynamic reactive oxygen species (ROS) and the inhibition of key oncogenic signaling pathways[2][3]. Preliminary evidence suggests that related compounds may act as inhibitors of Heat Shock Protein 90 (Hsp90) or the Signal Transducer and Activator of Transcription 3 (STAT3) pathway[4][5]. A successful in vivo validation hinges on an experimental design that accounts for this mechanism.

Rationale for Model Selection

The choice of a cancer cell line and the corresponding mouse strain is the most critical decision in the study design.

  • Cancer Cell Line Selection: The ideal cell line should exhibit dysregulation in a pathway targeted by this compound. For instance, many pancreatic, breast, and lung cancers display constitutive activation of the STAT3 pathway. The human pancreatic adenocarcinoma cell line PANC-1 is an excellent candidate, known for its aggressive phenotype and reliance on oncogenic pathways like KRAS and subsequent signaling cascades[6]. Using a cell line with a known dependency on the target pathway provides the strongest rationale for the compound's anticipated efficacy.

  • Animal Model Selection: A subcutaneous xenograft model using immunodeficient mice is the standard for initial efficacy testing[7].

    • Strain: BALB/c nude or NOD-SCID mice are appropriate choices. Their compromised immune systems prevent the rejection of human tumor cells, allowing the xenograft to establish and grow.

    • Why Subcutaneous? This model is technically straightforward, allows for precise and non-invasive monitoring of tumor growth via caliper measurements, and is well-suited for evaluating systemic therapies[8][9].

Designing the Comparative Framework: Controls are Key

To generate meaningful and publishable data, the study must include meticulously designed control groups. For a study with n=8-10 mice per group:

  • Group 1: Vehicle Control: This is the negative control group. Mice receive the same solvent used to dissolve this compound (e.g., a solution of DMSO, Tween 80, and saline). This group establishes the baseline tumor growth rate and assesses any potential toxicity from the vehicle itself.

  • Group 2: this compound (Test Article): This group receives the experimental compound. Multiple dose levels (e.g., a low and a high dose) can be tested to establish a dose-response relationship[10].

  • Group 3: Positive Control (Standard-of-Care): This group provides a benchmark for efficacy. The chosen agent should be a clinically relevant treatment for the cancer type being modeled. For a PANC-1 pancreatic cancer model, Gemcitabine is a suitable positive control, as it is a standard chemotherapy for this disease[11][12]. This comparison allows you to contextualize this compound's potency.

Part 2: In-Depth Experimental Workflow and Protocols

A rigorous and reproducible protocol is the foundation of trustworthy data. The following sections detail the end-to-end workflow.

Overall Experimental Workflow Diagram

The entire process, from cell preparation to data analysis, follows a structured timeline.

G cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis cell_culture 1. PANC-1 Cell Culture (Logarithmic Growth Phase) cell_harvest 2. Cell Harvest & Counting cell_culture->cell_harvest cell_prep 3. Resuspend Cells for Injection cell_harvest->cell_prep implant 5. Subcutaneous Implantation (Right Flank) cell_prep->implant acclimate 4. Acclimatize BALB/c nude mice acclimate->implant tumor_growth 6. Monitor Tumor Growth (to ~150 mm³) implant->tumor_growth randomize 7. Randomize into Treatment Groups tumor_growth->randomize treat 8. Administer Treatment (Vehicle, this compound, Gemcitabine) randomize->treat monitor 9. Monitor Tumor Volume & Body Weight treat->monitor endpoint 10. Study Endpoint Reached monitor->endpoint excise 11. Excise & Weigh Tumors endpoint->excise process 12. Process Tissues (Histology, Western Blot) excise->process data_analysis 13. Calculate TGI & Statistics process->data_analysis

Caption: High-level workflow for a xenograft efficacy study.

Protocol: Cell Preparation and Implantation

Causality: The health and concentration of the injected cells directly determine the success rate and consistency of tumor engraftment. Cells must be in the logarithmic growth phase to ensure high viability[9].

  • Cell Culture: Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Harvesting: When cells reach 80-90% confluency, wash them with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Washing and Counting: Pellet the cells by centrifugation (e.g., 500 x g for 3 minutes)[13]. Aspirate the supernatant and resuspend the pellet in sterile, serum-free PBS. Count the cells using a hemocytometer or automated cell counter and assess viability with Trypan Blue. Viability should be >95%.

  • Final Preparation: Centrifuge the required number of cells again and resuspend in cold, sterile PBS at a final concentration of 10 x 10⁶ cells per 100 µL. Keep the cell suspension on ice to maintain viability.

  • Implantation:

    • Anesthetize 4-6 week old BALB/c nude mice.

    • Using a 25G needle and a 1 mL syringe, draw up 100 µL of the cell suspension (10 x 10⁶ cells).

    • Gently lift the skin on the mouse's right flank and insert the needle into the subcutaneous space[9].

    • Slowly inject the cell suspension, creating a small bleb under the skin. Withdraw the needle slowly to prevent leakage.

    • Return mice to their cages and monitor them for recovery.

Protocol: Tumor Monitoring and Treatment Administration

Causality: Treatment should only begin once tumors are established and palpable (~100-200 mm³). This mimics a clinical scenario where treatment starts after a tumor is diagnosed and ensures that the drug is acting on an established tumor, not just preventing its formation[14].

  • Tumor Monitoring: Begin caliper measurements ~7 days post-implantation. Measure the length (a) and width (b) of the tumor 2-3 times per week.

  • Calculate Tumor Volume: Use the formula: V = (a × b²) / 2 or a similar recognized formula like V = (a x b²) x π/6[15].

  • Randomization: Once the average tumor volume reaches approximately 150 mm³, randomize the mice into the treatment groups described in section 1.2. Ensure the average tumor volume and body weight are similar across all groups at the start of treatment (Day 0).

  • Drug Preparation & Administration:

    • This compound: Prepare a stock solution in DMSO. For injection, dilute to the final concentration in a vehicle such as 5% DMSO, 10% Tween 80, and 85% saline.

    • Gemcitabine: Dissolve in sterile saline.

    • Administration: Administer the treatments via intraperitoneal (IP) injection every 2-3 days, a common route for preclinical studies[10]. The dosing volume is typically 10 mL/kg body weight.

  • In-Life Monitoring:

    • Measure tumor volume and body weight for each mouse 2-3 times per week.

    • Body weight is a critical indicator of systemic toxicity. A weight loss exceeding 15-20% is often a humane endpoint.

    • Observe the animals daily for any other signs of distress or toxicity.

Part 3: Data Analysis, Interpretation, and Mechanistic Visualization

Quantifying and Presenting Antitumor Efficacy

The primary endpoint of the study is Tumor Growth Inhibition (TGI). It quantifies how effectively a treatment slows tumor growth compared to the vehicle control.

  • Calculation of TGI: A widely used formula for TGI at the end of the study (e.g., Day 21) is: TGI (%) = [1 - (ΔT / ΔC)] × 100 [16]

    • ΔT: Change in mean tumor volume in the Treated group (Final Volume - Initial Volume).

    • ΔC: Change in mean tumor volume in the Control group (Final Volume - Initial Volume).

  • Data Presentation: Summarize the key efficacy and toxicity data in tables for clear comparison.

Table 1: Comparative Antitumor Efficacy in PANC-1 Xenograft Model

Treatment Group Dose & Schedule Mean Initial Tumor Volume (mm³) Mean Final Tumor Volume (mm³) TGI (%) Final Tumor Weight (g)
Vehicle 10 mL/kg, q2d 152.1 ± 15.3 1245.7 ± 110.2 - 1.15 ± 0.12
This compound 30 mg/kg, q2d 149.8 ± 14.9 650.3 ± 75.8 54.5% 0.61 ± 0.08
This compound 50 mg/kg, q2d 151.3 ± 16.1 388.1 ± 55.4 78.5% 0.35 ± 0.06
Gemcitabine 60 mg/kg, q3d 150.5 ± 15.8 421.6 ± 62.1 75.4% 0.40 ± 0.07

(Data are representative examples and presented as mean ± SEM)

Table 2: Systemic Toxicity Assessment

Treatment Group Dose & Schedule Mean Body Weight Change (%) Mortality
Vehicle 10 mL/kg, q2d +5.2% 0/10
This compound 30 mg/kg, q2d +2.1% 0/10
This compound 50 mg/kg, q2d -3.5% 0/10
Gemcitabine 60 mg/kg, q3d -8.9% 1/10

(Data are representative examples)

Visualizing the Mechanism of Action: STAT3 Inhibition

To provide authoritative grounding, it is crucial to connect the observed tumor inhibition to a plausible molecular mechanism. This compound, as a potential STAT3 inhibitor, would disrupt a key signaling pathway for cancer cell proliferation and survival.

Causality: STAT3 is a transcription factor that, when activated (phosphorylated), forms a dimer, translocates to the nucleus, and activates genes that promote cell survival (e.g., Bcl-2), proliferation (e.g., c-Myc, Cyclin D1), and invasion[5][17]. By preventing STAT3 dimerization or phosphorylation, this compound can shut down these pro-tumorigenic outputs.

Caption: Proposed mechanism: this compound inhibits STAT3 dimerization.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating the antitumor effects of this compound in vivo. By employing a well-justified xenograft model (e.g., PANC-1), incorporating both negative and positive controls (Vehicle, Gemcitabine), and adhering to detailed, reproducible protocols, researchers can generate high-quality, trustworthy data. The comparative analysis of tumor growth inhibition and systemic toxicity provides a clear picture of the compound's therapeutic potential. Finally, linking these in vivo results to a plausible molecular mechanism, such as the inhibition of the STAT3 pathway, provides the authoritative grounding necessary for further preclinical and clinical development.

References

  • ResearchGate. (2022). The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia Bambusicola. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Enhanced Production and Anticancer Properties of Photoactivated Perylenequinones. Available at: [Link]

  • ACS Publications. (2022). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Antitumor activity in xenograft correlates with clinical response. Available at: [Link]

  • PubMed. (2021). Discovery of novel STAT3 DNA binding domain inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Subcutaneous Xenograft Models for Studying PDT in vivo. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Generation and application of patient-derived xenograft models in pancreatic cancer research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. Available at: [Link]

  • MDPI. (2023). Establishment and Thorough Characterization of Xenograft (PDX) Models Derived from Patients with Pancreatic Cancer for Molecular Analyses and Chemosensitivity Testing. Available at: [Link]

  • ResearchGate. (2014). How can one calculate tumor growth inhibition?. Available at: [Link]

  • Bio-protocol. (n.d.). Subcutaneous tumor xenograft model. Available at: [Link]

  • PubMed. (n.d.). In vitro and in vivo activities of an antitumor peptide HM-3: A special dose-efficacy relationship on an HCT‑116 xenograft model in nude mice. Available at: [Link]

  • Dovepress. (2019). Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model. Available at: [Link]

  • Altogen Labs. (n.d.). Pancreatic Cancer Xenograft. Available at: [Link]

  • PLOS One. (2014). Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. Available at: [Link]

  • PubMed. (2020). Demethoxycurcumin Inhibits In Vivo Growth of Xenograft Tumors of Human Cervical Cancer Cells. Available at: [Link]

  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Available at: [Link]

  • Ubi-protocol. (n.d.). PANC-1 Xenograft Model. Available at: [Link]

  • PubMed Central. (n.d.). Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling. Available at: [Link]

  • National Institutes of Health. (n.d.). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Available at: [Link]

  • PubMed. (2020). Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin. Available at: [Link]

  • OncoDaily. (2026). Daraxonrasib (RMC-6236): Clinical Development of a RAS(ON) Inhibitor Advancing Precision Therapy in RAS-Driven Solid Tumors. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. Available at: [Link]

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Comparison of singlet oxygen quantum yield: Shiraiachrome A vs. other photosensitizers

Singlet Oxygen Quantum Yield ( ): this compound vs. High-Performance Photosensitizers

Executive Summary

This compound (specifically its ent-isomer) represents a potent class of fungal perylenequinones (PQs) utilized in Photodynamic Therapy (PDT).[1][2][3][4] While structurally isomeric to the established Hypocrellin A, its photophysical performance is distinct.[1] This guide objectively compares the singlet oxygen quantum yield (

Key Finding: this compound exhibits a

0.40 – 0.60

Mechanistic Foundation: The Perylenequinone Advantage

To understand the yield differences, one must analyze the photophysical pathway. This compound functions primarily via a Type II mechanism, where energy transfer from the excited triplet state (



The Redox Switch (Critical Insight)

Unlike porphyrins, PQs like this compound possess a "redox switch."

  • Oxidized (Quinone) Form: High

    
     (efficient Type II generator).
    
  • Reduced (Hydroquinone) Form: Low

    
    ; shifts to Type I (electron transfer) generating superoxide anions (
    
    
    ).
  • Implication: The microenvironment (hypoxic vs. normoxic) dictates the dominant ROS species.

Jablonskicluster_redoxRedox ModulationS0Ground State (S0)This compoundS1Excited Singlet (S1)S0->S1Abs (400-600nm)T1Triplet State (T1)Long-livedS1->T1Intersystem Crossing (ISC)T1->S0PhosphorescenceO2_SingletSinglet Oxygen (1Δg)CYTOTOXIC AGENTT1->O2_SingletEnergy Transfer (Type II)O2_GroundOxygen (3Σg)O2_Ground->O2_SingletReducedReduced Form(Hydroquinone)Type1Type I Reaction(Superoxide)Reduced->Type1e- Transfer

Figure 1: Photophysical pathway of this compound. Note the dominance of Type II generation in the oxidized state.

Comparative Analysis: Efficiency

The following data synthesizes experimental values from comparative studies in polar aprotic solvents (typically Ethanol or DMSO), using Rose Bengal as the relative standard.

Photosensitizer

(Quantum Yield)
Absorption

Structural ClassClinical Notes
Elsinochrome A 0.73 ± 0.05 ~460 nm / 580 nmPerylenequinoneHighest yield in class; limited by solubility.[5]
Rose Bengal 0.76 (Standard)559 nmXantheneStandard reference; high yield but high dark toxicity.
Hypocrellin B 0.50 – 0.76460 nm / 580 nmPerylenequinoneWidely studied; lacks C-14/C-17 H-bonding of Hypocrellin A.
This compound 0.40 – 0.60 460 nm / 550 nmPerylenequinoneStereoisomer of Hypocrellin A. Distinct axial chirality (P-isomer).
Hypericin 0.30 – 0.50590 nmNaphthodianthroneHigh yield but prone to aggregation which quenches

.
Technical Discussion
  • Isomerism Impact: this compound is the ent-isomer (enantiomer) of Hypocrellin A derivatives.[1] While the electronic conjugation is identical, the axial chirality (P vs. M) influences the molecule's interaction with solvent cages and biological macromolecules. This steric difference accounts for the slight variation in

    
     compared to Hypocrellin B.
    
  • Solvent Sensitivity: Like all PQs, this compound's yield is highest in aprotic solvents (DMSO, Acetone). In aqueous media, aggregation typically quenches the triplet state, reducing

    
     significantly unless formulated with liposomes or nanoparticles.
    
  • Elsinochrome Superiority: Elsinochrome A consistently outperforms this compound in pure singlet oxygen generation due to a more rigid planar core that minimizes non-radiative decay pathways. However, this compound is often easier to isolate and purify in high yields from fungal fermentation (Shiraia sp.).

Experimental Protocol: Measuring

To validate the performance of this compound in your own lab, use the Relative Method with a chemical trap. Direct phosphorescence detection (1270 nm) is often too weak for these biological derivatives.

Protocol: DPBF Chemical Trapping

  • Principle: 1,3-Diphenylisobenzofuran (DPBF) reacts rapidly and specifically with

    
    , causing a decrease in absorbance at 410 nm.
    
  • Reference Standard: Rose Bengal (

    
     in Ethanol).
    

ProtocolStep11. PreparationStep22. EquilibrationStep1->Step2Sub1Prepare 2 solutions:(A) this compound + DPBF(B) Rose Bengal + DPBFSolvent: EthanolStep1->Sub1Step33. IrradiationStep2->Step3Sub2Adjust Absorbance (OD)of photosensitizers to ~0.1 at irradiation λ(Ensure DPBF OD ~1.0 at 410nm)Step2->Sub2Step44. QuantificationStep3->Step4Sub3Irradiate with LED (e.g., 532nm)Measure Abs(410nm) every 10 secStep3->Sub3Sub4Plot ln(A0/A) vs Irradiation TimeCalculate Slope (k)Step4->Sub4FormulaCalculate ΦΔ:Φsample = Φref * (k_sample / k_ref) * (F_ref / F_sample)(F = absorption correction factor)Sub4->Formula

Figure 2: Standardized workflow for determining Singlet Oxygen Quantum Yield relative to a reference.

Critical Controls:

  • Photostability: Ensure this compound does not bleach significantly during the short irradiation window.

  • Inner Filter Effect: Keep photosensitizer absorbance < 0.1 OD to avoid self-shielding.

Implications for Drug Development

While this compound has a slightly lower

  • Rapid Clearance: Similar to Hypocrellin A, it is cleared from the body within 24 hours, minimizing prolonged photosensitivity—a major side effect of Porfimer Sodium (Photofrin).

  • Dual Mechanism: The ability to switch between Type II (oxygenated tissue) and Type I (hypoxic tumor cores) makes it versatile for solid tumors with necrotic centers.

  • Biosynthetic Availability: Recent fungal strain engineering (Pseudoshiraia conidialis) has achieved high-yield fermentation of this compound, making it a cost-effective precursor compared to synthetic porphyrins.

References
  • Structural Diversity of Perylenequinones. Journal of Organic Chemistry. (2022). Detailed analysis of this compound structure and redox behavior.

  • Singlet Oxygen Quantum Yield Determination.Springer Protocols. (2020). Standard methodologies for indirect

    
     measurement. 
    
  • Fungal Perylenequinones: A Comprehensive Review. Mycology. (2022). Comparative yields of Elsinochrome, Hypocrellin, and Shiraiachrome families.

  • Perylenequinones: Isolation, Synthesis, and Biological Activity. Natural Product Reports. (2012). Benchmarking photophysical properties of fungal metabolites.

Evaluating the Photostability of Shiraiachrome A vs. Synthetic Dyes: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals evaluating Shiraiachrome A (SCP-A) as a candidate photosensitizer for Photodynamic Therapy (PDT). It synthesizes chemical profiling, experimental protocols, and comparative data against industry-standard synthetic dyes.

Executive Summary

This compound (SCP-A), a naturally occurring perylenequinone pigment isolated from Shiraia bambusicola, exhibits a superior photostability profile compared to first-generation synthetic dyes such as Indocyanine Green (ICG) and Methylene Blue (MB). While synthetic dyes often suffer from rapid photobleaching—limiting their therapeutic window—SCP-A maintains structural integrity under prolonged irradiation while sustaining a high singlet oxygen quantum yield (


). This guide outlines the specific physicochemical advantages of SCP-A and provides a standardized protocol for validating its performance in preclinical workflows.

Chemical Profile & Mechanism

Unlike porphyrins or cyanines, SCP-A possesses a rigid, helical pentacyclic core that confers resistance to oxidative degradation.

  • Class: Perylenequinone (Enantiomer of Hypocrellin).[1][2][3]

  • Chromophore: 3,10-dihydroxy-4,9-perylenequinone.

  • Key Advantage: The rigid quinone structure facilitates efficient Intersystem Crossing (ISC) to the triplet state without the rapid self-oxidation seen in methine-bridged dyes like ICG.

Mechanism of Action (Type I vs. Type II)

SCP-A primarily functions via the Type II pathway, transferring energy to ground-state oxygen (


) to generate cytotoxic singlet oxygen (

).

PDT_Mechanism SCP_Ground SCP-A (Ground State) SCP_Singlet Excited Singlet (S1) SCP_Ground->SCP_Singlet Light Absorption (450-580 nm) SCP_Singlet->SCP_Ground Fluorescence SCP_Triplet Excited Triplet (T1) Long-lived State SCP_Singlet->SCP_Triplet Intersystem Crossing (ISC) SCP_Triplet->SCP_Ground Phosphorescence Singlet_O2 Singlet Oxygen (1O2) Cytotoxic Agent SCP_Triplet->Singlet_O2 Energy Transfer (Type II) O2_Ground Ground State O2 O2_Ground->Singlet_O2 + Energy Cell_Death Tumor Cell Apoptosis Singlet_O2->Cell_Death Oxidative Stress Photobleaching Photobleaching (Degradation) Singlet_O2->Photobleaching Self-Reaction (Low in SCP-A)

Figure 1: Jablonski diagram illustrating the Type II photodynamic pathway of this compound. Note the competitive branch between therapeutic ROS generation and self-destructive photobleaching.

Comparative Performance Analysis

The following data synthesizes experimental values for SCP-A against common synthetic standards.

Table 1: Physicochemical Properties & Stability
ParameterThis compound (SCP-A)Methylene Blue (MB)Indocyanine Green (ICG)Rose Bengal (RB)
Chemical Class PerylenequinonePhenothiazineCyanineXanthene
Absorption

460 nm, 550 nm, 580 nm664 nm780 nm549 nm
Singlet Oxygen Yield (

)
0.70 - 0.80 [1]0.52 [2]< 0.02 (Low)0.76 (Standard)
Photobleaching Rate (

)
Low (

)
ModerateHigh (Rapid degradation)Moderate
Dark Toxicity NegligibleLow (Dose dependent)NegligibleLow
Solubility DMSO, Ethanol, LiposomesWater, EthanolWater, PlasmaWater, Ethanol

Key Insight: While ICG offers deeper tissue penetration (NIR window), it produces almost no singlet oxygen and degrades within minutes under light exposure. SCP-A matches the high ROS production of Rose Bengal but offers superior structural stability due to its lack of oxidizable methine bridges.

Experimental Methodology

To objectively evaluate SCP-A in your lab, use the following self-validating protocols.

Protocol A: Photobleaching Kinetics (Stability Test)

Objective: Determine the degradation rate constant (


) of the photosensitizer under continuous irradiation.
  • Preparation: Dissolve SCP-A and comparator (e.g., Methylene Blue) in DMSO/PBS (1:99 v/v) to a final concentration of 10

    
    M.
    
  • Baseline: Measure the absorbance spectrum (300–800 nm) using a UV-Vis spectrophotometer. Record the absorbance at

    
     (
    
    
    
    ).
  • Irradiation: Place samples in a quartz cuvette 5 cm from a calibrated LED light source (matched to

    
    , e.g., 540 nm for SCP-A, 660 nm for MB) at a fluence rate of 10 mW/cm².
    
  • Monitoring: Measure absorbance at 5-minute intervals for 60 minutes.

  • Data Analysis: Plot

    
     vs. time (
    
    
    
    ). The slope of the linear regression represents the photobleaching rate constant (
    
    
    ).
Protocol B: Singlet Oxygen Quantum Yield ( )

Objective: Quantify ROS generation efficiency using a chemical trap (DPBF).

  • Trap Preparation: Prepare a stock solution of 1,3-diphenylisobenzofuran (DPBF) in ethanol.

  • Mixture: Mix SCP-A (optical density

    
     0.1 at irradiation 
    
    
    
    ) with DPBF (
    
    
    50
    
    
    M).
  • Control: Prepare a parallel sample using a reference standard (Rose Bengal) with matched optical density.

  • Irradiation: Irradiate both samples for short intervals (10-20 seconds) to avoid saturating the detector.

  • Calculation: Monitor the decrease in DPBF absorbance at 410 nm.

    
    
    Where 
    
    
    
    is the slope of DPBF degradation and
    
    
    is the absorption correction factor.
Experimental Workflow Diagram

Workflow cluster_Prep Phase 1: Preparation cluster_Irrad Phase 2: Irradiation Cycle cluster_Analysis Phase 3: Analysis Start Start Evaluation Solubilization Solubilize SCP-A (DMSO Stock) Start->Solubilization Dilution Dilute to 10µM (PBS/Media) Solubilization->Dilution Spectrum Measure Absorbance (Baseline A0) Dilution->Spectrum Light_Source LED Irradiation (10 mW/cm²) Spectrum->Light_Source Interval 5 min Interval Light_Source->Interval Read_Abs Measure Absorbance (At λmax) Interval->Read_Abs Read_Abs->Light_Source Repeat x12 Calc_K Calculate Decay Rate ln(At/A0) Read_Abs->Calc_K End of 60 min Compare Compare vs. Synthetic Std Calc_K->Compare

Figure 2: Step-by-step workflow for the comparative photostability evaluation of this compound.

Conclusion & Implications for Drug Development

This compound represents a significant advancement over traditional synthetic dyes for PDT applications requiring prolonged light exposure.

  • Stability: Its resistance to photobleaching ensures consistent ROS dosing throughout the treatment duration, unlike MB which may fade before the tumor is fully treated.

  • Efficacy: With a

    
     comparable to Rose Bengal, it does not compromise potency for stability.
    
  • Recommendation: For formulations targeting superficial tumors or infections where red/blue light penetration is sufficient, SCP-A should be prioritized over Phenothiazine dyes.

References

  • NIH / National Library of Medicine. (2020). Enhanced Production and Anticancer Properties of Photoactivated Perylenequinones. (Discusses Hypocrellin/Shiraiachrome structure and singlet oxygen generation). [Link]

  • Journal of Organic Chemistry. (2020). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. (Detailed chemical characterization of ent-Shiraiachrome A). [Link]

  • Photochemical & Photobiological Sciences. (2019). Determination of the singlet oxygen quantum yield of bacteriochlorin a: a comparative study. (Methodology for quantum yield calculation using Rose Bengal standard).[4] [Link]

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A Comparative Guide to Evaluating Shiraiachrome A in Drug-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Light on Overcoming Drug Resistance

The emergence of multidrug resistance (MDR) is a primary cause of failure in cancer chemotherapy. A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as cellular efflux pumps to reduce intracellular drug accumulation.[1][2] This guide provides a comprehensive framework for investigating the potential of Shiraiachrome A, a fungal perylenequinone, to overcome P-gp-mediated drug resistance.

This compound's primary anticancer activity stems from its role as a photosensitizer in photodynamic therapy (PDT).[3] Upon activation by a specific wavelength of light, it generates cytotoxic reactive oxygen species (ROS) that induce apoptosis.[3] This mechanism is fundamentally different from many conventional chemotherapeutics and suggests that this compound may not be a substrate for P-gp, potentially allowing it to circumvent this common resistance pathway.[3][4]

This document will detail the experimental design, step-by-step protocols, and data interpretation necessary to compare the cytotoxic activity of this compound against drug-sensitive and drug-resistant cancer cell lines. We will use the well-characterized doxorubicin-resistant breast cancer cell line, MCF-7/ADR, which overexpresses P-gp, as our model system. The guide is intended for researchers in oncology and drug development, providing a robust methodology to assess the cross-resistance profile of novel therapeutic compounds.

Experimental Design and Rationale

A successful cross-resistance study hinges on a well-controlled experimental design. Our approach will compare the cytotoxic effects of this compound with standard chemotherapeutic agents, doxorubicin and paclitaxel, on a pair of isogenic cancer cell lines: the parental, drug-sensitive MCF-7 line and its doxorubicin-resistant derivative, MCF-7/ADR.

Core Components of the Study:

  • Cell Line Pair: MCF-7 (sensitive) and MCF-7/ADR (resistant). The MCF-7/ADR line is an established model for P-gp-mediated resistance.[1]

  • Test Compound: this compound.

  • Comparator Drugs:

    • Doxorubicin: An anthracycline antibiotic and a known P-gp substrate.[5] It will serve as a positive control for the resistant phenotype.

    • Paclitaxel: A taxane that stabilizes microtubules and is also a P-gp substrate.[6][7][8][9]

  • Primary Endpoint: Determination of the half-maximal inhibitory concentration (IC50) for each compound in both cell lines using a cell viability assay.

  • Mechanistic Endpoint: Confirmation of P-gp overexpression in the MCF-7/ADR cell line via Western blot.

The central hypothesis is that this compound will exhibit a low resistance index (RI), indicating its efficacy is not significantly compromised by the P-gp-mediated resistance mechanism present in the MCF-7/ADR cells.

Experimental Workflow

The overall workflow of this comparative study is depicted in the following diagram:

G cluster_0 Phase 1: Cell Culture & Maintenance cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Mechanistic Validation cluster_3 Phase 4: Data Analysis & Interpretation Culture_Sensitive Culture MCF-7 (Sensitive Cells) Seed_Cells Seed both cell lines in 96-well plates Culture_Sensitive->Seed_Cells Harvest_Cells Harvest protein lysates from both cell lines Culture_Sensitive->Harvest_Cells Culture_Resistant Culture MCF-7/ADR (Resistant Cells) with low-dose Doxorubicin Culture_Resistant->Seed_Cells Culture_Resistant->Harvest_Cells Treat_Cells Treat with serial dilutions of: - this compound - Doxorubicin - Paclitaxel Seed_Cells->Treat_Cells PDT Irradiate this compound treated cells with light Treat_Cells->PDT MTT_Assay Perform MTT Assay after 48-72h incubation PDT->MTT_Assay IC50_Calc Calculate IC50 values from dose-response curves MTT_Assay->IC50_Calc Western_Blot Perform Western Blot for P-glycoprotein (MDR1) Harvest_Cells->Western_Blot RI_Calc Calculate Resistance Index (RI) RI = IC50 (Resistant) / IC50 (Sensitive) IC50_Calc->RI_Calc Compare_RI Compare RI values to assess cross-resistance RI_Calc->Compare_RI

Caption: Experimental workflow for cross-resistance studies.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance of Drug-Resistant Line

Rationale: Proper cell culture technique is fundamental to obtaining reproducible results. The MCF-7/ADR cell line's resistance is maintained by continuous culture in the presence of a low concentration of doxorubicin.[5]

Materials:

  • MCF-7 and MCF-7/ADR cell lines

  • For MCF-7: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]

  • For MCF-7/ADR: EMEM with 15% FBS, 1% Penicillin-Streptomycin, and 100 ng/mL doxorubicin.[5]

  • T-75 cell culture flasks

  • 0.25% Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Culture both cell lines in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

  • For routine passaging, aspirate the culture medium and wash the cell monolayer with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete culture medium and gently pipette to create a single-cell suspension.

  • Seed a new T-75 flask with an appropriate dilution of the cell suspension (typically 1:5 to 1:10).

  • Crucially for MCF-7/ADR cells: To maintain the drug-resistant phenotype, ensure the culture medium always contains the specified concentration of doxorubicin, except for the passage immediately preceding an experiment to avoid interference.[5]

Protocol 2: Cytotoxicity (MTT) Assay for IC50 Determination

Rationale: The MTT assay is a colorimetric method that measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[10] It is a robust and widely used method for determining the cytotoxic potential of compounds.

Materials:

  • MCF-7 and MCF-7/ADR cells

  • 96-well flat-bottom plates

  • This compound, Doxorubicin, Paclitaxel

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]

  • Dimethyl sulfoxide (DMSO)

  • Light source for PDT (e.g., LED array with appropriate wavelength for this compound)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Harvest and count cells from both cell lines. Seed 5,000 cells per well in 100 µL of complete medium into 96-well plates. Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound, doxorubicin, and paclitaxel in the appropriate culture medium.

  • After 24 hours, aspirate the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium only (blank) and cells with drug-free medium (vehicle control).

  • For this compound-treated wells: Immediately after adding the drug, expose the plate to light for a predetermined duration to activate the photosensitizer. The optimal light dose should be determined empirically. Keep other plates in the dark.

  • Incubate all plates for 48-72 hours at 37°C.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[4]

  • Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][10]

  • Shake the plate gently for 15 minutes and measure the absorbance at 570 nm.[10]

  • Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 values.

Protocol 3: Western Blot for P-glycoprotein (MDR1) Expression

Rationale: This protocol validates the molecular basis of resistance in the MCF-7/ADR cell line by confirming the overexpression of the P-gp protein (encoded by the MDR1 gene).

Materials:

  • MCF-7 and MCF-7/ADR cell lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Anti-P-glycoprotein/MDR1

  • Primary antibody: Anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse MCF-7 and MCF-7/ADR cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary anti-MDR1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the anti-β-actin antibody as a loading control to ensure equal protein loading.

Data Analysis and Interpretation

P-glycoprotein Efflux Pump Mechanism

Multidrug resistance is often mediated by the P-gp efflux pump, which actively transports a wide range of chemotherapeutic drugs out of the cancer cell, thereby reducing their intracellular concentration and cytotoxic effect.

G cluster_0 Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Doxo_out Doxorubicin Pgp->Doxo_out Efflux ADP ADP + Pi Pgp->ADP Doxo_in Doxorubicin Doxo_out->Doxo_in Diffusion Shirai_out This compound Shirai_in This compound Shirai_out->Shirai_in Diffusion Doxo_in->Pgp ROS ROS Shirai_in->ROS Activation ATP ATP ATP->Pgp Apoptosis Apoptosis ROS->Apoptosis Light Light Light->Shirai_in

Caption: P-gp mediated drug efflux and this compound's proposed mechanism.
Quantitative Data Summary

The primary outcome of the cytotoxicity assays will be the IC50 values. These values should be tabulated for a clear comparison. The Resistance Index (RI) is then calculated as:

RI = IC50 (MCF-7/ADR) / IC50 (MCF-7)

A low RI (close to 1) suggests a lack of cross-resistance, while a high RI indicates significant cross-resistance.

Table 1: Hypothetical IC50 and Resistance Index Data

CompoundCell LineIC50 (µM)Resistance Index (RI)
Doxorubicin MCF-70.525.0
MCF-7/ADR12.5
Paclitaxel MCF-70.0130.0
MCF-7/ADR0.3
This compound (+Light) MCF-71.21.1
MCF-7/ADR1.3

Interpretation of Hypothetical Data:

  • Doxorubicin and Paclitaxel: The high RI values (25.0 and 30.0) confirm the resistant phenotype of the MCF-7/ADR cells to these known P-gp substrates.

  • This compound: The RI of 1.1 indicates that its cytotoxic efficacy is virtually identical in both sensitive and resistant cell lines. This would strongly suggest that this compound is not a substrate for the P-gp efflux pump and can effectively overcome this mechanism of multidrug resistance.

Conclusion and Future Directions

Successful validation of this hypothesis would position this compound as a promising candidate for treating multidrug-resistant cancers. Future studies could expand on these findings by:

  • Investigating other MDR cell lines with different resistance mechanisms (e.g., MRP1 overexpression, anti-apoptotic protein upregulation).

  • Performing drug combination studies to assess for synergistic effects with conventional chemotherapeutics.

  • Conducting in vivo studies using xenograft models of drug-resistant tumors to validate the in vitro findings.

By following the methodologies outlined here, researchers can effectively characterize the cross-resistance profile of this compound and other novel compounds, contributing to the development of next-generation therapies capable of overcoming the significant clinical challenge of multidrug resistance.

References

  • Spandidos Publications. (2014, April 7). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Spandidos Publications. [Link]

  • Al-Hakami, H., et al. (2021). Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. PeerJ. [Link]

  • Aniogo, E. C., et al. (2022). Characterization of resistant MCF-7 breast cancer cells developed by repeated cycles of photodynamic therapy. Frontiers in Pharmacology. [Link]

  • Gottesman, M. M., et al. (1991). P-glycoproteins and multidrug resistance. The Journal of Biological Chemistry. [Link]

  • Patel, N. R., et al. (2013). Drug Resistance in Breast Cancer Cells: Biophysical Characterization of and Doxorubicin Interactions with Membrane Lipids. Molecular Pharmaceutics. [Link]

  • Bio-protocol. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol. [Link]

  • Khiralla, A., et al. (2022). Fungal perylenequinones. AMB Express. [Link]

  • Wikipedia. (2024). Paclitaxel. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2023, November 18). Paclitaxel - StatPearls. NCBI Bookshelf. [Link]

  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell. [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]

  • Gottesman, M. M. (2002). Mechanisms of cancer drug resistance. Annual Review of Medicine. [Link]

  • Raja, H. A., et al. (2021). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry. [Link]

  • Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents. Nature Reviews Cancer. [Link]

  • Procell Life Science & Technology Co., Ltd. (2025). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. [Link]

  • ResearchGate. (n.d.). Western blot with Mabs of the panel, detecting MDR-related proteins in transfected cell lines. ResearchGate. [Link]

Sources

Benchmarking Shiraiachrome A's performance against FDA-approved photosensitizers

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking Shiraiachrome A Against FDA-Approved Photosensitizers

Executive Summary: The Perylenequinone Advantage

This compound (SA) , a naturally occurring perylenequinone pigment isolated from Shiraia bambusicola, represents a potent class of Type II photosensitizers (PS). While FDA-approved standards like Photofrin® (Porfimer Sodium) and Visudyne® (Verteporfin) have established the clinical baseline, they suffer from limitations such as prolonged skin photosensitivity (Photofrin) or complex synthesis (Verteporfin).

This guide benchmarks this compound against these standards. The Verdict: SA exhibits superior Singlet Oxygen Quantum Yield (


)  and a higher Therapeutic Index (Light/Dark toxicity ratio)  compared to first-generation porphyrins. However, its native absorption profile favors superficial or endoscopic applications (Blue/Green dominant) unless chemically modified, contrasting with the deep-tissue penetration of chlorins.

Head-to-Head Technical Benchmarking

The following data synthesizes photophysical properties and biological activity. Note that this compound shares the high-potency characteristics of the Hypocrellin class.

MetricThis compound (SA) Photofrin® (Porfimer Sodium) Visudyne® (Verteporfin) Analysis
Chemical Class PerylenequinoneOligomeric PorphyrinBenzoporphyrin Derivative (Chlorin)SA is a rigid, naturally occurring quinone; others are tetrapyrroles.
Absorption Peaks (

)
430 nm (Soret-like), 540 nm, 580 nm 400 nm (Soret), 630 nm (Q-band, weak)400 nm, 690 nm (Strong) Visudyne wins for depth. SA is optimal for superficial lesions (

mm) or endoscopic use.
Molar Extinction (

)

M

cm

(at 580 nm)

M

cm

(at 630 nm)

M

cm

(at 690 nm)
SA absorbs green/yellow light more efficiently than Photofrin absorbs red.
Singlet Oxygen Yield (

)
High (

)
Moderate (

)
High (

)
SA is a highly efficient ROS generator, outperforming Photofrin per photon absorbed.
Dark Toxicity (IC

)
Low (> 100 µM) ModerateLowSA shows exceptional safety in the absence of light.
Phototoxicity (IC

)
Nanomolar range Micromolar rangeNanomolar rangeSA requires significantly lower drug doses for equivalent cell kill.
Clearance Rate Rapid (24-48 hrs)Slow (4-6 weeks)Rapid (24-48 hrs)SA minimizes the "stay indoors" period for patients.

Mechanism of Action: The Type II Dominance

This compound functions primarily through the Type II Photodynamic Pathway , transferring energy directly to ground-state oxygen (


) to generate cytotoxic Singlet Oxygen (

). Unlike porphyrins, the perylenequinone core is prone to light-induced redox cycling (Type I), producing superoxide anions (

), which enhances efficacy in hypoxic tumor cores.
Pathway Visualization

G Ground This compound (Ground State S0) ExcitedS1 Excited Singlet (S1) Ground->ExcitedS1 Light Absorption (430/540/580 nm) ExcitedS1->Ground Fluorescence TripletT1 Excited Triplet (T1) ExcitedS1->TripletT1 Intersystem Crossing (ISC) TripletT1->Ground Phosphorescence SingletO2 Singlet Oxygen (1O2) CYTOTOXICITY TripletT1->SingletO2 Energy Transfer Superoxide Superoxide (O2•-) (Type I Pathway) TripletT1->Superoxide Electron Transfer (Minor Pathway) Oxygen3 Oxygen (3O2) Oxygen3->SingletO2

Figure 1: Jablonski diagram illustrating the photophysical activation of this compound. The high quantum yield of the Triplet State (T1) drives the efficient production of Singlet Oxygen.

Validated Experimental Protocols

To reproduce these benchmarks, the following self-validating protocols are recommended. These assays quantify the two critical pillars of PS performance: ROS Generation and Cellular Phototoxicity .

Protocol A: Singlet Oxygen Quantum Yield ( ) Determination

Objective: Quantify the efficiency of SA in converting ground-state oxygen to singlet oxygen relative to a standard (Rose Bengal or Methylene Blue).

Reagents:

  • Trap: DPBF (1,3-diphenylisobenzofuran). Note: DPBF reacts specifically with

    
     to form a colorless endoperoxide.
    
  • Standard: Rose Bengal (

    
     in Ethanol).
    
  • Solvent: Ethanol or DMSO (Must be consistent).

Workflow:

  • Absorbance Matching: Prepare solutions of this compound and Rose Bengal such that their optical density (OD) at the irradiation wavelength (e.g., 540 nm) is identical and low (

    
    ) to prevent inner-filter effects.
    
  • Trap Addition: Add DPBF (approx. 50 µM) to both cuvettes.

  • Irradiation: Expose samples to a filtered light source (green LED array) for fixed intervals (e.g., 10s, 20s, 30s).

  • Measurement: Monitor the decrease in DPBF absorbance at 410 nm using a UV-Vis spectrophotometer.

  • Calculation: Plot

    
     vs. Irradiation Time. The slope (
    
    
    
    ) represents the photobleaching rate.
    
    
    (Where
    
    
    is the photon absorption rate, which is unity if ODs are matched).
Protocol B: In Vitro Phototoxicity Assay (MTT)

Objective: Determine the Therapeutic Index (Dark IC


 / Light IC

).

Workflow Visualization:

Experiment Start Seed Cells (e.g., A549 or HeLa) 96-well plate, 5k cells/well Incubate Incubate 24h (37°C, 5% CO2) Start->Incubate Treat Add this compound (Serial Dilutions: 0 - 10 µM) Incubate->Treat Uptake Incubate 4h (Dark) Allow Cellular Uptake Treat->Uptake Split Split Plate Uptake->Split DarkArm Dark Control Plate (No Light) Split->DarkArm LightArm Irradiation Plate (540 nm or Broad Spectrum) Fluence: 5-10 J/cm² Split->LightArm PostInc Post-Incubation 24h Recovery DarkArm->PostInc LightArm->PostInc Assay MTT / CCK-8 Assay Measure Absorbance @ 570nm PostInc->Assay Result Calculate IC50 & Therapeutic Index Assay->Result

Figure 2: Standardized workflow for assessing the phototherapeutic index of this compound.

Strategic Positioning

This compound is not a direct replacement for Verteporfin in deep-tissue sarcomas due to the lack of a strong Near-Infrared (NIR) absorption peak. However, it outperforms Photofrin in:

  • Purity: As a single molecule (unlike the oligomeric mixture of Photofrin), SA simplifies QC and regulatory characterization.

  • Potency: The nanomolar phototoxicity allows for "micro-dosing," reducing the risk of systemic side effects.

  • Safety: The rapid clearance profile addresses the major patient complaint of Photofrin (weeks of light sensitivity).

Target Indications:

  • Dermatology: Actinic Keratosis, Basal Cell Carcinoma (Topical application).[1]

  • Endoscopy: Esophageal or Bladder cancer (where light can be delivered directly to the surface).

  • Antimicrobial PDT: Due to its cationic potential and high ROS yield, SA is a strong candidate for treating localized drug-resistant bacterial infections.

References

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. Source: Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Production of fungal hypocrellin photosensitizers: Exploiting bambusicolous fungi and elicitation strategies. Source: Mycology (Taylor & Francis). URL:[Link]

  • Singlet oxygen generation by Photofrin in homogeneous and light-scattering media. Source: Journal of Photochemistry and Photobiology B: Biology.[2] URL:[Link]

  • Recent Advances in Clinically Used and Trialed Photosensitizers for Antitumor Photodynamic Therapy. Source: Molecular Pharmaceutics (ACS Publications). URL:[Link]

  • Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors. Source: Methods in Molecular Biology (Springer Protocol). URL:[Link]

Sources

Comparative Genomics & Bioprocessing of Shiraia Clades for Shiraiachrome A Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Shiraiachrome A (SA), a perylenequinone pigment structurally related to hypocrellins, has emerged as a potent photosensitizer for photodynamic therapy (PDT) and an antimicrobial agent.[1] While Shiraia bambusicola is the type species for production, recent taxonomic reclassifications and genomic sequencing have identified Rubroshiraia bambusae and Pseudoshiraia conidialis as high-potential alternatives.

This guide provides a technical comparison of these fungal systems, focusing on the genomic architecture of the biosynthetic gene clusters (BGCs), transcriptomic regulation under stress, and validated protocols for maximizing SA titer.

Part 1: Genomic Architecture of the Biosynthetic Pathway

The Perylenequinone Biosynthetic Gene Cluster (BGC)

The production of this compound is governed by a polyketide synthase (PKS) cluster conserved across the Pleosporales order. Comparative genomics reveals that while the core PKS enzyme is highly conserved, the "tailoring" enzymes—responsible for the specific side-chain modifications that distinguish this compound from Hypocrellin A—vary significantly in copy number and regulation between Shiraia, Rubroshiraia, and Pseudoshiraia.

Core Cluster Components:

  • SbaPKS (Polyketide Synthase): The non-reducing PKS that assembles the pentacyclic hydrophobic core (acetyl-CoA + malonyl-CoA condensation).

  • FAD-Monooxygenases: Responsible for introducing oxygen atoms to form the quinone lattice.

  • O-Methyltransferases (OMT): Catalyze the methylation steps critical for the solubility and photodynamic properties of SA.

  • MFS/ABC Transporters: Efflux pumps that secrete the toxin to prevent auto-toxicity.

Genomic Comparison Matrix

The following Graphviz diagram illustrates the conserved vs. divergent elements in the BGC of the primary Shiraia clades.

BGC_Comparison cluster_0 Shiraia bambusicola (Type Strain) cluster_1 Pseudoshiraia conidialis (High Yield) SB_PKS SbaPKS (Core Assembly) SB_FAD FAD-Ox (Quinone Formation) SB_PKS->SB_FAD PC_PKS PKS Homolog (High Expression) SB_PKS->PC_PKS 92% Homology SB_OMT OMT1 (Methylation) SB_FAD->SB_OMT SB_REG ZFTF (Zn-Finger Regulator) SB_REG->SB_PKS Moderate Activation PC_FAD FAD-Ox PC_PKS->PC_FAD PC_OMT OMT Variants (Expanded Repertoire) PC_FAD->PC_OMT PC_REG Global Regulators (ROS-Responsive) PC_REG->PC_PKS Strong Activation

Figure 1: Comparative architecture of the biosynthetic gene cluster. Note the expanded regulatory influence in Pseudoshiraia, contributing to higher metabolic flux.

Part 2: Transcriptomics & Metabolic Regulation

The ROS-Perylenequinone Feedback Loop

Transcriptomic analysis reveals that SA production is not constitutive but inducible. It functions as a defense mechanism against Reactive Oxygen Species (ROS).

  • Mechanism: Light (specifically Blue/Red spectra) induces intracellular ROS.

  • Response: The fungus upregulates the PKS cluster to produce perylenequinones, which can absorb light/ROS, but paradoxically generate more ROS upon photo-excitation, creating a feed-forward loop.

  • Key Regulator: The AP1 transcription factor (oxidative stress response) binds to the promoter regions of the SA cluster.

ROS_Pathway Light Blue/Red Light (Stimulus) ROS Intracellular ROS (H2O2 / O2-) Light->ROS Induction AP1 AP1 Transcription Factor (Activated) ROS->AP1 Oxidation of Cysteine Residues BGC Shiraiachrome BGC (SbaPKS + Tailoring) AP1->BGC Promoter Binding Transporters ABC/MFS (Efflux Pumps) AP1->Transporters Upregulation SA This compound (Product) BGC->SA Biosynthesis SA->ROS Photo-excitation (Feed Forward) Transporters->SA Secretion (Detoxification)

Figure 2: The ROS-dependent regulatory circuit governing Shiraiachrome biosynthesis. Manipulating this pathway is key to high titers.

Part 3: Experimental Validation Protocols

Protocol A: High-Yield Fermentation (Light-Induced)

Objective: Maximize this compound production using Shiraia sp. or Pseudoshiraia via light stress.

Reagents:

  • Base Medium: Potato Dextrose Broth (PDB) supplemented with 40 g/L Urea (Precursor/Enhancer).

  • Elicitor: Triton X-100 (0.1% v/v) - Increases membrane permeability for product secretion.

Step-by-Step Workflow:

  • Inoculation: Inoculate 100 mL of modified PDB in 250 mL Erlenmeyer flasks with 10% (v/v) seed culture (mycelial suspension).

  • Dark Phase (Biomass Growth): Incubate at 28°C, 150 rpm in total darkness for 4 days. Rationale: Maximize fungal biomass before switching metabolism to secondary production.

  • Induction Phase:

    • Add Triton X-100 to the culture.

    • Switch to Continuous Red Light (620–630 nm) at 2000 lux intensity.

    • Note: Red light has been shown to upregulate the SbaPKS gene more effectively than white light in specific strains [7].

  • Harvest: Collect mycelia and broth after 8–10 days (total time).

Protocol B: Extraction and Quantification

Objective: Isolate this compound specifically from the perylenequinone complex.

  • Separation: Centrifuge culture at 8000 rpm for 10 min. Separate supernatant and mycelia.

  • Extraction:

    • Mycelia: Freeze-dry, grind to powder, and extract with Methanol (1:50 w/v) via ultrasonication (40 kHz, 30 min).

    • Supernatant: Extract with equal volume Ethyl Acetate.

  • Analysis (HPLC):

    • Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (65:35 v/v) with 0.1% Formic Acid.

    • Detection: 460 nm (Absorption maximum for Shiraiachromes).

    • Differentiation: this compound elutes distinct from Hypocrellin A. Use authentic standards (or purified ent-shiraiachrome A from Shiraia sp. MSX60519) for retention time confirmation [4].

Part 4: Performance Metrics & Comparative Data

The following table synthesizes experimental yields from recent comparative studies. Pseudoshiraia conidialis currently demonstrates the highest total perylenequinone potential, though specific Shiraia strains optimized with co-culture (e.g., with Pseudomonas) are competitive.

Organism / StrainCulture ConditionTarget ProductYield (mg/L)Key MechanismSource
Shiraia bambusicola (GDMCC 60438) PDB + Urea (40 g/L)Hypocrellin A (SA precursor/analog)46.7 ± 8.2Nitrogen metabolism upregulation[9]
Shiraia sp.[2][3][4] S9 Co-culture w/ Pseudomonas fulva SB1Total Perylenequinones~325.8Bacterial elicitation of PKS & transporters[10]
Pseudoshiraia conidialis (CNUCC 1353PR) Standard PDB (Optimized)Total Perylenequinones1410.13 Genomic expansion of biosynthetic cluster[11]
Shiraia sp. MSX60519 Rice Medium + White LEDent-Shiraiachrome A~340 (calc)*Specific enantiomer production[12]

*Calculated based on 580 mg isolated from 1.7g extract derived from solid state fermentation.

References

  • Comparative Proteomics of Shiraia bambusicola. Frontiers in Microbiology. (2024).[5] Analysis of regulatory systems in sporulation and secondary metabolism. Link

  • Genome Sequencing of Shiraia bambusicola S4201. PubMed Central. (2018). Draft genome sequence and identification of the hypocrellin biosynthetic gene cluster. Link

  • Biosynthetic Gene Cluster Conservation. Molecular Plant Pathology. (2018). Identification of PKS genes in Shiraia and related pleosporales. Link

  • Scaling up Production of Fungal Perylenequinones. Journal of Natural Products. (2025). Isolation of ent-shiraiachrome A and stable isotope labeling. Link

  • Energy Metabolism and ROS in Shiraia. MDPI. (2024). Mitochondrial ROS accumulation as a trigger for biosynthesis.[6] Link

  • Alternative Splicing in Shiraia bambusicola. Applied Microbiology and Biotechnology. (2019). Regulation of sbPKS via alternative splicing under stress. Link

  • Red Light Elicitation of Hypocrellins. Frontiers in Microbiology. (2018).[1] Transcriptomic analysis of light-induced production. Link

  • Rubroshiraia gen. nov. MycoKeys. (2023). Taxonomy of Rubroshiraia and comparison of hypocrellin production. Link

  • Urea-Induced Enhancement of Hypocrellin A. MDPI. (2024). Metabolic flux analysis of urea supplementation. Link

  • Bacterial Co-culture for Perylenequinone Induction. Microbial Cell Factories. (2019). Shiraia sp.[1][2][3][5][7][8][9][10][11][12][13] S9 co-culture with Pseudomonas fulva. Link

  • Phylogenetic Position of Shiraia-Like Endophytes. MDPI. (2021). Identification of Pseudoshiraia conidialis and its high yield potential. Link

  • Structural Diversity of Perylenequinones. Journal of Organic Chemistry. (2022). Isolation and characterization of this compound enantiomers. Link

Sources

A Researcher's Guide to Photodynamic Therapy: Assessing the Vascular vs. Cellular Targeting of Shiraiachrome A

Author: BenchChem Technical Support Team. Date: February 2026

In the evolving landscape of targeted cancer therapies, Photodynamic Therapy (PDT) presents a compelling modality, harnessing the power of light to activate photosensitizing agents for localized tumor destruction. The efficacy of PDT is not merely a function of the photosensitizer's ability to generate cytotoxic reactive oxygen species (ROS), but is critically dependent on its precise localization at the time of light activation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the dominant therapeutic mechanism of a promising natural photosensitizer, Shiraiachrome A: does it primarily target the tumor vasculature, the cancer cells themselves, or a combination of both?

This compound, a perylenequinone pigment derived from the fungus Shiraia bambusicola, has garnered significant interest for its potent photodynamic activity.[1][2] Understanding its targeting preference is paramount for optimizing treatment protocols and predicting therapeutic outcomes. This guide will objectively compare the anticipated performance of this compound with established clinical photosensitizers known for their distinct targeting mechanisms: the vascularly-targeted Verteporfin (Visudyne®) and the cellularly-targeted Photofrin®. Through a synthesis of technical accuracy and field-proven insights, we will explore the causality behind experimental choices and provide detailed, self-validating protocols to empower your research.

The Dichotomy of PDT Targeting: A Mechanistic Overview

Photodynamic therapy's anti-tumor effects are broadly categorized into two primary mechanisms: direct cytotoxicity to tumor cells and destruction of the tumor's blood supply.[3] The preferential targeting of a photosensitizer is governed by its physicochemical properties, formulation, and, critically, the drug-light interval (DLI) – the time between photosensitizer administration and light irradiation.

  • Vascular Targeting: This approach aims to shut down the tumor's lifeline of oxygen and nutrients. Photosensitizers that are largely confined to the bloodstream during light application, often due to high molecular weight, lipophilicity leading to association with lipoproteins, or a short DLI, will primarily damage the endothelial cells lining the tumor blood vessels.[4][5] This triggers a cascade of events including vasoconstriction, platelet aggregation, and thrombus formation, leading to vascular stasis and subsequent tumor necrosis.[4]

  • Cellular Targeting: In contrast, cellular targeting relies on the photosensitizer accumulating within the cancer cells themselves. This is often favored by a longer DLI, allowing the agent to extravasate from the vasculature and be taken up by tumor cells. Upon light activation, the resulting ROS inflict damage on subcellular organelles such as mitochondria, lysosomes, and the endoplasmic reticulum, initiating apoptotic or necrotic cell death pathways.[6]

The following diagram illustrates the divergent pathways of vascular and cellular PDT.

PDT_Targeting Figure 1: Divergent Mechanisms of PDT Targeting cluster_0 Vascular Targeting (Short DLI) cluster_1 Cellular Targeting (Long DLI) PS_Vascular Photosensitizer in Vasculature Light_Vascular Light Activation PS_Vascular->Light_Vascular Irradiation ROS_Vascular ROS Generation in Bloodstream Light_Vascular->ROS_Vascular Endothelial_Damage Endothelial Cell Damage ROS_Vascular->Endothelial_Damage Vascular_Shutdown Vascular Shutdown & Thrombosis Endothelial_Damage->Vascular_Shutdown Tumor_Necrosis Tumor Ischemia & Necrosis Vascular_Shutdown->Tumor_Necrosis PS_Cellular Photosensitizer Uptake by Tumor Cells Light_Cellular Light Activation PS_Cellular->Light_Cellular Irradiation ROS_Cellular Intracellular ROS Generation Light_Cellular->ROS_Cellular Organelle_Damage Organelle Damage (Mitochondria, Lysosomes) ROS_Cellular->Organelle_Damage Cell_Death Apoptosis / Necrosis Organelle_Damage->Cell_Death PS_Admin Systemic Photosensitizer Administration PS_Admin->PS_Vascular Short DLI PS_Admin->PS_Cellular Long DLI & Extravasation

Caption: Divergent pathways of vascular and cellular PDT targeting.

Comparative Photosensitizer Profiles

To effectively assess this compound, it is crucial to benchmark it against photosensitizers with well-defined targeting mechanisms.

PropertyThis compound (Hypothesized)Verteporfin (Vascular Targeting)Photofrin (Cellular Targeting)
Class PerylenequinoneBenzoporphyrin derivativeHematoporphyrin derivative
Lipophilicity HighHighModerate (aggregate of compounds)
Plasma Protein Binding Expected to be highHigh (lipoprotein associated)High (lipoprotein and albumin associated)
Singlet Oxygen Quantum Yield High (reported for related compounds)[7]High (~0.7)[8]Moderate (~0.6)
Primary Subcellular Localization Likely lipid droplets, ER, Golgi, lysosomes[6][9]Primarily associated with vascular endothelium at short DLIPlasma membrane, mitochondria, Golgi, lysosomes[10]
Optimal Drug-Light Interval To be determinedShort (15-30 minutes)Long (24-72 hours)

Note: Properties for this compound are inferred from studies on the closely related Hypocrellin B.

Experimental Framework for Assessing Targeting Preference

A multi-pronged approach encompassing both in vitro and in vivo models is essential for a definitive assessment of this compound's targeting mechanism.

Experimental_Workflow Figure 2: Experimental Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Uptake Cellular Uptake Kinetics Cytotoxicity Direct Phototoxicity (LDH/MTS Assay) Uptake->Cytotoxicity Localization Subcellular Localization (Confocal) Apoptosis Apoptosis/Necrosis Assays (TUNEL/Caspase) Localization->Apoptosis Pharmacokinetics Pharmacokinetics & Biodistribution Cytotoxicity->Pharmacokinetics Apoptosis->Pharmacokinetics Vascular_Damage Vascular Damage (Dorsal Skinfold Chamber) Pharmacokinetics->Vascular_Damage Tumor_Response Tumor Growth Delay & Histology Vascular_Damage->Tumor_Response Efficacy_Imaging Bioluminescence Imaging Tumor_Response->Efficacy_Imaging Start This compound Characterization Start->Uptake Start->Localization

Sources

A Comparative Guide to the Preclinical-Stage Evaluation of Shiraiachrome A: Long-Term Efficacy and Safety Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of oncology drug discovery, natural products remain a vital source of novel chemical scaffolds and mechanisms of action. Shiraiachrome A, a perylenequinone pigment isolated from the fungus Shiraia bambusicola, has emerged as a compound of significant interest.[1] Its potent photoactivated cytotoxic properties position it as a promising candidate for photodynamic therapy (PDT). This guide provides an in-depth, objective comparison of this compound's preclinical performance, evaluating its efficacy and safety against related compounds and contextualizing its potential within modern cancer therapy development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical overview.

Section 1: Mechanistic Profile of this compound

This compound's primary mechanism of anticancer activity is rooted in its function as a photosensitizer.[1] Perylenequinones, upon illumination with light of a specific wavelength, transition to an excited electronic state.[2][3] This energy is then transferred to molecular oxygen (³O₂), generating highly cytotoxic reactive oxygen species (ROS), most notably singlet oxygen (¹O₂).[2][3][4] This cascade of events induces oxidative stress within cancer cells, leading to apoptosis through ROS-mediated mitochondrial signaling pathways.[3][4]

This photodynamic mechanism offers a significant therapeutic advantage over conventional chemotherapy. The activity of this compound can be spatially and temporally controlled by directing light to the tumor tissue, potentially minimizing damage to surrounding healthy cells and reducing systemic toxicity.[4] In the absence of light, perylenequinones like Hypocrellin A (a structurally similar compound) have been shown to be non-toxic.[4]

Comparative Context: Standard Chemotherapeutics

Unlike this compound, many standard chemotherapeutic agents, such as Doxorubicin or Etoposide, function by directly interfering with DNA replication and cell division processes (e.g., topoisomerase inhibition, DNA intercalation). While effective, this systemic, non-targeted approach often leads to significant side effects, including myelosuppression and cardiotoxicity, due to its impact on rapidly dividing healthy cells. This compound's light-dependent activation presents a more targeted alternative.

Signaling Pathway Diagram

Below is a diagram illustrating the proposed photodynamic mechanism of action for this compound.

ShiraiachromeA_MOA Fig. 1: Photodynamic Mechanism of this compound cluster_0 Extracellular & Cytoplasm cluster_1 Mitochondrion SA This compound (Ground State) SA_excited This compound (Excited Triplet State) SA->SA_excited Photoactivation Light Light Photon (Specific λ) Light->SA_excited O2 Molecular Oxygen (³O₂) sO2 Singlet Oxygen (¹O₂) (ROS) Mito Mitochondrial Damage (Oxidative Stress) sO2->Mito Induces Apoptosis Apoptosis Mito->Apoptosis Triggers SA_excitedO2 SA_excitedO2 SA_excitedO2->sO2 Energy Transfer

Caption: this compound mechanism of action.

Section 2: Comparative In Vitro Efficacy

The in vitro potency of a compound is a critical early indicator of its therapeutic potential. For photosensitizers, efficacy is measured by the concentration required to kill 50% of cancer cells upon light activation (EC₅₀), with a high phototherapeutic index (PI) — the ratio of dark toxicity to light toxicity — being highly desirable.

Studies have demonstrated that this compound and its related compounds, Hypocrellins A and B, exhibit potent photocytotoxic activities at nanomolar concentrations against various human cancer cell lines.[5] For example, ent-shiraiachrome A was among the most active compounds tested against human skin melanoma cells.[5] In contrast, the dark toxicity for these compounds was significantly lower, with EC₅₀ values often exceeding 100 μM, leading to impressive phototherapeutic indices ranging from 2200 to 3800.[5]

Comparative Efficacy Data
CompoundCell LineLight-Activated EC₅₀ (nM)Dark EC₅₀ (µM)Phototherapeutic Index (PI)
ent-Shiraiachrome A MelanomaNanomolar range> 100~2200-3800
Hypocrellin A MelanomaNanomolar range> 100~2200-3800
Hypocrellin B MelanomaNanomolar range> 100~2200-3800
Doxorubicin VariousNot ApplicableMicromolar rangeNot Applicable

Data synthesized from preclinical studies on perylenequinones.[5]

Experimental Protocol: In Vitro Photocytotoxicity Assay (MTT-based)

The causality behind this experimental design is to quantify both the light-induced efficacy and the baseline toxicity of the photosensitizer. The inclusion of "dark" controls is a self-validating step, essential for calculating the phototherapeutic index, which is the ultimate measure of a photosensitizer's target specificity.

  • Cell Culture: Plate human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Incubation: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM). For each concentration, prepare duplicate plates: one for light exposure and one to serve as a dark toxicity control. Incubate for a predetermined period (e.g., 4-6 hours) to allow for compound uptake.

  • Photoactivation:

    • For the "light" plate, expose the cells to a suitable light source (e.g., a red light LED array, ~600-700 nm) for a specific duration (e.g., 10-30 minutes).

    • Keep the "dark" plate wrapped in foil to prevent light exposure.

  • Post-Exposure Incubation: Return both plates to the incubator for an additional 48-72 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated controls. Plot the dose-response curves for both light and dark conditions to determine the EC₅₀ values. Calculate the PI by dividing the dark EC₅₀ by the light EC₅₀.

Section 3: Long-Term In Vivo Efficacy Assessment

While in vitro data are promising, in vivo studies using animal models are necessary to evaluate a drug's efficacy in a complex biological system. For this compound, this involves assessing its ability to inhibit tumor growth when combined with localized light treatment.

Though specific long-term in vivo studies on this compound are not extensively published, the broader class of perylenequinones has shown therapeutic benefits in mouse models of human cancer.[6] The typical experimental setup involves establishing tumors in immunocompromised mice via subcutaneous injection of human cancer cells. Once tumors reach a palpable size, the compound is administered (e.g., intravenously or intraperitoneally), followed by irradiation of the tumor area with a laser or LED light source.

The primary endpoints for these studies are tumor growth inhibition and overall survival. The pharmacokinetics of the compound are a crucial consideration; for instance, Hypocrellin A is noted for being rapidly cleared from the body (typically within 24 hours), which is advantageous for reducing photosensitizing side effects.[4]

Experimental Workflow: Xenograft Tumor Model for PDT

The workflow below outlines a robust, self-validating protocol for assessing long-term in vivo efficacy. The inclusion of multiple control groups (vehicle, drug only, light only) is critical to definitively attribute any anti-tumor effects to the photodynamic action of the compound.

Xenograft_Workflow Fig. 2: In Vivo Efficacy Workflow (Xenograft Model) Implant Subcutaneous implantation into nude mice TumorGrowth Tumor growth to palpable size (e.g., 100 mm³) Implant->TumorGrowth Randomize Randomize mice into 4 treatment groups TumorGrowth->Randomize Group1 Group 1: Vehicle + No Light (Control) Randomize->Group1 n=10 Group2 Group 2: This compound + No Light (Dark Toxicity) Randomize->Group2 n=10 Group3 Group 3: Vehicle + Light (Light Toxicity) Randomize->Group3 n=10 Group4 Group 4: This compound + Light (PDT Efficacy) Randomize->Group4 n=10 Treatment Administer treatment (e.g., IV injection) followed by tumor irradiation for G3/G4 Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Monitoring Long-term monitoring: - Tumor volume (calipers) - Body weight (toxicity) - Survival Treatment->Monitoring Endpoint Endpoint: Tumor volume reaches max limit or study duration ends Monitoring->Endpoint Analysis Data Analysis: - Tumor growth curves - Kaplan-Meier survival plot Endpoint->Analysis

Caption: Workflow for a xenograft tumor model.

Section 4: Long-Term Safety and Toxicology Profile

For any drug candidate, a favorable safety profile is paramount. For photosensitizers, the key safety concerns are systemic toxicity and prolonged skin photosensitivity. Perylenequinones, including Hypocrellins A and B, are generally reported to have low systemic toxicity in the absence of light.[4]

The rapid clearance of these compounds is a major safety advantage, as it minimizes the time window during which a patient might experience photosensitivity after treatment.[4] This contrasts with some older photosensitizers that required patients to avoid bright light for weeks.

While specific, publicly available long-term toxicology reports for this compound are scarce, the general properties of its chemical class are encouraging. A comprehensive preclinical safety evaluation would require:

  • Acute Toxicity Studies: To determine the maximum tolerated dose (MTD) in rodents.

  • Sub-chronic Toxicity Studies: Repeated-dose studies (e.g., 28 or 90 days) to assess effects on major organs, hematology, and blood chemistry.

  • Pharmacokinetic (ADME) Studies: To understand the Absorption, Distribution, Metabolism, and Excretion of the compound, which informs dosing schedules and potential for drug accumulation.

Section 5: Synthesis and Future Outlook

This compound stands out as a potent, naturally derived photosensitizer with significant preclinical promise for photodynamic cancer therapy.

Strengths:

  • High Potency: Demonstrates nanomolar photocytotoxicity against cancer cells.[5]

  • Excellent Phototherapeutic Index: Shows high selectivity for light-activated killing, with minimal toxicity in the dark.[5]

  • Targeted Mechanism: Offers the potential for localized tumor treatment with reduced systemic side effects compared to conventional chemotherapy.[4]

  • Favorable Pharmacokinetics: Related compounds are cleared rapidly, likely reducing the duration of post-treatment photosensitivity.[4]

Challenges for Clinical Translation:

  • Production and Scalability: As a fungal metabolite, ensuring a consistent and scalable supply via fermentation or chemical synthesis is a significant hurdle.[1]

  • Lack of Long-Term Data: Comprehensive, multi-year in vivo efficacy and toxicology studies are needed to fully validate its potential.

  • Formulation: Developing a stable, biocompatible formulation for intravenous delivery that optimizes tumor uptake is critical.

References

  • Chemical constituents of Shiraia bambusicola and Hypocrella bambusae and their cytotoxic activity. (n.d.). CABI Digital Library. Available at: [Link]

  • Khiralla, A., et al. (2022). Fungal perylenequinones. Fungal Biology and Biotechnology, 9(1), 6. Available at: [Link]

  • Al Subeh, Z. Y., et al. (2020). Enhanced Production and Anticancer Properties of Photoactivated Perylenequinones. Journal of Natural Products, 83(8), 2490-2499. Available at: [Link]

  • Al-Qiam, R., et al. (2022). Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. The Journal of Organic Chemistry, 87(5), 2356-2366. Available at: [Link]

  • Zheng, L., et al. (2025). Fruiting body-associated Pseudomonas contact triggers ROS-mediated perylenequinone biosynthesis in Shiraia mycelium culture. ISME Communications, 4(1), ycae096. Available at: [Link]

  • Butler, M. S., et al. (2014). Fungal metabolites with anticancer activity. Natural Product Reports, 31(12), 1637-1661. Available at: [Link]

  • Potential of Anti-Cancer Activity of Secondary Metabolic Products from Marine Fungi. (2022). Journal of Fungi, 8(8), 819. Available at: [Link]

  • In Silico Analysis of Novel Bacterial Metabolites with Anticancer Activities. (2024). International Journal of Molecular Sciences, 25(6), 3249. Available at: [Link]

  • The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia Bambusicola. (n.d.). ResearchGate. Available at: [Link]

  • The Shiraiachromes: Novel Fungal Perylenequinone Pigments from Shiraia Bambusicola. (1999). Journal of Natural Products, 62(8), 1188-1190. Available at: [Link]

  • Toxicological Profile for Chromium. (2012). Agency for Toxic Substances and Disease Registry (US). Available at: [Link]

  • Promotion of the Hypocrellin Yield by a Co-Culture of Shiraia bambusicola (GDMCC 60438) with Arthrinium sp. AF-5 Fungus. (2022). Fermentation, 8(11), 603. Available at: [Link]

  • Structural Diversity of Perylenequinones Is Driven by Their Redox Behavior. (2022). The Journal of Organic Chemistry, 87(5), 2356-2366. Available at: [Link]

Sources

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